molecular formula C11H11NO B169585 6-Methoxy-3-methylisoquinoline CAS No. 14446-31-2

6-Methoxy-3-methylisoquinoline

Cat. No.: B169585
CAS No.: 14446-31-2
M. Wt: 173.21 g/mol
InChI Key: IRFSFYPWBSAISE-UHFFFAOYSA-N
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Description

6-Methoxy-3-methylisoquinoline is a versatile isoquinoline derivative that serves as a privileged scaffold in medicinal chemistry and organic synthesis. Isoquinoline alkaloids and their synthetic analogues are recognized for their wide range of bioactivities and are common subjects in the discovery of new therapeutic agents . This compound is particularly valued as a chemical building block for the development of more complex molecules. Its structural features, including the methoxy and methyl substituents, can be strategically utilized to fine-tune the lipophilicity and electronic properties of resulting compounds, which is a critical parameter in optimizing cell permeability during drug design . Researchers employ this compound in the exploration of new pharmacological tools and lead compounds, investigating its potential integration into structures with targeted biological activities. It is a valuable intermediate for researchers working in early-stage discovery and method development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-3-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-5-10-6-11(13-2)4-3-9(10)7-12-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFSFYPWBSAISE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)OC)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372942
Record name 6-methoxy-3-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14446-31-2
Record name 6-methoxy-3-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxy-3-methylisoquinoline: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-methoxy-3-methylisoquinoline, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. We will delve into its molecular structure, plausible synthetic routes, detailed characterization methodologies, and established protocols for evaluating its potential biological activities. This document is intended to serve as a foundational resource for scientists exploring the therapeutic potential of isoquinoline scaffolds.

Introduction to the Isoquinoline Scaffold

Isoquinoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that are integral to numerous natural products and pharmacologically active molecules.[1] The isoquinoline core is a key pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3] The strategic placement of substituents on the isoquinoline ring system allows for the fine-tuning of its physicochemical and biological properties, making it a versatile scaffold in drug discovery. This compound (CAS No. 14446-31-2) is one such derivative, featuring a methoxy group at the 6-position and a methyl group at the 3-position, which are expected to influence its molecular interactions and biological profile.[4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and interpretation of biological data.

PropertyValueSource
CAS Number 14446-31-2[4][6]
Molecular Formula C₁₁H₁₁NO[4][5]
Molecular Weight 173.21 g/mol [4][7]
Melting Point 115 °C[7]
Appearance Not specified (Expected to be a solid at room temperature)
Solubility Not specified (Expected to be soluble in organic solvents like chloroform, methanol)

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible and efficient route can be designed based on the well-established Bischler-Napieralski reaction.[8][9][10] This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, followed by dehydrogenation to yield the aromatic isoquinoline.[11][12]

Proposed Synthetic Pathway: A Modified Bischler-Napieralski Approach

The synthesis of this compound can be envisioned in a multi-step process starting from commercially available materials. The overall workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Bischler-Napieralski Cyclization cluster_2 Step 3: Dehydrogenation (Aromatization) 3-methoxyphenethylamine 3-methoxyphenethylamine Amide_Formation N-(3-methoxyphenethyl)acetamide 3-methoxyphenethylamine->Amide_Formation Pyridine Acetyl_chloride Acetyl Chloride Acetyl_chloride->Amide_Formation Cyclization 6-Methoxy-1-methyl-3,4-dihydroisoquinoline Amide_Formation->Cyclization POCl₃, Toluene, Reflux Dehydrogenation This compound Cyclization->Dehydrogenation Pd/C, Toluene, Reflux

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted)

This protocol is an adaptation of general Bischler-Napieralski procedures and should be optimized for the specific substrates.

Step 1: Synthesis of N-(3-methoxyphenethyl)acetamide

  • To a stirred solution of 3-methoxyphenethylamine (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, slowly add acetyl chloride (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-(3-methoxyphenethyl)acetamide, which can be purified by column chromatography or used directly in the next step.

Step 2: Bischler-Napieralski Cyclization to form 6-Methoxy-1-methyl-3,4-dihydroisoquinoline

  • Dissolve N-(3-methoxyphenethyl)acetamide (1.0 eq) in anhydrous toluene.

  • Add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) dropwise to the solution at 0 °C.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.[11]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a concentrated NaOH or NH₄OH solution to pH 8-9.

  • Extract the product with toluene or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude 6-methoxy-1-methyl-3,4-dihydroisoquinoline.[13]

Step 3: Dehydrogenation to this compound

  • Dissolve the crude 6-methoxy-1-methyl-3,4-dihydroisoquinoline in toluene.

  • Add 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Heat the mixture to reflux and stir for 12-24 hours.

  • Monitor the aromatization by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with toluene.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the final product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. A ¹H NMR spectrum for this compound has been reported.[14][15]

Expected ¹H NMR (CDCl₃) Chemical Shifts:

ProtonsChemical Shift (ppm)Multiplicity
CH₃ (at C3)~2.5s
OCH₃ (at C6)~3.9s
H-4~7.2s
H-5, H-7, H-8~7.3-7.8m
H-1~9.0s
¹³C NMR Spectroscopy

Predicted ¹³C NMR (CDCl₃) Chemical Shifts:

CarbonPredicted Chemical Shift (ppm)
CH₃ (at C3)~20-25
OCH₃ (at C6)~55-60
Aromatic CHs~105-135
Aromatic Quaternary Cs~120-160
C=N~150-160
Mass Spectrometry

Mass spectrometry provides the molecular weight and fragmentation pattern of the compound. For this compound (C₁₁H₁₁NO), the expected molecular ion peak [M]⁺ would be at m/z 173.08. High-resolution mass spectrometry (HRMS) would provide the exact mass.[18]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

Expected Characteristic IR Absorptions:

Functional GroupWavenumber (cm⁻¹)
C-H (aromatic)3000-3100
C-H (aliphatic)2850-3000
C=N (in aromatic ring)1600-1650
C=C (aromatic)1450-1600
C-O (methoxy)1000-1300 (strong)

Potential Biological Activities and Evaluation Protocols

While specific biological activity data for this compound is scarce in the public domain, the isoquinoline scaffold is a well-known pharmacophore with diverse biological activities.[19][20][21] Therefore, it is logical to evaluate this compound for a range of potential therapeutic applications. Below are standard protocols for assessing key biological activities.

Cytotoxicity and Anti-Cancer Potential

Many isoquinoline derivatives exhibit cytotoxic effects against various cancer cell lines.[3] The MTT assay is a widely used colorimetric method to assess cell viability and determine the cytotoxic potential of a compound.[22][23]

General Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow Cell_Seeding Seed Cancer Cells Compound_Treatment Treat with Compound Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Formazan_Formation Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization Solubilize Crystals Formazan_Formation->Solubilization Absorbance_Reading Measure Absorbance Solubilization->Absorbance_Reading

Caption: General workflow of the MTT cytotoxicity assay.

Antimicrobial Activity

Isoquinoline derivatives have also been reported to possess antimicrobial properties.[2] The antimicrobial activity can be assessed using the Kirby-Bauer disk diffusion method for initial screening and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[5][6][8]

General Protocol: Kirby-Bauer Disk Diffusion Test

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly swab the bacterial suspension onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Place sterile paper disks impregnated with a known concentration of this compound onto the agar surface.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.

General Protocol: Broth Microdilution for MIC Determination

  • Serial Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Kinase Inhibitory Activity

Given that many heterocyclic compounds, including quinolines and isoquinolines, act as kinase inhibitors, it is worthwhile to screen this compound against a panel of kinases.[24][25][26] Kinase activity can be measured using various assay formats, such as fluorescence-based or luminescence-based assays that detect ATP consumption or substrate phosphorylation.[1][2]

General Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate, and different concentrations of this compound.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30 °C for a specified time (e.g., 60 minutes).

  • ADP Detection: Add a reagent to stop the kinase reaction and convert the produced ADP to a detectable signal (e.g., luminescence).

  • Signal Measurement: Measure the signal using a plate reader.

  • Data Analysis: A decrease in signal compared to the control (no inhibitor) indicates kinase inhibition. Calculate the IC₅₀ value.

Kinase_Assay_Workflow Start Start Assay Add_Components Add Kinase, Substrate, and Inhibitor Start->Add_Components Initiate_Reaction Add ATP Add_Components->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_and_Detect Stop Reaction & Detect ADP Incubate->Stop_and_Detect Measure_Signal Measure Luminescence Stop_and_Detect->Measure_Signal Analyze_Data Calculate IC₅₀ Measure_Signal->Analyze_Data

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

This compound presents an interesting molecular scaffold for further investigation in the field of drug discovery. This guide has provided a comprehensive overview of its known properties, a plausible synthetic route based on established chemical principles, and a roadmap for its characterization and biological evaluation. While specific biological data for this compound is currently limited, the protocols and insights presented here offer a solid foundation for researchers to unlock its potential therapeutic applications. The versatility of the isoquinoline core suggests that this compound could serve as a valuable lead compound or a building block for the development of novel therapeutic agents.

References

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  • Stenutz. This compound. [Link]
  • Hagras, M., Bayoumi, A., El-gamal, K., & Abulkhair, H. S. (2015). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Beni-Suef University Journal of Basic and Applied Sciences, 4(4).
  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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  • Grokipedia. Bischler–Napieralski reaction. [Link]
  • ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?. [Link]
  • Organic Reactions. The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. [Link]
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Sources

Introduction: The Significance of the Isoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6-Methoxy-3-methylisoquinoline

The isoquinoline nucleus is a privileged heterocyclic scaffold prominently featured in a vast array of natural products, particularly alkaloids, and synthetic compounds with significant pharmacological properties. The specific substitution pattern of this compound represents a core structural motif that imparts unique physicochemical characteristics, influencing its biological activity and potential as a building block in medicinal chemistry and drug development. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis of methodologies for researchers, scientists, and drug development professionals.

Part 1: Classical Synthesis Pathways: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, first discovered in 1893.[1] It is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides into 3,4-dihydroisoquinolines using a dehydrating agent.[1][2] These intermediates can then be aromatized to yield the final isoquinoline product.[2]

Mechanistic Insight

The reaction is typically carried out under refluxing acidic conditions with dehydrating agents like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[3] The mechanism is believed to proceed through a highly electrophilic nitrilium ion intermediate. The amide oxygen is first activated by the Lewis acidic reagent (e.g., POCl₃). Subsequent elimination of the activated oxygen species generates the nitrilium ion. The electron-rich aromatic ring then attacks this electrophile in an intramolecular fashion. The presence of an electron-donating group, such as the methoxy group at the meta-position of the ethylamine moiety, activates the para-position for this crucial ring-closing step.[2]

Bischler-Napieralski Mechanism Start β-Arylethylamide Intermediate1 Nitrilium Ion Intermediate Start->Intermediate1 + POCl₃ - (HO)POCl₂ Reagent1 POCl₃ Cyclized Cyclized Intermediate (Spirocyclic cation) Intermediate1->Cyclized Intramolecular Electrophilic Aromatic Substitution Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclized->Dihydroisoquinoline Deprotonation Product Isoquinoline Dihydroisoquinoline->Product Oxidation (e.g., Pd/C) Oxidation [O]

Caption: General mechanism of the Bischler-Napieralski reaction.

Application to this compound

Synthesizing the 3-methyl substituted target via a traditional Bischler-Napieralski route requires a specific precursor: N-[2-(3-methoxyphenyl)-1-methylethyl]formamide . This positions the methyl group appropriately on the ethylamine backbone to become the C3-methyl group upon cyclization.

Synthetic Precursor Route:

  • Starting Material: 3-Methoxyphenylacetone.

  • Reductive Amination: The ketone is converted to the corresponding amine, 2-(3-methoxyphenyl)-1-methylethylamine, using a method like the Leuckart reaction or catalytic hydrogenation in the presence of ammonia.

  • Amide Formation: The resulting amine is treated with formic acid or a derivative to yield the N-formyl amide precursor.

  • Cyclization & Aromatization: The amide undergoes the Bischler-Napieralski reaction, followed by dehydrogenation (e.g., using palladium on carbon at elevated temperatures) to yield this compound.

Part 2: Modern Synthesis via 6π-Electron Cyclization

A more contemporary and highly efficient approach to polysubstituted 3-methylisoquinolines involves the 6π-electron cyclization of 1-azatriene intermediates. This method offers several advantages, including operational simplicity (often performed as a one-pot process) and the use of readily accessible starting materials.

Mechanistic Insight

This pathway begins with the condensation of a 2-propenylbenzaldehyde with a hydrazine derivative, such as 1,1-dimethylhydrazine, to form a hydrazone. This hydrazone is, in fact, a 1-azatriene system. Upon heating, typically with microwave assistance, this azatriene undergoes a 6π-electrocyclization to form a new six-membered ring. The reaction is driven to completion by the subsequent elimination of a small molecule (e.g., dimethylamine), which results in the formation of the stable aromatic isoquinoline ring.

Electrocyclization Mechanism Aldehyde 2-Propenyl- benzaldehyde Azatriene 1-Azatriene (Hydrazone) Aldehyde->Azatriene + Hydrazine - H₂O Hydrazine 1,1-Dimethyl- hydrazine Cyclized Cyclized Intermediate Azatriene->Cyclized 6π-Electrocyclization (Heat) Heat Δ (Microwave) Product 3-Methylisoquinoline Cyclized->Product Elimination - HN(CH₃)₂

Caption: 6π-Electrocyclization/elimination pathway to 3-methylisoquinolines.

Application to this compound

This method is exceptionally well-suited for the target molecule.

  • Starting Material: 4-Methoxy-2-(prop-1-en-2-yl)benzaldehyde. This aldehyde can be prepared from commercially available isovanillin through a sequence of allylation, Claisen rearrangement, methylation, and isomerization.

  • One-Pot Reaction: The aldehyde is reacted directly with 1,1-dimethylhydrazine in a high-boiling solvent like trifluorotoluene (PhCF₃) under microwave irradiation. The entire hydrazone formation, cyclization, and aromatizing elimination sequence occurs in a single vessel.

Part 3: Comparative Analysis of Synthesis Pathways

FeatureBischler-Napieralski Pathway6π-Electron Cyclization Pathway
Starting Materials 3-Methoxyphenylacetone, Ammonia, Formic Acid4-Methoxy-2-(prop-1-en-2-yl)benzaldehyde, 1,1-Dimethylhydrazine
Key Reagents POCl₃ (or P₂O₅), Pd/C for aromatizationNone (thermal or microwave-assisted)
Number of Steps Multi-step (precursor synthesis + cyclization + aromatization)One-pot for the key transformation
Reaction Conditions Refluxing strong acids, high-temperature dehydrogenationHigh temperature (180 °C), microwave irradiation often preferred
Key Advantages Well-established classical methodHigh efficiency, operational simplicity, one-pot procedure
Key Disadvantages Harsh reagents, multiple discrete steps, potential for side productsRequires synthesis of a specialized aldehyde precursor

Part 4: Detailed Experimental Protocol (6π-Electron Cyclization)

This protocol is adapted from the one-pot procedure described for the synthesis of 3-methylisoquinolines and represents a state-of-the-art method.

Materials and Equipment
  • 4-Methoxy-2-(prop-1-en-2-yl)benzaldehyde

  • 1,1-Dimethylhydrazine

  • Trifluorotoluene (PhCF₃), anhydrous

  • Microwave synthesis reactor vial

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Step-by-Step Methodology

G start Combine Aldehyde and Hydrazine in PhCF₃ in a microwave vial. step2 Seal the vial and place it in the microwave reactor. start->step2 step3 Heat to 180°C with stirring for the specified reaction time. step2->step3 step4 Cool the reaction mixture to room temperature. step3->step4 step5 Concentrate the solvent under reduced pressure. step4->step5 step6 Purify the crude residue by silica gel column chromatography. step5->step6 end_node Obtain pure 6-methoxy- 3-methylisoquinoline and characterize. step6->end_node

Caption: Experimental workflow for the one-pot synthesis.

  • Reaction Setup: In a microwave synthesis vial equipped with a magnetic stir bar, dissolve 4-methoxy-2-(prop-1-en-2-yl)benzaldehyde (1.0 eq) in anhydrous trifluorotoluene.

  • Reagent Addition: Add 1,1-dimethylhydrazine (1.2 eq) to the solution.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 180 °C and hold at this temperature for 30-60 minutes, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Transfer the mixture to a round-bottom flask.

  • Solvent Removal: Remove the trifluorotoluene solvent using a rotary evaporator.

  • Purification: The resulting crude residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

Part 5: Spectroscopic Characterization

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

  • Appearance: Expected to be a solid at room temperature.

  • Melting Point: 115 °C.[4]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, a singlet for the methoxy group protons (~3.9-4.0 ppm), and a singlet for the C3-methyl group protons (~2.5-2.6 ppm).[5]

  • ¹³C NMR: The carbon NMR will display signals corresponding to all 11 unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (173.21 g/mol ).

Conclusion

The synthesis of this compound can be achieved through both classical and modern organic chemistry methodologies. While the Bischler-Napieralski reaction provides a traditional route requiring careful precursor design, modern methods like the 6π-electron cyclization of 1-azatrienes offer a more direct, efficient, and elegant one-pot solution. The choice of synthetic pathway will depend on factors such as starting material availability, required scale, and the desired level of operational simplicity. This guide provides the foundational knowledge for researchers to make informed decisions and successfully execute the synthesis of this valuable heterocyclic compound.

References

  • (Reference details for a relevant review on isoquinoline importance would be placed here if found).
  • Pictet, A.; Spengler, T. (1911). "Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin". Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036. [Link]
  • Cox, E. D.; Cook, J. M. (1995). "The Pictet-Spengler condensation: a new direction for an old reaction". Chemical Reviews, 95(6), 1797–1842. [Link]
  • Whaley, W. M.; Govindachari, T. R. (1951). "The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds". Organic Reactions, 6, 151. [Link]
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  • PubChem. (n.d.). 6-Methoxy-1-methyl-3,4-dihydroisoquinoline. National Center for Biotechnology Information.
  • PrepChem. (n.d.). Synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline.
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  • Stenutz, R. (n.d.). This compound.
  • Vargas, D. F., Larghi, E. L., & Kaufman, T. S. (2018). Synthesis of Polysubstituted 3-Methylisoquinolines through the 6π-Electron Cyclization/Elimination of 1-Azatrienes derived from 1,1-Dimethylhydrazine. European Journal of Organic Chemistry, 2018(39), 5433-5444. [Link]

Sources

An In-depth Technical Guide to 6-Methoxy-3-methylisoquinoline: Synthesis, Characterization, and Significance

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 6-methoxy-3-methylisoquinoline, a significant heterocyclic compound within the esteemed isoquinoline family. While a singular "discovery" paper for this specific molecule is not prominently documented in historical chemical literature, its existence and synthesis are a logical extension of the foundational work on isoquinoline chemistry. This guide will detail the most probable and scientifically sound methods for its synthesis, rooted in classic named reactions, alongside a thorough discussion of its characterization and potential significance for researchers, scientists, and drug development professionals.

Introduction to the Isoquinoline Scaffold

The isoquinoline core, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry and natural products.[1] This scaffold is found in a vast array of alkaloids with potent biological activities, including analgesic, antimicrobial, and antitumor properties. The specific substitution pattern on the isoquinoline ring system profoundly influences its pharmacological profile, making the synthesis of novel derivatives a continuous pursuit in drug discovery. This compound (CAS 14446-31-2) represents a synthetically accessible derivative with potential for further functionalization and biological screening.[2]

PropertyValue
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol [2]
Melting Point 115 °C

Retrosynthetic Analysis and Proposed Synthetic Pathways

The synthesis of this compound can be logically approached through the construction of the isoquinoline core, followed by aromatization. The two most prominent and historically significant methods for the synthesis of the isoquinoline framework are the Bischler-Napieralski reaction and the Pictet-Spengler reaction.

The Bischler-Napieralski Approach: A Favored Strategy

The Bischler-Napieralski reaction, first reported in 1893, involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline.[3] This intermediate can then be readily dehydrogenated to the fully aromatic isoquinoline. This pathway is particularly well-suited for the synthesis of this compound due to the activating effect of the methoxy group on the aromatic ring, which facilitates the intramolecular electrophilic aromatic substitution.

The logical precursor for this reaction is N-(3-methoxyphenethyl)acetamide. The cyclization of this amide would yield 6-methoxy-3-methyl-3,4-dihydroisoquinoline, which upon subsequent dehydrogenation, would afford the target molecule.

Bischler-Napieralski Retrosynthesis target This compound intermediate 6-Methoxy-3-methyl-3,4-dihydroisoquinoline target->intermediate Dehydrogenation precursor N-(3-methoxyphenethyl)acetamide intermediate->precursor Bischler-Napieralski Cyclization Bischler-Napieralski_Workflow cluster_0 Precursor Synthesis cluster_1 Cyclization & Aromatization Amine 3-Methoxyphenethylamine Amide N-(3-methoxyphenethyl)acetamide Amine->Amide Acetylation Ac2O Acetic Anhydride Ac2O->Amide Dihydroisoquinoline 6-Methoxy-3-methyl-3,4-dihydroisoquinoline Amide->Dihydroisoquinoline Bischler-Napieralski (POCl3) FinalProduct This compound Dihydroisoquinoline->FinalProduct Dehydrogenation (Pd/C)

Sources

An In-Depth Technical Guide to 6-Methoxy-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 6-methoxy-3-methylisoquinoline, a heterocyclic compound of significant interest to the scientific and drug development communities. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1] This document details the compound's physicochemical properties, outlines a validated synthetic pathway with a step-by-step protocol, discusses its chemical reactivity, and explores its current and potential applications in drug discovery. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable insights, grounded in authoritative references.

Introduction to the Isoquinoline Scaffold

The isoquinoline core is a bicyclic aromatic heterocycle that is isomeric to quinoline. It is a fundamental structural motif found in a vast number of natural products, particularly alkaloids, and has served as a versatile template for the design of synthetic therapeutic agents.[1] The inherent biological activity of the isoquinoline skeleton has led to the development of numerous drugs across various therapeutic areas, including analgesics, antibacterials, and antitussives.[1]

The strategic placement of substituents on the isoquinoline ring system allows for the fine-tuning of a molecule's pharmacological and pharmacokinetic properties. The methoxy group (–OCH₃) is a particularly valuable substituent in medicinal chemistry. It can enhance ligand-target binding, improve metabolic stability, and favorably modulate physicochemical properties such as solubility and lipophilicity, which are critical for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2] The methyl group at the 3-position further influences the steric and electronic properties of the core structure. This guide focuses specifically on this compound, a derivative with potential as a key building block in synthetic chemistry and drug discovery programs.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is the bedrock of its application in research and development. These parameters govern its behavior in both chemical reactions and biological systems. The properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 14446-31-2[3][4]
Molecular Formula C₁₁H₁₁NO[4][5]
Molecular Weight 173.21 g/mol [4][5]
Melting Point 115 °C[5]
SMILES CC1=CC2=C(C=N1)C=CC(OC)=C2[4]
InChIKey IRFSFYPWBSAISE-UHFFFAOYSA-N[5]

Synthesis and Characterization

The synthesis of substituted isoquinolines is a well-established field in organic chemistry. Classic methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions provide robust pathways to the isoquinoline core. For this compound, a common and effective approach involves the cyclization of a substituted phenethylamine precursor.

Synthetic Workflow Overview

The synthesis of the target compound can be conceptualized as a multi-step process that builds the heterocyclic ring system from acyclic precursors. A critical step is the formation of the C-N bond that closes the ring, often driven by an acid catalyst. The choice of starting materials is dictated by the desired substitution pattern on the final product.

G cluster_0 Preparation of Precursor cluster_1 Cyclization and Dehydration cluster_2 Aromatization start m-Methoxyphenethylamine product1 N-Acetyl-m-methoxyphenethylamine start->product1 Acylation reagent1 Acylating Agent (e.g., Acetyl Chloride) reagent1->product1 product2 3,4-Dihydro-6-methoxy-1-methylisoquinoline product1->product2 Bischler-Napieralski Reaction reagent2 Dehydrating Agent (e.g., POCl₃, P₂O₅) reagent2->product2 final_product This compound product2->final_product Oxidation reagent3 Dehydrogenation Catalyst (e.g., Pd/C) reagent3->final_product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Bischler-Napieralski Approach

This protocol describes a representative synthesis. Causality: The Bischler-Napieralski reaction is chosen for its reliability in forming the 3,4-dihydroisoquinoline intermediate, which can be readily oxidized to the desired aromatic product. Phosphorus oxychloride (POCl₃) serves as both the cyclizing and dehydrating agent.

Step 1: Acylation of m-Methoxyphenethylamine

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve m-methoxyphenethylamine (1.0 eq) in a suitable aprotic solvent (e.g., toluene or acetonitrile).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. Rationale: Slow addition is crucial to control the exothermic reaction and prevent side-product formation.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acetylated intermediate.

Step 2: Cyclization and Dehydration

  • Place the crude N-acetyl intermediate from Step 1 into a dry round-bottom flask.

  • Add phosphorus oxychloride (POCl₃, 3-5 eq) as the solvent and reagent.

  • Heat the mixture to reflux (approx. 100-110 °C) for 2-3 hours. Rationale: The elevated temperature is required to drive the intramolecular electrophilic aromatic substitution and subsequent dehydration.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. Caution: This quenching step is highly exothermic.

  • Basify the acidic aqueous solution with a strong base (e.g., 50% NaOH) to pH > 10 while cooling in an ice bath.

  • Extract the resulting 3,4-dihydro-6-methoxy-1-methylisoquinoline with an organic solvent like dichloromethane.

  • Dry the combined organic extracts and concentrate in vacuo.

Step 3: Aromatization

  • Dissolve the crude dihydroisoquinoline from Step 2 in a high-boiling point solvent such as xylene or decalin.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Heat the mixture to reflux for 12-24 hours. Rationale: Pd/C catalyzes the dehydrogenation, removing two hydrogen atoms to form the stable aromatic isoquinoline ring.

  • Cool the reaction, filter through a pad of Celite to remove the catalyst, and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

Self-Validation: The identity and purity of the final compound must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, with data compared against established literature values.

Applications in Drug Discovery and Medicinal Chemistry

While specific, extensive biological activity data for this compound itself is not widely published, its structural class and related analogs are of high interest in drug development.[6] The isoquinoline scaffold is a key component in a variety of biologically active molecules.

Role as a Synthetic Intermediate

The primary value of this compound lies in its utility as a versatile chemical building block. The isoquinoline ring system can be further functionalized at various positions to generate libraries of novel compounds for high-throughput screening. For example, related quinoline and isoquinoline structures are used as intermediates in the synthesis of kinase inhibitors, antibacterial agents, and other therapeutics.[7][8][9]

Potential Therapeutic Applications of Derivatives

Derivatives of closely related structures, such as 6-methoxy-3,4-dihydroisoquinolines, have been investigated for significant therapeutic potential. A patent application from Eli Lilly and Company describes novel 6-methoxy-3,4-dihydro-1H-isoquinoline compounds as positive allosteric modulators (PAMs) of the GLP-1 and GIP receptors, which are important targets for the treatment of diabetes.[10] This highlights the potential of the 6-methoxyisoquinoline scaffold in metabolic disease research.

Furthermore, other substituted dihydroisoquinolines have been studied for their effects on smooth muscle contractility, potentially acting on muscarinic acetylcholine and serotonin receptors.[11] The broader class of isoquinoline alkaloids is known to possess a wide spectrum of activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][12]

Caption: Potential drug discovery pathways from the core scaffold.

Conclusion

This compound is a valuable heterocyclic compound whose importance is derived from its role as a synthetic intermediate for more complex molecules. Its structural features—the privileged isoquinoline core, the modulating methoxy group, and the methyl substituent—make it an attractive starting point for the design and synthesis of novel compounds with therapeutic potential. While direct biological data on this specific molecule is limited, the extensive research into related analogs, particularly in the areas of metabolic disorders and oncology, underscores the potential of this chemical scaffold. The synthetic protocols outlined in this guide provide a reliable foundation for researchers to access this compound and explore its utility in medicinal chemistry and drug development programs.

References

  • PubChem. 6-Methoxy-1-methyl-3,4-dihydroisoquinoline. National Center for Biotechnology Information.
  • MDPI. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Multidisciplinary Digital Publishing Institute.
  • MDPI. Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. Multidisciplinary Digital Publishing Institute.
  • PubChem. 6-Methoxy-3,4-dihydroisoquinoline. National Center for Biotechnology Information.
  • Stenutz. This compound.
  • National Institutes of Health (NIH). Novel 6-Methoxy-3,4-dihydro-1H-isoquinoline Compounds for Treating Diabetes.
  • ResearchGate. Study of the biological activity of alkyl derivatives of tetrahydroisoquinolines.
  • Appchem. This compound | 14446-31-2.
  • PubMed Central (PMC). Biologically Active Isoquinoline Alkaloids covering 2014-2018. National Center for Biotechnology Information.
  • Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • Molbase. 6-methoxy-3-methyl-isoquinoline.
  • ResearchGate. The role of the methoxy group in approved drugs.
  • MedChemica. Publications & Patents.

Sources

Physical and chemical properties of 6-Methoxy-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Methoxy-3-methylisoquinoline: Properties, Characterization, and Synthesis

Introduction: The Isoquinoline Scaffold in Modern Chemistry

The isoquinoline core is a privileged heterocyclic motif, forming the structural backbone of numerous natural products, particularly alkaloids, and a vast array of synthetic compounds with significant biological activity. Its rigid, planar structure and the presence of a basic nitrogen atom make it an ideal scaffold for interacting with various biological targets. The strategic placement of substituents on the isoquinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on a specific derivative, this compound, providing a detailed examination of its physical and chemical characteristics for professionals engaged in chemical research and drug development.

PART 1: Core Physicochemical Properties

A precise understanding of a compound's physical properties is the foundation of its application in research and development, influencing everything from reaction conditions to formulation. This compound is a solid at room temperature.[1] Its core properties are summarized below.

PropertyValueSource
CAS Number 14446-31-2[2]
Molecular Formula C₁₁H₁₁NO[1]
Molecular Weight 173.21 g/mol [1]
Melting Point 115 °C[1]
Appearance Solid[1]

PART 2: Chemical Identity and Reactivity

Molecular Structure

The structure of this compound features an isoquinoline bicyclic system with a methoxy group (-OCH₃) at the C6 position and a methyl group (-CH₃) at the C3 position. The methoxy group, being an electron-donating group, increases the electron density of the benzene ring, influencing its susceptibility to electrophilic substitution. The methyl group also contributes a mild electron-donating effect to the pyridine ring.

BischlerNapieralski Reactant β-(m-Methoxyphenyl)ethylamide Intermediate Dihydroisoquinoline Intermediate Reactant->Intermediate  Cyclization (POCl₃)   Product This compound Intermediate->Product  Dehydrogenation (e.g., Pd/C)  

Caption: Generalized Bischler-Napieralski synthesis workflow for isoquinolines.

PART 3: Experimental Protocols & Workflows

Trustworthy data is built on robust and reproducible experimental design. The following sections outline a standard protocol for sample analysis and a logical workflow for comprehensive characterization.

Protocol: ¹H NMR Sample Preparation and Analysis

This protocol describes a self-validating system for obtaining a high-quality ¹H NMR spectrum.

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural verification.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • NMR tube (5 mm, high precision)

  • Pasteur pipette

  • Vortex mixer

Methodology:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample and transfer it into a clean, dry vial.

  • Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. Causality Note: CDCl₃ is a common choice due to its excellent dissolving power for many organic compounds and its single deuterium signal which does not interfere with the sample's proton signals.

  • Dissolution: Secure the vial cap and gently vortex the mixture until the sample is completely dissolved. A clear, particulate-free solution is required for high-resolution spectra. This is a critical self-validation step; undissolved solids will lead to poor spectral quality.

  • Transfer to NMR Tube: Carefully transfer the solution into the NMR tube using a Pasteur pipette. Ensure the liquid height is sufficient for the spectrometer's detector (typically ~4 cm).

  • Spectrometer Setup: Insert the tube into the NMR spectrometer. The instrument will be locked onto the deuterium signal of the solvent, shimmed to homogenize the magnetic field, and the probe tuned.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 90° pulse angle).

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

Workflow: Comprehensive Compound Characterization

A logical workflow ensures that all necessary data is collected to confirm the identity, purity, and structure of a synthesized compound like this compound.

CharacterizationWorkflow start Sample Received (this compound) mp Melting Point Analysis start->mp Purity Check nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Structural Backbone ms Mass Spectrometry (Confirm MW) start->ms Molecular Formula Check ir IR Spectroscopy (Functional Groups) start->ir Functional Group Check data_analysis Integrated Data Analysis mp->data_analysis nmr->data_analysis ms->data_analysis ir->data_analysis final Structure Confirmed & Data Archived data_analysis->final Cross-Validation

Caption: Logical workflow for the complete characterization of a chemical compound.

Conclusion

This compound serves as an excellent example of a substituted heterocyclic compound with potential for further chemical exploration. Its properties are dictated by the interplay of the isoquinoline core and its methyl and methoxy substituents. A thorough characterization, grounded in robust spectroscopic and physical analysis as outlined in this guide, is the non-negotiable first step for any researcher, scientist, or drug development professional aiming to utilize this or similar molecules in their work.

References

  • Stenutz, R. (n.d.). This compound. [Link]
  • Afonin, A. V., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. The Journal of Physical Chemistry A. [Link]

Sources

A Comprehensive Spectroscopic Guide to 6-Methoxy-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for 6-methoxy-3-methylisoquinoline, a key heterocyclic scaffold in medicinal chemistry and materials science. The structural elucidation of such molecules is fundamentally reliant on a multi-pronged analytical approach. Here, we synthesize data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to create a definitive spectral fingerprint of this compound. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of how to acquire, interpret, and validate the structure of this compound.

Molecular Structure and Analytical Significance

The unequivocal identification of a synthesized molecule is the bedrock of all subsequent scientific investigation. For this compound, its unique arrangement of aromatic rings, a nitrogen heteroatom, and functional groups (methoxy and methyl) gives rise to a distinct and predictable set of signals across various spectroscopic platforms. Understanding these signals is crucial for confirming synthesis success, assessing purity, and predicting chemical behavior.

Below is the chemical structure with standardized numbering for the isoquinoline ring system, which will be used for all spectral assignments throughout this guide.

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide precise information about the chemical environment, connectivity, and stereochemistry of the atoms.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. The following is a standard operating procedure for acquiring high-quality NMR data for isoquinoline derivatives.

G prep Sample Preparation dissolve Dissolve 5-10 mg of sample in ~0.6 mL CDCl3 prep->dissolve add_std Add Tetramethylsilane (TMS) as internal standard (δ 0.00) dissolve->add_std transfer Transfer to 5 mm NMR tube add_std->transfer tune Tune and shim magnet transfer->tune acq Data Acquisition (400/500 MHz) h1 Acquire ¹H Spectrum (16-32 scans) tune->h1 c13 Acquire ¹³C Spectrum (1024-4096 scans, proton decoupled) tune->c13 fourier Fourier Transform h1->fourier c13->fourier proc Data Processing phase Phase Correction fourier->phase baseline Baseline Correction phase->baseline calibrate Calibrate ¹H to TMS at 0.00 ppm Calibrate ¹³C to CDCl3 at 77.16 ppm baseline->calibrate G mol C₁₁H₁₁NO (m/z = 173) Molecular Ion frag1 C₁₀H₈NO (m/z = 158) mol->frag1 - •CH₃ frag2 C₉H₈N (m/z = 130) frag1->frag2 - CO

Introduction: The Enduring Significance of Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Isoquinoline Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Isoquinoline alkaloids represent a vast and structurally diverse class of nitrogen-containing heterocyclic compounds, primarily derived from the amino acids tyrosine or phenylalanine.[1] Found extensively throughout the plant kingdom, particularly in families such as Papaveraceae, Berberidaceae, and Ranunculaceae, these natural products have been a cornerstone of medicine for centuries.[2] The journey began in the early 19th century with the isolation of morphine, the first bioactive isoquinoline alkaloid, which revolutionized pain management.[1] Since then, thousands of these compounds have been identified, revealing a remarkable spectrum of pharmacological activities.

This guide provides a comprehensive exploration of the principal biological activities of isoquinoline alkaloids, including their anticancer, antimicrobial, anti-inflammatory, and neuropharmacological effects. By delving into their mechanisms of action, summarizing key quantitative data, and detailing robust experimental protocols, we aim to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to harness the therapeutic potential of this extraordinary class of molecules.

Part 1: Anticancer Activity - Modulating the Hallmarks of Malignancy

The anticancer properties of isoquinoline alkaloids are among their most extensively studied and promising therapeutic applications.[3] These compounds exert their effects by targeting multiple facets of cancer biology, including uncontrolled proliferation, evasion of cell death, and metastasis.[4][5] Key alkaloids such as berberine, sanguinarine, and noscapine have demonstrated significant efficacy in various preclinical models.[5]

Core Mechanisms of Anticancer Action

Isoquinoline alkaloids disrupt cancer cell homeostasis through several primary mechanisms, often in a synergistic manner. These include inducing cell cycle arrest, triggering programmed cell death (apoptosis), and stimulating autophagy.[6][7][8]

  • Cell Cycle Arrest: By interfering with the machinery that governs cell division, these alkaloids can halt the proliferation of cancer cells. For instance, berberine has been shown to induce cell cycle arrest at the G1 or G2/M phases in various cancer cell lines.[5]

  • Induction of Apoptosis: A primary strategy for many chemotherapeutics is the induction of apoptosis. Isoquinoline alkaloids can trigger this process through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of caspases, the executioner enzymes of apoptosis.[8][9]

  • Modulation of Autophagy: Autophagy is a cellular recycling process that can have a dual role in cancer. While it can promote survival under stress, excessive or dysregulated autophagy can lead to cell death.[6][7] Alkaloids like neferine can induce autophagic cell death by inhibiting pro-survival signaling pathways like PI3K/Akt/mTOR.[6]

The diagram below illustrates how an isoquinoline alkaloid like berberine can modulate key signaling pathways to exert its anticancer effects.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor PI3K PI3K GrowthFactorReceptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Berberine Berberine Berberine->PI3K Inhibits Bax Bax Berberine->Bax Promotes Apaf1 Apaf-1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CytochromeC Cytochrome c Bax->CytochromeC Release CytochromeC->Apaf1 Bcl2->Bax Inhibits

Caption: PI3K/Akt/mTOR and Apoptosis pathways modulated by Berberine.

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical metric for evaluating the potency of a compound. The table below summarizes the IC50 values for representative isoquinoline alkaloids against various human cancer cell lines.

AlkaloidCancer Cell LineCell TypeIC50 (µM)Reference
Berberine HeLaCervical Cancer12.08[10]
A-549Lung Carcinoma11.17[9]
Macranthine HeLaCervical Cancer24.16[10]
Sanguinarine A549Lung Cancer<10[5]
S. aureusBacteria1.9 µg/mL[11]
Chelerythrine P. aeruginosaBacteria1.9 µg/mL[11]

Note: Lower IC50 values indicate higher potency. Data is compiled from multiple sources for comparison.

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a foundational colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a cornerstone for in vitro screening of cytotoxic compounds.[9]

Causality and Rationale:

  • Principle: The assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, present in viable, metabolically active cells, to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living cells.

  • Experimental Choice: This assay is chosen for its reliability, high throughput, and sensitivity in determining dose-dependent cytotoxic effects of potential anticancer agents like isoquinoline alkaloids.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa or A-549) into a 96-well flat-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the isoquinoline alkaloid in culture medium. After incubation, remove the old medium from the wells and add 100 µL of the various alkaloid concentrations. Include a vehicle control (e.g., DMSO in medium) and a blank (medium only). Incubate for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Following the treatment period, carefully remove the medium and add 100 µL of fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.[9] Incubate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization: After the 4-hour incubation, carefully remove the MTT-containing medium. Add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.[12]

  • Data Acquisition: Gently shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance (optical density) of each well using a microplate reader at a wavelength of 560-570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

graphgraph Start Start: Seed Cells in 96-Well Plate Step1 Incubate 24h (Allow Adherence) Start->Step1 Step2 Treat with Isoquinoline Alkaloid (Varying Concentrations) Step1->Step2 Step3 Incubate 24-72h (Compound Exposure) Step2->Step3 Step4 Add MTT Reagent to each well Step3->Step4 Step5 Incubate 4h (Formazan Formation) Step4->Step5 Step6 Add Solubilizing Agent (e.g., DMSO) Step5->Step6 Step7 Read Absorbance (570 nm) Step6->Step7 End End: Calculate IC50 Value Step7->End

Caption: Standard workflow for the MTT cytotoxicity assay.

Part 2: Antimicrobial Activity - Combating Pathogenic Microbes

Isoquinoline alkaloids possess significant activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and parasites.[1][13] This broad-spectrum activity makes them attractive candidates for developing new antimicrobial agents, particularly in an era of growing antibiotic resistance. Berberine, for instance, is well-known for its antibacterial effects.[1][14]

Mechanisms of Antimicrobial Action

The antimicrobial effects of these alkaloids are multifaceted. They can disrupt microbial cell structures, inhibit crucial enzymatic processes, and interfere with genetic material.

  • Cell Membrane and Wall Disruption: Some alkaloids can damage the integrity of the bacterial cell membrane or cell wall, leading to leakage of cellular contents and cell death.

  • Inhibition of Nucleic Acid and Protein Synthesis: Many isoquinoline alkaloids, including berberine and sanguinarine, can intercalate with DNA or bind to ribosomes, thereby inhibiting DNA replication, transcription, and protein synthesis.[15]

  • Enzyme Inhibition: These compounds can inhibit key microbial enzymes. For example, some alkaloids are known to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[16]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely used in vitro technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Causality and Rationale:

  • Principle: This assay exposes a standardized inoculum of a specific microorganism to serial dilutions of the test compound in a liquid growth medium. Growth is assessed by visual inspection for turbidity or by using a metabolic indicator.

  • Experimental Choice: The microdilution format allows for the efficient and simultaneous testing of multiple compounds against various microbial strains in a 96-well plate, providing quantitative and reproducible results.[17]

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) on an appropriate agar plate overnight. Pick several colonies to inoculate a sterile broth (e.g., Mueller-Hinton Broth). Incubate until the culture reaches a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[17] Dilute this suspension to achieve the final target inoculum density of 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution: In a 96-well microtiter plate, add 50 µL of sterile broth to all wells. Add 50 µL of the stock solution of the isoquinoline alkaloid (dissolved in a suitable solvent like DMSO, then diluted in broth) to the first well of a row.

  • Two-Fold Dilutions: Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 50 µL from the last well. This creates a gradient of decreasing compound concentrations.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (wells with inoculum and broth, no compound) to confirm bacterial growth and a negative control (wells with broth only) to check for sterility.

  • Incubation: Seal the plate and incubate at 35-37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the alkaloid in which there is no visible turbidity (i.e., the first clear well). The result is reported in µg/mL or µM.[18]

Part 3: Anti-inflammatory Activity - Quelling the Inflammatory Cascade

Inflammation is a vital protective response, but chronic or dysregulated inflammation contributes to numerous diseases. Isoquinoline alkaloids, particularly compounds like tetrandrine and berberine, have demonstrated potent anti-inflammatory properties.[19][20] They act by suppressing the production of pro-inflammatory mediators and modulating key signaling pathways.[21]

Mechanisms of Anti-inflammatory Action

The primary anti-inflammatory mechanism involves the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway, a master regulator of the inflammatory response.[20][21]

  • NF-κB Pathway Inhibition: In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli (like lipopolysaccharide, LPS) lead to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and various interleukins.[20][21] Isoquinoline alkaloids can inhibit this pathway at multiple points, preventing NF-κB activation and subsequent gene expression.[21]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB IκBα IKK->NFkB_IkB Phosphorylates IκBα, leading to its degradation NFkB NF-κB NFkB_IkB->NFkB Releases Inflammatory_Genes Transcription of Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB->Inflammatory_Genes Alkaloid Isoquinoline Alkaloid Alkaloid->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by isoquinoline alkaloids.

Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production

This assay quantifies nitric oxide (NO), a key pro-inflammatory mediator produced by the enzyme iNOS in macrophages upon stimulation. The protocol measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[12]

Causality and Rationale:

  • Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which is proportional to the nitrite concentration. The assay is performed on the supernatant of cultured macrophages (e.g., RAW 264.7) stimulated with LPS to induce an inflammatory response.[22][23]

  • Experimental Choice: This method is chosen for its simplicity, cost-effectiveness, and reliability in screening compounds for their ability to inhibit NO production, a hallmark of their anti-inflammatory potential.

Step-by-Step Methodology:

  • Cell Culture and Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow adherence.[12]

  • Pre-treatment: Pre-treat the cells for 1-2 hours with various non-toxic concentrations of the isoquinoline alkaloid.

  • Inflammatory Stimulation: Stimulate the cells by adding LPS (final concentration of 1 µg/mL) to all wells except the negative control.[24] Incubate for 24 hours.

  • Supernatant Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction: Add an equal volume of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well containing the supernatant.[22]

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540-550 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Part 4: Neuropharmacological Effects - Interacting with the Central Nervous System

The neuropharmacological activities of isoquinoline alkaloids are diverse, ranging from the potent analgesic effects of morphine to the neuroprotective properties of compounds like berberine and tetrandrine.[1][20] Research in this area is focused on their potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's, by mitigating neuronal injury and apoptosis.[25]

Mechanisms of Neuroprotection

Neuroprotective effects are often linked to anti-inflammatory and antioxidant activities within the central nervous system.

  • Anti-Neuroinflammation: By inhibiting pathways like NF-κB, isoquinoline alkaloids can reduce the production of inflammatory mediators (TNF-α, iNOS) in the brain, which are known to contribute to neuronal damage.[20]

  • Antioxidant Effects: Some alkaloids can scavenge reactive oxygen species (ROS) or boost the endogenous antioxidant defense systems, protecting neurons from oxidative stress-induced damage.

  • Modulation of Aggregation: In the context of Alzheimer's disease, certain alkaloids have been shown to interfere with the aggregation of β-amyloid (Aβ) peptides, a key pathological hallmark of the disease.[26][27]

Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

This in vitro assay is used to monitor the formation of amyloid fibrils, such as those formed by the Aβ peptide.

Causality and Rationale:

  • Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. The increase in fluorescence intensity over time is directly proportional to the extent of fibril formation.[27]

  • Experimental Choice: This assay provides a robust, high-throughput method for screening compounds that can inhibit or promote the aggregation of Aβ peptides, offering insights into their potential therapeutic value for Alzheimer's disease.[27]

Step-by-Step Methodology:

  • Preparation of Aβ Peptide: Prepare a stock solution of Aβ₁₋₄₂ peptide by dissolving it in a solvent like hexafluoroisopropanol (HFIP) to ensure it is in a monomeric state, then lyophilize and store. Before the assay, reconstitute the peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Assay Setup: In a 96-well black plate (to minimize background fluorescence), combine the Aβ₁₋₄₂ peptide (e.g., final concentration of 10 µM), ThT dye (e.g., 20 µM), and the isoquinoline alkaloid at various concentrations. Include a control with Aβ₁₋₄₂ but no alkaloid.

  • Fluorescence Monitoring: Place the plate in a fluorescence microplate reader equipped with bottom-reading capabilities. Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.

  • Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Record fluorescence intensity at regular intervals (e.g., every 10-15 minutes) for several hours or days.

  • Data Analysis: Plot the fluorescence intensity against time. An inhibitory compound will result in a lower fluorescence signal and a longer lag phase compared to the control, indicating a delay or reduction in fibril formation.

Future Perspectives and Drug Development

Isoquinoline alkaloids are powerful lead compounds in drug discovery.[1] Their diverse biological activities provide a rich foundation for developing novel therapeutics for a wide range of diseases. However, challenges such as poor bioavailability, potential toxicity, and metabolic instability must be addressed. Future research will focus on:

  • Medicinal Chemistry Approaches: Utilizing semi-synthesis and total synthesis to create analogs with improved potency, selectivity, and pharmacokinetic profiles.[28]

  • Advanced Drug Delivery Systems: Developing nanoparticle or liposomal formulations to enhance bioavailability and target specific tissues.

  • Polypharmacology: Leveraging the multi-target nature of these alkaloids to design therapies for complex diseases like cancer and neurodegenerative disorders, where hitting a single target is often insufficient.[29]

Conclusion

From ancient herbal remedies to modern pharmacology, isoquinoline alkaloids have consistently proven their value as biologically active molecules. Their ability to modulate fundamental cellular processes—from cell division and inflammation to microbial growth and neuronal function—underscores their immense therapeutic potential. By combining a deep understanding of their mechanisms with rigorous experimental validation, the scientific community can continue to unlock the full potential of these natural compounds, paving the way for the next generation of innovative medicines.

References

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An In-depth Technical Guide to 6-Methoxy-3-methylisoquinoline: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 6-methoxy-3-methylisoquinoline, a heterocyclic compound of significant interest in medicinal chemistry. While specific biological data for this exact molecule is emerging, its structural similarity to a range of bioactive isoquinoline alkaloids provides a strong impetus for its exploration in drug discovery. This document details plausible synthetic routes, thorough spectroscopic characterization, and a discussion of its potential therapeutic applications based on the activities of closely related analogs.

Introduction: The Isoquinoline Scaffold in Drug Discovery

Isoquinoline alkaloids represent a vast and diverse family of naturally occurring and synthetic compounds that form the backbone of numerous pharmaceuticals.[1][2] Since the isolation of morphine from the opium poppy in the early 19th century, the isoquinoline nucleus has been recognized as a "privileged scaffold" in medicinal chemistry.[3] This is due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including analgesic, antimicrobial, and antitumor effects.[3][4] The inherent versatility of the isoquinoline ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This compound is a member of this important class of compounds. Its structure, featuring a methoxy group at the 6-position and a methyl group at the 3-position, presents a unique combination of electronic and steric features that could modulate its biological activity. This guide will delve into the synthetic pathways to access this molecule, its detailed characterization, and the potential therapeutic avenues it may unlock.

Synthesis of this compound

The synthesis of the isoquinoline core is a well-established area of organic chemistry, with several named reactions providing reliable routes to this heterocyclic system. For this compound, the Bischler-Napieralski reaction is a particularly suitable approach. This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent.[1][5]

The proposed synthesis commences with the acylation of a substituted β-phenylethylamine, followed by cyclization and subsequent aromatization to yield the target isoquinoline.

Proposed Synthetic Pathway: The Bischler-Napieralski Approach

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines, which can then be aromatized to the corresponding isoquinolines.[6] The electron-donating methoxy group on the aromatic ring of the starting material facilitates the electrophilic aromatic substitution required for cyclization.[5]

Bischler-Napieralski Synthesis cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization Starting Material 3-Methoxy-β-phenylethylamine Amide N-(3-Methoxyphenethyl)acetamide Starting Material->Amide Acylation Acetyl Chloride Acetyl Chloride Acetyl Chloride->Amide Dihydroisoquinoline 6-Methoxy-3-methyl-3,4-dihydroisoquinoline Amide->Dihydroisoquinoline Bischler-Napieralski Cyclization Dehydrating Agent POCl3 or P2O5 Dehydrating Agent->Dihydroisoquinoline Final Product This compound Dihydroisoquinoline->Final Product Dehydrogenation Oxidizing Agent Pd/C or Sulfur Oxidizing Agent->Final Product Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Phosphorylation ADP ADP Receptor_Tyrosine_Kinase->ADP Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Cell_Proliferation Isoquinoline_Derivative This compound (Potential Inhibitor) Isoquinoline_Derivative->Receptor_Tyrosine_Kinase Binds to ATP-binding site ATP ATP ATP->Receptor_Tyrosine_Kinase

Sources

The Definitive Guide to the Structural Elucidation of 6-Methoxy-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive, in-depth analysis of the methodologies and scientific reasoning employed in the structural elucidation of 6-methoxy-3-methylisoquinoline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of techniques to offer a narrative grounded in the principles of scientific integrity, expertise, and trustworthiness. Herein, we explore the causality behind experimental choices and present a self-validating system of protocols to ensure the unambiguous confirmation of the molecular structure.

Introduction: The Significance of Isoquinoline Scaffolds

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide array of biological activities. The precise substitution pattern on this heterocyclic system is critical to its pharmacological profile. Therefore, the unequivocal determination of the structure of novel isoquinoline derivatives, such as this compound, is a foundational step in any research and development endeavor. This guide will walk through a systematic approach to confirming its structure, integrating data from multiple analytical techniques to build an unassailable body of evidence.

Foundational Analysis: Synthesis and Physical Properties

Before delving into complex spectroscopic analysis, a foundational understanding of the compound's potential origin and basic physical characteristics is essential. This compound can be synthesized through various established methods for isoquinoline ring formation, such as the Bischler-Napieralski or Pomeranz-Fritsch reactions.[1][2][3][4][5] Knowledge of the synthetic route can provide valuable clues about the expected substitution pattern.

Physical Properties:

A preliminary characterization involves determining the compound's physical properties, which serve as initial indicators of identity and purity.

PropertyValueSource
Molecular FormulaC₁₁H₁₁NOInferred from Spectroscopic Data
Molecular Weight173.21 g/mol Inferred from Mass Spectrometry
Melting Point115 °C[6]
AppearanceCrystalline solidGeneric observation for pure organic compounds

Spectroscopic Elucidation: A Multi-faceted Approach

The core of structural elucidation lies in the synergistic interpretation of data from various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combination allows for a comprehensive and definitive characterization.

Workflow for Spectroscopic Analysis

MS_Fragmentation M [C₁₁H₁₁NO]⁺˙ m/z = 173 M_15 [C₁₀H₈NO]⁺ m/z = 158 M->M_15 - •CH₃ M_28 [C₁₀H₁₁N]⁺˙ m/z = 145 M->M_28 - CO M_31 [C₁₀H₈N]⁺ m/z = 142 M->M_31 - •OCH₃

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: A small amount of the solid sample is typically analyzed as a KBr pellet or a thin film.

Data Interpretation: The IR spectrum shows absorption bands at specific wavenumbers (cm⁻¹) that are characteristic of particular bond types and functional groups.

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)BondFunctional Group
~3050-3000C-H stretchAromatic
~2950-2850C-H stretchAliphatic (-CH₃, -OCH₃)
~1620-1580C=C and C=N stretchAromatic and Heterocyclic Rings
~1250C-O stretchAryl ether
~1100C-O stretchAryl ether
~850-800C-H bendOut-of-plane bending for substituted benzene

The presence of characteristic aromatic C-H and C=C stretching frequencies, along with the strong C-O stretching of the aryl ether, provides further confirmation of the proposed structure. [7]

Conclusion: A Unified Structural Assignment

The structural elucidation of this compound is a process of accumulating and integrating evidence from multiple, complementary analytical techniques. The definitive assignment is not based on a single piece of data but on the convergence of all spectroscopic evidence. The ¹H and ¹³C NMR data establish the carbon-hydrogen framework and the connectivity of the atoms. Mass spectrometry confirms the molecular weight and provides insights into the stability of structural motifs through fragmentation analysis. Finally, IR spectroscopy verifies the presence of key functional groups. When all of these data points are in agreement, the structure of this compound can be assigned with a high degree of confidence, providing a solid foundation for further research and development.

References

  • Ewing, G. W., & Steck, E. A. (n.d.). Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols. Journal of the American Chemical Society.
  • Thevis, M., et al. (n.d.). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. PubMed.
  • This compound. (n.d.). Stenutz.
  • Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal.
  • Bischler–Napieralski reaction. (n.d.). Wikipedia.
  • Pomeranz–Fritsch reaction. (n.d.). Wikipedia.
  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. (n.d.). Organic Reactions.
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline.
  • Ghersetti, S., et al. (n.d.). infrared spectral studies of quinoline-n-oxides. Spectroscopy Letters.

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An In-depth Technical Guide to 6-Methoxy-3-methylisoquinoline and its Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-methoxy-3-methylisoquinoline, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into its synthesis, the preparation of its derivatives, and explore its burgeoning potential in various therapeutic areas, with a particular focus on oncology and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this isoquinoline core in their discovery programs.

The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The isoquinoline nucleus is a recurring motif in a vast array of natural products and synthetic compounds that exhibit a wide spectrum of biological activities. This structural framework is a key component in numerous clinically approved drugs, underscoring its importance in pharmaceutical research. The inherent aromaticity and the presence of a nitrogen atom provide a versatile platform for structural modifications, enabling the fine-tuning of physicochemical properties and biological activities.

Derivatives of the isoquinoline scaffold have demonstrated a remarkable range of pharmacological effects, including anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory properties. Their mechanisms of action are diverse and can involve the inhibition of critical enzymes like kinases, modulation of cellular signaling pathways such as PI3K/Akt/mTOR, and interaction with various cellular targets.

Synthesis of the this compound Core

The construction of the this compound core can be achieved through several established synthetic strategies for isoquinoline ring formation. The choice of method often depends on the availability of starting materials and the desired substitution pattern. The Bischler-Napieralski and Pomeranz-Fritsch reactions are two of the most prominent and versatile methods.

Bischler-Napieralski Reaction: A Robust Approach

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines. This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent.

Reaction Rationale: The electron-donating methoxy group at the 6-position of the starting β-phenylethylamine activates the aromatic ring, facilitating the intramolecular cyclization. The choice of a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) is crucial for driving the reaction to completion.

Bischler-Napieralski Synthesis of this compound.[1][2][3][4][5]

Pomeranz-Fritsch Reaction: An Alternative Pathway

The Pomeranz-Fritsch reaction provides another effective route to isoquinolines. This method involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of an aromatic aldehyde and an aminoacetaldehyde acetal.

Reaction Rationale: This approach is particularly useful for accessing a variety of substituted isoquinolines. The reaction proceeds in two main stages: the initial formation of the Schiff base (benzalaminoacetal) followed by the acid-promoted ring closure. The strength of the acid catalyst can significantly influence the reaction outcome and yield.

Pomeranz-Fritsch Synthesis of this compound.

Derivatization Strategies: Expanding Chemical Space

The this compound core serves as a versatile template for the generation of compound libraries with diverse pharmacological profiles. Strategic modifications at various positions of the isoquinoline ring can lead to enhanced potency, selectivity, and improved pharmacokinetic properties.

Modification at the 3-Position

The methyl group at the 3-position can be a starting point for further functionalization. For instance, oxidation to a carboxylic acid would allow for the introduction of various amide or ester functionalities, enabling exploration of the structure-activity relationship (SAR) in this region of the molecule.

Substitution on the Benzenoid Ring

While the 6-methoxy group is a key feature, further substitutions on the benzene ring can be explored. For example, the introduction of halogens or other small alkyl groups could modulate the electronic properties and lipophilicity of the molecule, potentially impacting its biological activity and metabolic stability.

Pharmacological Significance and Therapeutic Potential

Derivatives of the 6-methoxyisoquinoline scaffold have shown promise in several therapeutic areas, primarily in oncology and as antimicrobial agents.

Anticancer Activity

Numerous studies have highlighted the potential of isoquinoline derivatives as anticancer agents. These compounds can exert their effects through various mechanisms, including:

  • Kinase Inhibition: Many isoquinoline derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. Specific targets may include receptor tyrosine kinases like EGFR and VEGFR, as well as intracellular kinases such as those in the PI3K/Akt/mTOR pathway.

  • Inhibition of Tubulin Polymerization: Some isoquinoline alkaloids have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: Isoquinoline derivatives can trigger programmed cell death through various intrinsic and extrinsic pathways.

  • Overcoming Multidrug Resistance: P-glycoprotein (P-gp) is a transmembrane efflux pump that contributes to multidrug resistance in cancer cells. Certain 6-methoxyisoquinoline derivatives have been investigated as P-gp inhibitors, offering a potential strategy to re-sensitize resistant tumors to chemotherapy.

Antimicrobial Properties

The isoquinoline scaffold is also a recognized pharmacophore in the development of antimicrobial agents. Derivatives of this compound have the potential to exhibit activity against a range of pathogens, including:

  • Bacteria: By targeting essential bacterial enzymes or disrupting cell wall synthesis, these compounds could offer new avenues for combating bacterial infections, including those caused by drug-resistant strains.

  • Fungi: The structural features of isoquinolines can be optimized to target fungal-specific pathways, leading to the development of novel antifungal agents.

Experimental Protocols

General Synthesis of this compound via Bischler-Napieralski Reaction

Step 1: Synthesis of N-(2-(3-methoxyphenyl)propyl)acetamide

  • To a solution of 2-(3-methoxyphenyl)propan-1-amine (1.0 eq) in a suitable solvent (e.g., dichloromethane) is added triethylamine (1.2 eq).

  • The mixture is cooled to 0 °C, and acetyl chloride (1.1 eq) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • Upon completion (monitored by TLC), the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude amide, which can be purified by column chromatography.

Step 2: Cyclization to 6-methoxy-3-methyl-3,4-dihydroisoquinoline

  • The N-(2-(3-methoxyphenyl)propyl)acetamide (1.0 eq) is dissolved in a high-boiling solvent such as toluene or xylene.

  • Phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) (2.0-3.0 eq) is added portion-wise.

  • The mixture is heated to reflux for 4-6 hours.

  • After cooling, the reaction is quenched by carefully adding ice and then basified with a strong base (e.g., NaOH solution).

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.

Step 3: Aromatization to this compound

  • The crude 6-methoxy-3-methyl-3,4-dihydroisoquinoline is dissolved in a suitable solvent (e.g., toluene).

  • A dehydrogenating agent, such as 10% palladium on carbon (Pd/C), is added.

  • The mixture is heated to reflux for 24-48 hours.

  • The catalyst is removed by filtration through celite, and the filtrate is concentrated.

  • The final product is purified by column chromatography or recrystallization.

Characterization of this compound

The synthesized compound should be thoroughly characterized using standard analytical techniques to confirm its identity and purity.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons, the methyl group, and the methoxy group in the expected chemical shift ranges and with the appropriate splitting patterns.
¹³C NMR Resonances for all carbon atoms in the molecule, including the quaternary carbons of the isoquinoline core.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₁₁H₁₁NO.
Infrared (IR) Spectroscopy Characteristic absorption bands for C-H, C=C, C=N, and C-O stretching vibrations.
Melting Point A sharp melting point consistent with a pure compound (literature value: 115 °C).

Conclusion and Future Directions

This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the potential for diverse derivatization make it an attractive starting point for medicinal chemistry campaigns targeting a range of diseases. Future research should focus on the synthesis and biological evaluation of novel derivatives with optimized pharmacological profiles. In particular, exploring substitutions at various positions of the isoquinoline ring system and elucidating the specific molecular targets and mechanisms of action will be crucial for advancing these compounds towards clinical development. The insights provided in this guide are intended to serve as a solid foundation for researchers to build upon in their quest for new and effective medicines.

References

A comprehensive list of references will be provided upon request, detailing the specific literature sources for the synthetic methods and biological data discussed in this guide.

Sources

Gefitinib: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This in-depth technical guide provides a comprehensive overview of Gefitinib (Iressa®), a pivotal first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles underlying Gefitinib's mechanism of action, its pharmacokinetic profile, and its clinical application, with a particular focus on non-small cell lung cancer (NSCLC). Furthermore, this guide explores the molecular mechanisms of acquired resistance and presents established experimental protocols for the quantification and analysis of this therapeutic agent.

Introduction: The Advent of Targeted Cancer Therapy

Gefitinib, sold under the brand name Iressa, represents a paradigm shift in oncology, moving from broad-spectrum cytotoxic agents to targeted therapies that selectively act on the molecular drivers of cancer.[1] It is an orally active, selective inhibitor of the EGFR tyrosine kinase, an enzyme that plays a crucial role in the growth and proliferation of cancer cells.[2] Gefitinib's development and clinical success, particularly in patients with specific EGFR mutations, have paved the way for personalized medicine in the treatment of various solid tumors, most notably NSCLC.[3][4]

Chemical Identity:

IdentifierValue
IUPAC Name N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine
InChIKey XGALLCVXEZPNRQ-UHFFFAOYSA-N[5][6][7]
CAS Number 184475-35-2[5][7]
Molecular Formula C22H24ClFN4O3[5]
Molecular Weight 446.9 g/mol [5]

Mechanism of Action: Interrupting Oncogenic Signaling

Gefitinib exerts its therapeutic effect by competitively and reversibly inhibiting the ATP-binding site of the EGFR tyrosine kinase domain.[1][3] EGFR is a member of the ErbB family of receptor tyrosine kinases, which are key regulators of cellular processes such as proliferation, differentiation, and survival.[3][8] In many cancers, including a subset of NSCLC, EGFR is overexpressed or harbors activating mutations, leading to constitutive activation of downstream signaling pathways that drive tumor growth and survival.[1][9]

By blocking the binding of ATP, Gefitinib prevents the autophosphorylation of EGFR, thereby inhibiting the activation of downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[10][11] This disruption of oncogenic signaling ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells that are dependent on EGFR signaling.[3][10] The efficacy of Gefitinib is particularly pronounced in tumors with activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation in exon 21.[12]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P P PI3K PI3K EGFR->PI3K Activation Gefitinib Gefitinib Gefitinib->EGFR Inhibition ATP ATP ATP->EGFR Binding RAS RAS P->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1: Simplified schematic of the EGFR signaling pathway and the inhibitory action of Gefitinib.

Pharmacokinetic Profile: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the pharmacokinetic properties of Gefitinib is crucial for optimizing its therapeutic use and managing potential drug interactions.

ParameterDescription
Absorption Orally administered, with peak plasma concentrations reached in 3 to 7 hours.[2] The oral bioavailability is approximately 57-59% in healthy volunteers and cancer patients.[13]
Distribution Widely distributed throughout the body with a large volume of distribution.[13] It is approximately 90% bound to plasma proteins.[2]
Metabolism Extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[14][15]
Excretion Predominantly eliminated in the feces, with less than 7% excreted in the urine.[14] The elimination half-life is approximately 48 hours.[5]

Clinical Application in Non-Small Cell Lung Cancer (NSCLC)

Gefitinib is a cornerstone in the first-line treatment of patients with metastatic NSCLC whose tumors harbor activating EGFR mutations.[12] Numerous clinical trials have demonstrated its superiority over standard chemotherapy in this patient population, leading to improved response rates and progression-free survival.[4][16]

Key Clinical Trial Findings:

Trial/StudyPatient PopulationKey Findings
IPASS (IRESSA Pan-Asia Study) First-line treatment of NSCLCGefitinib showed superior progression-free survival compared to chemotherapy in patients with EGFR mutations.
IDEAL 1 & 2 Previously treated advanced NSCLCDemonstrated objective response rates of approximately 12-18% and symptom improvement.[17]
Expanded Access Protocol (University of Pennsylvania) Pretreated advanced NSCLCShowed a disease control rate of 40% with a median survival of 30 weeks.[18]

Mechanisms of Acquired Resistance

Despite the initial dramatic responses, most patients treated with Gefitinib eventually develop acquired resistance.[19] The most common mechanism of resistance is the acquisition of a secondary mutation in the EGFR gene, the T790M "gatekeeper" mutation.[19][20] This mutation is thought to increase the affinity of the EGFR kinase domain for ATP, thereby reducing the inhibitory potency of Gefitinib.[21]

Other mechanisms of resistance include:

  • MET proto-oncogene amplification: This leads to the activation of an alternative signaling pathway that bypasses EGFR.[20]

  • Activation of other signaling pathways: Such as the PI3K/AKT pathway, can also contribute to resistance.[22]

Figure 2: Overview of primary mechanisms of acquired resistance to Gefitinib.

Experimental Protocols: Quantification of Gefitinib

Accurate quantification of Gefitinib in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and validated method.[13][23]

Protocol: Gefitinib Quantification in Plasma by LC-MS/MS

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of Gefitinib).

    • Perform protein precipitation by adding acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with a modifier (e.g., formic acid).

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for Gefitinib and the internal standard.

Alternative Methods: Spectrophotometric methods have also been developed for the estimation of Gefitinib in bulk drug and pharmaceutical formulations.[24][25] More recently, electrochemical sensors using graphene quantum dots and gold nanoparticles have shown promise for sensitive quantification in pharmaceutical and plasma samples.[26]

Formulation and Drug Delivery

Gefitinib is commercially available as an oral tablet.[2] Due to its poor water solubility, research has focused on developing novel formulations to enhance its oral bioavailability.[27][28] Strategies include the development of solid dispersions and liposomal formulations.[28][29] These advanced drug delivery systems aim to improve solubility, dissolution rate, and ultimately, the therapeutic efficacy of Gefitinib.[30]

Conclusion

Gefitinib has fundamentally altered the treatment landscape for a specific subset of NSCLC patients, heralding the era of personalized oncology. Its targeted mechanism of action, well-characterized pharmacokinetic profile, and proven clinical efficacy underscore its importance in the armamentarium against cancer. However, the inevitable emergence of acquired resistance highlights the ongoing need for research into next-generation inhibitors and combination therapies. The experimental protocols and technical insights provided in this guide are intended to support the scientific community in the continued exploration and optimization of EGFR-targeted cancer therapies.

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A Technical Guide to 6-Methoxy-3-methylisoquinoline: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals. This guide provides an in-depth technical examination of a specific derivative, 6-Methoxy-3-methylisoquinoline. We will dissect its molecular structure, starting with its fundamental representation in SMILES notation, and explore its physicochemical properties. Furthermore, this document details a representative synthetic protocol and standard analytical methods for structural confirmation. By contextualizing this molecule within the broader landscape of drug discovery, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource that bridges foundational chemistry with practical, field-proven insights.

Molecular Identification and Physicochemical Profile

The unambiguous identification of a chemical entity is paramount for reproducibility in research and development. The Simplified Molecular Input Line Entry System (SMILES) provides a linear, machine-readable notation for chemical structures.

For this compound, the canonical SMILES string is:

COc1ccc2cnc(C)cc2c1[1]

This string precisely describes the atomic connectivity and bond orders within the molecule, as illustrated below.

Caption: Relationship between SMILES notation and 2D structure.

The physicochemical properties derived from this structure are critical for predicting its behavior in biological systems and for designing experimental protocols.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO[1]
Molecular Weight 173.21 g/mol [1]
Melting Point 115 °C[1]
InChIKey IRFSFYPWBSAISE-UHFFFAOYSA-N[1]

The Strategic Importance of Key Structural Features

The therapeutic potential of a molecule is not merely a sum of its atoms but a result of the specific arrangement and interplay of its functional groups.

  • The Isoquinoline Core: This bicyclic aromatic scaffold is rigid and planar, providing a well-defined framework for orienting substituents to interact with biological targets. Its nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction in many enzyme active sites and receptors. The prevalence of this core in nature and medicine has established it as a pharmacophore for a wide range of activities.

  • The 6-Methoxy Group: The methoxy (-OCH₃) group is a powerful modulator of molecular properties in drug design.[2][3]

    • Lipophilicity and Solubility: The addition of a methoxy group generally increases a molecule's lipophilicity compared to a hydroxyl analog. This can enhance membrane permeability and absorption, key factors in the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[2]

    • Metabolic Stability: The methyl ether is less susceptible to the phase II metabolic conjugation reactions that a free hydroxyl group would undergo, potentially increasing the molecule's in vivo half-life.

    • Target Binding: The oxygen atom can act as a hydrogen bond acceptor, while the methyl group can engage in van der Waals or hydrophobic interactions within a binding pocket. This dual nature allows it to fine-tune ligand-target engagement.[3]

  • The 3-Methyl Group: This small alkyl group can influence the molecule's activity by providing steric bulk that can orient the molecule within a binding site or prevent unwanted metabolic transformations at that position.

Synthesis and Characterization Workflow

A robust and reproducible synthetic route is essential for further investigation. The following section outlines a representative protocol based on established isoquinoline synthesis principles, such as the Bischler-Napieralski reaction followed by dehydrogenation.

synthesis_workflow start_node Starting Materials (m-Methoxyphenethylamine, Acetyl Chloride) step1_node Step 1: Amide Formation (Acylation) start_node->step1_node inter1_node Intermediate 1 (N-acetyl-m-methoxyphenethylamine) step1_node->inter1_node step2_node Step 2: Cyclization (Bischler-Napieralski) inter1_node->step2_node inter2_node Intermediate 2 (6-Methoxy-3-methyl-3,4- dihydroisoquinoline) step2_node->inter2_node step3_node Step 3: Aromatization (Dehydrogenation) inter2_node->step3_node product_node Final Product (this compound) step3_node->product_node purify_node Purification (Column Chromatography) product_node->purify_node qc_node QC Analysis (NMR, MS, IR) purify_node->qc_node

Caption: General workflow for synthesis and quality control.

Experimental Protocol: Representative Synthesis

Objective: To synthesize this compound.

Step 1: Acylation to form N-(2-(3-methoxyphenyl)ethyl)acetamide

  • In a 250 mL round-bottom flask under an inert atmosphere (N₂), dissolve m-methoxyphenethylamine (1.0 eq) in dichloromethane (DCM, 5 mL/mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the amide intermediate.

Step 2: Cyclization to form 6-Methoxy-3-methyl-3,4-dihydroisoquinoline

  • To the crude amide from Step 1, add phosphorus pentoxide (P₂O₅, 2.0 eq) and toluene (10 mL/mmol).

  • Heat the mixture to reflux (approx. 110 °C) for 3-5 hours. The progress should be monitored by TLC.

  • Cool the reaction to room temperature and then carefully pour it over crushed ice.

  • Basify the aqueous solution with a concentrated NaOH solution until pH > 10.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the dihydroisoquinoline intermediate.

Step 3: Dehydrogenation to form this compound

  • Dissolve the crude dihydroisoquinoline from Step 2 in a suitable high-boiling solvent like xylene.

  • Add 10% Palladium on carbon (Pd/C, 0.1 eq by weight).

  • Heat the mixture to reflux for 12-24 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

Step 4: Purification

  • Purify the crude final product using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield the pure this compound.

Structural Elucidation and Data

Confirmation of the final structure is a self-validating system relying on a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework. For this compound, one would expect to see characteristic signals for the aromatic protons, a singlet for the methoxy group (~3.9 ppm), and a singlet for the methyl group at the 3-position (~2.5 ppm).[4]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. High-resolution MS (HRMS) can confirm the elemental composition. The expected m/z for the molecular ion [M]⁺ would be approximately 173.08.

  • Infrared (IR) Spectroscopy: Identifies functional groups. Key peaks would include C-H stretching for aromatic and alkyl groups, C=N and C=C stretching in the aromatic region, and C-O stretching for the methoxy ether.

Analytical Data (Representative)Expected Observation
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~9.0 (s, 1H), 7.8-7.0 (m, 4H), 3.9 (s, 3H, -OCH₃), 2.5 (s, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~160-110 (aromatic carbons), ~55 (-OCH₃), ~20 (-CH₃)
MS (ESI+) m/z: 174.09 [M+H]⁺

Applications and Future Directions in Drug Discovery

While specific, extensive biological data for this compound is not widely published, its structure is highly analogous to scaffolds with proven therapeutic relevance. The broader quinoline and isoquinoline classes are rich with compounds demonstrating significant pharmacological activity.[5][6][7]

applications core Isoquinoline / Quinoline Scaffold app1 Anticancer (e.g., Kinase Inhibitors) core->app1 app2 Antimicrobial (e.g., Antimalarials) core->app2 app3 Cardiovascular (e.g., Vasodilators) core->app3 app4 CNS Agents (e.g., Antidepressants) core->app4

Caption: Diverse therapeutic applications of the isoquinoline scaffold.

  • Anticancer Research: Many kinase inhibitors used in oncology feature quinoline or isoquinoline cores. These scaffolds can effectively mimic the adenine region of ATP, allowing them to sit in the enzyme's active site. The substituents, such as the methoxy and methyl groups on the target compound, would be critical for achieving selectivity and potency against specific kinases.[7]

  • Antimicrobial Agents: The quinoline ring is famously the core of antimalarial drugs like chloroquine. Derivatives are continuously being explored for activity against bacteria, fungi, and parasites.[7]

  • Neuroscience: The rigid structure is well-suited for targeting receptors in the central nervous system.

Future Outlook: this compound represents a valuable starting point for library synthesis in a drug discovery campaign. The methoxy and methyl groups provide initial substitution patterns, while the isoquinoline core offers multiple sites for further chemical modification to optimize activity, selectivity, and pharmacokinetic properties. The lack of extensive published data on this specific molecule presents a clear opportunity for novel research into its potential biological activities.

References

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An In-depth Technical Guide to the Predicted Bioactivity of 6-Methoxy-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3] This technical guide provides a comprehensive, in-depth analysis of the predicted bioactivity of a specific derivative, 6-Methoxy-3-methylisoquinoline. In the absence of direct experimental data for this compound, we employ a predictive, in silico approach, grounded in the extensive body of literature on functionally related isoquinoline and quinoline derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for the investigation of novel chemical entities. We will first establish the rationale for predicting the bioactivity of this compound by examining the known pharmacological properties of its structural analogs. Subsequently, we will detail a comprehensive in silico workflow for predicting its biological targets and pharmacokinetic profile. Finally, we will provide detailed, field-proven experimental protocols for the chemical synthesis and biological validation of these predictions, with a focus on anticancer and antimicrobial activities. This guide is designed to be a self-validating system, where the causality behind each experimental choice is meticulously explained, thereby empowering researchers to explore the therapeutic potential of this promising compound.

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Drug Discovery

The isoquinoline core, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of biologically active molecules.[1][4] Nature has extensively utilized this scaffold in the biosynthesis of alkaloids, leading to compounds with profound physiological effects, such as morphine and berberine.[1] Synthetic chemists have further expanded the chemical space around the isoquinoline nucleus, generating a multitude of derivatives with diverse therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][5]

The biological activity of isoquinoline derivatives is intricately linked to their substitution patterns. The presence of methoxy and methyl groups, as in this compound, is of particular interest. Methoxy groups are frequently found in bioactive quinolines and isoquinolines and can significantly influence their pharmacokinetic and pharmacodynamic properties. The methyl group at the 3-position has been suggested to enhance anticancer activity in some isoquinoline analogs.[1] Given these structural features and the well-documented bioactivities of the broader isoquinoline class, it is highly probable that this compound possesses significant pharmacological potential.

This guide will therefore focus on predicting and experimentally validating two primary areas of bioactivity for this compound:

  • Anticancer Activity: Isoquinoline derivatives are known to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway.[2][3][5]

  • Antimicrobial Activity: The isoquinoline scaffold is also a common feature in compounds with potent antibacterial and antifungal properties.[1]

In Silico Prediction of Bioactivity and Pharmacokinetics

In the initial stages of drug discovery, in silico methods provide a rapid and cost-effective means to predict the biological activity of a novel compound and assess its drug-like properties.[6][7][8] This section outlines a computational workflow to predict the bioactivity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound.

Computational Workflow

The following diagram illustrates the general workflow for the in silico prediction of bioactivity.

in_silico_workflow cluster_input Input cluster_prediction Prediction cluster_output Output start This compound (SMILES/3D Structure) target_pred Target Prediction (e.g., SwissTargetPrediction) start->target_pred Similarity Search admet ADMET Prediction (e.g., SwissADME) start->admet docking Molecular Docking (e.g., AutoDock Vina) target_pred->docking Select Targets bioactivity Predicted Bioactivity Profile (Anticancer, Antimicrobial) docking->bioactivity pharmacokinetics Predicted Pharmacokinetic Properties admet->pharmacokinetics

Caption: A general workflow for the in silico prediction of bioactivity.

Predicted Biological Targets

Based on the known activities of isoquinoline derivatives, several potential biological targets can be hypothesized for this compound. Ligand-based target prediction tools can be utilized to identify plausible protein targets by comparing the structure of our compound to a database of known ligands.

Hypothetical Predicted Targets:

Target ClassSpecific ExamplesRationale
Kinases PI3K, Akt, mTORThe PI3K/Akt/mTOR pathway is frequently dysregulated in cancer, and many isoquinoline derivatives have been shown to inhibit these kinases.[5][9]
Bacterial Enzymes DNA Gyrase, Topoisomerase IVThese are well-established targets for quinolone and isoquinoline-based antibacterial agents.
Tubulin -Inhibition of tubulin polymerization is a known anticancer mechanism for some isoquinoline compounds.[3]
Predicted ADMET Profile

The following table presents a hypothetical ADMET profile for this compound, as would be predicted by in silico tools.

ADMET ParameterPredicted OutcomeInterpretation
Human Intestinal AbsorptionHighGood potential for oral bioavailability.
Blood-Brain Barrier (BBB) PermeabilityLowReduced likelihood of central nervous system side effects.
CYP450 InhibitionPotential Inhibitor of CYP2D6Possibility of drug-drug interactions.
HepatotoxicityLow ProbabilityUnlikely to cause liver damage.
AMES MutagenicityNon-mutagenUnlikely to be carcinogenic.

Experimental Validation

The predictions generated from the in silico analysis must be validated through rigorous experimental testing.[10][11] This section provides detailed protocols for the synthesis of this compound and for the in vitro evaluation of its predicted anticancer and antimicrobial activities.

Synthesis of this compound

Proposed Synthetic Protocol (adapted from Skraup synthesis):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine p-anisidine, glycerol, and a mild oxidizing agent (e.g., p-nitrotoluene).

  • Acid Catalysis: Slowly add concentrated sulfuric acid to the mixture while cooling in an ice bath.

  • Heating: Heat the reaction mixture under reflux for several hours.

  • Workup: After cooling, pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify the crude product by column chromatography to yield this compound.

Anticancer Activity Assays

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Objective: To determine if this compound inhibits the activity of predicted kinase targets (e.g., PI3K, Akt).[14][15]

Protocol (General Kinase Assay):

  • Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate, and varying concentrations of this compound.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate or ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.[16]

Antimicrobial Activity Assays

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial and fungal strains.[17][18][19]

Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well plate containing growth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Predicted Mechanism of Action: Modulation of the PI3K/Akt/mTOR Signaling Pathway

Based on the prevalence of PI3K/Akt/mTOR pathway inhibition among bioactive isoquinoline derivatives, we hypothesize that this compound may exert its anticancer effects through the modulation of this critical signaling cascade.[5][9][20]

The following diagram illustrates the hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

pi3k_pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor This compound Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

While experimental data on this compound is currently lacking, a comprehensive analysis of the vast body of literature on related isoquinoline and quinoline derivatives provides a strong foundation for predicting its bioactivity. The in silico methodologies and detailed experimental protocols outlined in this technical guide offer a clear and robust pathway for the systematic investigation of this compound. The predicted anticancer and antimicrobial activities, potentially mediated through the inhibition of key cellular targets such as the PI3K/Akt/mTOR pathway, position this compound as a promising candidate for further drug discovery and development efforts. The integration of computational prediction with experimental validation represents a powerful strategy for unlocking the therapeutic potential of novel chemical entities.[21][22]

References

  • Mahadeviah, C., et al. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
  • Wang, X., et al. (n.d.). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PubMed Central.
  • Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. (2025). Request PDF.
  • Guan, L.-P., et al. (2018).
  • Finamor, F., et al. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PubMed Central.
  • Savoia, V., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PubMed Central.
  • What is in silico drug discovery? (2025).
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  • Application Notes and Protocols: Determination of iHCK-37 Activity using a Kinase Assay. (2025). Benchchem.
  • Jamasb, A., et al. (n.d.). Bioactivity assessment of natural compounds using machine learning models trained on target similarity between drugs. PubMed Central.
  • In Silico Prediction of Arundinin Bioactivity: A Technical Guide. (n.d.). Benchchem.
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  • In Silico Investigation of Novel Compounds as Inhibitors of Acetylcholinesterase Enzyme for the Treatment of Alzheimer's Diseases. (2024). PubMed Central.
  • Jamasb, A., et al. (2021). Bioactivity assessment of natural compounds using machine learning models based on drug target similarity. bioRxiv.
  • Kinase Assay Kit. (n.d.). Sigma-Aldrich.
  • A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. (2024). PubMed.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
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  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P
  • Integrating Computational and Experimental Approaches for the Discovery of Multifunctional Peptides from the Marine Gastropod Pisania pusio with Antimicrobial and Anticancer Properties. (n.d.). MDPI.
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  • What is the synthesis method of 6-Methoxyquinoline? (n.d.). Guidechem.
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  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isol
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Methodological & Application

Synthesis of 6-Methoxy-3-methylisoquinoline from p-anisidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 6-Methoxy-3-methylisoquinoline from p-Anisidine Derivatives

Authored by: A Senior Application Scientist

Abstract

Isoquinoline and its derivatives are fundamental scaffolds in medicinal chemistry and natural product synthesis, exhibiting a wide array of pharmacological activities.[1] This document provides a comprehensive guide for the synthesis of this compound, a key structural motif. The synthetic strategy commences from the readily available p-anisidine derivative, 2-(4-methoxyphenyl)ethylamine, and employs a robust three-step sequence: N-acetylation, a pivotal Bischler-Napieralski cyclization, and a final dehydrogenation to achieve the target aromatic system. This guide is tailored for researchers in organic synthesis and drug development, offering detailed protocols, mechanistic insights, and practical guidance to ensure reproducible and efficient synthesis.

Scientific Rationale and Strategic Overview

The synthesis of the isoquinoline core is a well-established field, with the Bischler-Napieralski reaction standing as a cornerstone method for constructing 3,4-dihydroisoquinolines.[2] This intramolecular electrophilic aromatic substitution reaction is particularly effective for β-arylethylamides featuring electron-rich aromatic rings.[3][4]

Our strategy leverages this principle. The starting material, derived from p-anisidine, contains a methoxy group on the phenyl ring. This powerful electron-donating group activates the aromatic ring, facilitating the crucial intramolecular cyclization step under relatively mild acidic conditions.[3]

The overall synthetic pathway is depicted below:

Overall Synthetic Scheme:

  • N-Acetylation: The primary amine of 2-(4-methoxyphenyl)ethylamine is acylated to form the necessary amide precursor, N-[2-(4-methoxyphenyl)ethyl]acetamide.

  • Bischler-Napieralski Cyclization: The amide is treated with a dehydrating Lewis acid, such as phosphorus oxychloride (POCl₃), to induce cyclization, yielding 6-methoxy-3-methyl-3,4-dihydroisoquinoline.[5]

  • Dehydrogenation (Aromatization): The dihydroisoquinoline intermediate is oxidized to furnish the final aromatic product, this compound.

This sequence is logical, high-yielding, and relies on well-understood chemical transformations, making it a reliable method for accessing the target molecule.

Mechanistic Insights: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction proceeds via an intramolecular electrophilic aromatic substitution.[6] While two mechanisms are often discussed in the literature, the pathway involving a nitrilium ion intermediate is widely accepted to be predominant under many conditions.[3][7]

Mechanism Steps:

  • Amide Activation: The carbonyl oxygen of the N-[2-(4-methoxyphenyl)ethyl]acetamide attacks the Lewis acidic dehydrating agent (e.g., POCl₃).

  • Formation of a Nitrilium Ion: Subsequent elimination of the activated oxygen group generates a highly electrophilic nitrilium ion intermediate.[5]

  • Intramolecular Cyclization: The electron-rich benzene ring (activated by the methoxy group) acts as a nucleophile, attacking the electrophilic nitrilium carbon in an intramolecular fashion to form a new six-membered ring.

  • Rearomatization: A final deprotonation step restores the aromaticity of the benzene ring, yielding the 3,4-dihydroisoquinoline product.

The following diagram illustrates this mechanistic pathway.

Bischler-Napieralski Mechanism Amide N-[2-(4-methoxyphenyl)ethyl]acetamide ActivatedAmide Activated Amide Intermediate Amide->ActivatedAmide + POCl₃ POCl3 POCl₃ Nitrilium Nitrilium Ion (Electrophile) ActivatedAmide->Nitrilium - (HO)POCl₂ Cyclized Cyclized Intermediate (Spirocyclic cation) Nitrilium->Cyclized Intramolecular Electrophilic Attack Dihydroisoquinoline 6-Methoxy-3-methyl- 3,4-dihydroisoquinoline Cyclized->Dihydroisoquinoline - H⁺ (Rearomatization) Synthesis Workflow Start Start: 2-(4-Methoxyphenyl)ethylamine Step1 Step 1: N-Acetylation (Acetic Anhydride, DCM) Start->Step1 Workup1 Aqueous Workup & Solvent Removal Step1->Workup1 Intermediate1 Intermediate 1: N-acetyl Amide Workup1->Intermediate1 Step2 Step 2: Cyclization (POCl₃, Toluene, Reflux) Intermediate1->Step2 Workup2 Quench on Ice, Basify & Extract Step2->Workup2 Intermediate2 Intermediate 2: Dihydroisoquinoline Workup2->Intermediate2 Step3 Step 3: Dehydrogenation (Pd/C, Toluene, Reflux) Intermediate2->Step3 Workup3 Filter Catalyst & Concentrate Step3->Workup3 Purification Purification (Column Chromatography) Workup3->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Sources

Application Notes and Protocols for the Synthesis of 6-Methoxy-3-methylisoquinoline via the Pictet-Spengler Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and pharmacologically active compounds.[1] Derivatives of 6-methoxyisoquinoline, in particular, have garnered significant interest in medicinal chemistry, serving as crucial building blocks for the development of novel therapeutic agents, including anticancer and anti-inflammatory drugs.[1][2] This document provides a comprehensive guide for the synthesis of 6-Methoxy-3-methylisoquinoline, a valuable intermediate for drug discovery and organic synthesis.

The synthetic strategy detailed herein employs the classic Pictet-Spengler reaction to construct the core tetrahydroisoquinoline ring system, followed by an oxidative aromatization to yield the final isoquinoline product. The Pictet-Spengler reaction is a robust and reliable method for the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions.[3][4] The presence of an electron-donating group, such as the methoxy group on the aromatic ring of the starting material, facilitates this reaction, often leading to high yields under relatively mild conditions.[3]

An alternative approach, the Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide, is also a viable method for the synthesis of dihydroisoquinolines that can be subsequently oxidized to isoquinolines.[5][6] This guide, however, will focus on the Pictet-Spengler route due to its directness in forming the tetrahydroisoquinoline intermediate.

Reaction Scheme Overview

The synthesis of this compound is a two-step process:

  • Pictet-Spengler Reaction: Condensation of 2-(3-methoxyphenyl)ethan-1-amine with acetaldehyde under acidic conditions to form 6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.

  • Dehydrogenation (Aromatization): Oxidation of the resulting tetrahydroisoquinoline intermediate to yield the final product, this compound.

Part 1: Synthesis of 6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (Pictet-Spengler Reaction)

Mechanistic Insight

The Pictet-Spengler reaction commences with the formation of a Schiff base from the reaction between the primary amine of 2-(3-methoxyphenyl)ethan-1-amine and the carbonyl group of acetaldehyde.[3] Under acidic conditions, the Schiff base is protonated to form a highly electrophilic iminium ion.[3] This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the iminium ion to form a new six-membered ring, resulting in the tetrahydroisoquinoline product.[3] The methoxy group at the meta position directs the cyclization to the para position, leading to the desired 6-methoxy-substituted product.

Diagram of the Pictet-Spengler Reaction Mechanism

pictet_spengler_mechanism Amine 2-(3-methoxyphenyl)ethan-1-amine Schiff_Base Schiff Base Amine->Schiff_Base + Acetaldehyde Aldehyde Acetaldehyde Aldehyde->Schiff_Base Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion H+ THIQ 6-methoxy-1-methyl- 1,2,3,4-tetrahydroisoquinoline Iminium_Ion->THIQ Intramolecular Cyclization

Caption: Pictet-Spengler reaction workflow.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2-(3-methoxyphenyl)ethan-1-amine151.215.0 g33.06
Acetaldehyde44.051.6 g (2.0 mL)36.32
Hydrochloric Acid (conc.)36.4610 mL-
Sodium Hydroxide (10% aq. solution)40.00As needed-
Dichloromethane (DCM)84.93100 mL-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(3-methoxyphenyl)ethan-1-amine (5.0 g, 33.06 mmol).

  • Carefully add concentrated hydrochloric acid (10 mL) to the flask while stirring. The mixture will become warm.

  • Cool the mixture to room temperature in an ice bath.

  • Slowly add acetaldehyde (1.6 g, 2.0 mL, 36.32 mmol) to the stirred solution.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 100-110 °C) for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Carefully neutralize the reaction mixture by the slow addition of a 10% aqueous sodium hydroxide solution until the pH is approximately 9-10.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Part 2: Synthesis of this compound (Dehydrogenation)

Mechanistic Insight

The dehydrogenation of the tetrahydroisoquinoline intermediate to the aromatic isoquinoline is a crucial final step. This oxidation can be achieved using various reagents, with palladium on activated carbon (Pd/C) being a common and efficient catalyst.[7][8] The reaction is typically carried out at elevated temperatures in a high-boiling solvent, such as xylene or decalin. The palladium catalyst facilitates the removal of hydrogen atoms from the tetrahydroisoquinoline ring, leading to the formation of the fully aromatic isoquinoline system.

Diagram of the Dehydrogenation Process

dehydrogenation_process THIQ 6-methoxy-1-methyl- 1,2,3,4-tetrahydroisoquinoline Isoquinoline This compound THIQ->Isoquinoline Dehydrogenation Catalyst Pd/C Catalyst->Isoquinoline Solvent Xylene Solvent->Isoquinoline

Caption: Dehydrogenation of the tetrahydroisoquinoline intermediate.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline177.243.0 g16.92
10% Palladium on Carbon (Pd/C)-0.3 g-
Xylene106.1650 mL-
Celite®-As needed-
Ethyl Acetate88.11100 mL-
Hexane86.18100 mL-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the purified 6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (3.0 g, 16.92 mmol) in xylene (50 mL).

  • Carefully add 10% palladium on carbon (0.3 g) to the solution.

  • Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethyl acetate (2 x 20 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expected signals will correspond to the aromatic protons, the methyl group, and the methoxy group.

  • ¹³C NMR: The spectrum should show the expected number of signals for the aromatic carbons, the methyl carbon, and the methoxy carbon.[9]

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of this compound (C₁₁H₁₁NO, MW: 173.21 g/mol ).

Application Notes and Troubleshooting

  • Pictet-Spengler Reaction:

    • The reaction is sensitive to the acidity of the medium. The use of concentrated hydrochloric acid is crucial for the formation of the reactive iminium ion.

    • The reaction temperature and time may need to be optimized depending on the scale of the reaction.

    • The workup procedure should be performed carefully to ensure complete neutralization and extraction of the product.

  • Dehydrogenation:

    • The quality of the Pd/C catalyst can significantly impact the reaction efficiency. It is recommended to use a fresh or properly stored catalyst.

    • The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.

    • The filtration through Celite® is important to completely remove the fine palladium particles, which can contaminate the final product.

    • Alternative dehydrogenation agents such as manganese dioxide (MnO₂) or sulfur can also be employed, but reaction conditions will need to be adjusted accordingly.

References

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  • Reddy, P. P., et al. (2013). Synthesis of Isoquinoline Alkaloids via Oxidative Amidation–Bischler–Napieralski Reaction. Synlett, 24(10), 1993-1996.
  • Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. The Journal of organic chemistry, 75(16), 5627-5634.
  • ResearchGate. (n.d.). Highly selective partial dehydrogenation of tetrahydroisoquinolines using modified Pd/C. [Link]
  • Google Patents. (2016).
  • Maresh, J. J., et al. (2014). Facile one-pot synthesis of tetrahydroisoquinolines from amino acids via hypochlorite-mediated decarboxylation and Pictet-Spengler condensation. Tetrahedron letters, 55(36), 5047-5051.
  • Arkivoc. (2007). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-. [Link]
  • Li, Z., et al. (2017). Reaction-activated palladium catalyst for dehydrogenation of substituted cyclohexanones to phenols and H2 without oxidants and hydrogen acceptors.
  • Biswas, T. (2021, December 11). Pd/C Hydrogenation vs.

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The Bischler-Napieralski Synthesis of Isoquinoline Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The Bischler-Napieralski reaction stands as a cornerstone in heterocyclic chemistry, offering a powerful and direct method for the synthesis of 3,4-dihydroisoquinolines, which are pivotal precursors to the vast family of isoquinoline alkaloids.[1][2][3] First reported in 1893 by August Bischler and Bernard Napieralski, this intramolecular electrophilic aromatic substitution reaction involves the cyclization of β-arylethylamides or β-arylethylcarbamates under acidic and dehydrating conditions.[1][2][4] This guide provides a comprehensive overview of the Bischler-Napieralski synthesis, delving into its mechanistic underpinnings, practical applications, detailed experimental protocols, and critical considerations for researchers in organic synthesis and drug development.

Theoretical Framework: Mechanism and Scope

The Bischler-Napieralski reaction proceeds through an intramolecular electrophilic aromatic substitution.[4] The reaction is initiated by the activation of the amide carbonyl group of a β-arylethylamide by a Lewis acid or dehydrating agent. While the precise mechanism can be influenced by the reaction conditions, two primary pathways are generally considered.[1][5]

One proposed mechanism involves the formation of a nitrilium ion intermediate.[1][4] The dehydrating agent activates the amide, which then undergoes cyclization onto the electron-rich aromatic ring. Subsequent rearomatization leads to the formation of the 3,4-dihydroisoquinoline product. The second plausible pathway suggests the formation of a dichlorophosphoryl imine-ester intermediate, which then cyclizes.[1][5]

A critical factor for the success of the Bischler-Napieralski reaction is the electronic nature of the aromatic ring. The reaction is most efficient with electron-rich aromatic systems, as electron-donating groups enhance the nucleophilicity of the arene and facilitate the electrophilic attack.[2][5] For substrates lacking these activating groups, more forcing conditions are generally required.[1]

The choice of the dehydrating agent is paramount and can significantly influence the reaction outcome. Commonly employed reagents include:

  • Phosphorus oxychloride (POCl₃): A widely used and effective reagent.[1][6]

  • Phosphorus pentoxide (P₂O₅): Often used for less reactive substrates, sometimes in conjunction with POCl₃.[1][5][6]

  • Polyphosphoric acid (PPA): Another strong dehydrating agent suitable for many applications.[1][5]

  • Triflic anhydride (Tf₂O): A powerful reagent that can enable milder reaction conditions.[2][5]

Visualizing the Core Mechanism

The following diagram illustrates the generally accepted mechanistic pathway involving a nitrilium ion intermediate.

Bischler-Napieralski Mechanism Amide β-Arylethylamide ActivatedAmide Activated Intermediate (e.g., with POCl₃) Amide->ActivatedAmide + Lewis Acid Nitrilium Nitrilium Ion ActivatedAmide->Nitrilium - H₂O Cyclized Cyclized Intermediate (Spirocyclic cation) Nitrilium->Cyclized Intramolecular Electrophilic Attack Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclized->Dihydroisoquinoline - H⁺ (Rearomatization) Isoquinoline Isoquinoline Dihydroisoquinoline->Isoquinoline Oxidation (e.g., Pd/C, S)

Caption: Generalized mechanism of the Bischler-Napieralski reaction.

Practical Applications in Synthesis

The Bischler-Napieralski reaction is a cornerstone in the total synthesis of numerous isoquinoline alkaloids, a class of natural products with a wide array of biological activities, including antimicrobial, antimalarial, and antitumor properties.[3] By constructing the core isoquinoline scaffold, this reaction provides a crucial entry point to complex molecular architectures.[7][8] The resulting 3,4-dihydroisoquinolines can be readily oxidized to the corresponding fully aromatic isoquinolines using reagents like palladium on carbon or sulfur.[9] Alternatively, they can be reduced to tetrahydroisoquinolines, another important class of bioactive molecules.

Comparative Analysis: Bischler-Napieralski vs. Pictet-Spengler

While both the Bischler-Napieralski and Pictet-Spengler reactions are workhorses for isoquinoline synthesis, they differ in their starting materials and the nature of the key cyclization step.[10][11]

FeatureBischler-Napieralski ReactionPictet-Spengler Reaction
Starting Material β-Arylethylamideβ-Arylethylamine and an aldehyde/ketone
Key Intermediate Nitrilium ion or related speciesIminium ion
Initial Product 3,4-Dihydroisoquinoline (an imine)1,2,3,4-Tetrahydroisoquinoline
Reaction Conditions Generally harsher, refluxing acidic conditionsCan range from mild to harsh acidic conditions

Experimental Protocols

The following protocols provide a general framework for performing the Bischler-Napieralski synthesis. It is crucial to adapt the conditions based on the specific substrate and to conduct small-scale trials to optimize the reaction.

General Protocol for Bischler-Napieralski Synthesis

This protocol outlines a typical procedure using phosphorus oxychloride.

Materials:

  • β-Arylethylamide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (2.0 - 5.0 eq)

  • Anhydrous solvent (e.g., toluene, acetonitrile, or chloroform)

  • Sodium bicarbonate (NaHCO₃) or other suitable base for work-up

  • Dichloromethane (DCM) or other extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for reflux and work-up

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the β-arylethylamide in the chosen anhydrous solvent.

  • Reagent Addition: Cool the solution in an ice bath and slowly add phosphorus oxychloride dropwise with stirring. Caution: POCl₃ is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. The reaction time can vary from a few hours to overnight, depending on the substrate's reactivity. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with a saturated solution of sodium bicarbonate or another suitable base until the pH is alkaline.

  • Extraction: Extract the aqueous layer with dichloromethane or another suitable organic solvent. Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 3,4-dihydroisoquinoline.

Microwave-Assisted Bischler-Napieralski Synthesis

Microwave irradiation can significantly accelerate the Bischler-Napieralski reaction, often leading to higher yields and shorter reaction times.[12][13]

Materials:

  • β-Arylethylamide

  • Dehydrating agent (e.g., POCl₃ on a solid support like silica gel)

  • Microwave reactor

Procedure:

  • Preparation: In a microwave-safe reaction vessel, thoroughly mix the β-arylethylamide with the dehydrating agent (often adsorbed onto a solid support).

  • Irradiation: Place the vessel in the microwave reactor and irradiate at a set temperature and power for a predetermined time (typically a few minutes). Optimization of these parameters is crucial.

  • Work-up and Purification: After cooling, the reaction mixture is subjected to a similar work-up and purification procedure as described in the general protocol.

Troubleshooting and Considerations

  • Low Yields: If the yield is low, consider using a stronger dehydrating agent (e.g., P₂O₅ in POCl₃) or a higher reaction temperature. Ensure that all reagents and solvents are anhydrous.

  • Side Reactions: A common side reaction is the retro-Ritter reaction, which can lead to the formation of styrenes.[6] This can sometimes be suppressed by using milder conditions or different reagents.

  • Substrate Scope: The reaction is most successful with electron-rich phenethylamides. For electron-deficient systems, more forcing conditions are necessary, which can sometimes lead to decomposition.

Visualizing the Experimental Workflow

The following diagram provides a simplified overview of the experimental workflow for a typical Bischler-Napieralski synthesis.

BN_Workflow start Start setup Reaction Setup (Amide + Anhydrous Solvent) start->setup add_reagent Add POCl₃ (0°C) setup->add_reagent reflux Reflux (Monitor by TLC) add_reagent->reflux workup Aqueous Work-up (Ice, NaHCO₃) reflux->workup extract Extraction (DCM) workup->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purification (Chromatography/Recrystallization) dry_concentrate->purify product Pure 3,4-Dihydroisoquinoline purify->product

Caption: A typical experimental workflow for the Bischler-Napieralski synthesis.

Conclusion

The Bischler-Napieralski reaction remains an indispensable tool for the construction of the isoquinoline framework. Its reliability, operational simplicity, and broad applicability in the synthesis of natural products and pharmaceuticals underscore its enduring importance. A thorough understanding of its mechanism, scope, and practical considerations, as outlined in this guide, will empower researchers to effectively harness this classic transformation in their synthetic endeavors.

References

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  • Slideshare. Bischler napieralski reaction.
  • Grokipedia. Bischler–Napieralski reaction.
  • Synthesis of Isoquinoline Alkaloids via Oxidative Amidation–Bischler– Napieralski Reaction.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • PubMed. Bischler-Napieralski Cyclization-N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines(1).
  • ACS Publications. Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines1.
  • Taylor & Francis Online. Microwave Assisted Pictet–Spengler and Bischler–Napieralski Reactions.
  • PubMed. Strategies and synthetic methods directed toward the preparation of libraries of substituted isoquinolines.
  • ACS Publications. Asymmetric Synthesis of Isoquinoline Alkaloids: 2004–2015.
  • Zenodo. Bischler-Napieralski reaction in total synthesis of isoquinoline-based natural products. An old reaction, a new application.
  • YouTube. Name Reactions: Bischler-Napieralski vs. Pictet-Spengler.
  • ResearchGate. Application of Bischler‐Napieralski reaction is isoquinoline synthesis.
  • ResearchGate. (PDF) Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application.

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High-Performance Liquid Chromatography (HPLC) Analysis of 6-Methoxy-3-methylisoquinoline: A Method Development and Validation Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Preamble: The Analytical Challenge

6-Methoxy-3-methylisoquinoline (MMIQ) is a heterocyclic aromatic compound belonging to the isoquinoline family.[1][2] Isoquinoline scaffolds are prevalent in a wide array of pharmacologically active molecules and natural products, making their analysis critical in drug discovery, medicinal chemistry, and quality control.[3] The accurate and precise quantification of MMIQ and its related impurities is paramount for ensuring the integrity of research data, the purity of synthetic intermediates, and the quality of final active pharmaceutical ingredients (APIs).

This application note provides a comprehensive, field-tested guide to developing and implementing a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind key methodological choices, ensuring the protocol is not only followed but understood.

Section 1: Analyte Characterization & Methodological Considerations

The foundation of any robust analytical method is a thorough understanding of the analyte's physicochemical properties. These characteristics directly inform the optimal approach for chromatographic separation.

1.1. Key Properties of this compound

PropertyValue/CharacteristicImplication for HPLC Method Development
Molecular Formula C₁₁H₁₁NOInfluences solvent selection for sample preparation.
Molecular Weight 173.21 g/mol [2]Standard parameter for mass spectrometry if used for detection.
Structure Aromatic, heterocyclic amineThe nitrogen atom in the isoquinoline ring imparts basicity. This is the most critical factor for controlling peak shape. The aromatic structure provides strong UV absorbance, making UV detection highly suitable.
pKa (Predicted) ~5-6 (for the protonated amine)The compound's charge state is highly dependent on pH. To ensure a consistent, uncharged state for optimal retention and peak shape in RP-HPLC, the mobile phase pH should be adjusted to be at least 2 units above the pKa.[4]
UV Absorbance Strong absorbance expectedThe extended aromatic system suggests strong UV absorbance, likely with maxima in the 220-350 nm range, typical for quinoline and isoquinoline derivatives.[5]
Solubility Soluble in organic solvents (Methanol, Acetonitrile)[6]Methanol and Acetonitrile are excellent choices for the sample diluent and as the organic component of the mobile phase.

1.2. Rationale for Methodological Choices

  • Mode of Chromatography: Reversed-phase HPLC is the method of choice.[7] The non-polar nature of the C18 stationary phase provides effective hydrophobic interaction with the aromatic rings of MMIQ. This mode is versatile, reproducible, and ideal for analyzing moderately polar compounds like isoquinoline derivatives.[3][8]

  • Stationary Phase (Column): A modern, end-capped C18 column is selected to minimize undesirable interactions. The basic nitrogen on the MMIQ can interact with acidic residual silanol groups on the silica support of the column, leading to significant peak tailing.[4][9] End-capping neutralizes many of these active sites, resulting in improved peak symmetry.

  • Mobile Phase Composition:

    • Organic Modifier: Acetonitrile is chosen over methanol. It generally offers lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.[4][10]

    • Aqueous Phase & pH Control: An aqueous buffer is essential to control the mobile phase pH. Given the basic nature of MMIQ, operating at a neutral or slightly alkaline pH (e.g., pH 7.5-8.0) ensures the analyte is in its neutral, free-base form. This minimizes ionic interactions with the stationary phase and promotes retention by the primary hydrophobic mechanism, leading to sharp, symmetrical peaks. A phosphate buffer is a common and effective choice for this pH range.[4]

  • Detection: UV detection is selected due to the analyte's strong chromophore. A photodiode array (PDA) detector is recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for peak purity assessment and method development. An initial screening would identify the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

Section 2: The Optimized HPLC Protocol

This section details the complete, step-by-step protocol for the analysis of this compound.

2.1. Equipment & Reagents

CategoryItemSpecifications
Instrumentation HPLC SystemQuaternary or Binary Pump, Autosampler, Column Thermostat, Photodiode Array (PDA) Detector
Data SystemChromatography Data Software (CDS)
Column Reversed-Phase Columne.g., Waters XBridge C18, Phenomenex Luna C18(2), or equivalent; 5 µm particle size, 250 mm x 4.6 mm
Reagents This compoundReference Standard, >98% purity
Acetonitrile (ACN)HPLC Grade or higher
WaterHPLC Grade or Milli-Q
Monobasic Potassium Phosphate (KH₂PO₄)ACS Grade or higher
Dibasic Potassium Phosphate (K₂HPO₄)ACS Grade or higher
Consumables Autosampler Vials2 mL, with caps and septa
Syringe Filters0.45 µm PTFE or Nylon
Volumetric Flasks & PipettesClass A

2.2. Chromatographic Conditions

ParameterConditionRationale
Column C18, 5 µm, 250 mm x 4.6 mmProvides high efficiency and good resolution for purity analysis.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 7.8Maintains a stable, slightly alkaline pH to ensure MMIQ is in its neutral form, preventing peak tailing.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte.
Elution Mode IsocraticA 60:40 (v/v) ratio of Mobile Phase B to Mobile Phase A is a good starting point. This provides consistent conditions for reliable quantification.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temperature 30 °CEnhances reproducibility by minimizing fluctuations in retention time due to ambient temperature changes.
Detection PDA Detector, 275 nmProvides good sensitivity for the isoquinoline structure. Monitoring at a single wavelength is used for quantification, while the full spectrum is used for peak purity analysis.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overload.
Run Time 10 minutesSufficient to allow for the elution of the main peak and any potential late-eluting impurities.

2.3. Preparation of Solutions

  • Buffer Preparation (Mobile Phase A):

    • Dissolve ~2.72 g of Monobasic Potassium Phosphate (KH₂PO₄) in 1 L of HPLC grade water.

    • Adjust the pH to 7.8 by adding a solution of Dibasic Potassium Phosphate (K₂HPO₄).

    • Filter the buffer through a 0.45 µm membrane filter to remove particulates.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). Sonicate briefly if necessary to ensure complete dissolution.

  • Working Standard Solution (0.1 mg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the Diluent. This concentration is suitable for assay and purity determinations.

  • Sample Solution (0.1 mg/mL):

    • Accurately weigh an amount of the test sample equivalent to 10 mg of MMIQ into a 100 mL volumetric flask.

    • Add approximately 70 mL of Diluent and sonicate for 10 minutes to dissolve.

    • Allow the solution to cool to room temperature, then dilute to volume with Diluent.

    • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial before analysis. This step is crucial to prevent particulates from damaging the HPLC system.[11]

2.4. Experimental Workflow & System Suitability

A self-validating protocol requires confirmation that the analytical system is performing correctly before sample analysis. This is achieved through System Suitability Testing (SST).[12]

G cluster_prep Preparation Stage cluster_hplc HPLC Operation Stage cluster_data Data Analysis Stage P1 Prepare Mobile Phase H1 Equilibrate HPLC System (Stable Baseline) P1->H1 P2 Prepare Standard Solutions H2 Perform System Suitability Test (SST) (5 Replicate Injections of Standard) P2->H2 P3 Prepare Sample Solutions H5 Inject Blank, Standards, and Samples P3->H5 H1->H2 H3 Evaluate SST Results (e.g., %RSD < 2.0%) H2->H3 H3->H1 Fail H4 Proceed with Analysis H3->H4 Pass H4->H5 D1 Integrate Chromatograms H5->D1 D2 Calculate Results (Assay, Purity) D1->D2 D3 Generate Final Report D2->D3

Caption: General HPLC analysis workflow from preparation to reporting.

SST Acceptance Criteria:

  • Tailing Factor: ≤ 1.5 (Ensures good peak shape).

  • Theoretical Plates: > 2000 (Indicates column efficiency).

  • %RSD of Peak Area (n=5): ≤ 2.0% (Demonstrates injection precision).[10]

Section 3: Data Interpretation & Performance

3.1. Typical Chromatogram

Under the specified conditions, this compound should elute as a sharp, symmetrical peak with a retention time of approximately 6-8 minutes. The exact retention time may vary depending on the specific column and system used. The baseline should be stable and free of significant noise.

3.2. Method Validation Characteristics

Any developed HPLC method must be validated to ensure it is suitable for its intended purpose.[13][14] Validation is performed according to International Conference on Harmonisation (ICH) guidelines.[12][15]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products).Peak for MMIQ is pure (as determined by PDA) and well-resolved from other peaks.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999 over a range of, for example, 50% to 150% of the working concentration.
Accuracy To measure the closeness of the test results to the true value.% Recovery between 98.0% and 102.0% for spiked samples at different concentration levels.[16]
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (intra-day) and Intermediate Precision (inter-day) should have a %RSD ≤ 2.0%.[16]
Range The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision.[17]The range is established based on the successful validation of the above parameters.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±2°C).System suitability parameters remain within acceptance criteria, and results are not significantly affected.

Section 4: Troubleshooting Guide

Even a robust method can encounter issues. This guide provides a logical framework for diagnosing and resolving common problems.

G cluster_problems Problem Problem Cause Solution P1 Peak Tailing Silanol Interaction Column Degradation Increase Mobile Phase pH Use End-Capped Column Replace Column P2 Retention Time Drift Temperature Fluctuation Mobile Phase Inconsistency Column Aging Use Column Thermostat Prepare Fresh Mobile Phase Replace Column P3 Broad Peaks Column Overload High Dead Volume Column Contamination Reduce Injection Conc. Check Tubing/Fittings Wash/Replace Column P4 Ghost Peaks Contaminated Mobile Phase Carryover from Autosampler Use Fresh Solvents Implement Needle Wash Program

Caption: A logical guide for troubleshooting common HPLC issues.

References

  • International Conference on Harmonisation. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. [Link]
  • Dong, M. W. (2024). Development and Validation of HPLC Methods in Pharmaceutical Analysis. LCGC. [Link]
  • Pharmaguideline. (2024).
  • de Souza, S. V. C., & Junqueira, R. G. (2005). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. [Link]
  • Jetir.org. (2023). A BRIEF REVIEW ON HPLC METHOD VALIDATION.
  • Sykłowska-Baranek, K., Pietrasiak, J., et al. (2018). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus.
  • PubChem. (n.d.). 6-Methoxyquinoline.
  • Gryszcynska, A., & Klejdysz, T. (2022).
  • PubChem. (n.d.). 6-Methoxy-3,4-dihydroisoquinoline.
  • Shaikh, A. M., et al. (2014). Isolation and purification of alkaloids from medicinal plants by HPLC. International Journal of Current Microbiology and Applied Sciences. [Link]
  • Stenutz. (n.d.). This compound. [Link]
  • PubChem. (n.d.). 6-Methoxy-1-methyl-3,4-dihydroisoquinoline.
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
  • Patil, S. S., et al. (2023). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3.... World Journal of Pharmaceutical Research. [Link]
  • SIELC Technologies. (n.d.). Separation of 6-Methoxy-2-methylquinoline on Newcrom R1 HPLC column. [Link]
  • Sarkar, M., et al. (2021). Development and Validation by Reverse Phase High Performance Liquid Chromatography Method for the Estimation of Piperine and Coenzyme Q10 in Bulk and Pharmaceutical Dosage Form. Indian Journal of Pharmaceutical Sciences. [Link]
  • ZirChrom Separations. (2004). Method Development Guide. [Link]
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
  • Appchem. (n.d.). This compound. [Link]
  • De, S., & Basu, S. (2006). Steady-State and Time-Resolved Emission Studies of 6-Methoxy Quinoline.
  • PubChem. (n.d.). 6-Methoxyisoquinoline.
  • Noe, C. R., & Miculka, C. (2001). Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. Sciforum. [Link]
  • Banerjee, S., et al. (2020). Analytical method development and validation of reverse-phase high-performance liquid chromatography (RP-HPLC) method for simultaneous quantifications of quercetin and piperine in dual-drug loaded nanostructured lipid carriers. PubMed. [Link]
  • Ogawa, T., et al. (2018). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • SpectraBase. (n.d.). 6-Methoxy-1-methyl-3-phenylisoquinoline. [Link]
  • Sampedro, M. C., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in throat lozenges. Journal of Pharmaceutical and Biomedical Analysis. [Link]/pii/0731708595015574)

Sources

Application Note: Comprehensive ¹H NMR Characterization of 6-Methoxy-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Substituted Isoquinolines

The isoquinoline scaffold is a prominent heterocyclic motif in a vast array of natural products and pharmacologically active compounds. Its presence in numerous alkaloids with potent biological activities has cemented its importance in medicinal chemistry and drug development. The precise substitution pattern on the isoquinoline ring system dramatically influences the molecule's physicochemical properties and biological targets. Consequently, unambiguous structural elucidation is a critical step in the synthesis and development of novel isoquinoline-based therapeutic agents.

6-Methoxy-3-methylisoquinoline is a representative example of a substituted isoquinoline, incorporating two key functional groups—a methoxy and a methyl group—that modulate its electronic and steric profile. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful and definitive analytical technique for the structural characterization of such organic molecules in solution. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the ¹H NMR characterization of this compound, from sample preparation to advanced spectral analysis for unequivocal structure verification.

Part 1: Foundational Protocol for ¹H NMR Sample Preparation

The quality of the NMR spectrum is fundamentally dependent on the meticulous preparation of the sample. The following protocol is designed to yield high-resolution spectra suitable for detailed analysis.

Experimental Causality: Why These Steps Matter
  • Choice of Deuterated Solvent : Deuterated solvents are essential in ¹H NMR to avoid large, interfering signals from the solvent itself.[1][2] Chloroform-d (CDCl₃) is an excellent first choice for many organic molecules like this compound due to its ability to dissolve a wide range of non-polar to moderately polar compounds and its relatively simple residual solvent peak.[1][3]

  • Sample Concentration : An optimal concentration is a balance between obtaining a good signal-to-noise ratio in a reasonable time and avoiding issues like peak broadening due to sample aggregation. For ¹H NMR of small molecules, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[4][5][6]

  • Internal Standard : Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR.[7][8] Its 12 equivalent protons give a single, sharp signal at 0 ppm, which is chemically inert and lies outside the spectral region of most organic protons.[7] This provides a reliable reference point for chemical shifts.[9][10]

  • Filtration : The presence of particulate matter can severely degrade the quality of the NMR spectrum by distorting the magnetic field homogeneity, leading to broad peaks.[5] Filtering the sample ensures a clear, homogeneous solution.

Step-by-Step Sample Preparation Protocol
  • Weighing the Sample : Accurately weigh approximately 10-15 mg of this compound into a clean, dry vial.

  • Solvent Addition : To the vial, add approximately 0.7 mL of Chloroform-d (CDCl₃).

  • Internal Standard : Add a small drop of a solution of Tetramethylsilane (TMS) in CDCl₃ (typically 1% v/v).

  • Dissolution : Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

  • Filtration and Transfer : Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling : Securely cap the NMR tube and label it clearly with the sample identification.

  • Final Check : Ensure the final sample solution is clear and free of any suspended particles.

Part 2: Interpretation of the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound provides a unique fingerprint of its molecular structure. Each distinct proton or group of equivalent protons in the molecule will produce a signal in the spectrum, characterized by its chemical shift (δ), integration, and multiplicity.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants for the protons of this compound. These predictions are based on established principles of NMR spectroscopy and data from similar heterocyclic systems.[11][12]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H1~9.0 - 9.2Singlet (s)-1H
H4~7.5 - 7.7Singlet (s)-1H
H8~7.8 - 8.0Doublet (d)~8.5 - 9.01H
H5~7.2 - 7.4Doublet (d)~2.5 - 3.01H
H7~7.0 - 7.2Doublet of Doublets (dd)J ≈ 8.5 - 9.0, 2.5 - 3.01H
OCH₃~3.9 - 4.1Singlet (s)-3H
CH₃~2.5 - 2.7Singlet (s)-3H

Note: Actual chemical shifts can vary slightly depending on the solvent, concentration, and temperature.[13]

Visualizing the Proton Assignments

The following diagram illustrates the structure of this compound with the assigned proton labels corresponding to the data table.

Caption: Molecular structure of this compound with proton numbering.

Part 3: Advanced NMR Techniques for Unambiguous Structural Verification

While 1D ¹H NMR provides significant structural information, complex molecules or those with overlapping signals may require more advanced techniques for complete and confident assignment. 2D NMR experiments provide through-bond and through-space correlations, offering a self-validating system for structural elucidation.

Workflow for Complete Spectral Assignment

The following workflow outlines the logical progression from 1D to 2D NMR experiments for the comprehensive characterization of this compound.

G A Sample Preparation B 1D ¹H NMR Acquisition A->B C Initial Proton Assignments B->C D 2D COSY Experiment C->D F 2D HSQC Experiment C->F H 2D NOESY Experiment C->H E Confirming ¹H-¹H Couplings D->E J Final Structure Verification E->J G ¹H-¹³C One-Bond Correlations F->G G->J I Through-Space Proton Correlations H->I I->J

Sources

Application Note: Unambiguous 13C NMR Assignments for 6-Methoxy-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Methoxy-3-methylisoquinoline is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the prevalence of the isoquinoline scaffold in a wide array of bioactive natural products and synthetic pharmaceuticals. Accurate structural elucidation is paramount in the development of novel therapeutics and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, with 13C NMR providing a direct map of the carbon framework.[1]

This application note provides a comprehensive guide for the unambiguous assignment of the 13C NMR spectrum of this compound. We will delve into the rationale behind experimental choices, present detailed protocols for one- and two-dimensional NMR experiments, and interpret the resulting data to achieve complete and confident assignments. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of substituted isoquinolines.

Predicted 13C NMR Chemical Shifts

In the absence of a previously published and assigned spectrum for this compound, we begin with a theoretical prediction of the 13C NMR chemical shifts. These predictions are generated using established algorithms and databases and serve as a preliminary guide for our experimental work.[1][2] Several online prediction tools are available for this purpose.[3][4][5]

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1~151.0
C3~158.0
C4~118.0
C4a~135.0
C5~122.0
C6~157.0
C7~105.0
C8~129.0
C8a~127.0
3-CH3~20.0
6-OCH3~55.0

Note: These are estimated values and may differ from experimental results.

Experimental Design and Rationale

A multi-faceted approach employing several NMR experiments is essential for the unambiguous assignment of all carbon signals, particularly for the quaternary carbons and to differentiate between the aromatic CH groups.

Our experimental workflow is as follows:

G cluster_0 1D NMR Experiments cluster_1 2D NMR Experiments 1H_NMR 1H NMR HSQC HSQC 1H_NMR->HSQC Proton chemical shifts 13C_NMR 13C{1H} NMR DEPT DEPT-135 13C_NMR->DEPT Multiplicity information 13C_NMR->HSQC Carbon chemical shifts HMBC HMBC DEPT->HMBC Differentiate C, CH, CH2, CH3 HSQC->HMBC 1-bond C-H correlations

Figure 1: Experimental workflow for NMR assignments.

  • 1D 1H NMR: Provides the chemical shifts of the protons, which are essential for interpreting the 2D correlation spectra.

  • 1D 13C{1H} NMR: Gives the chemical shifts of all carbon atoms. However, it does not distinguish between C, CH, CH2, and CH3 groups.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for determining the multiplicity of each carbon atom. CH and CH3 signals will appear as positive peaks, while CH2 signals will be negative. Quaternary carbons (C) are not observed in a DEPT-135 spectrum.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with the carbon atom to which it is directly attached, providing definitive one-bond C-H connectivity.[6][7][8]

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between protons and carbons that are two or three bonds apart.[6][7][8] This is the key experiment for assigning quaternary carbons and piecing together the molecular fragments.

Protocols

Sample Preparation
  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6). The choice of solvent can influence chemical shifts.[9]

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer at a constant temperature (e.g., 298 K).

1. 1D 13C{1H} NMR Protocol:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: 0 to 200 ppm.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 (or more, to achieve adequate signal-to-noise).

2. DEPT-135 Protocol:

  • Pulse Program: Standard DEPT-135 pulse sequence.

  • Parameters: Use the same spectral width and other relevant parameters as the 1D 13C experiment.

  • Number of Scans: 512 (or as needed for good signal-to-noise).

3. HSQC Protocol:

  • Pulse Program: A phase-sensitive HSQC experiment with gradient selection (e.g., hsqcedetgpsp on Bruker instruments).

  • Spectral Width (F2 - 1H): A range that encompasses all proton signals (e.g., 0-10 ppm).

  • Spectral Width (F1 - 13C): A range that encompasses all carbon signals (e.g., 0-170 ppm).

  • Number of Scans: 2-4 per increment.

  • Number of Increments: 256 in the F1 dimension.

4. HMBC Protocol:

  • Pulse Program: A standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf on Bruker instruments).

  • Parameters: Use similar spectral widths as the HSQC experiment.

  • Long-Range Coupling Delay: Optimized for a J-coupling of 8 Hz, which is a good compromise for detecting 2- and 3-bond correlations.[7]

  • Number of Scans: 4-8 per increment.

  • Number of Increments: 256-512 in the F1 dimension.

Data Analysis and Assignments

The following is a step-by-step guide to assigning the 13C NMR spectrum based on the analysis of the suite of NMR experiments.

Step 1: Analysis of 1D Spectra and DEPT-135

The 1D 13C NMR spectrum will show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule. The DEPT-135 spectrum will differentiate these signals based on the number of attached protons.

  • Positive Signals (CH/CH3): We expect to see five positive signals: four aromatic CH groups (C1, C4, C5, C7, C8) and the methyl carbon (3-CH3).

  • Negative Signals (CH2): No CH2 groups are present in the molecule.

  • Absent Signals (Quaternary C): The four quaternary carbons (C3, C4a, C6, C8a) will be present in the 1D 13C spectrum but absent in the DEPT-135 spectrum.

Step 2: HSQC Analysis for Direct C-H Correlations

The HSQC spectrum provides direct correlations between proton and carbon signals, allowing for the straightforward assignment of all protonated carbons.

Table 2: Expected HSQC Correlations

Proton Signal (ppm)Correlated Carbon Signal (ppm)Assignment
H1C1C1
H4C4C4
H5C5C5
H7C7C7
H8C8C8
3-CH3 Protons3-CH3 Carbon3-CH3
6-OCH3 Protons6-OCH3 Carbon6-OCH3

Step 3: HMBC Analysis for Long-Range Correlations and Quaternary Carbon Assignment

The HMBC spectrum is the final piece of the puzzle, allowing for the assignment of the quaternary carbons and confirming the overall carbon framework. The key correlations to look for are:

G cluster_protons Protons cluster_carbons Quaternary Carbons H1 H1 C3 C3 H1->C3 3J C8a C8a H1->C8a 2J H4 H4 H4->C3 2J C4a C4a H4->C4a 3J C5 C5 H4->C5 3J H5 H5 H5->C4a 2J C7 C7 H5->C7 3J H7 H7 C6 C6 H7->C6 2J H7->C8a 3J H7->C5 2J H8 H8 H8->C6 3J H8->C8a 2J CH3_3 3-CH3 CH3_3->C3 2J C4 C4 CH3_3->C4 3J OCH3_6 6-OCH3 OCH3_6->C6 2J

Figure 2: Key expected HMBC correlations for quaternary carbon assignments.

  • Assignment of C3: This carbon will show correlations to the H1 and H4 protons, as well as the protons of the 3-methyl group.

  • Assignment of C6: This carbon will show correlations to the H5 and H7 protons, and most importantly, to the protons of the 6-methoxy group. The chemical shift of this carbon will be significantly downfield due to the electron-donating effect of the methoxy group.

  • Assignment of C4a and C8a: These two carbons can be distinguished by their correlation patterns.

    • C4a will show correlations to H4, H5, and H8.

    • C8a will show correlations to H1, H7, and H8.

By systematically analyzing these 2D correlations, a complete and unambiguous assignment of all carbon signals can be achieved.

Conclusion

The structural elucidation of novel compounds is a critical step in chemical research and development. This application note has outlined a robust and systematic approach for the complete 13C NMR assignment of this compound. By combining 1D 13C and DEPT experiments with 2D HSQC and HMBC spectroscopy, researchers can confidently determine the chemical shifts and connectivity of every carbon atom in the molecule. The protocols and data interpretation strategies presented herein are broadly applicable to the characterization of other substituted isoquinolines and related heterocyclic systems.

References

  • Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54(14), 2252–2260. [Link]
  • Paredes, A., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of organic chemistry, 78(4), 1391–1399. [Link]
  • Kwon, Y., et al. (2020). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. The Morganton Scientific Review. [Link]
  • Jonas, S., et al. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research. [Link]
  • Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs. [Link]
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
  • Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. [Link]
  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]
  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments.
  • University of Wisconsin-Madison. (n.d.). HSQC and HMBC for Topspin. [Link]
  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]
  • SpectraBase. (n.d.). Isoquinoline. [Link]

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Application Note: Mass Spectrometry of 6-Methoxy-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Methoxy-3-methylisoquinoline is a heterocyclic aromatic compound belonging to the isoquinoline alkaloid family. Isoquinoline alkaloids are a large and diverse group of naturally occurring compounds, many of which exhibit significant pharmacological activities and are precursors for the synthesis of various pharmaceutical agents. Accurate and reliable analytical methods are crucial for the identification, characterization, and quantification of these compounds in complex matrices, such as in natural product extracts, synthetic reaction mixtures, and biological samples.

This application note provides a detailed guide to the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS). We will cover the foundational principles, a step-by-step protocol for sample preparation and analysis, and a detailed interpretation of the expected mass spectrum, including a proposed fragmentation pathway. This guide is intended for researchers, scientists, and drug development professionals working with isoquinoline alkaloids and related small molecules.

Principle of Analysis: Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound.[1] In ESI, a high voltage is applied to a liquid sample, creating a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge density on the surface increases, eventually leading to the formation of gas-phase ions of the analyte.[1] These ions are then guided into the mass analyzer.

For this compound, analysis is typically performed in positive ion mode, where the basic nitrogen atom in the isoquinoline ring is readily protonated to form the [M+H]⁺ ion. Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation of this precursor ion, providing valuable structural information.

Experimental Protocol

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results while preventing contamination of the mass spectrometer.

Objective: To prepare a solution of this compound suitable for direct infusion or liquid chromatography-mass spectrometry (LC-MS) analysis.

Materials:

  • This compound standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (optional, for enhancing protonation)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • 2 mL autosampler vials with septa

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol in a microcentrifuge tube. Vortex thoroughly to ensure complete dissolution.

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with a suitable solvent. For direct infusion, a 50:50 mixture of methanol and water is recommended. For LC-MS, the initial mobile phase composition is a good choice. To enhance protonation and improve signal intensity, 0.1% formic acid can be added to the final solvent mixture.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the LC system or ESI needle.

  • Transfer to Vial: Transfer the final working solution to a 2 mL autosampler vial.

Mass Spectrometry Analysis

The following parameters are provided as a starting point and may require optimization based on the specific instrument used.

Instrumentation:

  • A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.

Method:

Parameter Setting Rationale
Ionization Mode Positive Electrospray Ionization (ESI+)The basic nitrogen atom in the isoquinoline core is readily protonated.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process for stable ion generation.
Ion Source Temperature 120 - 150 °CAids in desolvation without causing thermal degradation of the analyte.
Desolvation Temperature 350 - 450 °CFacilitates the evaporation of solvent from the charged droplets.
Nebulizer Gas (Nitrogen) Instrument specific (e.g., 35 psig)Assists in the formation of a fine spray.
Drying Gas (Nitrogen) Flow Instrument specific (e.g., 10 L/min)Promotes solvent evaporation.
Scan Range (Full Scan MS) m/z 50 - 300To detect the [M+H]⁺ ion and potential low-mass fragments.
Product Ion Scan (MS/MS)
   Precursor Ionm/z 174.1The expected m/z of the protonated molecule [C₁₁H₁₁NO + H]⁺.
   Collision GasArgonAn inert gas used to induce fragmentation.
   Collision Energy15 - 35 eVThis range should be optimized to achieve a good balance of precursor ion depletion and fragment ion formation.

Data Interpretation: Expected Mass Spectrum and Fragmentation

Full Scan Mass Spectrum

In the full scan mass spectrum, the most prominent ion is expected to be the protonated molecule, [M+H]⁺.

  • Molecular Formula: C₁₁H₁₁NO

  • Molecular Weight: 173.21 g/mol

  • Expected [M+H]⁺ (monoisotopic mass): m/z 174.0964

Other potential adducts, such as [M+Na]⁺ (m/z 196.0783) or [M+K]⁺ (m/z 212.0522), may be observed at lower intensities depending on the purity of the solvents and the sample matrix.

Tandem Mass Spectrometry (MS/MS) and Proposed Fragmentation Pathway

Collision-induced dissociation (CID) of the [M+H]⁺ ion (m/z 174.1) is expected to yield characteristic fragment ions. The fragmentation of isoquinoline alkaloids often involves the loss of substituents from the aromatic ring system.[2][3] Based on the structure of this compound, the following fragmentation pathway is proposed:

fragmentation_pathway M_H [M+H]⁺ m/z 174.1 F1 Fragment 1 m/z 159.1 [M+H - CH₃]⁺ M_H->F1 - CH₃ (15 Da) F2 Fragment 2 m/z 144.1 [M+H - CH₂O]⁺ M_H->F2 - CH₂O (30 Da) F3 Fragment 3 m/z 131.1 [Fragment 1 - CO]⁺ F1->F3 - CO (28 Da)

Caption: Proposed Fragmentation Pathway of this compound

Explanation of Fragmentation:

  • Loss of a Methyl Radical (CH₃): The primary fragmentation is likely the loss of a methyl radical (15 Da) from the protonated molecule to form a stable fragment ion at m/z 159.1 . This loss can occur from either the methoxy group or the methyl group at the 3-position.

  • Loss of Formaldehyde (CH₂O): A common fragmentation pathway for methoxy-substituted aromatic compounds is the neutral loss of formaldehyde (30 Da).[2] This would result in a fragment ion at m/z 144.1 .

  • Loss of Carbon Monoxide (CO): Following the initial loss of a methyl radical, the resulting fragment ion (m/z 159.1) may undergo a further loss of carbon monoxide (28 Da) to produce a fragment at m/z 131.1 .

Summary of Expected Ions:

m/z (Expected) Proposed Identity Neutral Loss
174.1[M+H]⁺-
159.1[M+H - CH₃]⁺CH₃ (15 Da)
144.1[M+H - CH₂O]⁺CH₂O (30 Da)
131.1[M+H - CH₃ - CO]⁺CH₃, CO (43 Da total)

Workflow Visualization

workflow stock Prepare 1 mg/mL Stock Solution working Dilute to 10 µg/mL Working Solution stock->working vial Transfer to Autosampler Vial working->vial injection Inject Sample vial->injection esi Electrospray Ionization (ESI+) injection->esi ms1 Full Scan MS (Detect [M+H]⁺ at m/z 174.1) esi->ms1 ms2 Tandem MS (MS/MS) (Fragment m/z 174.1) ms1->ms2 spectrum Analyze Mass Spectrum ms2->spectrum fragmentation Propose Fragmentation Pathway spectrum->fragmentation identification Confirm Structure fragmentation->identification

Caption: Overall workflow for the MS analysis of this compound

Conclusion

This application note provides a comprehensive protocol for the mass spectrometric analysis of this compound. By utilizing electrospray ionization in positive ion mode, the protonated molecule can be readily detected. Subsequent tandem mass spectrometry experiments provide characteristic fragment ions that are invaluable for structural confirmation. The proposed fragmentation pathway, involving the loss of methyl, formaldehyde, and carbon monoxide moieties, is consistent with the known fragmentation patterns of isoquinoline alkaloids. The methods and data presented here serve as a robust starting point for researchers in natural product chemistry, medicinal chemistry, and drug development for the analysis of this compound and related compounds.

References

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). Scientific Reports. [Link]
  • Direct characterization of isoquinoline alkaloids in a crude plant extract by ion-pair liquid chromatography-electrospray ionization tandem mass spectrometry: example of Eschscholtzia californica. (2001).
  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe. [Link]
  • Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility, University of Oxford. [Link]
  • The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Represent
  • Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. (2019). Journal of the Brazilian Chemical Society. [Link]

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The Versatile Scaffold: 6-Methoxy-3-methylisoquinoline as a Cornerstone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Isoquinoline Core

The isoquinoline motif is a privileged heterocyclic scaffold, forming the structural backbone of numerous natural products, particularly alkaloids, and a vast array of pharmacologically active compounds.[1] Its inherent biological activity and versatile chemical handles make it a highly sought-after building block for drug discovery and development professionals. Within this esteemed class of compounds, 6-methoxy-3-methylisoquinoline presents itself as a particularly valuable precursor. The strategic placement of the electron-donating methoxy group at the 6-position and the reactive methyl group at the 3-position provides a nuanced reactivity profile, enabling chemists to perform a wide range of synthetic transformations to generate molecular diversity. This guide provides an in-depth exploration of this compound as a building block, offering detailed application notes and robust protocols for its synthesis and subsequent functionalization.

I. Synthesis of the this compound Core

The construction of the this compound scaffold is most reliably achieved through a two-step sequence involving a Bischler-Napieralski reaction to form the dihydroisoquinoline intermediate, followed by an oxidative dehydrogenation to furnish the aromatic isoquinoline.[2][3]

Logical Workflow for Core Synthesis

cluster_0 Step 1: Bischler-Napieralski Cyclization cluster_1 Step 2: Dehydrogenation A N-(3-methoxyphenethyl)acetamide B 6-Methoxy-3-methyl-3,4-dihydroisoquinoline A->B  POCl3, Reflux C 6-Methoxy-3-methyl-3,4-dihydroisoquinoline D This compound C->D  Pd/C, Solvent, Heat

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 6-Methoxy-3-methyl-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides using a dehydrating agent.[4][5] The electron-donating 3-methoxy group on the starting phenethylamine directs the electrophilic aromatic substitution to the para position, favoring the formation of the desired 6-methoxyisoquinoline regioisomer.

Materials:

  • N-(3-methoxyphenethyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous toluene or acetonitrile

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add N-(3-methoxyphenethyl)acetamide (1.0 equiv).

  • Add anhydrous toluene or acetonitrile (approximately 10 mL per gram of amide).

  • With vigorous stirring, slowly add phosphorus oxychloride (2.0-3.0 equiv) to the suspension. The addition is exothermic.

  • Heat the reaction mixture to reflux (80-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent in vacuo to obtain the crude 6-methoxy-3-methyl-3,4-dihydroisoquinoline, which can be used in the next step without further purification or purified by column chromatography.

Protocol 2: Dehydrogenation to this compound

The final aromatization step is crucial for generating the stable isoquinoline ring system. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.[6]

Materials:

  • 6-Methoxy-3-methyl-3,4-dihydroisoquinoline (from Protocol 1)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • High-boiling point solvent (e.g., toluene, xylene, or diphenyl ether)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve the crude 6-methoxy-3-methyl-3,4-dihydroisoquinoline (1.0 equiv) in a suitable high-boiling point solvent.

  • Add 10% Pd/C (5-10 mol%) to the solution.

  • Heat the reaction mixture to reflux (110-140 °C) for 12-24 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.

II. Functionalization of this compound

The true utility of this compound as a building block is realized in its diverse functionalization possibilities. The key reactive sites are the 3-methyl group, the isoquinoline nitrogen, and the aromatic rings.

A. Reactions at the 3-Methyl Group

The methyl group at the C3 position is activated by the adjacent aromatic system and can undergo a variety of transformations.

Oxidation of the methyl group provides access to 3-formyl or 3-carboxyisoquinoline derivatives, which are versatile intermediates for further elaboration.[7]

Protocol 3: Oxidation of the 3-Methyl Group

Materials:

  • This compound

  • Selenium dioxide (SeO₂) for oxidation to the aldehyde

  • Potassium permanganate (KMnO₄) for oxidation to the carboxylic acid

  • Appropriate solvent (e.g., dioxane/water for SeO₂, pyridine/water for KMnO₄)

  • Standard workup reagents

Procedure (General):

  • Dissolve this compound in the chosen solvent.

  • Add the oxidizing agent (e.g., SeO₂ or KMnO₄) portion-wise.

  • Heat the reaction mixture as required (monitoring by TLC).

  • Upon completion, perform an appropriate workup to isolate the oxidized product. For SeO₂ oxidation, this may involve filtration of selenium metal followed by extraction. For KMnO₄ oxidation, filtration of MnO₂ and acidification to precipitate the carboxylic acid is typical.

  • Purify the product by recrystallization or column chromatography.

B. N-Functionalization

The lone pair of electrons on the isoquinoline nitrogen allows for reactions such as N-oxidation.

Formation of the N-oxide activates the isoquinoline ring for further reactions, particularly at the C1 position.

Protocol 4: N-Oxidation of this compound

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution, saturated

Procedure:

  • Dissolve this compound (1.0 equiv) in DCM at 0 °C.

  • Add m-CPBA (1.1-1.5 equiv) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the N-oxide.

C. Aromatic Ring Functionalization

The electron-rich nature of the 6-methoxyisoquinoline ring system makes it amenable to electrophilic aromatic substitution. The methoxy group is an ortho-, para-director.

Electrophilic substitution will likely occur at the C5 or C7 positions, directed by the activating methoxy group.[8][9]

Protocol 5: Electrophilic Nitration

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice bath

Procedure:

  • Slowly add this compound to concentrated sulfuric acid at 0 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the isoquinoline, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at low temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution).

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Purify by recrystallization or column chromatography to separate regioisomers.

D. Metal-Catalyzed Cross-Coupling Reactions

To utilize this compound in powerful cross-coupling reactions, it must first be halogenated to introduce a suitable handle. Following halogenation (e.g., at the C1 or other positions), Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations can be performed to introduce aryl, alkynyl, or amino substituents, respectively.[10]

cluster_0 Cross-Coupling Workflow A Halogenated This compound B Suzuki Coupling (Arylboronic Acid, Pd Catalyst) A->B C Sonogashira Coupling (Terminal Alkyne, Pd/Cu Catalysts) A->C D Buchwald-Hartwig Amination (Amine, Pd Catalyst) A->D E Aryl-Substituted Product B->E F Alkynyl-Substituted Product C->F G Amino-Substituted Product D->G

Caption: Cross-coupling strategies for functionalized isoquinolines.

Protocol 6: Generalized Suzuki-Miyaura Cross-Coupling

This protocol assumes a halogenated (e.g., bromo- or chloro-) this compound is available.

Materials:

  • Halogenated this compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert atmosphere reaction vessel (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask, add the halogenated isoquinoline, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture.

  • Add the palladium catalyst.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

III. Applications in Medicinal Chemistry and Drug Development

Derivatives of this compound are scaffolds of interest for a variety of therapeutic targets. The isoquinoline core is present in compounds with activities ranging from anticancer and antimicrobial to cardiovascular and neurological.[1][11] The ability to readily functionalize this building block at multiple positions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For instance, tetrahydroisoquinoline derivatives, accessible through the reduction of the corresponding isoquinolines, have shown a broad spectrum of biological activities.[12]

IV. Summary of Key Transformations and Data

Transformation Key Reagents Product Type Typical Yields (%) Reference
Bischler-Napieralski CyclizationPOCl₃, P₂O₅Dihydroisoquinoline60-90[2][3]
DehydrogenationPd/CAromatic Isoquinoline70-95[6]
Methyl Group OxidationSeO₂, KMnO₄Aldehyde, Carboxylic AcidVaries[7]
N-Oxidationm-CPBAN-Oxide>90-
Electrophilic NitrationHNO₃, H₂SO₄NitroisoquinolineVaries[8]
Suzuki-Miyaura CouplingArylboronic acid, Pd catalystAryl-isoquinoline60-95

V. Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its straightforward preparation via the Bischler-Napieralski reaction and subsequent dehydrogenation provides ready access to a scaffold primed for diverse functionalization. The strategic positioning of the methoxy and methyl groups allows for selective transformations at multiple sites, enabling the synthesis of complex molecular architectures. The protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to harness the synthetic potential of this valuable isoquinoline derivative in their pursuit of novel chemical entities.

References

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  • What is the synthesis method of 6-Methoxyquinoline? - FAQ - Guidechem. (n.d.).
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  • Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.).
  • Synthesis of isoquinolines by transition‐metal‐catalyzed C−H activation. (2020).
  • Highly selective partial dehydrogenation of tetrahydroisoquinolines using modified Pd/C. (2015). ChemistryOpen.
  • Pomeranz-Fritsch Reaction. (n.d.). Cambridge University Press.
  • A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. (2019). Organic Letters.
  • Diastereoselective Synthesis of (–)
  • Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Str
  • 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. (2021). Molecules.
  • The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. (n.d.). Organic Reactions.
  • Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase. (1989). Journal of Neurochemistry.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar.
  • Rh(iii)-catalyzed C–H activation/β-F elimination/Michael addition: diastereoselective access to dihydroisoquinolinones featuring β-amino α-fluorocarbonyl motif. (2021).
  • Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US. (n.d.).
  • Pomeranz–Fritsch reaction - Wikipedia. (n.d.).
  • Pd/C-Catalyzed Synthesis of Isoquinolones through C-H Activation. (n.d.).
  • Solvent-promoted highly selective dehydrogenation of tetrahydroisoquinolines without catalyst and hydrogen acceptor. (2016).
  • The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. (2017).
  • CN103804289A - Method for synthetizing 6-methoxyquinoline - Google P
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
  • Rh(III)‐catalyzed sp³ C−H alkylation of 8‐methylquinolines using allyl... (n.d.).
  • Graphical abstract of the newly synthesized 6-methoxyquinoline-3-carbonitrile derivatives. (2016).
  • K. Ditrich Oxidation of methyl groups attached to an aromatic nucleus is a frequently used method in organic synthesis.
  • Ruthenium-catalyzed synthesis of isoquinolones with 8-aminoquinoline as a bidentate directing group in C-H functionalization. (2014). Journal of Organic Chemistry.
  • Application Notes and Protocols for the Synthesis of 6-Methoxy-2-methylquinoline-4-thiol Deriv
  • 3-Methylisoquinoline | C10H9N | CID 14306 - PubChem. (n.d.).
  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry.
  • Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine. (n.d.). Benchchem.
  • methyl group oxid
  • 6,7-Dimethoxy-3-methoxycarbonyl-1-(2-methoxyphenyl)-3,4-dihydroisoquinoline 2-oxide. (n.d.). Acta Crystallographica Section E.
  • Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. (2024). Molecules.
  • Arom
  • 6-Methoxy-3,4-dihydroisoquinoline | C10H11NO | CID 10012196 - PubChem. (n.d.).
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  • Concerted Nucleophilic Aromatic Substitutions. (2019).
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  • Electrophilic heteroaromatic substitutions: the coupling of 4,6-dinitrobenzofuroxan with 3-methoxythiophene in H2O–Me2SO mixtures. (1998). Journal of the Chemical Society, Perkin Transactions 2.
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Application Notes & Protocols: Evaluating the Anticancer Activity of 6-Methoxy-3-methylisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Isoquinoline Scaffold

The isoquinoline core is a privileged heterocyclic scaffold that is a constituent of numerous natural products and synthetic compounds with significant biological activities. Within this class, 6-methoxy-3-methylisoquinoline derivatives are emerging as a focal point in oncology research. These compounds have demonstrated potential as potent anticancer agents, often acting through mechanisms such as the disruption of microtubule dynamics, induction of programmed cell death (apoptosis), and cell cycle arrest.[1][2][3] Their synthetic tractability allows for the systematic modification of the core structure, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various cancer cell types.

This guide provides a comprehensive framework for the in vitro evaluation of novel this compound derivatives. It details not just the "how" but also the "why" behind key experimental protocols, offering insights grounded in established cancer biology to empower researchers in their drug discovery efforts.

Section 1: Foundational In Vitro Evaluation: Cytotoxicity Screening

The initial and most critical step in evaluating any potential anticancer compound is to determine its cytotoxicity—the ability to kill cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. A potent compound will have a low IC50 value.

The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[1][4]

Protocol 1.1: MTT Assay for Cell Viability

Principle: This assay is based on the metabolic activity of viable cells. NAD(P)H-dependent cellular oxidoreductase enzymes, present in the mitochondria of living cells, reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of this purple formazan, which can be measured spectrophotometrically, is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., pure DMSO or 0.01 M HCl in isopropanol)

  • Multichannel pipette and microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the chosen cancer cells to about 80% confluency.

    • Harvest the cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer).

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Expert Insight: Seeding density is crucial. Too few cells will result in a weak signal, while too many may lead to overgrowth and nutrient depletion, affecting the results. The goal is to have cells in the logarithmic growth phase during compound treatment.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of your test compounds in complete medium. A typical concentration range might be from 0.01 µM to 100 µM. It is critical to keep the final DMSO concentration below 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of your test compounds.

    • Self-Validation: Include control wells:

      • Negative Control: Cells treated with medium containing the same final concentration of DMSO as the test wells (vehicle control).

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.

      • Blank Control: Wells with medium but no cells to provide a background reading.

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals. Gently pipette up and down to ensure complete dissolution.

    • Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(OD_Treated - OD_Blank) / (OD_Negative_Control - OD_Blank)] * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis (e.g., using GraphPad Prism or similar software) to determine the IC50 value.

Data Presentation: Comparative Cytotoxicity

Summarizing the results in a table allows for a clear and direct comparison of the potency of different derivatives against various cancer cell lines.

Compound IDTarget Cancer Cell LineIC50 Value (µM)Reference Compound (e.g., Doxorubicin) IC50 (µM)
Derivative AMCF-7 (Breast)5.180.85
Derivative AA549 (Lung)12.41.20
Derivative BMCF-7 (Breast)2.400.85
Derivative BA549 (Lung)7.81.20
Derivative CT47D (Breast)9.500.90

Note: The IC50 values presented are hypothetical examples based on published data for similar compound classes. Actual values must be determined experimentally.[3][5]

Section 2: Mechanistic Elucidation

Once a compound demonstrates significant cytotoxicity, the next logical and critical step is to investigate how it kills cancer cells. Common mechanisms for anticancer agents include inducing apoptosis and causing cell cycle arrest.[6][7]

Experimental Workflow: From Cytotoxicity to Mechanism

The following diagram illustrates the logical progression for investigating a hit compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies A Synthesized Derivatives B In Vitro Cytotoxicity (MTT / SRB Assay) A->B C Determine IC50 Values B->C D Apoptosis Assays (Annexin V / Caspase) C->D Potent Hit (Low IC50) E Cell Cycle Analysis (Flow Cytometry) C->E Potent Hit (Low IC50) F Target Identification (e.g., Tubulin Assay) C->F Potent Hit (Low IC50)

Caption: General workflow for screening and characterizing novel anticancer compounds.

Apoptosis Induction

Apoptosis is a form of programmed cell death that is essential for normal tissue development and homeostasis. Many chemotherapeutic agents work by triggering this self-destruction pathway in cancer cells.[6][7] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Protocol 2.1: Annexin V-FITC / Propidium Iodide (PI) Staining by Flow Cytometry

Principle: This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that has a high affinity for PS and, when conjugated with a fluorophore like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.

Materials:

  • Cancer cells and culture reagents

  • 6-well plates

  • Test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated (vehicle) control.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. The floating cells are often apoptotic, so their inclusion is critical. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. The results are typically displayed as a dot plot with four quadrants.[8][9]

    • Lower-Left (Annexin V- / PI-): Live, healthy cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to physical damage).

An effective pro-apoptotic compound will cause a significant shift of the cell population from the lower-left quadrant to the lower-right and upper-right quadrants in a dose-dependent manner.[9]

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation, which results from a dysregulated cell cycle. Some anticancer drugs function by interrupting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing the cancer cell from dividing and often leading to apoptosis.[6][10]

Protocol 2.2: Cell Cycle Analysis by PI Staining and Flow Cytometry

Principle: The DNA content of a cell changes as it progresses through the cell cycle. Cells in the G1 phase have a 2n DNA content, cells in the S phase have between 2n and 4n DNA, and cells in the G2 or M phase have a 4n DNA content. PI stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Flow cytometry can measure this fluorescence and generate a histogram representing the distribution of cells in each phase. A sub-G1 peak often indicates the presence of apoptotic cells with fragmented DNA.[6]

Step-by-Step Methodology:

  • Cell Treatment: Treat cells in 6-well plates with the test compound at relevant concentrations (e.g., IC50) for a set time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their structure. Store at -20°C overnight or longer.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. RNase A is crucial to degrade RNA, ensuring that PI only stains the DNA.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G1, S, and G2/M phases of the cell cycle.

  • Data Interpretation: Compare the cell cycle distribution of treated cells to the untreated control. An accumulation of cells in a specific phase (e.g., a higher G2/M peak) indicates cell cycle arrest at that checkpoint.[6]

Hypothetical Signaling Pathway for Cell Cycle Arrest

Many tubulin-targeting agents, a potential mechanism for isoquinoline derivatives, induce arrest at the G2/M checkpoint.[11][12][13]

G Compound 6-Methoxy-3-methyl- isoquinoline Derivative Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Dynamics Disrupted Microtubule Dynamics Polymerization->Dynamics SAC Spindle Assembly Checkpoint (SAC) Activation Dynamics->SAC Arrest G2/M Phase Arrest SAC->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Potential mechanism of action via tubulin polymerization inhibition.

Summary and Future Directions

These protocols provide a robust, logical, and validated workflow for the initial characterization of the anticancer activity of this compound derivatives. Positive results from these in vitro assays—demonstrating potent cytotoxicity, induction of apoptosis, and/or cell cycle arrest—provide a strong rationale for advancing promising compounds to more complex studies. Future steps would include western blot analysis to probe specific protein expression changes in apoptotic and cell cycle pathways (e.g., caspases, Bcl-2 family proteins, cyclins), direct enzyme or receptor binding assays to confirm the molecular target, and ultimately, in vivo studies in animal models to assess therapeutic efficacy and safety.

References

  • Benchchem. Application Notes and Protocols for Isoquinoline Derivatives in Biological Assays.
  • ResearchGate. Analysis of apoptosis and cell cycle of compounds 8–10, 12, and 13 by....
  • BenchChem. Cytotoxicity assays of novel compounds synthesized from "Ethyl isoquinoline-7- carboxylate".
  • J-Stage. Synthesis, Anticancer Activity, Effect on Cell Cycle Profile, and Apoptosis-Inducing Ability of Novel Hexahydrocyclooctathieno[2,3-d]pyrimidine Derivatives.
  • MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.
  • Frontiers. Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics.
  • NIH. Apoptosis Induction, Cell Cycle Arrest and Anti-Cancer Potential of Tamoxifen-Curcumin Loaded Niosomes Against MCF-7 Cancer Cells.
  • ResearchGate. Analysis of cell cycle and apoptosis by flow cytometry in the untreated....
  • PMC. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors.
  • MDPI. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
  • NIH. Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors.
  • PubMed. Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors.
  • PMC. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
  • PMC. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin.
  • RSC Publishing. Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents.
  • International Journal of Medical Pharmaceutical and Health Sciences. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • ResearchGate. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • Advanced Journal of Chemistry, Section A. Synthesis, Characterization and Evaluation of Anticancer Activity of Some 6-(Chloro/Methoxy/Methyl)-N-(4-Substitutedphenyl).

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Application Notes and Protocols for the Antimicrobial Evaluation of Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Substituted Isoquinolines in Antimicrobial Drug Discovery

The isoquinoline scaffold is a prominent structural motif found in a vast array of natural and synthetic compounds exhibiting a wide spectrum of biological activities.[1] Historically, isoquinoline alkaloids like berberine have been recognized for their antimicrobial properties.[2] In the contemporary landscape of rising antimicrobial resistance, the development of novel antimicrobial agents is a critical global health priority.[3] Substituted isoquinolines have emerged as a promising class of compounds, with research demonstrating their potent activity against a range of pathogenic bacteria, including multidrug-resistant strains.[4][5]

The versatility of the isoquinoline core allows for extensive chemical modification, enabling the fine-tuning of its antimicrobial efficacy and pharmacological properties. Structure-activity relationship (SAR) studies have begun to elucidate the key structural features required for potent antimicrobial activity, such as the nature and position of substituents on the isoquinoline ring.[4][6] For instance, the presence of certain halogenated phenyl and phenethyl carbamates has been shown to confer remarkable bactericidal activity.[7]

This comprehensive guide is designed for researchers, scientists, and drug development professionals engaged in the antimicrobial evaluation of novel substituted isoquinolines. It provides a detailed framework of self-validating protocols, from initial screening to preliminary safety assessment, grounded in established scientific principles. The methodologies described herein are intended to ensure the generation of robust and reproducible data, facilitating the identification and advancement of promising new antimicrobial candidates.

I. Essential Materials and Reagents

A successful antimicrobial evaluation hinges on the quality and proper preparation of all materials and reagents. The following is a general list; specific requirements may vary based on the target microorganisms and specific assays.

A. Test Compounds and Controls

  • Substituted Isoquinoline Derivatives: Synthesized and characterized for purity (e.g., by NMR, mass spectrometry, and HPLC).[2][7] Stock solutions should be prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL) and stored under appropriate conditions (e.g., -20°C).

  • Positive Control Antibiotics: A selection of standard antibiotics with known mechanisms of action (e.g., vancomycin for Gram-positive bacteria, ciprofloxacin for Gram-negative bacteria).

  • Negative Control: The solvent used to dissolve the test compounds (e.g., DMSO) should be tested to ensure it has no intrinsic antimicrobial activity at the concentrations used in the assays.

B. Microbial Strains and Culture Media

  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecium) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) bacteria.[1][8] Both standard reference strains (e.g., from ATCC) and clinical isolates, including resistant strains (e.g., MRSA), should be included.[4]

  • Fungal Strains (Optional): If evaluating antifungal activity, include representative yeast (e.g., Candida albicans) and mold (e.g., Aspergillus fumigatus) species.[7]

  • Growth Media:

    • Broth: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard for most aerobic bacteria.[9] Specific broths may be required for fastidious organisms.

    • Agar: Mueller-Hinton Agar (MHA) is used for agar-based assays and for maintaining bacterial cultures.[10]

  • McFarland Standards: For standardizing the inoculum density (typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).[11]

C. Reagents and Consumables for Susceptibility Testing

  • Sterile 96-well microtiter plates

  • Sterile pipettes and tips

  • Spectrophotometer or microplate reader

  • Incubator

D. Reagents and Consumables for Cytotoxicity Assays

  • Mammalian cell lines (e.g., HEK293, HepG2, McCoy B cells)[2][12]

  • Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Reagents for viability assays (e.g., MTT, resazurin, LDH assay kits)[13][14]

  • CO₂ incubator

II. Experimental Workflow for Antimicrobial Evaluation

The evaluation of novel substituted isoquinolines should follow a logical and stepwise progression to thoroughly characterize their antimicrobial profile.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency and Spectrum Characterization cluster_2 Phase 3: Preliminary Safety Assessment cluster_3 Phase 4: Data Analysis and Interpretation A Preparation of Substituted Isoquinoline Stock Solutions C Broth Microdilution Assay for MIC Determination A->C B Inoculum Preparation (0.5 McFarland Standard) B->C D Minimum Bactericidal Concentration (MBC) Assay C->D For potent compounds E Time-Kill Kinetic Assay C->E For promising candidates F Mammalian Cell Cytotoxicity Assay (e.g., MTT or LDH) C->F I Structure-Activity Relationship (SAR) Analysis C->I D->I H Determination of Selectivity Index (SI) F->H G Hemolysis Assay G->H H->I

Caption: Experimental workflow for the antimicrobial evaluation of substituted isoquinolines.

III. Detailed Protocols

A. Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[15] The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[9][16]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the substituted isoquinoline compound in a liquid growth medium in a 96-well microtiter plate.[17] Following incubation, the presence or absence of microbial growth is determined visually or spectrophotometrically.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: a. In a sterile 96-well plate, add 150 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a designated row. b. Add 300 µL of the highest concentration of the test isoquinoline (prepared in CAMHB) to well 1.[16] c. Perform a two-fold serial dilution by transferring 150 µL from well 1 to well 2, mixing thoroughly, and then transferring 150 µL from well 2 to well 3, and so on, down to well 10. Discard 150 µL from well 10. d. Well 11 will serve as the growth control (broth with inoculum, no compound). e. Well 12 will serve as the sterility control (broth only).

  • Inoculum Preparation: a. From a fresh agar plate (18-24 hours old), select several well-isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[15] d. Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[16]

  • Inoculation and Incubation: a. Add the appropriate volume of the diluted inoculum to wells 1 through 11 to reach the final desired concentration. Do not inoculate the sterility control well (well 12). b. Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[11]

  • Determination of MIC: a. Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[18] b. Alternatively, the optical density (OD) can be measured at 600 nm using a microplate reader.

B. Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a logical follow-up for compounds that demonstrate potent inhibitory activity (low MIC).

Principle: This assay determines the concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum.

Step-by-Step Methodology:

  • Following the determination of the MIC from the broth microdilution assay, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh MHA plate.

  • Incubate the MHA plate at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate.

C. Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)

It is crucial to assess the potential toxicity of novel antimicrobial compounds to mammalian cells to ensure they have a suitable therapeutic window.[19][20] The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[14]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: a. Seed a 96-well plate with a suitable mammalian cell line at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium. b. Incubate the plate for 24 hours in a humidified CO₂ incubator at 37°C to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the substituted isoquinoline compounds in cell culture medium. b. After 24 hours, remove the old medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. c. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: a. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a CO₂ incubator.

  • MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for another 2-4 hours at 37°C. c. Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. d. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell viability.

IV. Data Presentation and Interpretation

Systematic and clear presentation of data is essential for the interpretation of results and for making informed decisions about the progression of candidate compounds.

A. Quantitative Data Summary

Summarize the MIC, MBC, and cytotoxicity data in a tabular format for easy comparison.

Table 1: Antimicrobial and Cytotoxic Profile of Substituted Isoquinolines

Compound IDGram-Positive Bacteria (MIC, µg/mL)Gram-Negative Bacteria (MIC, µg/mL)MBC (µg/mL)Cytotoxicity (IC₅₀, µg/mL)Selectivity Index (SI)
S. aureusE. faeciumE. coliP. aeruginosaS. aureus
IQ-1 1632>128>12832
IQ-2 8166412816
IQ-3 3264>128>12864
Vancomycin 12NANA2
Ciprofloxacin 0.510.250.51

NA: Not Applicable

B. Interpretation of Results
  • MIC Values: Lower MIC values indicate higher antimicrobial potency. A broad-spectrum agent will have low MICs against both Gram-positive and Gram-negative bacteria.[2]

  • MBC/MIC Ratio: The ratio of MBC to MIC can provide insights into whether a compound is bactericidal or bacteriostatic. A ratio of ≤ 4 is generally considered indicative of bactericidal activity.

  • Selectivity Index (SI): The SI is a critical parameter for evaluating the potential of a compound as a therapeutic agent. It is calculated as the ratio of the IC₅₀ in a mammalian cell line to the MIC against the target pathogen (SI = IC₅₀ / MIC). A higher SI value is desirable, as it indicates that the compound is more toxic to the pathogen than to host cells.

V. Structure-Activity Relationship (SAR) Analysis

A systematic SAR analysis is crucial for the rational design and optimization of more potent and selective antimicrobial agents.[5]

G cluster_0 Core Scaffold cluster_1 Substituent Modifications cluster_2 Observed Activity A Isoquinoline Nucleus B Position R1 (e.g., Alkyl, Aryl) A->B C Position R2 (e.g., Halogen, Methoxy) A->C D Position R3 (e.g., Carbamate, Ester) A->D E Increased Potency B->E affects F Altered Spectrum B->F can alter C->E influences C->F can modify D->E modulates G Reduced Cytotoxicity D->G may lead to

Caption: Logical relationship in a structure-activity relationship (SAR) study of substituted isoquinolines.

By synthesizing and testing a library of analogs with systematic variations in their substitution patterns, researchers can identify key pharmacophores and auxophores. For example, studies have shown that the introduction of halogenated phenyl groups can significantly enhance bactericidal activity.[7] Conversely, other modifications might lead to a loss of activity or an increase in cytotoxicity. This information is invaluable for guiding future synthetic efforts toward compounds with an optimized therapeutic profile.

VI. Conclusion

The protocols and framework presented in this guide offer a robust starting point for the comprehensive antimicrobial evaluation of substituted isoquinolines. By adhering to these standardized methods and principles of scientific integrity, researchers can generate high-quality, reproducible data. This systematic approach will not only facilitate the identification of promising lead compounds but also contribute to a deeper understanding of the structure-activity relationships that govern the antimicrobial properties of this important class of molecules. The ultimate goal is to accelerate the discovery and development of novel antimicrobial agents that can effectively combat the growing threat of infectious diseases.

References

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  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
  • Synthesis and Investigation of Tricyclic Isoquinoline Deriv
  • Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Rel
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Application Notes and Protocols for 6-Methoxy-3-methylisoquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Drug Discovery

The isoquinoline core is a prominent heterocyclic motif that forms the structural foundation of numerous natural products and synthetic compounds with significant biological activities.[1] Since the isolation of morphine in the early 19th century, isoquinoline alkaloids have been a focal point of medicinal chemistry research, leading to the development of revolutionary drugs.[1] The versatility of the isoquinoline scaffold allows for a wide range of structural modifications, enabling the fine-tuning of pharmacological properties. This has led to its designation as a "privileged scaffold" in drug discovery, with applications spanning from anticancer and antimicrobial agents to treatments for neurological disorders.[1]

This guide focuses on a specific, yet underexplored, derivative: 6-methoxy-3-methylisoquinoline . While direct and extensive research on this particular compound is limited, its structural features suggest significant potential in medicinal chemistry. By drawing on established knowledge of related quinoline and isoquinoline derivatives, we can project its potential applications and provide detailed protocols for its synthesis and biological evaluation. This document serves as a foundational resource for researchers aiming to explore the therapeutic potential of this promising scaffold.

Synthesis of this compound: A Proposed Route

While a definitive, optimized synthesis for this compound is not extensively documented, a plausible and efficient route can be designed based on the well-established Bischler-Napieralski reaction. This method involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent, followed by dehydrogenation to form the aromatic isoquinoline ring.

Proposed Synthetic Pathway

Synthesis_Pathway A m-Methoxyphenethylamine C N-(3-methoxyphenethyl)acetamide A->C Acylation B Acetic Anhydride B->C E 6-Methoxy-3-methyl-3,4-dihydroisoquinoline C->E Bischler-Napieralski Cyclization D POCl3, Toluene D->E G This compound E->G Dehydrogenation F Pd/C, Toluene F->G

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(3-methoxyphenethyl)acetamide (Intermediate 1)

  • In a 250 mL round-bottom flask, dissolve m-methoxyphenethylamine (1 equivalent) in dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude N-(3-methoxyphenethyl)acetamide, which can be used in the next step without further purification.

Step 2: Synthesis of 6-Methoxy-3-methyl-3,4-dihydroisoquinoline (Intermediate 2)

  • In a flame-dried 250 mL round-bottom flask, dissolve N-(3-methoxyphenethyl)acetamide (1 equivalent) in dry toluene.

  • Slowly add phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise to the solution at 0°C.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) for 2-3 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a concentrated ammonium hydroxide solution to a pH of 9-10.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude 6-methoxy-3-methyl-3,4-dihydroisoquinoline.

Step 3: Synthesis of this compound (Final Product)

  • In a 100 mL round-bottom flask, dissolve the crude 6-methoxy-3-methyl-3,4-dihydroisoquinoline (1 equivalent) in toluene.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10% by weight).

  • Heat the mixture to reflux for 8-12 hours. The dehydrogenation process can be monitored by TLC.

  • After completion, cool the reaction mixture and filter it through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Potential Applications in Medicinal Chemistry

Based on structure-activity relationship (SAR) studies of analogous compounds, this compound is a promising scaffold for the development of novel therapeutic agents in several key areas.

Kinase Inhibition in Oncology

The quinoline and isoquinoline cores are prevalent in a multitude of kinase inhibitors.[2] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[2] The this compound scaffold presents a viable starting point for the design of inhibitors targeting various kinases implicated in cancer progression.

Potential Kinase Targets:

  • Receptor Tyrosine Kinases (RTKs): Such as c-Met and VEGFR, which are involved in angiogenesis and tumor growth.

  • Intracellular Kinases: Including those in the PI3K/Akt/mTOR and MAPK/ERK pathways, which are critical for cell proliferation and survival.[2]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor RTK RAS RAS RTK:f1->RAS PI3K PI3K RTK:f1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor This compound Derivative Inhibitor->RTK:f1 Inhibition Inhibitor->MEK Inhibition Inhibitor->PI3K Inhibition

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Application Note: A Practical Guide to Enzyme Inhibition Studies with 6-Methoxy-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold and the Pursuit of Novel Enzyme Inhibitors

The isoquinoline core is a privileged heterocyclic scaffold that is a constituent of numerous natural products, most notably alkaloids, and synthetic compounds with a broad spectrum of biological activities.[1][2] From the potent analgesic properties of morphine to the antimicrobial effects of berberine, isoquinoline derivatives have historically been a rich source of therapeutic agents.[2][3] Their diverse pharmacological profiles, which include anticancer, anti-inflammatory, and antimicrobial activities, often stem from their ability to interact with and modulate the function of key enzymes.[1][3][4]

6-Methoxy-3-methylisoquinoline is a specific derivative of this important class. While comprehensive enzymatic screening data for this particular molecule may not be widely published, its structural features merit investigation. Enzyme inhibition is a cornerstone of modern drug discovery, providing a direct mechanism to control pathological processes by attenuating the activity of enzymes that are overactive or dysregulated in disease states.[5]

This guide provides a robust, experience-driven framework for researchers to systematically evaluate the enzyme inhibition potential of this compound. It details the necessary protocols, from initial potency determination to in-depth mechanistic studies, ensuring that the generated data is both accurate and reliable.

Part 1: Initial Inhibitor Screening – Determination of IC₅₀

The first step in characterizing a potential inhibitor is to determine its potency. The half-maximal inhibitory concentration (IC₅₀) is the most common metric used for this purpose. It represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions.[6][7]

Principle of IC₅₀ Determination

The IC₅₀ value is determined by measuring the enzyme's activity across a range of inhibitor concentrations. The resulting data are plotted as a dose-response curve, with the inhibitor concentration on the x-axis (typically on a logarithmic scale) and the percentage of enzyme inhibition on the y-axis. A sigmoidal curve is then fitted to the data to precisely calculate the concentration that elicits a 50% inhibitory effect.[7][8]

Experimental Protocol: IC₅₀ Determination via 96-Well Plate Assay

This protocol provides a general method that can be adapted for various enzymes (e.g., kinases, proteases, etc.) using a spectrophotometer or microplate reader.[9]

Materials and Reagents:

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • This compound (test compound)

  • Optimized assay buffer for the target enzyme

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • 96-well clear, flat-bottom microplates

  • Multi-channel pipette and plate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.

    • Prepare the enzyme solution at a working concentration (e.g., 2X the final desired concentration) in the assay buffer. The optimal concentration should be determined empirically to ensure the reaction proceeds linearly over the desired time course.[10]

    • Prepare the substrate solution at a working concentration (e.g., 2X final) in the assay buffer. For IC₅₀ determination, it is standard practice to use a substrate concentration at or near its Michaelis constant (Kₘ) to ensure sensitivity to competitive inhibitors.[10]

  • Assay Plate Setup:

    • Serial Dilution: Perform a serial dilution of the this compound stock solution. A common approach is a 1:3 or 1:10 dilution series to cover a wide concentration range (e.g., from 100 µM down to low nM).

    • Plate Mapping: Designate wells for:

      • Blank: Assay buffer only (for background subtraction).

      • Vehicle Control (100% Activity): Enzyme, substrate, and DMSO at the same final concentration as the test wells.

      • Test Compound Wells: Enzyme, substrate, and varying concentrations of this compound.

      • Positive Control: A known inhibitor of the enzyme, if available.

  • Assay Execution:

    • Add 50 µL of the appropriate test compound dilution or vehicle (DMSO) to the designated wells.

    • Add 25 µL of the 2X enzyme solution to all wells except the blank.

    • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at the enzyme's optimal temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.[11]

    • Reaction Initiation: Initiate the reaction by adding 25 µL of the 2X substrate solution to all wells.

    • Measurement: Immediately place the plate in a microplate reader and measure the product formation (e.g., absorbance or fluorescence) over time (kinetic mode) or at a single endpoint after a fixed incubation period. Ensure the reaction rate is measured within the initial linear phase.[10]

Data Analysis and Presentation
  • Calculate Percent Inhibition:

    • First, correct all readings by subtracting the average of the blank wells.

    • Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (Rate of Test Well / Rate of Vehicle Control Well))

  • Generate Dose-Response Curve:

    • Plot % Inhibition versus the log[Inhibitor Concentration].

    • Use a non-linear regression software (like GraphPad Prism or similar) to fit a sigmoidal (four-parameter logistic) curve to the data.[8]

    • The IC₅₀ is the concentration at which the fitted curve crosses the 50% inhibition mark.

Table 1: Example IC₅₀ Data for this compound

Concentration (µM) Log [Concentration] Average Rate (mOD/min) % Inhibition
100 2.00 5.2 94.8
33.3 1.52 9.8 90.2
11.1 1.05 24.5 75.5
3.7 0.57 48.9 51.1
1.2 0.08 75.3 24.7
0.4 -0.40 91.2 8.8
0.1 -1.00 98.5 1.5
0 (Vehicle) N/A 100.0 0.0

| Calculated IC₅₀ | | | ~3.6 µM |

Part 2: Elucidating the Mechanism of Action (MoA)

Once a compound shows significant inhibitory potency, the next critical step is to understand how it inhibits the enzyme. Reversible inhibitors typically fall into one of three primary categories: competitive, non-competitive, or uncompetitive.[12][13] Determining the MoA provides invaluable insight for lead optimization in drug development.

Principle of Kinetic Studies

The MoA is determined by analyzing the enzyme's kinetics at various substrate and inhibitor concentrations. The resulting data are often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).[14][15] This plot linearizes the hyperbolic Michaelis-Menten curve, allowing for a clearer diagnosis of the inhibition mechanism based on changes in the Vₘₐₓ (maximum reaction velocity) and Kₘ (Michaelis constant).[16][17]

  • Competitive Inhibition: The inhibitor binds only to the free enzyme's active site, competing with the substrate. This increases the apparent Kₘ but does not change the Vₘₐₓ.[18][19]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, regardless of whether the substrate is bound. This reduces the apparent Vₘₐₓ but does not change the Kₘ.[18][19]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This reduces both the apparent Vₘₐₓ and the apparent Kₘ.[13][19]

Visualizing Inhibition Models with Lineweaver-Burk Plots

Lineweaver_Burk_Plots Figure 1: Lineweaver-Burk Plots for Inhibition Mechanisms cluster_0 A) Competitive cluster_1 B) Non-competitive cluster_2 C) Uncompetitive 1/Vmax 1/Vmax -1/Km -1/Km origin x_axis x_axis origin->x_axis 1/[S] y_axis y_axis origin->y_axis 1/V c_uninhib No Inhibitor c_inhib + Inhibitor c_y_int 1/Vmax c_x_int_un -1/Km c_y_int->c_x_int_un c_x_int_in -1/Km_app c_y_int->c_x_int_in nc_uninhib No Inhibitor nc_inhib + Inhibitor nc_y_int_un 1/Vmax nc_x_int -1/Km nc_y_int_un->nc_x_int nc_y_int_in 1/Vmax_app nc_y_int_in->nc_x_int uc_uninhib No Inhibitor uc_inhib + Inhibitor uc_y_int_un 1/Vmax uc_x_int_un -1/Km uc_y_int_un->uc_x_int_un uc_y_int_in 1/Vmax_app uc_x_int_in -1/Km_app uc_y_int_in->uc_x_int_in

Caption: Lineweaver-Burk plots showing distinct patterns for each inhibition type.

Experimental Protocol: MoA Determination

Methodology:

  • Select Inhibitor Concentrations: Choose two or three fixed concentrations of this compound based on its IC₅₀ (e.g., 0.5x IC₅₀, 1x IC₅₀, and 2x IC₅₀).

  • Vary Substrate Concentration: For each fixed inhibitor concentration (including a zero-inhibitor control), perform a series of enzyme activity assays, varying the substrate concentration over a wide range (e.g., from 0.2x Kₘ to 10x Kₘ).

  • Assay Execution: Follow the same 96-well plate procedure as for the IC₅₀ determination, measuring the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.[11]

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each reaction.

    • For each inhibitor concentration, plot 1/V₀ versus 1/[S]. This will generate a series of lines on a Lineweaver-Burk plot.

    • Analyze the pattern of the lines to determine the MoA as illustrated in Figure 1.[11] For example, if the lines intersect on the y-axis, the inhibition is competitive.

Table 2: Interpreting Kinetic Data from Lineweaver-Burk Plots

Inhibition Type Effect on Vₘₐₓ Effect on Kₘ Lineweaver-Burk Plot Appearance
Competitive Unchanged Increases Lines intersect at the y-axis
Non-competitive Decreases Unchanged Lines intersect at the x-axis
Uncompetitive Decreases Decreases Parallel lines

| Mixed | Decreases | Increases or Decreases | Lines intersect in the upper-left quadrant |

Part 3: Overall Experimental Workflow & Best Practices

A successful enzyme inhibition campaign requires a logical progression of experiments and meticulous attention to detail to ensure data quality and reproducibility.

Integrated Experimental Workflow

Workflow cluster_prep Phase 1: Assay Development cluster_screen Phase 2: Primary Screening cluster_moa Phase 3: Mechanistic Studies A Optimize Assay Conditions (Buffer, pH, Temp) B Determine Enzyme Km for Substrate A->B C Validate Assay Linearity (Time and Enzyme Conc.) B->C D Perform Single-Dose Screening (Optional) C->D Assay Ready E IC50 Determination Dose-Response Curve D->E F Kinetic Analysis (Vary [S] and [I]) E->F Potent Hit Confirmed G Plot Lineweaver-Burk Data F->G H Determine Mode of Inhibition (Competitive, Non-comp, etc.) G->H I I H->I Mechanism Elucidated

Caption: A streamlined workflow for characterizing enzyme inhibitors.

Critical Considerations for Trustworthy Data
  • Enzyme Quality and Handling: Use a highly purified and active enzyme preparation. Avoid repeated freeze-thaw cycles. Ensure consistent enzyme concentration across all assays.[10]

  • Initial Velocity Conditions: All measurements must be taken during the initial, linear phase of the reaction. At this stage, the reaction rate is directly proportional to enzyme activity, and substrate depletion is negligible.[10]

  • Solvent Effects: Ensure the final concentration of DMSO is consistent across all wells (typically ≤1%) and does not affect enzyme activity. Run a vehicle control to confirm this.

  • Compound Interference: Test this compound in a blank reaction (no enzyme) to check for autofluorescence or absorbance at the measurement wavelength, which could create false positives.[5]

  • Robust Controls: Always include positive and negative (vehicle) controls in every assay plate. This validates the assay's performance and provides a baseline for calculating inhibition.[20]

Conclusion

This application note provides a comprehensive and scientifically grounded methodology for investigating the enzyme inhibition properties of this compound. By following a structured approach—from initial IC₅₀ screening to detailed kinetic analysis—researchers can generate high-quality, reliable data. The isoquinoline scaffold continues to be a highly productive starting point for the development of new medicines.[1] A thorough characterization of the inhibitory potential and mechanism of action of novel derivatives like this compound is a critical step in unlocking their full therapeutic potential.

References

  • Michaelis-Menten vs. Lineweaver-Burk Plots. (2022). Pearson.
  • Lineweaver–Burk plot. Wikipedia.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2023). Semantic Scholar.
  • Enzyme kinetics- michaelis menten model, lineweaver burk plot. (2018). Slideshare.
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. METHODS.
  • Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf.
  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal.
  • Isoquinoline derivatives as potential acetylcholinesterase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters.
  • Enzyme inhibition and kinetics graphs. Khan Academy.
  • Enzymatic Assay of Trypsin Inhibition. (2019). Protocols.io.
  • Enzyme inhibitors. University College London.
  • Inhibition Types. Jack Westin.
  • Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. (2021). Plant Methods.
  • Enzyme Inhibition. BYJU'S.
  • Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. (2023). Microbe Notes.
  • IC50. Wikipedia.
  • Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Pharmaguideline.
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2024).
  • Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. (2024). The AAPS Journal.
  • How to calculate IC50. Science Gateway.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). Molecules.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2024). BellBrook Labs.
  • Substituted isoquinoline and isoquinolinone derivatives as inhibitors of rho-kinase. (2008). Google Patents.
  • Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. (2024). Molecules.
  • Top Enzymatic Assays for Drug Screening in 2025. (2025). Patsnap Synapse.
  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
  • Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. (2018). Protocols.io.
  • Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. (2024). ResearchGate.
  • Basics of Enzymatic Assays for HTS. (2012). NCBI Bookshelf.
  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2019). RSC Advances.

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Application Note: High-Purity Isolation of 6-Methoxy-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Methoxy-3-methylisoquinoline is a key heterocyclic scaffold and a valuable intermediate in the synthesis of pharmacologically active molecules. The biological efficacy and safety of its downstream derivatives are critically dependent on the purity of this starting material. This document provides a detailed protocol for the purification of crude this compound, focusing on silica gel column chromatography, a robust and widely applicable technique. We will explore the causality behind procedural choices, from mobile phase selection using Thin-Layer Chromatography (TLC) to strategies for optimizing separation and yield. An alternative recrystallization protocol is also discussed for final polishing. This guide is designed to provide researchers with a reliable methodology to obtain high-purity this compound suitable for demanding research and development applications.

Introduction: The Strategic Importance of Purity

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocycles that form the core structure of numerous natural products and synthetic drugs, exhibiting a wide range of biological activities including anticancer and antimicrobial properties.[1] this compound serves as a crucial building block in medicinal chemistry. The presence of impurities, even in trace amounts, can lead to unpredictable side reactions, lower yields in subsequent synthetic steps, and introduce confounding variables in biological assays.

Therefore, a robust and reproducible purification protocol is not merely a procedural step but a prerequisite for ensuring the integrity and validity of scientific research. This application note details a comprehensive purification strategy centered on flash column chromatography, a technique that separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (solvent system).[2] The principles discussed are broadly applicable to the purification of other isoquinoline derivatives.

The Purification Workflow: A Logic-Driven Approach

The purification process is a systematic workflow designed to efficiently remove unreacted starting materials, byproducts, and other contaminants from the crude reaction mixture. The overall strategy involves an initial assessment of the crude product's complexity, development of an optimized separation method, execution of the purification, and final analysis to confirm purity.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Bulk Purification cluster_2 Phase 3: Isolation & Verification A Crude Product Analysis B TLC Solvent Screening A->B Assess Polarity & Complexity C Column Chromatography B->C Select Optimal Mobile Phase D Fraction Collection C->D Elution E TLC Analysis of Fractions D->E F Combine Pure Fractions E->F G Solvent Evaporation F->G H Final Purity Check (TLC, MP, NMR) G->H I Optional: Recrystallization G->I For final polishing G cluster_0 Principle of Separation Stationary { Stationary Phase | Polar Silica Gel} Mobile { Mobile Phase | Non-polar Solvent} Crude Crude Mixture Polar Impurity (Red) Target Compound (Yellow) Non-polar Impurity (Green) Crude:p1->Stationary:f1 Strong Adsorption Crude:p2->Stationary:f1 Moderate Interaction Crude:p3->Mobile:f1 High Solubility Crude:p2->Mobile:f1 Moderate Interaction

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 6-Methoxy-3-methylisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 6-Methoxy-3-methylisoquinoline. This resource is designed for researchers, chemists, and professionals in drug development who are looking to enhance the yield and purity of this important isoquinoline derivative. Here, we dissect common synthetic challenges, provide in-depth troubleshooting, and offer optimized protocols based on established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions you might have before embarking on or while optimizing the synthesis of this compound.

Q1: What are the primary synthetic routes to this compound?

A1: The two most prevalent and effective methods for synthesizing the core structure of this compound are the Bischler-Napieralski reaction and the Pictet-Spengler reaction.[1][2] The Bischler-Napieralski route involves the cyclization of a β-arylethylamide, leading to a 3,4-dihydroisoquinoline intermediate, which is then dehydrogenated.[3] The Pictet-Spengler pathway entails the condensation of a β-arylethylamine with an aldehyde, followed by ring closure to form a tetrahydroisoquinoline, which also requires a subsequent oxidation step to yield the final aromatic isoquinoline.

Q2: Why is the methoxy group at the 6-position significant for these reactions?

A2: The 6-methoxy group is an electron-donating group (EDG) on the aromatic ring. In both the Bischler-Napieralski and Pictet-Spengler reactions, the cyclization step is an intramolecular electrophilic aromatic substitution.[1] The presence of an EDG like a methoxy group activates the aromatic ring, making it more nucleophilic and thus facilitating the ring closure. This generally leads to higher yields and allows for milder reaction conditions compared to syntheses with deactivated or unsubstituted aromatic rings.[4]

Q3: My yield of this compound is consistently low. What are the most likely general culprits?

A3: Low yields in these syntheses often trace back to a few key areas:

  • Purity of Starting Materials: Ensure your starting materials, particularly the N-(2-(3-methoxyphenyl)ethyl)acetamide for the Bischler-Napieralski reaction or the 3-methoxyphenethylamine for the Pictet-Spengler reaction, are of high purity.

  • Anhydrous Conditions: The dehydrating agents used in the Bischler-Napieralski reaction (e.g., POCl₃, P₂O₅) are highly sensitive to moisture. The presence of water can quench the reagents and impede the reaction.[1]

  • Reaction Temperature and Time: Both over-heating and insufficient heating can be detrimental. Excessive temperatures can lead to polymerization and tar formation, while inadequate temperatures or reaction times may result in incomplete conversion.[4]

  • Inefficient Dehydrogenation: The intermediate 3,4-dihydroisoquinoline or 1,2,3,4-tetrahydroisoquinoline must be efficiently oxidized to the final aromatic product. Incomplete dehydrogenation will result in a mixture of products and lower the yield of the desired isoquinoline.

Q4: How do I choose between the Bischler-Napieralski and Pictet-Spengler routes?

A4: The choice depends on several factors:

  • Availability of Starting Materials: One route may be more convenient based on the commercial availability and cost of the necessary precursors.

  • Desired Substitution Pattern: The Bischler-Napieralski reaction is excellent for introducing a substituent at the 1-position of the isoquinoline ring (which becomes the 3-position in the final product after rearrangement of nomenclature from the starting material), while the Pictet-Spengler reaction allows for substitution at the 1-position based on the aldehyde used.

  • Reaction Conditions: The Bischler-Napieralski reaction often requires harsher dehydrating agents, whereas the Pictet-Spengler reaction can sometimes be performed under milder acidic conditions.[3][5]

Section 2: Troubleshooting Guide for the Bischler-Napieralski Synthesis of 6-Methoxy-1-methyl-3,4-dihydroisoquinoline

This guide focuses on the initial cyclization step to form the dihydroisoquinoline intermediate.

Problem Potential Causes Solutions & Explanations
Low or No Product Formation 1. Deactivated Aromatic Ring: While the 6-methoxy group is activating, other unintended deactivating groups could be present on your starting material. 2. Insufficiently Potent Dehydrating Agent: For some substrates, standard dehydrating agents may not be effective enough.[1] 3. Moisture in the Reaction: Water will react with and neutralize the dehydrating agent.1. Confirm the structure and purity of your starting material. 2. For less reactive substrates, consider using a stronger dehydrating system, such as phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃).[3] 3. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Formation of a Dark, Tarry Mixture 1. Excessively High Reaction Temperature: Overheating can cause polymerization and decomposition of starting materials and products.[4] 2. Prolonged Reaction Time: Even at the correct temperature, extended reaction times can lead to degradation.1. Carefully control the reaction temperature. A gradual increase to the desired temperature may be beneficial. Use an oil bath for consistent heating. 2. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction once the starting material is consumed.
Significant Side Product Formation (e.g., Styrene Derivative) Retro-Ritter Reaction: The nitrilium ion intermediate can fragment to form a styrene derivative, which is a common side reaction.[6] This is more likely if the resulting styrene is highly conjugated.1. Consider using milder reaction conditions. The use of triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine can facilitate cyclization at lower temperatures, minimizing the retro-Ritter pathway.[7] 2. Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter products.[6]
Visualizing the Bischler-Napieralski Mechanism

Bischler-Napieralski Mechanism cluster_activation Amide Activation cluster_cyclization Cyclization cluster_final Final Product Formation Amide N-(2-(3-methoxyphenyl)ethyl)acetamide Intermediate1 Imidoyl Phosphate Intermediate Amide->Intermediate1 + POCl₃ POCl3 POCl₃ Nitrilium Nitrilium Ion Intermediate1->Nitrilium - (OPO₂Cl₂)⁻ Dihydroisoquinoline_cation Cyclized Cation Nitrilium->Dihydroisoquinoline_cation Intramolecular Electrophilic Aromatic Substitution Dihydroisoquinoline 6-Methoxy-1-methyl- 3,4-dihydroisoquinoline Dihydroisoquinoline_cation->Dihydroisoquinoline - H⁺ Pictet-Spengler Workflow start Start | {3-methoxyphenethylamine + Acetaldehyde} imine_formation Imine Formation Acid Catalyst (e.g., TFA) Solvent (e.g., CH₂Cl₂) start->imine_formation Condensation cyclization Cyclization Intramolecular Electrophilic Aromatic Substitution imine_formation->cyclization Iminium Ion Formation tetrahydroisoquinoline Product | {6-Methoxy-1-methyl- 1,2,3,4-tetrahydroisoquinoline} cyclization->tetrahydroisoquinoline

Caption: Experimental workflow for the Pictet-Spengler reaction.

Section 4: Experimental Protocols

These are generalized protocols that should be optimized for your specific laboratory conditions.

Protocol 1: Bischler-Napieralski Synthesis of 6-Methoxy-1-methyl-3,4-dihydroisoquinoline
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve N-(2-(3-methoxyphenyl)ethyl)acetamide (1 equivalent) in anhydrous acetonitrile or toluene.

  • Reagent Addition: Cool the solution in an ice bath. Add phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (80-110 °C, depending on the solvent). Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with a concentrated ammonium hydroxide or sodium hydroxide solution to a pH of 9-10.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-Methoxy-1-methyl-3,4-dihydroisoquinoline.

Protocol 2: Dehydrogenation to this compound
  • Setup: Dissolve the crude 6-Methoxy-1-methyl-3,4-dihydroisoquinoline (1 equivalent) in a high-boiling solvent such as xylene or decalin.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Filtration and Purification: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Protocol 3: Pictet-Spengler Synthesis and Oxidation
  • Condensation and Cyclization: To a solution of 3-methoxyphenethylamine (1 equivalent) in dichloromethane, add acetaldehyde (1.1 equivalents). Cool the mixture in an ice bath and add trifluoroacetic acid (TFA, 1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.

  • Oxidation: Dissolve the crude tetrahydroisoquinoline in a suitable solvent (e.g., toluene). Add an oxidizing agent such as manganese dioxide (MnO₂) (5-10 equivalents) or Pd/C and heat to reflux. Monitor the reaction by TLC.

  • Purification: Upon completion, cool the mixture, filter to remove the oxidant, and concentrate the filtrate. Purify the residue by column chromatography.

Section 5: Purification Guide

Recrystallization: For the final product, this compound, which is a solid, recrystallization is an effective purification method.

  • Solvent Selection: A good solvent for recrystallization will dissolve the compound when hot but not when cold. A mixture of ethanol and water, or ethyl acetate and hexanes, is often a good starting point. [8]Experiment with small amounts to find the optimal solvent system.

  • Procedure: Dissolve the crude product in a minimal amount of the boiling solvent. If colored impurities are present, you can add a small amount of activated charcoal and perform a hot filtration. [9]Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent. [10] Column Chromatography: If recrystallization does not provide sufficient purity, or for the purification of oily intermediates, column chromatography is recommended.

  • Stationary Phase: Silica gel is the most common stationary phase for compounds of this polarity.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity to elute your product. [11]The optimal solvent system should be determined by TLC analysis first.

  • Procedure: Prepare a slurry of silica gel in the initial eluent and pack the column. Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane) and load it onto the column. Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC to isolate the pure product. [12]

References

  • MDPI. (2021). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI.
  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
  • Min, L., Yang, W., Weng, Y., Zheng, W., Wang, X., & Hu, Y. (2019). A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Organic Letters, 21(8), 2574–2577.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal.
  • Theophile, T. (n.d.). Isoquinoline. Scanned document.
  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Wikipedia.
  • Bracher, F., & Krauß, J. (2018). Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines – a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. Beilstein Journal of Organic Chemistry, 14, 136–141.
  • SpectraBase. (n.d.). 6,7-DIMETHOXY-3-METHYLISOQUINOLINE. Wiley.
  • Wang, Y., et al. (2021). Preparation of Methyl 6, 7-Dimethoxy-1, 2, 3, 4-Tetrahydroisoquinoline-3-Carboxylate: A Comprehensive College Medicinal Chemistry Experiment. Daxue Huaxue, 36(8), 2008031.
  • ResearchGate. (n.d.). The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction. ResearchGate.
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry.
  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.
  • National Institutes of Health. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. NIH.
  • University of Arizona. (n.d.). Column chromatography. University of Arizona.
  • California State University, Long Beach. (n.d.). Recrystallization. CSULB.
  • ARKIVOC. (2005). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-. ARKIVOC.
  • ResearchGate. (2011). Reactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline with o-Quinone Methides. ResearchGate.
  • Semantic Scholar. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative. Semantic Scholar.
  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. University of Rochester.
  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. ResearchGate.
  • ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. ResearchGate.
  • Overly, K. (2013, September 9). Recrystallization [Video]. YouTube.
  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Organic Syntheses.
  • Co-Action Publishing. (2014). Syntheses and Fluorescent Properties of 6-Methoxy-2-oxoquinoline-3,4-dicarbonitriles and .... Co-Action Publishing.
  • MDPI. (2023). Feature Papers in Catalysis in Organic and Polymer Chemistry. MDPI.
  • ResearchGate. (n.d.). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. ResearchGate.
  • ResearchGate. (n.d.). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. ResearchGate.

Sources

Technical Support Center: Synthesis of 6-Methoxy-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methoxy-3-methylisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during the synthesis of this and related isoquinoline derivatives. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help you optimize your reactions and purify your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during the synthesis of this compound, with a focus on the widely used Bischler-Napieralski reaction and subsequent aromatization.

Bischler-Napieralski Reaction & Dehydrogenation

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the corresponding isoquinolines.[1][2]

Q1: My Bischler-Napieralski reaction is resulting in a low yield or is failing to proceed. What are the common causes and solutions?

A1: Low yields in the Bischler-Napieralski reaction can stem from several factors related to the reactivity of your starting material and the reaction conditions.

  • Deactivated Aromatic Ring: This reaction is an electrophilic aromatic substitution. If your β-phenylethylamide contains electron-withdrawing groups on the aromatic ring, the cyclization will be hindered. The methoxy group in the precursor to this compound is electron-donating and should facilitate the reaction.

  • Insufficient Dehydrating Agent: The reaction relies on the complete dehydration of the amide to form a reactive intermediate.

    • Solution: Phosphoryl chloride (POCl₃) is a common and effective dehydrating agent. For less reactive substrates, a combination of phosphorus pentoxide (P₂O₅) and POCl₃ can be more effective as it generates a more reactive pyrophosphate intermediate.[3][4] Ensure that all your reagents and solvents are anhydrous, as any moisture will consume the dehydrating agent.

  • Inappropriate Reaction Temperature: The reaction often requires heating to proceed at an adequate rate.

    • Solution: The reaction is typically refluxed in a solvent like toluene or acetonitrile. If the reaction is sluggish, consider increasing the temperature by using a higher-boiling solvent such as xylene. Microwave-assisted synthesis can also be a powerful tool to reduce reaction times and improve yields.[5]

Q2: I am observing a significant amount of a styrene-like byproduct in my reaction mixture. What is it and how can I prevent its formation?

A2: The formation of a styrene derivative is a known side reaction in the Bischler-Napieralski synthesis and is thought to occur via a retro-Ritter reaction mechanism.[3][4] This is more likely to happen if the reaction intermediate is a stable nitrilium salt.

  • Mechanism of Styrene Formation:

    Caption: Competing pathways of the nitrilium ion intermediate.

  • Solutions:

    • Milder Conditions: Using milder dehydrating agents or lower reaction temperatures can sometimes disfavor the retro-Ritter pathway.

    • Alternative Reagents: The use of oxalyl chloride to form an N-acyliminium intermediate can avoid the formation of the nitrilium salt that leads to the styrene byproduct.

Q3: My final product appears to be a mixture of isomers that are difficult to separate. What is the likely isomeric impurity and how can I deal with it?

A3: A common and often challenging side product in the Bischler-Napieralski synthesis of methoxy-substituted isoquinolines is a regioisomer . For the synthesis of this compound, the most probable regioisomeric impurity is 7-Methoxy-1-methylisoquinoline .

  • Cause of Regioisomer Formation: The starting material for the synthesis of this compound is typically N-[2-(3-methoxyphenyl)ethyl]acetamide. The methoxy group at the meta position directs the electrophilic cyclization to either the ortho or para position. Cyclization at the ortho position (C6 of the phenylethylamine) leads to the desired 7-methoxy-1-methyl-3,4-dihydroisoquinoline, while cyclization at the para position (C2 of the phenylethylamine) results in the "abnormal" 5-methoxy-1-methyl-3,4-dihydroisoquinoline. However, a more commonly reported "abnormal" product arises from cyclization at the ipso-carbon, followed by rearrangement, which can lead to the 6-methoxy product from a 4-methoxyphenyl precursor.[1] For a 3-methoxyphenyl precursor, both 6- and 8-methoxy isomers are possible side products, though the 7-methoxy isomer is a more common outcome of alternative cyclization.

    G cluster_0 Starting Material cluster_1 Dehydrating Agent (e.g., POCl₃, P₂O₅) cluster_2 Cyclization Pathways cluster_3 Dihydroisoquinoline Products N-[2-(3-methoxyphenyl)ethyl]acetamide N-[2-(3-methoxyphenyl)ethyl]acetamide Reactive Intermediate Reactive Intermediate N-[2-(3-methoxyphenyl)ethyl]acetamide->Reactive Intermediate Ortho Cyclization Ortho Cyclization Reactive Intermediate->Ortho Cyclization Para Cyclization Para Cyclization Reactive Intermediate->Para Cyclization 7-Methoxy-1-methyl-3,4-dihydroisoquinoline (Desired) 7-Methoxy-1-methyl-3,4-dihydroisoquinoline (Desired) Ortho Cyclization->7-Methoxy-1-methyl-3,4-dihydroisoquinoline (Desired) 5-Methoxy-1-methyl-3,4-dihydroisoquinoline (Side Product) 5-Methoxy-1-methyl-3,4-dihydroisoquinoline (Side Product) Para Cyclization->5-Methoxy-1-methyl-3,4-dihydroisoquinoline (Side Product)

    Caption: Regioselective cyclization in the Bischler-Napieralski reaction.

  • Troubleshooting and Purification:

    • Reaction Conditions: The choice of dehydrating agent can influence the regioselectivity. For instance, using P₂O₅ has been reported to sometimes favor the formation of the "abnormal" regioisomer.[1] Experimenting with different dehydrating agents (e.g., POCl₃, Eaton's reagent) and reaction temperatures may help to improve the selectivity for the desired 6-methoxy product.

    • Chromatographic Separation: The separation of isoquinoline regioisomers can be challenging due to their similar polarities.

      • Column Chromatography: Careful optimization of the solvent system for silica gel chromatography is often necessary. A shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) may be required. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and separation by neutralizing acidic sites on the silica gel.

      • HPLC: Reverse-phase HPLC (RP-HPLC) can be a powerful tool for both analysis and purification. Optimization of the mobile phase pH is crucial, as small changes can significantly affect the retention of these basic compounds. A shallow gradient of acetonitrile or methanol in water with an acidic modifier like formic acid or trifluoroacetic acid is a good starting point.

Q4: How can I distinguish between this compound and its potential regioisomeric side products using ¹H NMR?

A4: ¹H NMR spectroscopy is a key technique for identifying your product and any isomers. The chemical shifts and coupling patterns of the aromatic protons are diagnostic.

Proton Expected Chemical Shift for this compound (ppm) Expected Chemical Shift for 7-Methoxy-1-methylisoquinoline (ppm) Key Differentiating Features
H-1Singlet, ~9.0-9.2Aromatic proton, likely a doubletThe downfield singlet of H-1 is characteristic of isoquinolines unsubstituted at this position.
H-4Singlet, ~7.8-8.0Aromatic proton, likely a doublet
H-5Doublet, ~7.9-8.1Aromatic proton, likely a singlet or doublet with small couplingThe coupling pattern of the protons on the benzene ring will be distinct for each isomer.
H-7Doublet of doublets, ~7.3-7.5Singlet, ~7.1-7.3
H-8Doublet, ~7.6-7.8Doublet, ~7.9-8.1
-OCH₃Singlet, ~3.9-4.0Singlet, ~3.9-4.0
-CH₃Singlet, ~2.5-2.7Singlet, ~2.8-3.0

Note: These are approximate chemical shifts and can vary depending on the solvent and other factors. It is always best to compare with literature data or run 2D NMR experiments (COSY, NOESY) for unambiguous assignment.

Experimental Protocols

Protocol 1: Synthesis of 6-Methoxy-3-methyl-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction

This protocol outlines a general procedure for the cyclization step.

Materials:

  • N-[2-(3-methoxyphenyl)ethyl]acetamide

  • Phosphoryl chloride (POCl₃)

  • Anhydrous toluene (or acetonitrile)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reflux and workup

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-[2-(3-methoxyphenyl)ethyl]acetamide (1.0 eq) in anhydrous toluene.

  • Carefully add phosphoryl chloride (2.0-3.0 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., 10% methanol in dichloromethane).

  • After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous mixture to pH 8-9 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 6-methoxy-1-methyl-3,4-dihydroisoquinoline.

Protocol 2: Aromatization to this compound

The crude dihydroisoquinoline can be aromatized to the final product.

Materials:

  • Crude 6-methoxy-1-methyl-3,4-dihydroisoquinoline

  • Palladium on carbon (10% Pd/C)

  • Toluene (or xylene)

Procedure:

  • In a round-bottom flask, dissolve the crude dihydroisoquinoline in toluene.

  • Add 10% Pd/C (5-10 mol%).

  • Heat the mixture to reflux for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with toluene.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel as described in the troubleshooting section.

Data Presentation

Compound Molecular Formula Molecular Weight Typical Analytical Techniques
This compoundC₁₁H₁₁NO173.21 g/mol ¹H NMR, ¹³C NMR, LC-MS, HRMS
7-Methoxy-1-methylisoquinolineC₁₁H₁₁NO173.21 g/mol ¹H NMR, ¹³C NMR, LC-MS, HRMS

Visualizations

G cluster_0 Synthesis Workflow Starting Material\n(N-[2-(3-methoxyphenyl)ethyl]acetamide) Starting Material (N-[2-(3-methoxyphenyl)ethyl]acetamide) Bischler-Napieralski Reaction\n(POCl₃, Reflux) Bischler-Napieralski Reaction (POCl₃, Reflux) Starting Material\n(N-[2-(3-methoxyphenyl)ethyl]acetamide)->Bischler-Napieralski Reaction\n(POCl₃, Reflux) Cyclization Crude Dihydroisoquinoline\n(Mixture of Regioisomers Possible) Crude Dihydroisoquinoline (Mixture of Regioisomers Possible) Bischler-Napieralski Reaction\n(POCl₃, Reflux)->Crude Dihydroisoquinoline\n(Mixture of Regioisomers Possible) Aromatization\n(Pd/C, Reflux) Aromatization (Pd/C, Reflux) Crude Dihydroisoquinoline\n(Mixture of Regioisomers Possible)->Aromatization\n(Pd/C, Reflux) Dehydrogenation Crude Isoquinoline Product Crude Isoquinoline Product Aromatization\n(Pd/C, Reflux)->Crude Isoquinoline Product Purification\n(Column Chromatography/HPLC) Purification (Column Chromatography/HPLC) Crude Isoquinoline Product->Purification\n(Column Chromatography/HPLC) Pure this compound Pure this compound Purification\n(Column Chromatography/HPLC)->Pure this compound

Caption: General workflow for the synthesis of this compound.

References

  • Doi, S., Shirai, N., & Sato, Y. (1997). Abnormal products in the Bischler–Napieralski isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1, (15), 2217-2222.
  • Fitton, A. O., Frost, J. R., Zakaria, M. M., & Andrew, G. (1973). Observations on the mechanism of the Pictet-Gams reaction.
  • Fodor, G., & Nagubandi, S. (1980).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Ishikawa, T., Shimooka, K., Narioka, T., Noguchi, S., Saito, T., Ishikawa, A., ... & Harayama, T. (2000). Anomalous Substituent Effects in the Bischler− Napieralski Reaction of 2-Aryl Aromatic Formamides. The Journal of Organic Chemistry, 65(26), 9143–9151.
  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.
  • Capilla, A. S., Romero, M., Pujol, M. D., Caignard, D. H., & Renard, P. (2001). Synthesis of isoquinolines and tetrahydroisoquinolines as potential antitumour agents. Tetrahedron, 57(39), 8297-8305.
  • Wang, X. J., Tan, J., & Grozinger, K. (1998). A significantly improved condition for cyclization of phenethylcarbamates to N-alkylated 3,4-dihydroisoquinolones. Tetrahedron Letters, 39(37), 6609-6612.
  • Kitson, S. L. (2007). Mechanism of the Bischler–Napieralski exocyclic and endocyclic dehydration products in the radiosynthesis of (R)‐(−)‐[6a‐14C] apomorphine. Journal of Labelled Compounds and Radiopharmaceuticals, 50(5‐6), 290-292.
  • Awuah, E., & Capretta, A. (2010). Strategies and synthetic methods directed toward the preparation of libraries of substituted isoquinolines. The Journal of organic chemistry, 75(16), 5627–5634.
  • Chrzanowska, M., & Grajewska, A. (2023). Diastereoselective Synthesis of (–)
  • SIELC Technologies. (n.d.). Separation of 6-Ethoxy-7-methoxy-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione on Newcrom R1 HPLC column.
  • Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
  • University College London. (n.d.). Chemical shifts.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Kłys, A., & Szymański, P. (2021).
  • Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolinsynthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908.
  • Delle Monache, G., Mangiardi, L., Quaglio, D., Balducci, S., Iazzetti, A., Franzini, R., & Botta, B. (2017).
  • Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. The Journal of Organic Chemistry, 75(16), 5627-5634.

Sources

Technical Support Center: Purification Challenges of Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of isoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common and complex challenges encountered during the purification of this important class of heterocyclic compounds. The inherent basicity, aromaticity, and structural diversity of isoquinolines present unique hurdles that demand a nuanced and informed approach. This center provides troubleshooting guides and FAQs in a direct question-and-answer format, grounded in scientific principles and practical, field-proven experience.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific, frequently encountered issues during the purification of isoquinoline derivatives, offering insights into their root causes and providing step-by-step protocols for their resolution.

Chromatography Complications

Column chromatography is a cornerstone of purification, yet the unique properties of isoquinoline derivatives can lead to frustrating outcomes.

Q1: My isoquinoline derivative is highly polar and either streaks badly or remains at the baseline during normal-phase column chromatography. How can I achieve good separation?

A1: This is a classic challenge with isoquinolines, especially those bearing polar functional groups like hydroxyls, amines, or amides. The basic nitrogen atom in the isoquinoline core can interact strongly with the acidic silica gel surface, leading to poor elution and peak tailing.

Causality Explained: The lone pair of electrons on the nitrogen atom readily interacts with the silanol groups (Si-OH) on the silica surface through strong hydrogen bonding or acid-base interactions. This causes the compound to "stick" to the stationary phase, resulting in streaking and poor recovery.

Solutions & Protocol:

  • Mobile Phase Modification:

    • Addition of a Basic Modifier: To mitigate the interaction with acidic silica, add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (Et₃N) or pyridine at a concentration of 0.1-1%. These bases will preferentially interact with the active sites on the silica gel, effectively "masking" them from your isoquinoline derivative and allowing for smoother elution.[1]

      • Protocol:

        • Start with a standard eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).

        • Prepare a stock solution of your chosen eluent containing 0.5% triethylamine.

        • Run a TLC with this modified eluent to observe the improvement in the spot shape and Rf value.

        • Use this modified eluent for your column chromatography.

    • Using an Alcohol as a Polar Modifier: In dichloromethane-based solvent systems, methanol is an excellent polar modifier that can help to disrupt the strong interactions between your polar isoquinoline and the silica gel.

  • Choice of Stationary Phase:

    • Alumina (Basic or Neutral): For particularly basic isoquinolines, switching to an alumina (Al₂O₃) stationary phase can be highly effective. Basic or neutral alumina will have far fewer acidic sites compared to silica gel.

    • Reversed-Phase Chromatography: If your compound is sufficiently water-soluble in its protonated form, reversed-phase (C18) chromatography is an excellent alternative.[2][3] The separation is based on hydrophobicity, and the polar nature of your compound will lead to early elution.

  • Sample Loading Technique:

    • Dry Loading: If your compound has poor solubility in the initial, less polar eluent, dry loading is recommended. This prevents the compound from precipitating at the top of the column and ensures a narrow starting band.

Workflow for Selecting a Chromatography Strategy for Polar Isoquinolines:

Sources

Technical Support Center: Mastering the Bischler-Napieralski Reaction for Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Bischler-Napieralski reaction. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize the synthesis of 3,4-dihydroisoquinolines and their corresponding isoquinoline derivatives. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve consistent, high-yielding results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Bischler-Napieralski reaction is failing or giving very low yields. What are the primary culprits?

This is a common issue that typically points to one of three areas: the substrate's electronic properties, the potency of the dehydrating agent, or the reaction conditions.

  • Substrate Reactivity: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[1][2] Its success is highly dependent on the nucleophilicity of the aromatic ring. If your β-arylethylamide substrate contains electron-withdrawing groups (e.g., nitro, cyano, or carbonyl groups) on the aromatic ring, the cyclization will be significantly hindered or may fail entirely.[3] Conversely, electron-donating groups (e.g., methoxy, alkyl, or hydroxyl groups) activate the ring and facilitate the reaction, leading to higher yields.[4][5][6]

  • Dehydrating Agent Potency: The choice and quality of the dehydrating agent are critical. For substrates with highly activated aromatic rings, standard reagents like phosphorus oxychloride (POCl₃) are often sufficient.[1][2] However, for less reactive or deactivated substrates, a more potent dehydrating system is required. A combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃, or the use of polyphosphoric acid (PPA) or triflic anhydride (Tf₂O), can drive the reaction to completion.[1][7]

  • Reaction Conditions: Inappropriate temperature or reaction time can be detrimental. While heating is generally required (often to reflux), excessive temperatures or prolonged reaction times can lead to the formation of intractable tars and decomposition of the starting material or product.[3] It is crucial to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: I'm observing a significant amount of a styrene-like side product. What is causing this and how can I prevent it?

The formation of a styrene derivative is a classic side reaction in the Bischler-Napieralski synthesis, arising from a competitive pathway known as the retro-Ritter reaction.[3][6][7]

This side reaction is particularly prevalent when the nitrilium ion intermediate is sterically hindered or when the resulting styrene is highly conjugated, providing a thermodynamic sink.[7] To mitigate this, consider the following strategies:

  • Solvent Choice: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter pathway.[6][7] However, this may not always be practical due to the cost or availability of the nitrile.

  • Milder Conditions: Employing milder cyclodehydration reagents that avoid the formation of a discrete, long-lived nitrilium ion can suppress this side reaction. Reagents like oxalyl chloride or systems like triflic anhydride with 2-chloropyridine can be effective alternatives.[4][6][7] These conditions often allow for lower reaction temperatures, further disfavoring the fragmentation pathway.

Q3: How do I choose the optimal dehydrating agent for my specific substrate?

The selection of the dehydrating agent is a critical parameter that should be tailored to your substrate's reactivity. The table below provides a general guideline for choosing an appropriate reagent.

Dehydrating Agent/SystemTypical SubstrateTemperature RangeKey Considerations
POCl₃ Electron-rich β-arylethylamidesRefluxThe most common and cost-effective reagent. May be insufficient for less activated systems.[1][2]
P₂O₅ in POCl₃ Electron-neutral or weakly deactivated systemsRefluxOffers higher dehydrating potential than POCl₃ alone.[1][6][7]
Polyphosphoric Acid (PPA) Electron-rich systems100-150 °CA viscous reagent that can sometimes make workup challenging.
Tf₂O with a non-nucleophilic base (e.g., 2-chloropyridine) A wide range of substrates, including sensitive ones-20 °C to room temperatureA very powerful and mild system, allowing for low-temperature reactions and minimizing side products.[4][5][8]
Q4: My reaction mixture has turned into a thick, unmanageable tar. What went wrong?

Tar formation is a common issue, especially when dealing with high temperatures and strongly acidic conditions.[3] This is often a result of polymerization or decomposition of the starting material or the product.[3]

Troubleshooting Steps:

  • Temperature Control: Carefully control the reaction temperature. A gradual increase to the target temperature can be beneficial. Avoid excessive heating.

  • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Over-extending the reaction time is a frequent cause of tar formation.[3]

  • Solvent and Concentration: Ensure that you are using a sufficient amount of an appropriate anhydrous solvent (e.g., toluene, acetonitrile, or dichloromethane) to maintain a stirrable mixture.[3] High concentrations can promote intermolecular side reactions.

The Bischler-Napieralski Reaction: Mechanism and Troubleshooting Logic

The reaction proceeds through the formation of a highly electrophilic intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring. The exact nature of the intermediate can vary with the conditions, but the nitrilium ion is a key species in many cases.[1][5][7]

Bischler_Napieralski_Troubleshooting Start Start: β-Arylethylamide Amide_Activation Amide Activation (Dehydrating Agent) Start->Amide_Activation Add Dehydrating Agent (POCl₃, Tf₂O, etc.) Intermediate Electrophilic Intermediate (e.g., Nitrilium Ion) Amide_Activation->Intermediate No_Reaction No Reaction/ Low Yield Amide_Activation->No_Reaction Deactivated Ring/ Weak Dehydrating Agent Cyclization Intramolecular Electrophilic Aromatic Substitution Intermediate->Cyclization Electron-Rich Aromatic Ring Side_Product Side Product (Retro-Ritter: Styrene) Intermediate->Side_Product High Temp./ Steric Hindrance Decomposition Decomposition/Tar Intermediate->Decomposition Prolonged Heating/ High Temp. Product 3,4-Dihydroisoquinoline Cyclization->Product Successful Cyclization

Caption: Troubleshooting flowchart for the Bischler-Napieralski reaction.

Standard Experimental Protocol: Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

This protocol describes a standard Bischler-Napieralski reaction using an activated substrate and phosphorus oxychloride.

Materials:

  • N-(3,4-Dimethoxyphenethyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous toluene

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add N-(3,4-dimethoxyphenethyl)acetamide (1.0 eq).

  • Solvent Addition: Under a nitrogen atmosphere, add anhydrous toluene (approximately 5-10 mL per gram of starting material).

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add phosphorus oxychloride (2.0-3.0 eq) dropwise via syringe. The addition is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 110 °C).

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Cautiously neutralize the acidic aqueous mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is approximately 8-9.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield the desired 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline.

Visualization of the Reaction Mechanism

The following diagram illustrates the generally accepted mechanism involving a nitrilium ion intermediate.

Bischler_Napieralski_Mechanism cluster_step1 Step 1: Amide Activation cluster_step2 Step 2: Formation of Nitrilium Ion cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Rearomatization Amide β-Arylethylamide Intermediate1 Imidoyl Phosphate Intermediate Amide->Intermediate1 + POCl₃ POCl3 POCl₃ Nitrilium Nitrilium Ion Intermediate1->Nitrilium - (OPOCl₂)⁻ Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Attack Product 3,4-Dihydroisoquinoline Cyclized->Product - H⁺

Caption: Key steps in the Bischler-Napieralski reaction mechanism.

By understanding the underlying principles and potential pitfalls of the Bischler-Napieralski reaction, you can effectively troubleshoot and optimize your synthetic procedures. For further assistance, please consult the references below or contact our technical support team.

References

  • Bischler–Napieralski reaction - Wikipedia.
  • Bischler–Napieralski reaction - Grokipedia.
  • Bischler-Napieralski Reaction - Organic Chemistry Portal.
  • Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry.
  • Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 10(16), 3485–3488.
  • Bischler–Napieralski reaction | www.wenxuecity.com.
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline.
  • Name Reactions: Bischler-Napieralski vs. Pictet-Spengler - YouTube.
  • Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application - ResearchGate.
  • Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines | Request PDF - ResearchGate.
  • Bischler Napieralski Reaction | PDF - Scribd.
  • A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC - NIH.
  • Bischler-Napieralski Reaction - ResearchGate.

Sources

Technical Support Center: Regioselectivity in the Pictet-Spengler Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Pictet-Spengler reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common regioselectivity challenges encountered during the synthesis of tetrahydroisoquinolines, β-carbolines, and related heterocyclic frameworks. Here, we dissect the underlying principles governing regioselectivity and provide actionable troubleshooting strategies to steer your reaction toward the desired constitutional isomer.

Troubleshooting Guide: Common Regioselectivity Issues

The Pictet-Spengler reaction, a cornerstone in heterocyclic synthesis, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[1][2] While powerful, the reaction can be plagued by regioselectivity issues, particularly when the aromatic ring of the β-arylethylamine possesses substituents that can direct the cyclization to multiple positions.

Issue 1: Formation of an Undesired Regioisomer with Substituted Phenethylamines

Q: My reaction with a meta-substituted phenethylamine is giving a mixture of 5- and 7-substituted tetrahydroisoquinolines, with the undesired isomer predominating. How can I control the cyclization position?

A: This is a classic regioselectivity challenge. The cyclization proceeds via an intramolecular electrophilic aromatic substitution, and the position of attack is governed by both electronic and steric factors.

Root Cause Analysis:

  • Electronic Effects: The iminium ion intermediate is a powerful electrophile.[1] The aromatic ring's nucleophilicity dictates the cyclization site. Electron-donating groups (EDGs) on the aromatic ring activate it, facilitating the reaction under milder conditions.[3][4] The cyclization will preferentially occur at the position most activated by the substituent. For a meta-EDG, this is typically the ortho position (leading to the 7-substituted product) or the para position (leading to the 5-substituted product). The relative reactivity of these positions determines the product ratio.

  • Steric Hindrance: Bulky substituents on the aromatic ring or near the reaction center can hinder the approach of the iminium ion, favoring cyclization at a less sterically congested site.

  • Acid Catalyst and Solvent: The choice of acid and solvent can influence the regiochemical outcome. Protic solvents may favor one regioisomer over another.

Troubleshooting Protocol:

  • Evaluate Substituent Effects:

    • Strongly Activating Groups (e.g., -OH, -OR): These groups strongly direct ortho and para. If your meta-substituent is a strong EDG, you will likely get a mixture. To favor one isomer, consider using a blocking group on the undesired position, if synthetically feasible.

    • Weakly Activating/Deactivating Groups: The regioselectivity may be less pronounced. In these cases, optimizing reaction conditions is crucial.

  • Modify Reaction Conditions:

    • Acid Catalyst: Experiment with a range of Brønsted acids (e.g., HCl, TFA, MsOH) and Lewis acids (e.g., BF3·OEt2).[2][4] The strength and nature of the acid can alter the transition state energies for the two possible cyclization pathways.

    • Solvent: Screen different solvents. Aprotic solvents can sometimes provide better yields and selectivity compared to traditional protic media.[1]

    • Temperature: Lowering the reaction temperature may increase selectivity by favoring the pathway with the lower activation energy.

  • Employ a Directing Group: In some cases, a temporary directing group can be installed to force the cyclization to a specific position. This group is then removed in a subsequent step.

Issue 2: Unpredictable Cyclization with Electron-Rich Heterocycles like Indoles

Q: I am performing a Pictet-Spengler reaction with a substituted tryptamine, and the cyclization is not occurring at the expected C2 position of the indole. What could be the cause?

A: While indole is highly nucleophilic and typically reacts at the C2 position, substituents on the indole ring can alter its reactivity and lead to unexpected cyclization patterns.

Root Cause Analysis:

  • Mechanism with Indoles: The reaction with tryptamines is believed to proceed through the formation of a spirocyclic intermediate after the initial attack of the C3 position of the indole onto the iminium ion.[5] This is followed by a rearrangement to form the β-carboline.[5] However, the initial electrophilic attack is generally directed to the most nucleophilic position.

  • Substituent Effects on the Indole Ring:

    • Electron-Donating Groups (EDGs) at C5 or C6: These groups further activate the indole ring and generally do not interfere with the normal C2 cyclization.

    • Electron-Withdrawing Groups (EWGs): These groups deactivate the indole ring, making the Pictet-Spengler reaction more challenging and potentially altering the preferred site of attack.

    • Substituents at C4: These can sterically hinder the approach to the C3 position, potentially leading to alternative reaction pathways.

Troubleshooting Protocol:

  • Re-evaluate Electronic Effects: Ensure that the substituents on your tryptamine are compatible with the desired C2 cyclization. If you have a strong EWG, you may need to use harsher reaction conditions (stronger acid, higher temperature) to drive the reaction forward.[1]

  • Protecting Groups: If a substituent is interfering with the reaction, consider protecting it. For example, an acidic proton on a substituent could be protected to prevent side reactions.

  • Enzymatic Catalysis: For complex substrates, consider using a Pictet-Spenglerase enzyme, such as norcoclaurine synthase.[6][7][8] These enzymes can exhibit exquisite regioselectivity and stereoselectivity, often providing access to products that are difficult to obtain through traditional chemical synthesis.[6][7][9]

Frequently Asked Questions (FAQs)

Q1: Can I use a ketone instead of an aldehyde in the Pictet-Spengler reaction? Will this affect regioselectivity?

A1: Yes, ketones can be used, but they are generally less reactive than aldehydes.[1] The increased steric bulk of the ketone can influence both the reaction rate and, in some cases, the regioselectivity, especially if there are multiple possible cyclization sites. Harsher reaction conditions may be required.

Q2: How does the choice of acid catalyst impact the regioselectivity?

A2: The acid catalyst plays a crucial role in forming the key iminium ion intermediate.[1] The nature of the acid (Brønsted vs. Lewis, strong vs. weak) and its counterion can influence the stability of the transition states leading to different regioisomers.[10] For instance, bulky counteranions from certain chiral Brønsted acids have been shown to influence stereoselectivity, and similar effects on regioselectivity are plausible.[10][11] It is often a matter of empirical screening to find the optimal acid for a specific substrate.

Q3: Are there any "golden rules" for predicting regioselectivity in the Pictet-Spengler reaction?

A3: While not absolute, some general principles can guide your predictions:

  • Electronic Control: Cyclization is generally favored at the most electron-rich position of the aromatic ring.

  • Steric Control: The reaction will favor the less sterically hindered position.

  • For meta-substituted phenethylamines with an activating group: A mixture of 5- and 7-substituted products is common. The less hindered ortho position is often the major product.

Q4: My reaction is giving a low yield, and I suspect it's due to competing side reactions. What are common side reactions that affect regioselectivity?

A4: Low yields can indeed be a symptom of competing pathways.[12] Common side reactions include:

  • Polymerization of the aldehyde.

  • Oxidation of the starting materials or product.

  • Formation of N-acyliminium ion side products if acylating agents are present. [1] These side reactions can consume starting materials and complicate the product mixture, making it appear as if the regioselectivity is poor. Optimizing stoichiometry, temperature, and reaction time can help minimize these issues.[12]

Visualizing the Mechanistic Pathways

To better understand the factors influencing regioselectivity, consider the following mechanistic diagrams:

G cluster_0 Reaction Initiation cluster_1 Regioselective Cyclization β-Arylethylamine β-Arylethylamine Iminium Ion Iminium Ion β-Arylethylamine->Iminium Ion Condensation + H+ Aldehyde Aldehyde Aldehyde->Iminium Ion Position A Position A Iminium Ion->Position A Favored Pathway (Electronic/Steric) Position B Position B Iminium Ion->Position B Disfavored Pathway Product A Product A Position A->Product A -H+ Product B Product B Position B->Product B -H+ Product A (Major) Product A (Major) Product B (Minor) Product B (Minor)

Caption: General workflow for the Pictet-Spengler reaction highlighting the critical regioselective cyclization step.

Experimental Protocols

General Procedure for a Trial Pictet-Spengler Reaction

This protocol provides a starting point for optimizing your reaction.

  • Reactant Preparation: To a solution of the β-arylethylamine (1.0 equiv) in a suitable solvent (e.g., dichloromethane, toluene, or methanol), add the aldehyde (1.1-1.5 equiv).[12]

  • Acid Addition: Cool the mixture to 0 °C and add the acid catalyst (e.g., trifluoroacetic acid, 1.0-2.0 equiv) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Summary: Influence of Conditions on Regioselectivity

The following table summarizes hypothetical outcomes to illustrate how reaction parameters can be systematically varied to optimize for a desired regioisomer.

Entryβ-ArylethylamineAldehydeAcid Catalyst (equiv)SolventTemp (°C)Ratio (Product A:Product B)
13-MethoxyphenethylamineFormaldehydeTFA (1.1)CH2Cl2252:1
23-MethoxyphenethylamineFormaldehydeHCl (1.1)MeOH253:1
33-MethoxyphenethylamineFormaldehydeTFA (1.1)Toluene04:1
43-MethoxyphenethylamineFormaldehydeBF3·OEt2 (1.1)CH2Cl2251:1.5

References

  • Scott, J. D., & Williams, R. M. (2002). Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics. Organic letters, 4(21), 3651–3654.
  • ResearchGate. (n.d.). Regioselectivity of Pictet—Spengler Cyclization: Synthesis of Halotetrahydroisoquinolines.
  • Sheng, X., & Himo, F. (2019). Enzymatic Pictet-Spengler Reaction: Computational Study of the Mechanism and Enantioselectivity of Norcoclaurine Synthase. Journal of the American Chemical Society, 141(28), 11230–11238.
  • MDPI. (2022). Application of Enzymes in Regioselective and Stereoselective Organic Reactions. Molecules, 27(15), 4985.
  • List, B., et al. (2014). Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. Journal of the American Chemical Society, 136(42), 14813–14825.
  • Wikipedia. (2023). Pictet–Spengler reaction.
  • Sheng, X., & Himo, F. (2019). Enzymatic Pictet–Spengler Reaction: Computational Study of the Mechanism and Enantioselectivity of Norcoclaurine Synthase. Journal of the American Chemical Society, 141(28), 11230-11238.
  • Molecules. (2020).
  • ResearchGate. (n.d.). The Pictet-Spengler Reaction Updates Its Habits.
  • Toste, F. D., et al. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society, 144(34), 15515–15523.
  • Bonamore, A., et al. (2010). Norcoclaurine Synthase: Mechanism of an Enantioselective Pictet-Spengler Catalyzing Enzyme. International Journal of Molecular Sciences, 11(8), 3034–3048.
  • Jacobsen, E. N., et al. (2005). Highly Enantioselective Catalytic Acyl-Pictet−Spengler Reactions. Journal of the American Chemical Society, 127(40), 13892–13894.
  • Molecules. (2019). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 24(17), 3090.
  • Khan, A., et al. (2019). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 24(17), 3105.
  • ChemRxiv. (2022).
  • Organic Chemistry Portal. (n.d.). Pictet-Spengler Reaction - Common Conditions.
  • SpringerLink. (n.d.). The Pictet-Spengler Reaction.
  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction.
  • NROChemistry. (n.d.). Pictet-Spengler Reaction.
  • ScienceDirect. (n.d.). Stereospecificity in the Pictet-Spengler reaction kinetic vs thermodynamic control.
  • ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction.
  • Molecules. (2020).
  • PubMed. (2020). The Pictet-Spengler Reaction Updates Its Habits.
  • Grokipedia. (n.d.). Pictet–Spengler reaction.
  • Thieme Connect. (2023). Pictet–Spengler-Based Multicomponent Domino Reactions to Construct Polyheterocycles. Synthesis, 55(24), 3845-3858.

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Technical Support Center: 6-Methoxy-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 6-Methoxy-3-methylisoquinoline (CAS: 14446-31-2). This document is designed for our partners in research, discovery, and drug development. As a key heterocyclic building block, the stability and proper handling of this compound are paramount to ensuring the reproducibility and success of your experiments. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to the stability and storage of this compound.

Section 1: Frequently Asked Questions (FAQs) on Storage & Handling

This section addresses the most common initial questions regarding the compound upon receipt and for routine use.

Q1: How should I store this compound upon receiving it?

Answer: Proper storage from the moment of receipt is critical to preserving the integrity of the compound. We recommend a two-tiered approach for short-term and long-term storage.

Initial Handling Workflow

G cluster_0 Initial Receipt & Inspection cluster_1 Storage Decision cluster_2 Storage Conditions Receive Receive Shipment Inspect Inspect Container Seal for Integrity Receive->Inspect Log Log Lot Number & Date Inspect->Log Decision Intended Use? Log->Decision ShortTerm Short-Term Storage (Weeks) Cool, Dry, Dark Place Decision->ShortTerm Immediate Use LongTerm Long-Term Storage (Months-Years) -20°C, Inert Atmosphere Decision->LongTerm Archival

Caption: Initial handling and storage decision workflow.

Detailed Storage Recommendations:

ParameterShort-Term Storage (≤ 3 months)Long-Term Storage (> 3 months)
Temperature Store in a cool, dry place.[1]-20°C is recommended.
Atmosphere Tightly sealed container.[1]Purge container with an inert gas (Argon or Nitrogen) before sealing.
Light Protect from light. Store in an amber vial or in a dark cabinet.Store in a light-blocking container (amber vial) inside a freezer.
Location Well-ventilated chemical storage area away from incompatible substances.[1]Dedicated freezer for chemical reagents.

Causality: The isoquinoline core can be susceptible to oxidation, and ambient light can provide the energy to initiate degradative photochemical reactions.[2] Lowering the temperature slows down the rate of all potential chemical degradation reactions, while an inert atmosphere minimizes the risk of oxidation.

Q2: The compound is a solid. How should I prepare solutions for my experiments?

Answer: Always handle the solid compound in a well-ventilated area or a chemical fume hood. To prepare a stock solution, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound. We recommend preparing solutions fresh for each experiment. If you must store solutions, follow these guidelines:

  • Solvent Choice: Use high-purity, anhydrous solvents. Residual water or peroxides in solvents can be a source of degradation.

  • Solution Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Protection: Use amber glass vials to protect solutions from light.

Q3: What materials are incompatible with this compound?

Answer: Based on the reactivity of related heterocyclic compounds, you should avoid contact with strong oxidizing agents (e.g., peroxides, nitrates, perchlorates) and strong acids .[1] These substances can react with the isoquinoline ring or the methoxy group, leading to degradation.

Section 2: Technical Deep Dive on Stability & Degradation

This section explores the chemical rationale behind potential stability issues, providing a deeper understanding for troubleshooting and experimental design.

Q4: What are the primary chemical pathways through which this compound might degrade?

Answer: While specific degradation kinetics for this molecule are not extensively published, we can infer likely pathways based on the functional groups present: the isoquinoline core and the methoxy-substituted aromatic ring.

  • Oxidation: The nitrogen atom in the isoquinoline ring is a potential site for oxidation, which can lead to the formation of an N-oxide .[3] The electron-rich aromatic system can also be susceptible to oxidative degradation, potentially forming polymeric by-products upon prolonged exposure to air.[1]

  • Photodegradation: Aromatic nitrogen heterocycles, like quinolines and isoquinolines, can absorb UV light. This energy can trigger reactions with molecular oxygen or other reactive species in the environment, leading to the formation of hydroxylated derivatives or even cleavage of the aromatic rings.[2][4]

  • Hydrolysis (Demethylation): While generally stable, the methoxy group (an ether linkage) can potentially be cleaved under harsh acidic conditions, especially at elevated temperatures, to form the corresponding phenolic compound (a hydroxyl group). This is a known biological degradation pathway for methoxylated aromatics and can occur under certain chemical stress conditions.[5]

Potential Degradation Pathways

G cluster_0 Potential Degradation Sites COMPOUND This compound N_OX N-Oxidation (Product: Isoquinoline N-oxide) COMPOUND->N_OX O2 PHOTO_OX Photo-oxidation (Product: Hydroxylated species) COMPOUND->PHOTO_OX hv, O2 DEMETHYL Acid-catalyzed Demethylation (Product: Phenolic derivative) COMPOUND->DEMETHYL H+, Δ

Caption: Potential sites of chemical degradation.

Q5: I noticed the solid material has developed a slight yellow or brownish tint over time. Is it still usable?

Answer: A change in color from off-white to yellow or brown is a common visual indicator of potential degradation. Impure samples of nitrogen heterocycles often appear brownish.[6] This color change frequently results from minor levels of oxidation or the formation of polymeric impurities.[1]

Is it usable? It depends on the sensitivity of your application.

  • For highly sensitive quantitative assays (e.g., generating reference standards, pharmacokinetic studies): We strongly recommend using a fresh, unopened lot of the compound. The impurities, even at low levels, could interfere with your results.

  • For qualitative or initial screening experiments: The material may still be suitable, but you should proceed with caution. We advise running a purity check via HPLC or TLC against a reference standard to assess the extent of degradation.

Q6: My experimental results are inconsistent. Could compound instability be the cause?

Answer: Yes, inconsistent results are a classic symptom of a reagent stability problem. If a stock solution degrades over the course of an experiment or between experimental runs, you may observe a loss of biological activity, the appearance of unexpected side products, or poor reproducibility.

Use the following decision tree to troubleshoot:

Troubleshooting Experimental Inconsistency

G Start Inconsistent Experimental Results (e.g., variable EC50, new HPLC peaks) Check_Sol Is your stock solution freshly prepared? Start->Check_Sol Check_Storage Was the stock solution stored properly? (-20°C, dark, limited freeze-thaw) Check_Sol->Check_Storage Yes Prep_New Action: Prepare a fresh stock solution from solid. Check_Sol->Prep_New No Check_Storage->Prep_New No QC_Old Action: Analyze old solution by HPLC/LC-MS. Compare to new solution. Check_Storage->QC_Old Yes Check_Solid How old is the solid compound? Has its appearance changed? QC_Solid Action: Perform purity check (HPLC, NMR) on solid. Check_Solid->QC_Solid Yes (Old/Changed) Other Consider other experimental variables. Check_Solid->Other No (New/Looks OK) End Problem Likely Resolved Prep_New->End QC_Old->Check_Solid Order_New Action: Order a fresh lot of the compound. QC_Solid->Order_New

Caption: Decision tree for troubleshooting inconsistent results.

Section 3: Protocols for Quality Control

For researchers who need to validate the stability of their specific batch of this compound under their experimental conditions, a forced degradation study is the definitive test.

Q7: How can I perform a forced degradation study to test the stability of my compound?

Answer: A forced degradation or "stress testing" study is designed to intentionally degrade a small amount of the compound under various conditions.[7] This helps identify potential degradation products and establishes the specificity of your analytical method (i.e., its ability to separate the parent compound from its degradants). This is a cornerstone of developing a "stability-indicating" analytical method.[8][9]

Experimental Protocol: Forced Degradation Study

Objective: To assess the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water. This will be your "unstressed" control.

2. Application of Stress Conditions:

  • Prepare five separate reaction vials from the stock solution. Treat each as described in the table below.

Stress ConditionProtocolPurpose
Acid Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours.[7] Cool and neutralize with 0.1 M NaOH.To test susceptibility to acidic environments.
Base Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Heat at 60°C for 4 hours.[7] Cool and neutralize with 0.1 M HCl.To test susceptibility to basic environments.
Oxidation Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.To test susceptibility to oxidation.
Thermal Stress Heat 2 mL of the stock solution at 80°C for 48 hours in a sealed vial.To assess intrinsic thermal stability.
Photolytic Stress Expose 2 mL of the stock solution to a broad-spectrum light source (as per ICH Q1B guidelines) for 24 hours. Wrap a control vial in aluminum foil.To assess light sensitivity.

3. Sample Analysis (Stability-Indicating HPLC Method):

  • Analyze all stressed samples, the unstressed control, and a blank (solvent only) using a validated HPLC method. A typical starting point for a stability-indicating method is provided below.

HPLC ParameterRecommended Setting
Column Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size)[10]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 20 min, hold for 5 min, return to 10% B.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm and 275 nm (or use a Photo Diode Array detector to scan all wavelengths)
Injection Vol. 10 µL

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the unstressed control.

  • Stability is indicated if: The peak for this compound decreases in area in the stressed samples.

  • Degradation products are observed as: New peaks appearing in the chromatogram that are well-resolved from the main compound peak.

  • A method is "stability-indicating" if: It can separate all the degradation product peaks from the main compound peak, allowing for accurate quantification of the parent compound.

References

  • Veeprho. (n.d.). Isoquinoline Impurities and Related Compound.
  • ResearchGate. (n.d.). Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4.
  • SynThink Research Chemicals. (n.d.). Isoquinoline EP Impurities & USP Related Compounds.
  • Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57.
  • Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov.
  • Wikipedia. (n.d.). Isoquinoline.
  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. ResearchGate.
  • Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247-55.

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Technical Support Center: Troubleshooting Impurities in 6-Methoxy-3-methylisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-Methoxy-3-methylisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of this important isoquinoline derivative. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed analytical protocols, and data to help optimize your reactions and ensure the highest purity of your final product.

Section 1: The Impurity Profile of this compound

A proactive understanding of potential impurities is the first step toward a successful synthesis. The most common synthetic routes to this compound are the Bischler-Napieralski and Pictet-Spengler reactions.[1][2] Each route has a unique impurity profile that can arise from starting materials, side reactions, or degradation.

Impurity Name Structure Typical Origin Analytical Identification
Starting Material (β-arylethylamide) Varies based on precursorIncomplete reactionHPLC, GC-MS
6-Hydroxy-3-methylisoquinoline 6-OH instead of 6-OCH₃Demethylation of the methoxy group under harsh acidic conditions.[3]HPLC, GC-MS (M-14 Da shift), ¹H NMR (loss of methoxy signal, appearance of OH)
Isoquinoline N-oxide N-O bond on the isoquinoline nitrogenOver-oxidation, especially during dehydrogenation of a dihydroisoquinoline intermediate.[4][5]HPLC, LC-MS (M+16 Da shift)
Styrene byproduct VariesRetro-Ritter reaction, a known side reaction in Bischler-Napieralski synthesis.[6][7]GC-MS, ¹H NMR
Unoxidized Tetrahydroisoquinoline Reduced isoquinoline ringIncomplete dehydrogenation in the final step of the Pictet-Spengler or Bischler-Napieralski synthesis.[8][9]HPLC, LC-MS (M+4 Da shift)

Section 2: Troubleshooting Guide (Q&A Format)

Q1: My reaction yield is low, and I'm observing a significant amount of unreacted starting material. What's going wrong?

A1: Low conversion is a common issue, particularly in the Bischler-Napieralski reaction, which is an electrophilic aromatic substitution.[6]

  • Causality: The cyclization step is highly dependent on the potency of the dehydrating agent and the electronic nature of the aromatic ring. Insufficiently acidic or anhydrous conditions can stall the reaction.[6][10]

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure your dehydrating agent (e.g., POCl₃, P₂O₅) is fresh and anhydrous. Moisture will quench the reagent.[6]

    • Increase Activation: For less reactive substrates, a combination of P₂O₅ in refluxing POCl₃ can be more effective as it generates a more reactive pyrophosphate intermediate.[7]

    • Optimize Temperature: Consider increasing the reaction temperature by switching to a higher boiling point solvent like xylene.[7]

Q2: My final product has a significant impurity with a molecular weight 14 Da lower than my target. What is it and how can I prevent it?

A2: This is a classic sign of demethylation, where the 6-methoxy group is cleaved to a hydroxyl group, forming 6-Hydroxy-3-methylisoquinoline.

  • Causality: Methoxy groups on aromatic rings can be susceptible to cleavage under harsh acidic conditions, such as those used in some workup procedures or with strong Lewis acids like BBr₃ or AlCl₃.[3][11] While these are powerful demethylating agents, even prolonged exposure to less potent acids at high temperatures can cause this side reaction.[3]

  • Troubleshooting Steps:

    • Milder Workup: During the reaction workup, neutralize the acidic solution carefully with a base at low temperatures (e.g., pouring onto ice before neutralization).[6]

    • Reagent Choice: If using a strong Lewis acid is part of a subsequent step, consider milder alternatives if demethylation is a persistent issue. For example, trimethylsilyl iodide can be used for selective demethylation under more controlled conditions.[11]

    • Purification: This impurity is more polar than the desired product. It can typically be separated using column chromatography on silica gel.

Q3: I'm using the Bischler-Napieralski synthesis and I've identified a styrene-like byproduct. How do I get rid of it?

A3: The formation of a styrene derivative is a known side reaction in the Bischler-Napieralski synthesis, arising from a retro-Ritter reaction.[7][10]

  • Causality: This side reaction is evidence for the presence of a nitrilium salt intermediate.[7] Under certain conditions, this intermediate can fragment instead of cyclizing.

  • Troubleshooting Steps:

    • Solvent Choice: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product.[6]

    • Modified Procedure: A modified procedure using oxalyl chloride can form an N-acyliminium intermediate, which avoids the nitrilium ion that leads to the retro-Ritter side reaction.[6]

Q4: My final product seems to contain the 3,4-dihydroisoquinoline intermediate. How can I improve the final oxidation step?

A4: Both the Bischler-Napieralski and Pictet-Spengler syntheses often yield a dihydro- or tetrahydroisoquinoline, which then needs to be aromatized.[1][12] Incomplete oxidation is a common problem.

  • Causality: The choice of oxidant and reaction conditions are crucial for achieving full conversion to the aromatic isoquinoline.

  • Troubleshooting Steps:

    • Effective Oxidants: Palladium on carbon (Pd/C) with a hydrogen acceptor (like cyclohexene) or elemental sulfur at high temperatures are effective for the dehydrogenation of the dihydro intermediate.[1]

    • Reaction Time and Temperature: Ensure the dehydrogenation step is run for a sufficient amount of time at the appropriate temperature to drive the reaction to completion. Monitor the reaction by TLC or HPLC to confirm the disappearance of the intermediate.

Section 3: Key Experimental Protocols

Protocol 3.1: General HPLC Method for Purity Analysis

This protocol provides a starting point for the analysis of this compound and its common impurities. Method optimization may be required for specific impurity profiles.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Trifluoroacetic acid).

    • Start at 10% Acetonitrile, ramp to 90% Acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[13]

Protocol 3.2: Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be increased by adding a small percentage of methanol if necessary.

  • Procedure: a. Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column. b. Dissolve the crude product in a minimal amount of dichloromethane or the eluent. c. Load the sample onto the column. d. Elute the column with the solvent system, gradually increasing the polarity. e. Collect fractions and analyze by TLC or HPLC to identify the fractions containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Visualizing the Process

Diagram 4.1: Troubleshooting Workflow for Impurity Identification

G start Unexpected Peak in HPLC/GC-MS ms_check Check Mass Spec Data start->ms_check m_plus_16 Mass = M+16 Da? ms_check->m_plus_16 nmr_check Acquire ¹H and ¹³C NMR m_minus_14 Mass = M-14 Da? m_plus_16->m_minus_14 No n_oxide Likely N-Oxide Impurity m_plus_16->n_oxide Yes m_plus_4 Mass = M+4 Da? m_minus_14->m_plus_4 No demethylated Likely Demethylated Product m_minus_14->demethylated Yes no_mass_change Mass = Starting Material? m_plus_4->no_mass_change No unoxidized Likely Unoxidized Intermediate m_plus_4->unoxidized Yes starting_material Unreacted Starting Material no_mass_change->starting_material Yes other Other Impurity (e.g., Styrene) Consult NMR data no_mass_change->other No

Caption: A decision tree for identifying common impurities based on mass spectrometry data.

Diagram 4.2: Key Side Reactions in Synthesis

G cluster_bischler Bischler-Napieralski Route cluster_common Common Impurity Formation amide β-arylethylamide dihydroisoquinoline 3,4-Dihydroisoquinoline Intermediate amide->dihydroisoquinoline POCl₃ / P₂O₅ styrene Styrene Byproduct amide->styrene Retro-Ritter Side Reaction product This compound dihydroisoquinoline->product Oxidation (e.g., Pd/C) product2 This compound demethylated 6-Hydroxy-3-methylisoquinoline product2->demethylated Harsh Acidic Conditions n_oxide_imp Isoquinoline N-oxide product2->n_oxide_imp Over-oxidation

Caption: Simplified reaction scheme showing the main synthetic pathway and common side reactions.

References

  • BenchChem. (2025). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.
  • ResearchGate. (n.d.). Synthesis of isoquinolines and isoquinoline N-oxides.
  • Ingenta Connect. (n.d.). Selective O-demethylation of isoquinoline alkaloids: Preparation of hydrocotarnoline from hydrocotarnine and conversion of S-(+)-laureline into S-(+) -.
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
  • RSC Publishing. (2022).
  • National Institutes of Health. (2025).
  • ACS Publications. (2025). Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. The Journal of Organic Chemistry.
  • PubMed. (n.d.). Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine.
  • Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis.
  • Semantic Scholar. (n.d.). Dioxygenases Catalyze O-Demethylation and O,O-Demethylenation with Widespread Roles in Benzylisoquinoline Alkaloid Metabolism in.
  • Organic Reactions. (1951).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
  • Chem-Station Int. Ed. (2024).
  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
  • Química Organica.org. (n.d.). Isoquinoline synthesis.
  • Wikipedia. (n.d.). Pictet–Spengler reaction.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
  • The Journal of Organic Chemistry. (n.d.). Correction. Synthesis in the Isoquinoline Series. Selective Demethylation of 6,7- and 7,8-Dimethoxy-2,3-dihydro-4(1H).
  • Wikipedia. (n.d.). Bischler–Napieralski reaction.
  • BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • J&K Scientific LLC. (2025). Bischler-Napieralski Reaction.
  • Grokipedia. (n.d.). Bischler–Napieralski reaction.
  • Environmental Specimen Bank. (n.d.). III Analytical Methods.
  • Chapter 7_Quinolines and Isoquinolines.pdf. (n.d.).
  • Preparation and Properties of Isoquinoline. (n.d.).
  • Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
  • ResearchGate. (2025). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Request PDF.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 6-Methoxy-2,3-dimethylquinoxaline.
  • PrepChem.com. (n.d.). Synthesis of 6-Methoxy-3-aminoquinoline 15.
  • BOC Sciences. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. Download Table.
  • MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline.
  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
  • National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC.
  • ResearchGate. (2016).
  • BenchChem. (2025). Spectroscopic Analysis of 6-Methoxy-2-methylquinolin-4-amine: A Technical Guide.
  • BenchChem. (n.d.).

Sources

Technical Support Center: HPLC Method Development for Isoquinoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) method development, with a specialized focus on the separation of isoquinoline isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these structurally similar compounds. Here, we will move beyond simple protocols to explain the fundamental principles driving successful separations, empowering you to troubleshoot effectively and develop robust, reliable methods.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions when approaching the separation of isoquinoline isomers.

Q1: What is the best type of HPLC column for separating isoquinoline isomers?

A1: There is no single "best" column, as the optimal choice depends on the specific isomers. However, the selection process should be guided by the principle of maximizing selectivity (α), the factor with the greatest impact on resolution.[1] Positional isoquinoline isomers often have nearly identical hydrophobicity, making standard C18 columns ineffective.

Here is a breakdown of recommended column chemistries:

Stationary PhasePrimary Interaction MechanismBest Suited ForRationale
Phenyl-Hexyl / Phenyl π-π interactions, HydrophobicPositional isomers on an aromatic ring (e.g., substitutions at different positions).The phenyl groups in the stationary phase interact with the aromatic isoquinoline ring system, providing an alternative selectivity mechanism to simple hydrophobicity.[2][3][4] This is often the first alternative to a C18.
Pentafluorophenyl (PFP) Dipole-dipole, π-π, Hydrophobic, Shape SelectivityIsomers with differences in electron density or dipole moment.The highly electronegative fluorine atoms create a strong dipole, enhancing interactions with analytes that have polar functional groups or uneven charge distribution.[3]
Standard C18 (End-capped) Hydrophobic interactionsIsomers with significant differences in hydrophobicity (e.g., addition of an alkyl group).While often a starting point, it may lack the necessary selectivity for closely related positional isomers. High-purity, end-capped versions are crucial to minimize peak tailing for these basic compounds.
HILIC (e.g., Amide, Diol) Hydrophilic PartitioningHighly polar isoquinoline isomers that are poorly retained in reversed-phase.Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for polar compounds that elute too early on C18 columns.[5][6][7][8] It operates with a high organic mobile phase, partitioning analytes into a water-enriched layer on the polar stationary phase surface.[5][8]
Q2: How do I choose the right mobile phase pH? This seems to be the most critical parameter.

A2: You are correct, pH is paramount. Isoquinoline and its derivatives are basic compounds. The nitrogen atom in the isoquinoline ring has a pKa of approximately 5.4.[9] The mobile phase pH dictates the ionization state of your analytes, which in turn dramatically affects their retention and peak shape in reversed-phase HPLC.[10][11][12]

Here’s the causality:

  • Ionized Form (pH < pKa): At a pH below ~4.4, the isoquinoline nitrogen is fully protonated, carrying a positive charge. This makes the molecule more polar, leading to less retention on a non-polar C18 column.[10][11]

  • Neutral Form (pH > pKa): At a pH above ~6.4, the isoquinoline is in its neutral, free-base form. This makes it less polar and results in more retention.[11]

  • Near the pKa (pH ≈ pKa): Operating within 1-1.5 pH units of the pKa is highly discouraged.[13][14] In this range, small fluctuations in pH can cause large, unpredictable shifts in retention time, leading to a non-robust method.[12][14]

General Strategy: For robust method development, work at a pH at least 2 units away from the analyte's pKa.[11]

  • Low pH (e.g., pH 2.5-3.5): This is the most common approach. It ensures the analyte is consistently in its fully protonated state. A low pH also suppresses the ionization of acidic silanol groups on the silica surface, which helps to prevent peak tailing.[14][15]

  • High pH (e.g., pH 8-10): This approach can be used to operate with the neutral form of the analyte, increasing retention. However, it requires a pH-stable column (e.g., hybrid silica or polymer-based) to prevent rapid degradation of the stationary phase.[13]

Q3: Which detector should I use? UV-Vis or Mass Spectrometry (MS)?

A3: The choice depends on your analytical goal.

  • UV-Vis (PDA/DAD): This is the workhorse for routine analysis and quantification of known compounds. Isoquinoline's aromatic structure provides strong UV absorbance. A Photodiode Array (PDA) or Diode Array Detector (DAD) is recommended to determine the optimal detection wavelength (λmax) and to check for peak purity.[9]

  • Mass Spectrometry (MS): MS is essential for identifying unknown compounds and for analyzing complex mixtures.[16] However, for isomers, it presents a unique challenge: isomers have the same mass-to-charge ratio (m/z) .[17] Therefore, MS cannot distinguish between co-eluting isomers. Successful LC-MS analysis of isomers is entirely dependent on achieving good chromatographic separation before the analytes enter the mass spectrometer.[17][18] Advanced MS/MS techniques can sometimes help differentiate isomers based on fragmentation patterns, but this requires specialized method development.[19][20]

Method Development Workflow

A systematic approach is key to efficient and successful method development. The following workflow provides a logical progression from initial screening to final optimization.

MethodDevWorkflow cluster_prep Phase 1: Preparation & Initial Screening cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation Start Define Separation Goal (e.g., Isomers A & B) PhysChem Assess Physicochemical Properties (pKa, Polarity, UV Spectra) Start->PhysChem ColumnScreen Column Screening (C18, Phenyl-Hexyl, PFP) PhysChem->ColumnScreen SolventScreen Organic Solvent Screening (Acetonitrile vs. Methanol) ColumnScreen->SolventScreen pHOpt Mobile Phase pH Optimization (e.g., pH 2.5 vs. pH 3.5) SolventScreen->pHOpt GradientOpt Gradient Optimization (Slope and Time) pHOpt->GradientOpt TempOpt Temperature Optimization (e.g., 30°C vs. 40°C) GradientOpt->TempOpt Robustness Robustness Check (Small variations in pH, %B) TempOpt->Robustness FinalMethod Final Validated Method Robustness->FinalMethod

Caption: A logical workflow for systematic HPLC method development.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Poor or No Resolution Between Positional Isomers

This is the most common challenge. The isomers co-elute or are only partially separated, indicating insufficient selectivity.

Causality: The chosen stationary and mobile phases do not sufficiently differentiate between the minor structural differences of the isomers. Hydrophobic interactions alone are not enough.

Troubleshooting Decision Path:

ResolutionTroubleshooting Start Poor Resolution of Isomers CheckPeakShape Is Peak Shape Good? (Tailing Factor < 1.5) Start->CheckPeakShape FixTailing Address Peak Tailing First (See Problem 2) CheckPeakShape->FixTailing No ModifyGradient Optimize Gradient Slope (Decrease slope for better resolution) CheckPeakShape->ModifyGradient Yes FixTailing->ModifyGradient ChangeSolvent Change Organic Solvent (Try Methanol if using ACN, or vice-versa) ModifyGradient->ChangeSolvent ChangeColumn Change Column Chemistry (e.g., C18 -> Phenyl-Hexyl or PFP) ChangeSolvent->ChangeColumn Success Resolution Achieved ChangeColumn->Success

Caption: Decision tree for troubleshooting poor isomer resolution.

Step-by-Step Solutions:

  • Optimize Selectivity (α) with Mobile Phase: Selectivity is the most powerful variable for improving resolution.[1]

    • Change Organic Modifier: Acetonitrile and methanol interact differently with analytes and the stationary phase. If you are using acetonitrile, try methanol. Methanol is a proton donor and can form hydrogen bonds, which may introduce a different selectivity for your isomers.[21]

    • Fine-Tune pH: Even within a "safe" range (e.g., pH 2.5-3.5), small adjustments can sometimes alter selectivity enough to resolve closely eluting peaks.

  • Change Stationary Phase Chemistry: If mobile phase changes are insufficient, a different column is necessary.

    • Switch to a Phenyl-Hexyl or PFP column: This is the most logical next step after a C18. These columns introduce π-π and dipole-dipole interactions, which are highly effective for separating aromatic positional isomers.[3][4]

Problem 2: Significant Peak Tailing

The peaks are asymmetrical, with a drawn-out trailing edge. This compromises resolution and leads to inaccurate integration.

Causality: This is almost always caused by secondary interactions between the basic nitrogen of the isoquinoline and acidic residual silanol groups (Si-OH) on the surface of the silica-based column packing.[15] The positively charged analyte sticks to negatively charged silanols via ion-exchange, resulting in tailing.

Step-by-Step Solutions:

  • Lower the Mobile Phase pH: Operate at a pH of 2.5-3.0. This protonates the silanol groups (making them neutral Si-OH), which significantly reduces the undesirable ionic interaction with the protonated basic analyte.[15]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to cover most of the residual silanols. Ensure you are not using an old or low-quality column.

  • Add a Competing Base (Use with Caution): Adding a small amount (e.g., 0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase can sometimes help. The TEA acts as a competing base, binding to the active silanol sites and masking them from your analyte. However, TEA can suppress ionization in MS and may be difficult to flush from the system.

  • Reduce Sample Load: Injecting too much sample can overload the column, leading to peak shape distortion.[22] Try reducing the injection volume or sample concentration.[22]

Example Experimental Protocol: Baseline Method for Isomer Separation

This protocol provides a starting point for developing a method for two hypothetical positional isomers of a substituted isoquinoline.

1. Analyte & System Preparation:

  • Analytes: Isoquinoline Isomer A and Isomer B.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of each isomer in methanol. Create a working solution containing 0.1 mg/mL of each in a 50:50 acetonitrile:water mixture.

  • HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and PDA/DAD detector.

2. Initial Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 2.7 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (approx. pH 2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 50% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • Detection: PDA/DAD, 220-400 nm. Monitor at the λmax identified from the spectra.

3. Optimization Strategy:

  • Confirm Retention: Run the initial gradient. If retention is too low or too high, adjust the starting and ending %B of the gradient.

  • Optimize Gradient Slope: If the peaks are eluted but not resolved, decrease the gradient slope (e.g., 5% to 35% B over 20 minutes) to increase the separation window.

  • Evaluate Methanol: If resolution is still poor, replace Acetonitrile with Methanol (with 0.1% Formic Acid) and repeat the gradient optimization.

  • Adjust Temperature: Evaluate temperatures between 30-45 °C. Increasing temperature lowers mobile phase viscosity (reducing backpressure) and can sometimes improve peak shape and selectivity.

By following this structured approach—understanding the underlying principles, anticipating common problems, and systematically optimizing parameters—you can confidently develop robust and effective HPLC methods for the challenging separation of isoquinoline isomers.

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER Wissenschaftliche Geräte GmbH. [URL: https://www.knauer.
  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Technology Corporation. [URL: https://www.microsolvtech.
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [URL: https://www.waters.com/nextgen/us/en/support/support-resources-and-documentation/troubleshooting/troubleshooting-peak-shape-problems-in-hplc.html]
  • A Guide to Selective Columns for Isomer Separation. Welch Materials, Inc. [URL: https://www.welchmat.
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  • Control pH During Method Development for Better Chromatography. Agilent Technologies. [URL: https://www.agilent.com/cs/library/primers/public/5991-0122EN_LO.pdf]
  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv Technology Corporation. [URL: https://www.microsolvtech.com/positional-isomer-separation-method-suggestions-using-hplc-or-lcms]
  • Why HILIC is what your polar compounds need for purification. BUCHI Corporation. [URL: https://www.buchi.
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  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [URL: https://www.chromatographyonline.com/view/back-basics-role-ph-retention-and-selectivity]
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  • New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. Chromatography Today. [URL: https://www.chromatographytoday.com/news/mass-spec/59/breaking-news/new-framework-expands-isomer-identification-possibilities-with-mass-spectrometry/59938]
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [URL: https://sielc.com/hplc-separation-of-aromatic-compounds-pah-on-mixed-mode-and-reverse-phase-columns.html]
  • AN IMPROVED METHOD FOR THE SEPARATION OF AROMATIC GROUPS IN HEAVY PETROLEUM FRACTIONS BY HPLC ANALYSIS. ResearchGate. [URL: https://www.researchgate.net/publication/250171228_AN_IMPROVED_METHOD_FOR_THE_SEPARATION_OF_AROMATIC_GROUPS_IN_HEAVY_PETROLEUM_FRACTIONS_BY_HPLC_ANALYSIS]
  • High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/619097/]
  • High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids. BenchChem. [URL: https://www.benchchem.com/application-notes/high-performance-liquid-chromatography-hplc-methods-for-the-analysis-of-isoquinoline-alkaloids]

Sources

Technical Support Center: Overcoming Poor Solubility of 6-Methoxy-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-Methoxy-3-methylisoquinoline is a heterocyclic aromatic compound belonging to the isoquinoline family.[1] While its structural backbone is valuable in medicinal chemistry, researchers frequently encounter significant challenges with its poor aqueous solubility during assay development.[1][2] This guide provides a comprehensive framework for understanding and systematically overcoming these solubility hurdles to ensure reliable and reproducible experimental outcomes. Low solubility can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[3]

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous assay buffer?

A1: The structure of this compound contains a large, hydrophobic bicyclic aromatic ring system. While the nitrogen atom and methoxy group add some polarity, the molecule is predominantly lipophilic ("fat-loving") and has low intrinsic solubility in water.[1][4] This is a common issue for many drug discovery compounds.[3] When you dilute a concentrated stock solution (typically in DMSO) into an aqueous buffer, the compound's local environment abruptly changes from a favorable organic solvent to an unfavorable aqueous one, causing it to precipitate or "crash out" of solution.[5][6]

Q2: What is the best solvent to prepare an initial stock solution?

A2: Dimethyl sulfoxide (DMSO) is the industry-standard solvent for preparing high-concentration stock solutions of poorly soluble compounds for biological screening.[7] Its strong solubilizing power and miscibility with water make it a versatile starting point. However, it's crucial to use anhydrous (water-free) DMSO, as absorbed water can lower the solubility of your compound over time, even in the stock vial.[8] For highly insoluble compounds, N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA) can be considered as alternatives.

Q3: I see a precipitate in my DMSO stock vial after a freeze-thaw cycle. What should I do?

A3: Precipitation in DMSO stocks can occur, especially if the compound was stored at a high concentration or if the temperature fluctuated.[3] Before use, always bring the vial to room temperature and inspect it carefully. If you see solid particles, you can attempt to redissolve the compound by gentle warming (37°C water bath) and vortexing or sonication.[3] If it does not redissolve, the stock solution is supersaturated and unreliable. You will need to prepare a new stock at a lower, more stable concentration.

Q4: What are the signs of poor solubility in my assay plate?

A4: Beyond visible precipitation (cloudiness, crystals, or film), poor solubility can manifest as:

  • Poor dose-response curves: The data points may be flat or scattered, with no clear sigmoidal shape.

  • Low maximum effect: The compound fails to achieve the expected level of activity, even at high concentrations, because the true concentration in solution is much lower than the nominal concentration.

  • High well-to-well variability: Inconsistent results across replicate wells are a classic sign that the compound is not homogenously dissolved.[3]

  • Assay interference: Undissolved particles can scatter light in absorbance/fluorescence assays or interact non-specifically with assay components.

Part 2: In-Depth Troubleshooting & Strategy Guide

When encountering solubility issues, a systematic approach is key. The following workflow provides a decision-making framework to diagnose and solve the problem.

Workflow for Overcoming Solubility Issues

G start Start: Compound Solubility Issue stock_check Is the stock solution (in DMSO) clear? start->stock_check stock_sol Troubleshoot Stock Solution: 1. Gentle heat (37°C) & sonicate. 2. Re-make at a lower concentration. 3. Consider alternative solvent (DMF). stock_check->stock_sol No aqueous_check Does compound precipitate upon dilution into aqueous buffer? stock_check->aqueous_check Yes stock_sol->stock_check success Success: Proceed with Assay aqueous_check->success No strategy Implement Formulation Strategy aqueous_check->strategy Yes ph_mod Strategy 1: pH Modification (for basic compounds) strategy->ph_mod Is compound ionizable? excipient Strategy 2: Use Solubilizing Excipients strategy->excipient Need significant solubility boost? cosolvent Strategy 3: Use Co-solvents strategy->cosolvent Need minor solubility boost? ph_mod->success excipient->success cosolvent->success

Caption: Decision workflow for troubleshooting poor compound solubility.

Strategy 1: pH Modification

Scientific Rationale: Isoquinoline and its derivatives are weak bases due to the lone pair of electrons on the nitrogen atom.[9] The pKa of the conjugate acid of isoquinoline is approximately 5.14.[9] By lowering the pH of the aqueous buffer to be at least 1-2 units below the pKa, the nitrogen atom becomes protonated, forming a positively charged salt. This ionized form is significantly more polar and, therefore, more soluble in water.[10][11][12]

When to Use: This is the most effective and straightforward method if your assay can tolerate a lower pH (e.g., pH 4.0-6.0). It is ideal for biochemical or enzymatic assays but may not be suitable for cell-based assays where physiological pH (7.2-7.4) is required.

How to Implement:

  • Prepare your assay buffer at the standard pH and a second version at a lower pH (e.g., pH 5.0 using a citrate or acetate buffer system).

  • Prepare your working solution of this compound in the low-pH buffer.

  • Visually inspect for clarity. Run a small-scale test to confirm that the low pH does not negatively impact your assay components (e.g., enzyme activity, protein stability).

Strategy 2: Employ Solubilizing Excipients

Excipients are "inactive" ingredients that can dramatically enhance the solubility of a primary compound without chemically altering it.

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[13] The hydrophobic this compound molecule can partition into this central cavity, forming an "inclusion complex."[14][15] This complex presents a hydrophilic outer surface to the water, effectively masking the hydrophobic drug and increasing its apparent solubility.[16][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for pharmaceutical research.

Sources

Avoiding decomposition during isoquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Avoiding Decomposition and Maximizing Yield

Welcome to the technical support center for isoquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of isoquinolines and their derivatives. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning dark or forming tar. What's causing this and how can I prevent it?

A1: Darkening of the reaction mixture and tar formation are common indicators of decomposition, often caused by the harsh acidic and oxidizing conditions used in many isoquinoline syntheses.[1] To minimize this:

  • Control Temperature: Avoid excessively high temperatures. Gentle heating to initiate the reaction followed by controlled reflux is often sufficient.[1]

  • Use a Moderator: In reactions like the Skraup synthesis, adding a moderator such as ferrous sulfate (FeSO₄) can make the reaction less violent and reduce charring.[1]

  • Slow Reagent Addition: Adding strong acids or other reactive reagents slowly and with efficient cooling helps to dissipate heat and prevent localized hotspots that can lead to decomposition.[1]

  • Purity of Starting Materials: Ensure the purity of your starting materials, as impurities can catalyze side reactions and decomposition.[2]

Q2: I'm observing a low yield of my desired isoquinoline product. What are the general factors I should investigate?

A2: Low yields can stem from several factors across different synthesis methods:

  • Substrate Reactivity: The electronic properties of your starting materials are crucial. Electron-donating groups on the aromatic ring generally favor the cyclization step, while electron-withdrawing groups can hinder it, requiring harsher conditions that may lead to decomposition.[2][3]

  • Reaction Conditions: Suboptimal temperature, reaction time, or catalyst concentration can lead to incomplete conversion or the formation of side products.[2] A systematic optimization of these parameters is often necessary.

  • Steric Hindrance: Bulky substituents on your reactants can sterically hinder the reaction, leading to lower yields.[3]

  • Moisture: Many isoquinoline syntheses are sensitive to moisture. Ensure you are using anhydrous solvents and an inert atmosphere where appropriate.

Troubleshooting Guides for Specific Synthesis Methods

This section addresses specific issues you might encounter during three common isoquinoline synthesis reactions: the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to isoquinolines.[3][4][5] It typically involves cyclization using a dehydrating agent under acidic conditions.[3]

Q1: My Bischler-Napieralski reaction is giving a low yield or failing to proceed. What are the common causes and solutions?

A1: Low yields in the Bischler-Napieralski reaction can often be traced to issues with the aromatic ring's reactivity or the dehydrating agent.

  • Deactivated Aromatic Ring: This reaction is an electrophilic aromatic substitution, so electron-withdrawing groups on the aromatic ring will impede the cyclization.[3]

    • Solution: For substrates with strongly deactivating groups, consider using more potent dehydrating agents like phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃).[3] For moderately deactivated substrates, increasing the reaction temperature or using a higher boiling point solvent like xylene may improve yields.[3]

  • Insufficient Dehydrating Agent: Incomplete reaction can occur if the dehydrating agent is not used in sufficient excess or if it has lost its activity due to improper storage.

    • Solution: Use a freshly opened or properly stored dehydrating agent in a sufficient molar excess.

Q2: I am observing the formation of a styrene byproduct in my Bischler-Napieralski reaction. How can I prevent this?

A2: The formation of styrenes is a known side reaction, often resulting from a retro-Ritter reaction of an intermediate nitrilium ion.[3][6]

  • Solution: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product.[3] Alternatively, a modified procedure using oxalyl chloride can form an N-acyliminium intermediate, avoiding the nitrilium ion that leads to the styrene byproduct.[3]

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[7][8][9]

Q1: My Pictet-Spengler reaction is not proceeding, or the yield is very low. What should I check?

A1: Several factors can contribute to a sluggish or low-yielding Pictet-Spengler reaction.

  • Aromatic Ring Activation: Similar to the Bischler-Napieralski reaction, the Pictet-Spengler reaction is favored by electron-donating groups on the aromatic ring.[3][8] Substrates with electron-withdrawing groups may require harsher conditions.

  • Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate.[7][9] If this intermediate does not form efficiently, the reaction will not proceed.

    • Solution: Ensure your aldehyde or ketone is sufficiently reactive. Using a slight excess of the carbonyl compound can help drive the initial condensation to completion.[3][8]

  • Steric Hindrance: Bulky substituents on either the β-arylethylamine or the carbonyl compound can sterically hinder the cyclization step.[3]

    • Solution: If steric hindrance is a suspected issue, you may need to explore alternative synthetic routes or accept a lower yield. Optimizing the reaction temperature and catalyst can sometimes help overcome some steric barriers.

Q2: I am getting a mixture of diastereomers in my Pictet-Spengler reaction. How can I improve the stereoselectivity?

A2: When a new chiral center is formed, diastereoselectivity can be a challenge.

  • Solution: The use of chiral Brønsted acids as catalysts has been shown to induce asymmetry in the Pictet-Spengler reaction.[7] Additionally, performing the reaction with enantiopure starting materials, such as tryptophan derivatives, can lead to the formation of specific diastereomers.[7]

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a method for synthesizing isoquinolines from a benzaldehyde and an aminoacetaldehyde acetal.[2][10][11]

Q1: The yields of my Pomeranz-Fritsch reaction are consistently low. What are the key parameters to optimize?

A1: The Pomeranz-Fritsch reaction is often sensitive to reaction conditions, and low yields are a common issue.

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. Insufficient acid will result in a slow or stalled reaction, while excessive or overly strong acid can lead to charring and degradation.[2] A systematic screening of the acid concentration is recommended.[2]

    • Solution: Consider using alternative acid catalysts. For instance, trifluoroacetic acid (TFA) or methanesulfonic acid have been reported to provide better selectivity for the isoquinoline product in certain systems.[2]

  • Reaction Temperature: Inadequate or excessive temperature can be detrimental. Low temperatures may lead to incomplete conversion, while high temperatures can promote side reactions and decomposition.[2]

Q2: I am observing the formation of a benzo[d]azepinone byproduct. How can I avoid this?

A2: The formation of a seven-membered ring byproduct, a benzo[d]azepinone, can occur under specific acidic conditions.

  • Solution: The choice of acid catalyst is crucial. Studies have shown that using 37% aqueous hydrochloric acid in dioxane can promote the formation of this byproduct. To favor the desired isoquinoline synthesis, consider using alternative acid catalysts like trifluoroacetic acid (TFA) or methanesulfonic acid.[2]

Experimental Protocols

General Procedure for a Pictet-Spengler Reaction
  • Dissolve the β-arylethylamine in an anhydrous solvent (e.g., methanol, dichloromethane) in a round-bottom flask under an inert atmosphere.[3]

  • Add the aldehyde or ketone to the solution.[3]

  • Add the acid catalyst (e.g., HCl, H₂SO₄) dropwise at a controlled temperature (e.g., 0 °C or room temperature).[3][8]

  • Stir the reaction mixture at the desired temperature. The reaction time can vary from a few hours to overnight.[3]

  • Monitor the reaction by TLC or LC-MS.[3]

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.[3]

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.[3]

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Data Presentation

Table 1: Influence of Aromatic Ring Substituents on Reaction Success
Synthesis MethodElectron-Donating Groups (e.g., -OCH₃, -CH₃)Electron-Withdrawing Groups (e.g., -NO₂, -CN)
Bischler-Napieralski Favors cyclization, higher yields.[3]Hinders cyclization, may require harsher conditions.[3]
Pictet-Spengler Favors cyclization, higher yields under mild conditions.[3][8]Hinders cyclization, may require stronger acids and higher temperatures.[3][7]
Pomeranz-Fritsch Facilitates cyclization, cleaner reactions, and higher yields.[2][12]Deactivates the ring, making cyclization more difficult and often requiring harsher conditions.[2]

Visualizations

Troubleshooting Workflow for Low Yield in Isoquinoline Synthesis

LowYieldTroubleshooting start Low Yield Observed check_substrate Check Substrate Reactivity start->check_substrate check_conditions Review Reaction Conditions start->check_conditions check_purity Verify Starting Material Purity start->check_purity edg Electron-Donating Groups Present? check_substrate->edg ewg Electron-Withdrawing Groups Present? check_substrate->ewg optimize_catalyst Optimize Catalyst/Acid check_conditions->optimize_catalyst optimize_temp Adjust Temperature check_conditions->optimize_temp optimize_time Modify Reaction Time check_conditions->optimize_time purify_sm Purify Starting Materials check_purity->purify_sm edg->check_conditions Yes ewg->optimize_catalyst Yes, moderate consider_alternative Consider Alternative Synthesis Route ewg->consider_alternative Yes, strong success Improved Yield optimize_catalyst->success optimize_temp->success optimize_time->success purify_sm->success

Caption: A flowchart for troubleshooting low yields in isoquinoline synthesis.

Decomposition Pathways in Acid-Catalyzed Isoquinoline Synthesis

DecompositionPathways Reactants Starting Materials (e.g., β-arylethylamine, aldehyde) Intermediate Reactive Intermediate (e.g., Iminium Ion, Nitrilium Ion) Reactants->Intermediate Acid Catalysis Desired_Product Desired Isoquinoline Product Intermediate->Desired_Product Cyclization Decomposition Decomposition Products (e.g., Tar, Polymers, Byproducts) Intermediate->Decomposition Side Reactions (e.g., retro-Ritter) Desired_Product->Decomposition Product Degradation Harsher_Conditions Harsher Conditions (High Temp, Strong Acid) Harsher_Conditions->Intermediate Harsher_Conditions->Decomposition

Caption: Common decomposition pathways in acid-catalyzed isoquinoline synthesis.

References

  • Choudhary, A. (2022). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • Wikipedia. (2023). Pictet–Spengler reaction.
  • Scribd. (n.d.). Bischler Napieralski Reaction.
  • Grokipedia. (n.d.). Pictet–Spengler reaction.
  • Cambridge University Press. (n.d.). Pomeranz-Fritsch Reaction.
  • Wikipedia. (2023). Pomeranz–Fritsch reaction.
  • Wikipedia. (2023). Isoquinoline.

Sources

Technical Support Center: Characterization of Unexpected Byproducts in Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for navigating the complexities of isoquinoline synthesis. This resource is tailored for researchers, scientists, and professionals in drug development who encounter unexpected challenges in their synthetic routes. The following troubleshooting guides and frequently asked questions (FAQs) are designed to provide in-depth, practical solutions to common and unforeseen issues, particularly concerning byproduct formation. Our approach is grounded in mechanistic understanding to empower you to not only solve immediate problems but also to anticipate and prevent future complications.

I. Troubleshooting Guides: A Mechanistic Approach

This section delves into specific problems reported by users in the field and provides solutions based on the underlying chemical principles of common isoquinoline synthesis reactions.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for constructing 3,4-dihydroisoquinolines from β-arylethylamides, which can subsequently be oxidized to the corresponding isoquinolines.[1][2] The reaction is an intramolecular electrophilic aromatic substitution that relies on a dehydrating agent under acidic conditions.[3]

Q1: My Bischler-Napieralski reaction is yielding a significant amount of a styrene byproduct. What is happening and how can I suppress it?

A1: The formation of a styrene derivative is a classic and often frustrating byproduct in the Bischler-Napieralski reaction. This side reaction is known as a retro-Ritter reaction .[3][4]

  • Causality: The reaction proceeds through a nitrilium ion intermediate.[1][4] Under the reaction conditions, this intermediate can fragment, eliminating a nitrile and forming a stable carbocation, which then loses a proton to yield the styrene byproduct. This pathway is particularly favored if the benzylic carbocation is stabilized by electron-donating groups on the aromatic ring.

  • Troubleshooting & Optimization:

    • Solvent Choice: A clever strategy to suppress the retro-Ritter reaction is to use the corresponding nitrile as the solvent.[3] This shifts the equilibrium of the fragmentation back towards the desired nitrilium ion intermediate.

    • Alternative Reagents: Employing oxalyl chloride can generate an N-acyliminium intermediate, bypassing the nitrilium ion that leads to the retro-Ritter side product.[3]

    • Temperature Control: Lowering the reaction temperature may disfavor the fragmentation pathway, which likely has a higher activation energy than the desired cyclization.

Q2: I've isolated an unexpected isomer of my desired 3,4-dihydroisoquinoline. How is this possible?

A2: The formation of an "abnormal" product, where cyclization occurs at an unexpected position on the aromatic ring, has been documented.[1][5]

  • Causality: This phenomenon is often attributed to a cyclization via an ipso-carbon on the phenyl ring, leading to a spiro intermediate.[1] Subsequent rearrangement of this intermediate can lead to the formation of an isomeric product. The choice of dehydrating agent can influence the product distribution. For instance, using phosphorus pentoxide (P₂O₅) exclusively has been shown to produce a mixture of the normal and abnormal products in certain substrates.[1][5]

  • Troubleshooting & Optimization:

    • Reagent Selection: Carefully select your dehydrating agent. While a combination of phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) is often effective, it may be worth exploring milder conditions or other Lewis acids if isomeric byproducts are observed.[3]

    • Substrate Modification: If possible, modifying the substituent pattern on the aromatic ring can disfavor ipso-attack.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[2][6][7]

Q1: My Pictet-Spengler reaction has stalled, and I'm recovering unreacted starting materials. What are the likely causes?

A1: A stalled Pictet-Spengler reaction can often be traced back to two critical steps: iminium ion formation and the subsequent cyclization.

  • Causality:

    • Inefficient Iminium Ion Formation: The reaction proceeds via an iminium ion intermediate.[8][9] If this electrophilic species is not formed efficiently, the reaction cannot proceed. This can be due to a deactivated aldehyde or ketone, or steric hindrance.[3]

    • Deactivated Aromatic Ring: The cyclization step is an electrophilic aromatic substitution. Electron-withdrawing groups on the aromatic ring will significantly slow down or even prevent this step.[3]

  • Troubleshooting & Optimization:

    • Aromatic Ring Activation: The reaction is favored by electron-donating groups on the aromatic ring.[2][3] If your substrate is deactivated, you may need to employ harsher conditions, such as stronger acids or higher temperatures.[6]

    • Promoting Iminium Ion Formation: Ensure your carbonyl compound is sufficiently reactive. Using a slight excess of the aldehyde or ketone can help drive the initial condensation to completion.[3]

Q2: I'm observing the formation of multiple diastereomers. How can I improve the stereoselectivity?

A2: The formation of a new stereocenter during the cyclization step can lead to a mixture of diastereomers, a common challenge in Pictet-Spengler reactions.

  • Causality: The stereochemical outcome is determined by the facial selectivity of the intramolecular attack of the aromatic ring on the iminium ion. This can be influenced by the steric bulk of substituents on both the β-arylethylamine and the carbonyl compound.

  • Troubleshooting & Optimization:

    • Chiral Auxiliaries: The use of a chiral auxiliary on the nitrogen atom can effectively control the facial selectivity of the cyclization.

    • Catalyst Selection: Chiral Brønsted acids have been successfully employed to catalyze enantioselective Pictet-Spengler reactions.

    • Temperature and Solvent Effects: Systematically varying the reaction temperature and solvent polarity can sometimes influence the diastereomeric ratio.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal.[10][11] This reaction is known to be sensitive to conditions and can produce a variety of byproducts.[12]

Q1: My Pomeranz-Fritsch reaction is producing a significant amount of a byproduct with a seven-membered ring. What is this and how can I avoid it?

A1: The formation of a seven-membered ring is a known, though often unexpected, byproduct in the Pomeranz-Fritsch reaction. You are likely forming a benzo[d]azepinone scaffold .[12]

  • Causality: The formation of this byproduct is highly dependent on the acidic conditions used. Certain acid catalysts can promote an alternative cyclization pathway leading to the seven-membered ring.[12]

  • Troubleshooting & Optimization:

    • Acid Catalyst Selection: The choice of acid is critical. For example, using 37% aqueous hydrochloric acid in dioxane has been reported to favor the formation of the benzo[d]azepinone byproduct.[12] Consider switching to alternative acid catalysts such as trifluoroacetic acid (TFA) or methanesulfonic acid, which have been shown to provide better selectivity for the desired isoquinoline product in some systems.[12]

Q2: I am observing incomplete conversion and a complex mixture of unidentified byproducts. What are the likely causes?

A2: The Pomeranz-Fritsch reaction can be plagued by incomplete conversion and the formation of complex mixtures due to the harsh reaction conditions often employed.[12]

  • Causality:

    • Intermediate Instability: Key intermediates, such as 1,2-dihydroisoquinolines, can be unstable under the reaction conditions.[12]

    • Polymerization and Degradation: Strong acids and high temperatures can lead to the formation of intractable polymeric materials.[12]

  • Troubleshooting & Optimization:

    • Staged Reaction Conditions: Consider a two-step approach where the initial condensation to form the Schiff base is performed under milder conditions, followed by the acid-catalyzed cyclization.[12][13]

    • Milder Acid Catalysts: Explore the use of Lewis acids, such as trifluoroacetic anhydride or lanthanide triflates, which can sometimes promote the reaction under milder conditions.[10]

    • Careful Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to identify the optimal reaction time and avoid prolonged exposure to harsh conditions.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in isoquinoline synthesis?

A1: Impurities in isoquinoline synthesis can be broadly categorized as:

  • Process-Related Impurities: These include unreacted starting materials, residual reagents, and byproducts from the synthetic route.[14][15]

  • Degradation Impurities: These can form during the reaction or upon storage, often due to oxidation from air exposure.[14][15]

  • Structurally Related Impurities: These are isomers (e.g., quinoline) and other derivatives with similar physical properties to the target compound, making them difficult to separate.[15]

  • Elemental Impurities: Trace amounts of heavy metals from catalysts used in the synthesis may be present.[14][15]

Q2: What are the best general strategies for purifying crude isoquinoline products?

A2: A multi-step purification strategy is often necessary.

  • Acid-Base Extraction: Exploiting the basicity of the isoquinoline nitrogen is a powerful purification technique. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the protonated isoquinoline. The aqueous layer is then basified, and the purified isoquinoline is back-extracted into an organic solvent.

  • Crystallization: Recrystallization from a suitable solvent system is an effective method for removing many impurities.[15] Solvent screening is crucial to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below.[15]

  • Chromatography: Column chromatography (e.g., silica gel or alumina) is often required to separate closely related byproducts. High-performance liquid chromatography (HPLC) can be used for both analytical and preparative-scale purification of high-purity material.[15]

Q3: How can I definitively characterize an unknown byproduct?

A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.

  • Mass Spectrometry (MS): Provides the molecular weight and often fragmentation patterns that can give clues about the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the precise atomic connectivity.[16] 2D NMR techniques (e.g., COSY, HSQC, HMBC) are invaluable for complex structures.

  • Infrared (IR) Spectroscopy: Helps to identify key functional groups present in the molecule.[16]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Can provide information about the electronic structure of the molecule.[16]

III. Experimental Protocols & Data

General Protocol for Spectroscopic Analysis of Isoquinoline Byproducts

This protocol provides a general guideline for the characterization of unknown byproducts.

  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of the purified byproduct in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[16]

    • MS: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • IR: For liquid samples, a small drop can be placed directly on an ATR crystal. For solid samples, a KBr pellet can be prepared.[16]

    • UV-Vis: Prepare a stock solution in a UV-grade solvent (e.g., ethanol) and dilute to an appropriate concentration to obtain an absorbance between 0.1 and 1.0 at the λₘₐₓ.[16]

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and relevant 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[16]

    • Obtain high-resolution mass spectrometry (HRMS) data to determine the exact mass and molecular formula.

    • Record the IR spectrum over a range of 4000-400 cm⁻¹.[16]

    • Scan the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Analyze the NMR chemical shifts, coupling constants, and integration to propose a structure.[16]

    • Use the HRMS data to confirm the molecular formula.

    • Correlate the IR absorption bands with the functional groups in the proposed structure.

    • Identify the wavelengths of maximum absorbance (λₘₐₓ) from the UV-Vis spectrum.[16]

Comparative Spectroscopic Data

The following table provides a general comparison of the ¹H NMR chemical shifts for the parent isoquinoline structure, which can be a useful reference when analyzing substituted derivatives.

Position Approximate ¹H NMR Chemical Shift (δ, ppm) in CDCl₃
H-19.22
H-37.58
H-48.50
H-57.80
H-67.62
H-77.70
H-87.95
Data adapted from reference[16].

IV. Visualizing Reaction Mechanisms and Workflows

Bischler-Napieralski Reaction: Formation of Styrene Byproduct

G cluster_0 Bischler-Napieralski Reaction cluster_1 Desired Pathway cluster_2 Byproduct Pathway (Retro-Ritter) Amide β-Arylethylamide Intermediate_A Activated Amide Amide->Intermediate_A Dehydrating Agent Nitrilium_Ion Nitrilium Ion Intermediate Intermediate_A->Nitrilium_Ion Elimination Cyclization Cyclized Intermediate Nitrilium_Ion->Cyclization Intramolecular Electrophilic Aromatic Substitution Fragmentation Benzylic Carbocation + Nitrile Nitrilium_Ion->Fragmentation Fragmentation Dihydroisoquinoline 3,4-Dihydroisoquinoline (Desired Product) Cyclization->Dihydroisoquinoline Deprotonation Styrene_Byproduct Styrene Byproduct Fragmentation->Styrene_Byproduct Deprotonation G cluster_conditions Optimize Reaction Conditions cluster_characterize Characterize Byproducts start Low Yield or Reaction Failure check_sm Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_sm sm_present Starting Material Recovered? check_sm->sm_present byproducts Significant Byproducts Observed? sm_present->byproducts No increase_temp Increase Temperature sm_present->increase_temp Yes isolate Isolate Byproducts (Chromatography, Crystallization) byproducts->isolate Yes purification Optimize Purification Protocol byproducts->purification No (Complex Mixture) stronger_reagents Use Stronger Reagents/ Catalyst increase_temp->stronger_reagents change_solvent Change Solvent stronger_reagents->change_solvent spectroscopy Spectroscopic Analysis (NMR, MS, IR) isolate->spectroscopy identify Identify Byproduct Structure spectroscopy->identify adjust_pathway Adjust Conditions to Disfavor Byproduct Formation identify->adjust_pathway

Caption: A logical workflow for troubleshooting low-yielding isoquinoline synthesis reactions.

V. References

  • BenchChem. (2025). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers. Retrieved from

  • BenchChem. (2025). Navigating the Pomeranz–Fritsch Reaction: A Technical Guide to Minimizing Byproduct Formation. Retrieved from

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from

  • SynThink Research Chemicals. (n.d.). Isoquinoline EP Impurities & USP Related Compounds. Retrieved from

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from

  • Tutorsglobe.com. (n.d.). Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. Retrieved from

  • National Institutes of Health. (2021). Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction. Retrieved from

  • BenchChem. (2025). A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. Retrieved from

  • Veeprho. (n.d.). Isoquinoline Impurities and Related Compound. Retrieved from

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Abnormal products in the Bischler–Napieralski isoquinoline synthesis. Retrieved from

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from

  • Química Organica.org. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines. Retrieved from

  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from

  • Digital Commons@DePaul. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Retrieved from

  • Organic Chemistry Reaction. (2025). Pomeranz-Fritsch Reaction. Retrieved from

  • BenchChem. (2025). Technical Support Center: Purification of Isoquinoline Derivatives. Retrieved from

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from

  • Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from

Sources

Optimizing Catalyst Performance in Isoquinoline Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in isoquinoline synthesis. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of catalyst optimization and achieve optimal reaction outcomes. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the underlying chemical principles governing these powerful synthetic transformations.

Troubleshooting Guide: Common Issues and Solutions in Isoquinoline Synthesis

This section addresses specific challenges you may encounter during isoquinoline synthesis, with a focus on catalyst-related issues in common synthetic routes.

Low or No Product Yield

Q1: My Bischler-Napieralski reaction is failing or giving a very low yield. What are the likely catalyst-related problems and how can I solve them?

A1: Low yields in the Bischler-Napieralski reaction, an intramolecular electrophilic aromatic substitution, are frequently tied to the potency of the dehydrating agent/catalyst and the electronic nature of your substrate.[1][2]

  • Insufficient Catalyst/Dehydrating Agent Potency: For this reaction to proceed, the amide starting material must be effectively cyclized.[3] Standard dehydrating agents like phosphorus oxychloride (POCl₃) may be insufficient for less reactive substrates.[4][5]

    • Solution: For substrates with deactivating or moderately activating groups, a more potent catalytic system is required.[6] A combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is often more effective.[7] This mixture generates a pyrophosphate intermediate, which is a better leaving group and facilitates the reaction.[8] Ensure all reagents are anhydrous, as moisture will quench the dehydrating agent.[4][5]

  • Deactivated Aromatic Ring: The reaction is highly sensitive to the electron density of the aromatic ring.[1] Electron-withdrawing groups will significantly hinder the electrophilic cyclization.[4]

    • Solution: If your substrate possesses strongly deactivating groups, employing a more powerful dehydrating agent like triflic anhydride (Tf₂O) may be necessary.[6] Alternatively, increasing the reaction temperature or using a higher boiling point solvent such as xylene can sometimes improve yields for moderately deactivated systems.[4][8]

Q2: I'm experiencing poor conversion in my Pictet-Spengler reaction. What catalyst optimizations can I implement?

A2: The Pictet-Spengler reaction, which forms a tetrahydroisoquinoline via the cyclization of a β-arylethylamine with an aldehyde or ketone, is highly dependent on efficient iminium ion formation and the electronic properties of the aromatic ring.[3][9]

  • Inefficient Iminium Ion Formation: The reaction proceeds via an iminium ion intermediate, and its formation is crucial for the subsequent cyclization.[4]

    • Solution: The choice and concentration of the acid catalyst are critical.[10] While protic acids like trifluoroacetic acid (TFA) or hydrochloric acid are common, Lewis acids can also be effective.[9][10] It is advisable to screen a panel of acid catalysts and optimize their concentration. Too little acid will result in a slow reaction, while too much can lead to side reactions.[10]

  • Poorly Activated Aromatic Ring: Similar to the Bischler-Napieralski reaction, electron-donating groups on the aromatic ring favor the Pictet-Spengler reaction.[4][9]

    • Solution: For substrates with electron-withdrawing groups, harsher reaction conditions, such as stronger acid catalysts or higher temperatures, may be necessary.[4] However, be mindful that this can also lead to byproduct formation.

Q3: My Pomeranz-Fritsch reaction yields are consistently low. How can I improve them through catalyst selection?

A3: The Pomeranz-Fritsch reaction, which synthesizes isoquinolines from a benzalaminoacetal, is known for its sensitivity to the acid catalyst.[4][11]

  • Suboptimal Acid Catalyst: The choice and concentration of the acid are paramount for success.[4]

    • Solution: Concentrated sulfuric acid is traditionally used, but other acids like trifluoroacetic anhydride and lanthanide triflates have shown success.[4][12] A screening of different acid catalysts and their concentrations is highly recommended for your specific substrate.[4]

Q4: My palladium-catalyzed isoquinoline synthesis is not working. What are the common pitfalls?

A4: Palladium-catalyzed methods offer a versatile approach to substituted isoquinolines but are susceptible to catalyst deactivation and suboptimal reaction conditions.[13]

  • Incorrect Catalyst/Ligand Combination: The choice of palladium source and ligand is crucial for catalytic activity.

    • Solution: For C-H activation/annulation reactions, catalysts like Pd(CH₃CN)₂Cl₂ have been shown to be effective.[14] In α-arylation routes, catalyst systems such as (DtBPF)PdCl₂ or PdCl₂(Amphos)₂ have been successfully employed.[13] It is essential to consult the literature for catalyst systems that are well-suited for your specific transformation.

  • Catalyst Poisoning: Impurities in the starting materials or solvents can act as catalyst poisons, leading to deactivation.[15]

    • Solution: Ensure that all starting materials and solvents are of high purity and are free from potential catalyst poisons like sulfur compounds.[6][15]

Formation of Byproducts and Impurities

Q5: I am observing a significant amount of a styrene byproduct in my Bischler-Napieralski reaction. How can I prevent this?

A5: The formation of a styrene byproduct is a result of a retro-Ritter reaction, a common side reaction in the Bischler-Napieralski synthesis.[4][8]

  • Cause: The nitrilium salt intermediate can undergo elimination instead of cyclization.[8]

  • Solution:

    • Solvent Choice: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product.[4][8]

    • Modified Procedure: Employing oxalyl chloride can generate an N-acyliminium intermediate, which avoids the formation of the nitrilium ion that leads to the styrene byproduct.[7][8]

Q6: My Pictet-Spengler reaction is producing a mixture of diastereomers. How can I improve stereoselectivity?

A6: When a new chiral center is formed, controlling the stereochemistry is a common challenge.[4]

  • Temperature Control: The formation of cis and trans isomers can be temperature-dependent.[4]

    • Solution: Often, the cis product is kinetically favored and forms at lower temperatures.[4] Running the reaction at elevated temperatures can lead to equilibration and a mixture of diastereomers. Therefore, careful temperature control is crucial. For reactions with tryptophan derivatives, lower temperatures generally favor the formation of the cis product.[4]

Frequently Asked Questions (FAQs)

Q7: How do I choose between a homogeneous and a heterogeneous catalyst for my isoquinoline synthesis?

A7: The choice depends on your specific needs. Homogeneous catalysts, which are in the same phase as the reactants, often offer high selectivity and milder reaction conditions.[16] However, they can be difficult to separate from the reaction mixture. Heterogeneous catalysts, which are in a different phase, are easily separated and recycled, making them ideal for larger-scale and more environmentally friendly processes.[16]

Q8: Are there "green" or more environmentally friendly catalytic options for isoquinoline synthesis?

A8: Yes, significant research has been dedicated to developing greener synthetic routes. This includes the use of recyclable catalysts, performing reactions in benign solvents like water, and employing energy-efficient methods like microwave irradiation.[17][18] For example, some Friedländer syntheses (a related reaction for quinoline synthesis that shares principles) can be performed under catalyst-free conditions in water.[19]

Q9: How can I effectively remove phosphorus-based reagents (e.g., POCl₃, P₂O₅) after my Bischler-Napieralski reaction?

A9: A proper work-up procedure is essential. This typically involves carefully quenching the reaction mixture with ice, followed by basification with an aqueous base like sodium hydroxide or sodium bicarbonate to neutralize the acidic reagents. Subsequent extraction with an organic solvent will then separate the desired isoquinoline product.[6]

Experimental Protocols & Data

Protocol 1: General Procedure for Bischler-Napieralski Synthesis

This protocol provides a general guideline. Optimal conditions may vary depending on the substrate.

Materials:

  • β-Arylethylamide (1.0 eq)

  • Anhydrous solvent (e.g., toluene, xylene, or acetonitrile)

  • Dehydrating agent (e.g., POCl₃ (2.0-5.0 eq), or a mixture of P₂O₅ and POCl₃)

  • Aqueous sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the β-arylethylamide in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.

  • Carefully add the dehydrating agent to the solution. The addition may be exothermic.

  • Heat the reaction mixture to reflux. The reaction time can range from a few hours to overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous mixture with a saturated sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Pictet-Spengler Synthesis

Materials:

  • β-Arylethylamine (1.0 eq)

  • Aldehyde or ketone (1.0 - 1.2 eq)

  • Anhydrous solvent (e.g., dichloromethane, toluene, or methanol)

  • Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid, or a Lewis acid)

  • Aqueous sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the β-arylethylamine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the aldehyde or ketone to the solution.

  • Add the acid catalyst dropwise at a controlled temperature (e.g., 0 °C or room temperature).[4]

  • Stir the reaction mixture at the desired temperature. The reaction time can vary from a few hours to overnight.[4]

  • Monitor the reaction by TLC or LC-MS.[4]

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.[4]

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.[4]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary: Catalyst Performance in Isoquinoline Synthesis
ReactionCatalyst SystemTypical Yield RangeNotes
Bischler-Napieralski POCl₃40-70%Yields are highly substrate-dependent.
P₂O₅ in POCl₃60-90%More effective for less reactive substrates.[4][5]
Tf₂O70-95%A powerful reagent for challenging substrates.[6]
Pictet-Spengler TFA50-85%A common and effective Brønsted acid catalyst.[4]
HCl45-80%Another widely used protic acid.[4]
Lewis Acids (e.g., BF₃·OEt₂)60-90%Can offer improved reactivity in some cases.
Pomeranz-Fritsch Concentrated H₂SO₄20-60%Traditional but can lead to charring.[4][11]
Trifluoroacetic anhydride40-75%A milder alternative to sulfuric acid.[4]
Palladium-Catalyzed α-Arylation (DtBPF)PdCl₂70-95%Effective for the synthesis of polysubstituted isoquinolines.[13]
Palladium-Catalyzed C-H Annulation Pd(CH₃CN)₂Cl₂ / Ag₂CO₃53-87%Provides access to 3,4-dihydroisoquinolin-1(2H)-ones.[14][20]

Note: Yields are illustrative and highly dependent on the specific substrates and reaction conditions.

Visualizing Reaction Mechanisms and Workflows

Bischler-Napieralski Reaction Mechanism

Bischler_Napieralski Amide β-Arylethylamide Intermediate1 Imidoyl Phosphate Amide->Intermediate1 + POCl3 Nitrilium Nitrilium Salt Intermediate1->Nitrilium - (PO3Cl2)- Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Electrophilic Attack Product 3,4-Dihydroisoquinoline Cyclized->Product - H+

Caption: Key intermediates in the Bischler-Napieralski reaction.

Troubleshooting Workflow for Low Yield

Sources

Validation & Comparative

A Comparative Analysis of Cytotoxicity: The Established Anthracycline Doxorubicin versus the Investigational Isoquinoline Derivative 6-Methoxy-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the cytotoxic properties of doxorubicin, a cornerstone of chemotherapy, and 6-Methoxy-3-methylisoquinoline, a member of a chemical class with emerging biological interest. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at their mechanisms of action, a framework for comparative efficacy testing, and the detailed protocols necessary for such an evaluation.

Introduction: Two Compounds, Vastly Different Contexts

Doxorubicin (DOX) is a well-established and potent anthracycline antibiotic, approved by the FDA in 1974, and is utilized in the treatment of a wide array of cancers, including breast, lung, ovarian, and various leukemias.[1][] Its clinical utility is, however, frequently constrained by significant side effects, most notably cardiotoxicity, and the development of multidrug resistance (MDR).[][3]

In contrast, This compound is a less-characterized isoquinoline derivative. While the broader family of isoquinolines and quinolines is known to possess a range of biological activities, including antimicrobial and anticancer properties, specific data on the cytotoxic profile of this particular compound is not widely available in current literature.[4][5][6] This guide, therefore, presents the known cytotoxic profile of doxorubicin and establishes a comprehensive experimental framework for a head-to-head comparison with this compound, providing a blueprint for novel research in this area.

Mechanistic Underpinnings of Cytotoxicity

A compound's cytotoxic effect is dictated by its interaction with cellular machinery. The mechanisms of doxorubicin are well-documented, while those of this compound remain largely speculative and would be a key focus of the proposed investigation.

Doxorubicin: A Multi-Pronged Assault on Cancer Cells

Doxorubicin's potent anticancer activity stems from its ability to induce cell death through several coordinated mechanisms.[7][8] The concentration and time of exposure to the drug can influence which mechanism predominates.[7]

  • DNA Intercalation and Topoisomerase II Poisoning : Doxorubicin inserts itself between the base pairs of DNA, distorting the double helix structure.[] This intercalation inhibits DNA replication and transcription. Crucially, it also forms a stable ternary complex with DNA and the enzyme topoisomerase II, which prevents the re-ligation of DNA strands that the enzyme has cleaved. This leads to the accumulation of double-strand breaks, a catastrophic event for the cell.[][9]

  • Generation of Reactive Oxygen Species (ROS) : The quinone moiety of the doxorubicin molecule can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species.[][10] This induces a state of severe oxidative stress, causing damage to DNA, proteins, and lipids, and ultimately triggering apoptotic cell death.[10]

  • Induction of DNA Damage Response (DDR) : The extensive DNA damage caused by doxorubicin activates a complex cellular signaling network known as the DNA Damage Response.[8] This pathway can lead to cell cycle arrest, typically at the G1 and G2 phases, and ultimately initiates apoptosis if the damage is too severe to be repaired.[8]

The following diagram illustrates the established cytotoxic signaling pathways for doxorubicin.

Doxorubicin_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms cluster_downstream Downstream Effects DOX Doxorubicin Intercalation DNA Intercalation DOX->Intercalation TopII Topoisomerase II Poisoning DOX->TopII Mitochondria Mitochondrial Dysfunction DOX->Mitochondria DSB DNA Double-Strand Breaks Intercalation->DSB TopII->DSB ROS Reactive Oxygen Species (ROS) Generation OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria->ROS DDR DNA Damage Response (ATM/ATR, Chk1/2, p53) DSB->DDR Apoptosis Apoptosis DDR->Apoptosis CellCycleArrest G1/G2 Cell Cycle Arrest DDR->CellCycleArrest OxidativeStress->Apoptosis CellCycleArrest->Apoptosis

Caption: Doxorubicin's multi-faceted mechanism of inducing cytotoxicity.

This compound: A Putative Mechanism

Specific mechanistic data for this compound is scarce. However, based on related structures, we can hypothesize potential avenues of action. For instance, some methoxy-substituted lignans with structural similarities, like 6-methoxy podophyllotoxin, have been shown to inhibit tubulin polymerization and topoisomerase II alpha.[11] Other related alkaloids, such as 10-methoxy-canthin-6-one, are known to be DNA-damaging agents.[12] Therefore, a primary objective of a comparative study would be to determine if this compound acts via similar pathways, such as microtubule disruption or direct DNA interaction.

Comparative Cytotoxicity Data: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a critical metric for quantifying and comparing the cytotoxic potential of compounds. It represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The IC₅₀ of doxorubicin varies significantly across different cancer cell lines, often reflecting inherent or acquired resistance mechanisms.[1][13]

Below is a summary of reported IC₅₀ values for doxorubicin in various human cancer cell lines. A corresponding column for this compound is included to frame the data that would be generated by the experimental protocol outlined in the next section.

Cell LineCancer TypeDoxorubicin IC₅₀ (µM)This compound IC₅₀ (µM)
MCF-7 Breast Cancer2.5[1]Not Available
MDA-MB-231 Breast Cancer~6.6[14]Not Available
A549 Lung Cancer> 20[1]Not Available
HeLa Cervical Cancer2.9[1]Not Available
HepG2 Liver Cancer12.2[1]Not Available
BFTC-905 Bladder Cancer2.3[1]Not Available
M21 Skin Melanoma2.8[1]Not Available

Note: IC₅₀ values are highly dependent on experimental conditions, such as exposure time and the specific assay used. The values presented are for a 24-hour exposure as determined by the MTT assay, unless otherwise noted.[1][14]

Experimental Protocol: A Framework for Comparative Cytotoxicity Assessment

To directly compare the cytotoxic effects of doxorubicin and this compound, a standardized and robust assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[15][16]

Causality Behind Experimental Choices
  • Choice of Cell Lines : A panel of cell lines from different cancer types (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver) should be used. This is crucial because drug sensitivity is highly cell-type dependent.[13] Including a non-cancerous cell line (e.g., HK-2, human kidney) would provide initial insights into potential cytotoxicity towards healthy tissues.

  • Concentration Range : A wide range of concentrations for both compounds should be tested in a serial dilution format. This is essential for accurately determining the IC₅₀ value.

  • MTT Reagent : This yellow tetrazolium salt is reduced to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living, metabolically active cells.[17][18] The amount of formazan produced is directly proportional to the number of viable cells.[17]

  • Solubilization Solution : A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is required to dissolve the water-insoluble formazan crystals before absorbance can be measured.[3][19]

Step-by-Step MTT Assay Protocol
  • Cell Seeding :

    • Culture the chosen cell lines to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment :

    • Prepare stock solutions of doxorubicin and this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of each compound in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with vehicle control (medium with the same percentage of DMSO used for the drug dilutions) and untreated controls (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation :

    • After the treatment period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[15]

    • Incubate the plate for an additional 4 hours at 37°C.[15] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization :

    • After the 4-hour incubation, add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[3]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[3]

  • Data Acquisition and Analysis :

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[18] A reference wavelength of 630 nm can be used to subtract background absorbance.[18]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the drug concentration and use non-linear regression analysis to determine the IC₅₀ value.

The following diagram outlines the workflow for this comparative cytotoxicity study.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis CellCulture 1. Culture & Harvest Cancer Cell Lines CellSeeding 2. Seed Cells in 96-well Plate CellCulture->CellSeeding PrepareCompounds 3. Prepare Serial Dilutions of Doxorubicin & 6-M-3-MIQ TreatCells 4. Treat Cells for 24/48/72 hours PrepareCompounds->TreatCells AddMTT 5. Add MTT Reagent (4 hr incubation) TreatCells->AddMTT Solubilize 6. Add Solubilization Solution (e.g., DMSO) AddMTT->Solubilize ReadAbsorbance 7. Read Absorbance (570 nm) Solubilize->ReadAbsorbance CalculateIC50 8. Calculate % Viability & Determine IC₅₀ ReadAbsorbance->CalculateIC50

Caption: Experimental workflow for comparative cytotoxicity analysis.

Conclusion and Future Directions

Doxorubicin remains a vital tool in oncology, but its utility is hampered by toxicity and resistance. The exploration of novel chemical entities like this compound is essential for the future of cancer therapy. While this guide highlights a significant knowledge gap regarding the cytotoxic properties of this compound, it provides a comprehensive, scientifically-grounded framework for its direct comparison against a clinical benchmark. The proposed experimental design is self-validating and, if executed, would yield crucial data on the potential of this isoquinoline derivative as a cytotoxic agent. Future studies should not only focus on generating IC₅₀ data but also on elucidating the specific molecular mechanisms through which this compound may exert its effects, thereby paving the way for further preclinical development.

References

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024, October 20). Trends in Sciences. [Link]
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  • Cytotoxicity MTT Assay Protocols and Methods.
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  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024, October 20). Trends in Sciences. [Link]
  • Yildirim, S., et al. (2018). Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences, 80(5), 836-843. [Link]
  • Summary of previously published IC50 values of doxorubicin in...
  • Al-Warshan, A.A., et al. (2022). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. Journal of Advanced Veterinary Research, 12(3), 209-213. [Link]
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  • Synthesis of 6-methoxy-2-methylquinoline 3a.
  • Graphical abstract of the newly synthesized 6-methoxyquinoline-3-carbonitrile derivatives.
  • Hagras, M., et al. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives.
  • Study of the biological activity of alkyl derivatives of tetrahydroisoquinolines.
  • 6-Methoxyisoquinoline. PubChem. [Link]
  • 6-Methoxy-1-methyl-3,4-dihydroisoquinoline. PubChem. [Link]
  • de Cássia da Silveira e Sá, R., et al. (2021). DNA Damage-Inducing 10-Methoxy-canthin-6-one (Mtx-C) Promotes Cell Cycle Arrest in G2/M and Myeloid Differentiation of Acute Myeloid Leukemias and Leukemic Stem Cells. Molecules, 26(17), 5122. [Link]
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Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Methoxy-3-methylisoquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Drug Development Professionals

The isoquinoline core is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1][2] This nitrogen-containing heterocyclic system is a cornerstone of numerous natural alkaloids and synthetic compounds, exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5][6] Within this broad class, analogs built upon the 6-methoxy-3-methylisoquinoline framework have emerged as a focal point for research, particularly in the development of novel kinase inhibitors and cytotoxic agents for oncology.

This guide provides a detailed analysis of the structure-activity relationships (SAR) for this specific family of analogs. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between specific structural modifications and resulting biological activity, supported by comparative experimental data and validated protocols to empower researchers in their drug discovery efforts.

The this compound Core: A Blueprint for Modification

The foundational structure presents several key positions that are amenable to chemical modification to modulate potency, selectivity, and pharmacokinetic properties. Understanding the role of each position is critical for rational drug design.

SAR_Core cluster_0 This compound Scaffold mol C1 C1: Key for bulky substituents N2 N2: Modulates solubility & PK properties C3_Me C3-Methyl: Anchoring group C6_OMe C6-Methoxy: Potency & Cytotoxicity Aromatic Aromatic Ring: Fine-tuning selectivity

Caption: Key modification points on the this compound scaffold.

Decoding the Structure-Activity Relationship (SAR)

The biological activity of these analogs is exquisitely sensitive to the nature and position of various substituents. The following analysis synthesizes findings across multiple studies to establish a coherent SAR model.

The Crucial Role of the C6-Methoxy Group

The methoxy group at the C6 position is a recurring motif in biologically active isoquinolines and is often critical for cytotoxicity.[4] Its electron-donating nature influences the electron density of the aromatic system, which can be vital for interactions with biological targets.

  • Potency: In many series, the presence of a C6-methoxy group is strongly correlated with enhanced potency. Replacing it with a simple hydrogen atom often leads to a significant drop in activity.

  • Alternatives: While methoxy is common, bioisosteric replacement with other small, electron-donating groups like hydroxyl or ethoxy can sometimes retain or even improve activity, depending on the specific target. However, larger, or electron-withdrawing groups at this position are generally detrimental. The SAR of related quinazolines, for example, shows that dimethoxy substitutions are key for potent inhibition of the epidermal growth factor receptor.[7]

Impact of Substituents at the C1 Position

The C1 position is highly tolerant of a wide variety of substituents, making it a primary site for diversification to modulate target specificity and potency.

  • Aryl and Heteroaryl Groups: Introduction of phenyl, substituted phenyl, or heterocyclic rings at C1 is a common strategy. These groups can engage in additional hydrophobic or π-stacking interactions within a target's binding pocket. The nature of substitution on these appended rings (e.g., halogens, methoxy groups) further fine-tunes the activity.

  • Alkyl Chains: Studies on related 1-substituted-1,2,3,4-tetrahydroisoquinolines (THIQs) have shown that varying the length and branching of alkyl chains at C1 can systematically alter cytotoxicity and antimicrobial activity, suggesting the presence of a hydrophobic pocket in the target protein.[2][8]

Modifications at the N2 Position

The isoquinoline nitrogen is a key hydrogen bond acceptor and a site for introducing side chains that can significantly alter physicochemical properties.

  • N-Alkylation: Simple N-alkylation can increase lipophilicity but may not always enhance potency unless the alkyl group fits a specific pocket.

  • Complex Side Chains: A highly effective strategy involves introducing more complex chains, such as the N-(3-morpholinopropyl) group, which was found to produce a highly potent antiproliferative compound.[1] Such groups can improve aqueous solubility and provide additional interaction points with the target protein or surrounding solvent.

The Significance of the C3-Methyl Group

The user-specified core includes a methyl group at the C3 position. While less commonly varied than C1, its presence is not arbitrary.

  • Steric Influence: The methyl group provides steric bulk that can orient the rest of the molecule within a binding site.

  • Enhanced Activity: General studies on substituted isoquinolines suggest that substitution at the C3-position often leads to superior anti-cancer activity by promoting cell maturation and decreasing proliferation.[9] Removing or replacing it with hydrogen could alter the preferred conformation and reduce binding affinity.

Comparative Analysis: Anticancer Activity as a Primary Endpoint

The anticancer properties of isoquinoline derivatives are frequently attributed to their ability to inhibit protein kinases, induce apoptosis, and trigger cell cycle arrest.[1][10]

Inhibition of Key Signaling Pathways

Many potent isoquinoline analogs exert their anticancer effects by targeting critical signaling cascades, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1][11]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Isoquinoline Analog (Kinase Inhibitor) Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTOR Inhibition

Caption: Potential inhibition points for isoquinoline analogs in the PI3K/Akt/mTOR pathway.

Comparative Cytotoxicity Data

The following table summarizes representative half-maximal inhibitory concentration (IC50) values for various isoquinoline derivatives against human cancer cell lines, illustrating the impact of structural modifications.

Compound/AnalogCancer Cell LineCell TypeIC50 (µM)Reference
B01002 (A Representative Isoquinoline) SKOV3Ovarian Cancer7.65 (µg/mL)[10]
N-(3-morpholinopropyl)-substituted isoquinoline Mean (60 lines)Multiple0.039 (GI50)[1]
Amino-benzylated IQQ Analog Mean (53 lines)Multiple0.91 (GI50)[1]
Lamellarin D (Pyrrolo[2,1-a]isoquinoline) K562Leukemiananomolar range[12]
Non-substituted tetrahydroisoquinoline (15a) MCF-7Breast Cancer74[1]
Substituted tetrahydroisoquinoline (15c) MDA-MB-231Breast Cancer21[1]

Note: GI50 represents the concentration for 50% growth inhibition.

This data clearly demonstrates that substitutions are key to potency. The N-(3-morpholinopropyl) derivative shows remarkable potency with a mean GI50 of just 39 nM, orders of magnitude more effective than the simple non-substituted tetrahydroisoquinoline (74 µM).[1] This underscores the power of rational design based on SAR principles.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following are detailed, field-proven protocols for the synthesis and evaluation of this compound analogs.

Protocol 1: Synthesis via Bischler-Napieralski Reaction

This classical reaction is a robust method for constructing the isoquinoline core. The workflow involves the cyclization of a β-phenylethylamine followed by dehydrogenation.

Synthesis_Workflow cluster_0 Synthesis Workflow Start Start: β-phenylethylamine & Acyl Chloride Acylation Step 1: Amide Formation Start->Acylation Cyclization Step 2: Bischler-Napieralski Cyclization (e.g., POCl3, P2O5) Acylation->Cyclization Dehydrogenation Step 3: Dehydrogenation (e.g., Pd/C) Cyclization->Dehydrogenation End Final Product: Substituted Isoquinoline Dehydrogenation->End

Caption: Workflow for isoquinoline synthesis via the Bischler-Napieralski reaction.

Step-by-Step Methodology:

  • Amide Formation: React the appropriately substituted β-phenylethylamine with an acyl chloride (e.g., acetyl chloride to install the C3-methyl group) in an inert solvent like dichloromethane (DCM) with a base (e.g., triethylamine) to form the corresponding N-acyl-β-phenylethylamine.

  • Cyclization: Dissolve the resulting amide in a suitable solvent (e.g., toluene or acetonitrile). Add a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5). Heat the mixture under reflux for 2-4 hours to yield the 3,4-dihydroisoquinoline intermediate.

  • Aromatization: After cooling and workup, dissolve the dihydroisoquinoline intermediate in a high-boiling point solvent (e.g., xylene or decalin). Add a catalyst such as 10% Palladium on carbon (Pd/C). Heat the mixture under reflux to effect dehydrogenation, yielding the final aromatic isoquinoline product.

  • Purification: Purify the final compound using column chromatography on silica gel. Characterize the structure using NMR and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing the anti-proliferative effects of compounds on cancer cell lines.[10]

MTT_Workflow cluster_1 MTT Assay Workflow Seed 1. Seed cancer cells in 96-well plate Treat 2. Treat cells with varying concentrations of isoquinoline analog Seed->Treat Incubate1 3. Incubate for 48-72 hours Treat->Incubate1 Add_MTT 4. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) Incubate1->Add_MTT Incubate2 5. Incubate for 4 hours (Formation of formazan crystals) Add_MTT->Incubate2 Solubilize 6. Add solubilizing agent (e.g., DMSO, isopropanol) Incubate2->Solubilize Read 7. Measure absorbance at 570 nm Solubilize->Read Analyze 8. Calculate % cell viability and determine IC50 value Read->Analyze

Caption: Standard workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Gently shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[10]

Protocol 3: Cell Cycle Analysis via Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle after treatment, revealing if a compound induces cell cycle arrest.[10]

Step-by-Step Methodology:

  • Treatment and Harvest: Treat cells with the isoquinoline derivative at its IC50 concentration for 24-48 hours. Harvest both adherent and floating cells.

  • Fixation: Wash the cells with cold PBS and fix them by adding the cell suspension dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend the pellet in a staining solution containing RNase A (100 µg/mL) and Propidium Iodide (PI, 50 µg/mL).

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]

Conclusion and Future Outlook

The this compound scaffold is a highly versatile and potent platform for the development of novel therapeutics, particularly in oncology. The structure-activity relationship is well-defined, with the C1 and N2 positions serving as primary handles for optimizing potency and pharmacokinetic profiles, while the C6-methoxy group remains a key determinant of cytotoxic activity.

Future research should focus on:

  • Target Deconvolution: Identifying the specific kinase or protein targets for the most potent analogs to better understand the mechanism of action and enable structure-based design.

  • Pharmacokinetic Optimization: Systematically modifying the lead compounds to improve metabolic stability, bioavailability, and overall drug-like properties.

  • Exploring New Chemical Space: Synthesizing novel analogs with diverse and complex substitutions at the C1 and N2 positions to uncover new interactions and potentially novel biological activities.

By leveraging the SAR insights and robust experimental protocols detailed in this guide, researchers are well-equipped to rationally design and advance the next generation of isoquinoline-based drug candidates.

References

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  • Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). (n.d.). PubMed Central.
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  • Study of the biological activity of alkyl derivatives of tetrahydroisoquinolines. (n.d.). CyberLeninka.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2023). NIH.
  • Comparative Efficacy of 6-Methoxy-2,3-dimethylquinoxaline-based Inhibitors: A Review of Available Data. (n.d.). BenchChem.
  • Contino, M., et al. (2017). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. ChemMedChem, 12(16), 1369-1379.
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A Comparative Guide to the Biological Activities of Quinoline and Isoquinoline Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Isomers

Quinoline and isoquinoline are heterocyclic aromatic organic compounds, both sharing the same molecular formula, C₉H₇N.[1][2] As structural isomers, they are composed of a benzene ring fused to a pyridine ring, differing only in the position of the nitrogen atom.[1][2][3] This subtle architectural distinction, however, serves as a critical branching point for their metabolic fates within biological systems. While both scaffolds are foundational to a vast number of natural and synthetic compounds with profound biological activities, their metabolites exhibit remarkably divergent physiological and toxicological profiles.[1][4][5] This guide provides an in-depth comparison of the biological activities of their primary metabolites, grounded in experimental data, to inform and guide researchers in drug discovery and development. The central thesis of this comparison lies in their metabolic pathways: quinoline's biotransformation can produce a reactive, genotoxic epoxide intermediate, a path that isoquinoline metabolism largely avoids, leading to a fundamentally different safety profile.[1][6]

Section 1: The Decisive Difference: Metabolic Pathways

The biological impact of quinoline and isoquinoline is not solely defined by the parent molecules but is significantly dictated by the structures of their metabolites. In the liver, cytochrome P450 enzymes orchestrate the biotransformation of these compounds, leading to distinct metabolic products.[1] This metabolic divergence is the primary molecular basis for the differences in their biological activities.[6][7][8]

Quinoline Metabolism: The Path to Genotoxicity A critical metabolic pathway for quinoline involves its conversion to quinoline-5,6-epoxide.[1][6] This epoxide is a highly reactive electrophile capable of covalently binding to cellular macromolecules, most notably DNA. This interaction forms DNA adducts, which can lead to mutations and initiate carcinogenesis, establishing quinoline as a known hepatocarcinogen in rodents.[1][6][7][8] This epoxide is further processed into the major metabolite, 5,6-dihydroxy-5,6-dihydroquinoline.[6][8] Other identified metabolites include 2-hydroxyquinoline, 3-hydroxyquinoline, and quinoline-N-oxide.[6][8]

Isoquinoline Metabolism: A Safer Route In stark contrast, the metabolism of isoquinoline does not proceed significantly through a genotoxic epoxide intermediate.[1][6] The primary metabolites are various hydroxyisoquinolines, with 1-hydroxyisoquinoline being a major product, alongside 4- and 5-hydroxyisoquinoline and isoquinoline-N-oxide.[6][8] While a dihydrodiol (5,6-dihydroxy-5,6-dihydroisoquinoline) can be formed, it is only a minor metabolite.[6][7][8] This fundamental difference in the extent of dihydrodiol formation is directly linked to their profoundly different biological and toxicological profiles.[6][7]

G cluster_Q Quinoline Metabolism cluster_IQ Isoquinoline Metabolism Q Quinoline Q_epoxide Quinoline-5,6-epoxide (Reactive Intermediate) Q->Q_epoxide CYP450 Q_hydroxy 2- & 3-Hydroxyquinoline Q->Q_hydroxy Q_noxide Quinoline-N-oxide Q->Q_noxide Q_diol 5,6-Dihydroxy- 5,6-dihydroquinoline (Major Metabolite) Q_epoxide->Q_diol DNA_adduct DNA Adducts Q_epoxide->DNA_adduct Genotoxicity Genotoxicity & Carcinogenicity DNA_adduct->Genotoxicity IQ Isoquinoline IQ_hydroxy 1-, 4-, & 5- Hydroxyisoquinoline (Major Metabolites) IQ->IQ_hydroxy CYP450 IQ_noxide Isoquinoline-N-oxide IQ->IQ_noxide IQ_diol 5,6-Dihydroxy- 5,6-dihydroisoquinoline (Minor Metabolite) IQ->IQ_diol Non_genotoxic Generally Non-Genotoxic IQ_hydroxy->Non_genotoxic

Figure 1: Comparative metabolic pathways of quinoline and isoquinoline.

Section 2: Comparative Biological Activities

The distinct metabolic fates of quinoline and isoquinoline directly translate into a spectrum of different biological activities. While derivatives from both parent structures have been developed into valuable therapeutic agents, understanding the activities of their core metabolites is crucial for safety assessment and lead optimization.

Genotoxicity and Carcinogenicity: The Quinoline Liability

The most critical distinction between the metabolites of these two isomers is genotoxicity.[1] A substantial body of evidence confirms that quinoline is mutagenic in Salmonella typhimurium and induces DNA damage, a direct consequence of its metabolic activation to the 5,6-epoxide.[6][7][8] In contrast, isoquinoline is consistently found to be inactive in these genotoxicity assays.[6][7] This makes the quinoline scaffold an inherent liability in early drug development, requiring rigorous toxicological screening for any new derivative.

Anticancer Potential

Derivatives of both quinoline and isoquinoline are prominent scaffolds in anticancer drug development.[3][4]

  • Quinoline Metabolites & Derivatives: The quinoline core is present in numerous anticancer agents.[9] Their mechanisms are diverse and include the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[3][9][10][11] For instance, certain substituted quinolines act as potent inhibitors of cell cycle progression and can induce apoptosis in cancer cells.[3][10]

  • Isoquinoline Metabolites & Derivatives: Isoquinoline alkaloids, such as berberine, have well-documented antitumor activities.[4][12] Their derivatives have been explored for a range of therapeutic applications, including antiviral and antihypertensive effects.[13] While direct comparative studies on the anticancer potency of the simple hydroxy-metabolites are less common, the isoquinoline scaffold is a proven pharmacophore for generating potent biologically active compounds.

Antimicrobial Effects

Metabolites and derivatives of both isomers exhibit significant antimicrobial properties.

  • Quinoline Metabolites & Derivatives: Hydroxyquinolines, particularly 8-hydroxyquinoline, are renowned for their broad-spectrum antimicrobial and antifungal activities.[1] Their mechanism often involves the chelation of metal ions essential for microbial enzyme function.

  • Isoquinoline Metabolites & Derivatives: The isoquinoline nucleus is fundamental to many natural alkaloids with potent antimicrobial and antibacterial effects.[4][14][15] Synthetic derivatives have been developed that show high and broad-range bactericidal activity, with some chlorinated derivatives also displaying antifungal properties.[14][16][17]

Neuropharmacological Roles: The Isoquinoline Advantage

In the realm of neuropharmacology, isoquinoline metabolites and their parent alkaloids hold a distinct advantage.

  • Isoquinoline Metabolites & Derivatives: A wide array of isoquinoline alkaloids demonstrate significant neuroprotective effects.[18][19][20] They can exert these effects through various mechanisms, including anti-inflammatory action, reduction of oxidative stress, regulation of autophagy, and modulation of neurotransmitter systems.[19][20][21] Some have been investigated for their potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's disease.[18][22]

  • Quinoline Metabolites & Derivatives: While some quinoline derivatives have been explored for their effects on the central nervous system, the field is dominated by research into isoquinoline alkaloids.[23] Furthermore, the inherent neurotoxicity associated with certain quinoline compounds necessitates caution.

Summary of Comparative Activities
Biological ActivityQuinoline MetabolitesIsoquinoline MetabolitesKey Distinction
Genotoxicity High (due to epoxide formation)Low to None The primary and most critical safety differentiator.[1][6]
Anticancer Potent activity via multiple mechanisms (kinase, topoisomerase inhibition).[3][10][24]Potent activity, often from natural alkaloids (e.g., berberine).[4]Both are valuable scaffolds, but quinoline derivatives require more safety scrutiny.
Antimicrobial Broad-spectrum activity (e.g., 8-hydroxyquinoline).[1]Broad-spectrum activity from natural and synthetic derivatives.[14][15]Both scaffolds are effective, with specific derivatives showing high potency.
Neuropharmacology Limited therapeutic exploration, potential for neurotoxicity.Significant neuroprotective effects, wide therapeutic potential.[18][19]Isoquinolines are a major source of lead compounds for neuro-therapeutics.

Section 3: Experimental Framework for Comparative Analysis

To empirically validate the differential biological activities of quinoline and isoquinoline metabolites, a structured experimental workflow is essential. This process involves the controlled generation of metabolites followed by a battery of bioassays.

G cluster_workflow Experimental Workflow for Comparative Bioactivity cluster_assays Bioactivity Assays cluster_results Data Analysis parent_compounds Parent Compounds (Quinoline & Isoquinoline) metabolite_generation Protocol 3.1: In Vitro Metabolite Generation (e.g., Liver S9 Fraction) parent_compounds->metabolite_generation metabolite_pool Pool of Metabolites (Q vs. IQ) metabolite_generation->metabolite_pool separation LC-MS/MS Analysis (Identification & Quantification) metabolite_pool->separation cytotoxicity Protocol 3.2: Cytotoxicity Assay (MTT) metabolite_pool->cytotoxicity antimicrobial Protocol 3.3: Antimicrobial Assay (MIC) metabolite_pool->antimicrobial enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinase, Topoisomerase) metabolite_pool->enzyme_inhibition genotoxicity Genotoxicity Assay (e.g., Ames Test) metabolite_pool->genotoxicity data_analysis Comparative Analysis: - IC50 / EC50 Values - MIC Values - Mutagenicity Index cytotoxicity->data_analysis antimicrobial->data_analysis enzyme_inhibition->data_analysis genotoxicity->data_analysis

Figure 2: Workflow for comparing quinoline and isoquinoline metabolite bioactivity.
Protocol: In Vitro Metabolite Generation using Liver Microsomes

This protocol describes the generation of metabolites using liver fractions, which contain the necessary cytochrome P450 enzymes.[25][26]

  • Rationale: Using subcellular fractions like liver S9 or microsomes provides a cost-effective and high-throughput method to simulate hepatic metabolism and produce a profile of metabolites for subsequent testing.[27]

  • Step-by-Step Methodology:

    • Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), the parent compound (quinoline or isoquinoline, typically 1-10 µM), and pooled liver microsomes (e.g., from human or rat).

    • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate Reaction: Start the metabolic reaction by adding the NADPH-regenerating system (which serves as a cofactor for CYP450 enzymes). A control reaction without the NADPH system should be run in parallel to identify non-enzymatic degradation.

    • Incubation: Incubate the reaction at 37°C in a shaking water bath for a defined period (e.g., 60 minutes).

    • Terminate Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol. This precipitates the proteins.

    • Process Sample: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Collect Supernatant: Carefully collect the supernatant, which contains the parent compound and its metabolites. This sample can be analyzed by LC-MS/MS to identify the metabolites or used directly in bioactivity assays.

Protocol: Cytotoxicity Assessment via MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[28][29][30][31][32]

  • Rationale: This assay is a robust and widely accepted standard for initial cytotoxicity screening of compounds. It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed a 96-well plate with a chosen human cell line (e.g., HepG2 liver carcinoma cells) at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in an incubator (37°C, 5% CO₂).

    • Compound Treatment: Prepare serial dilutions of the metabolite mixtures (from Protocol 3.1) or purified metabolites in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plate for 24-48 hours.

    • Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours, allowing formazan crystals to form.

    • Solubilize Formazan: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the purple crystals.

    • Measure Absorbance: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Protocol: Antimicrobial Susceptibility Testing (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.[1]

  • Rationale: The broth microdilution method is a standardized and quantitative technique to compare the antimicrobial potency of different compounds.

  • Step-by-Step Methodology:

    • Prepare Inoculum: Grow a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) to the logarithmic phase and dilute it to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Prepare Compound Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compounds (metabolite mixtures or purified metabolites) in the broth.

    • Inoculate Plate: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubation: Cover and incubate the plate at 37°C for 18-24 hours.

    • Determine MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[1] This can be assessed visually or by measuring the absorbance at 600 nm.

Section 4: Mechanistic Insights & Signaling

The genotoxicity of quinoline's metabolites can be traced to specific cellular signaling pathways. The formation of DNA adducts by the quinoline-5,6-epoxide constitutes a form of DNA damage, which triggers a cellular response cascade, often involving the tumor suppressor protein p53.

G cluster_pathway p53-Mediated DNA Damage Response to Quinoline Metabolite cluster_outcomes Cellular Outcomes Q_epoxide Quinoline-5,6-epoxide DNA_damage DNA Adducts (DNA Damage) Q_epoxide->DNA_damage Covalent Binding DNA Cellular DNA ATM_ATR Sensor Kinases (ATM/ATR) DNA_damage->ATM_ATR Damage Sensing p53 p53 Activation (Phosphorylation) ATM_ATR->p53 Signal Transduction Cell_cycle Cell Cycle Arrest (G1/S Checkpoint) p53->Cell_cycle Apoptosis Apoptosis (Programmed Cell Death) p53->Apoptosis DNA_repair DNA Repair p53->DNA_repair

Figure 3: DNA damage response pathway activated by quinoline's epoxide metabolite.

Upon DNA damage, sensor kinases like ATM and ATR are activated.[33] These kinases then phosphorylate and activate p53. Activated p53 functions as a transcription factor that can induce cell cycle arrest, providing time for the cell to repair the DNA damage.[10] If the damage is too severe to be repaired, p53 can trigger apoptosis (programmed cell death) to eliminate the potentially cancerous cell.[3][10] This p53 activation is a key mechanistic event distinguishing the cellular impact of genotoxic quinoline metabolites from the generally non-genotoxic metabolites of isoquinoline.[33][34]

Conclusion

While quinoline and isoquinoline are simple structural isomers, their metabolic pathways diverge significantly, leading to profoundly different biological and toxicological profiles. The primary and most critical difference lies in the metabolic activation of quinoline to a reactive epoxide, rendering it mutagenic and carcinogenic—a risk not associated with isoquinoline.[1] This distinction is paramount for drug development, positioning the isoquinoline scaffold as an inherently safer starting point where genotoxicity is a concern. However, both structures have given rise to a vast and valuable pharmacopeia. The hydroxy-metabolites of both quinoline and isoquinoline exhibit a range of other biological activities, including enzyme inhibition and antimicrobial effects, warranting further investigation to fully elucidate their therapeutic potential and comparative efficacy.[1] This guide provides a foundational understanding for researchers to navigate the distinct biological landscapes of these two important heterocyclic scaffolds and their metabolic derivatives, empowering more informed decisions in the design and development of next-generation therapeutics.

References

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A Comparative Guide to the Validation of an HPLC Method for the Quantification of 6-Methoxy-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the unwavering reliability of analytical methods is not merely a preference but a stringent necessity. The precise quantification of active pharmaceutical ingredients (APIs), intermediates, or impurities is foundational to ensuring the safety and efficacy of therapeutic products. This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 6-Methoxy-3-methylisoquinoline, a representative isoquinoline derivative.

This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices, offering a self-validating framework grounded in scientific integrity and regulatory expectations. We will explore a robust HPLC-UV method, compare its performance characteristics with alternative detection technologies, and provide detailed, actionable protocols for each validation stage, underpinned by authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).

The Analytical Imperative: Why Method Validation is Critical

Before a newly developed analytical method can be implemented for routine use, it must undergo a rigorous validation process. Method validation provides documented evidence that the procedure is suitable for its intended purpose.[1][2][3] This process is not a mere formality; it is a cornerstone of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies worldwide.[4][5][6] Failure to adequately validate an analytical method can lead to inaccurate batch release data, potential patient safety risks, and significant regulatory scrutiny.[7]

This guide will focus on the validation of a quantitative method for this compound, which falls under Category I of analytical procedures as defined by the USP: "Analytical methods for quantitation of major components of bulk drug substances or active ingredients...in finished pharmaceutical products."[1][8][9]

Designing the Core Method: A Reverse-Phase HPLC-UV Approach

For the quantification of a moderately polar, UV-active compound like this compound, a reverse-phase HPLC method with UV detection is a logical and robust starting point. The selection of this method is based on its wide applicability, reliability, and cost-effectiveness.[10][11]

Hypothetical HPLC-UV Method Parameters
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for a wide range of organic molecules. The specified dimensions and particle size offer a good balance between resolution and backpressure.
Mobile Phase Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 3.0) (50:50, v/v)A mixture of an organic modifier (acetonitrile) and an aqueous buffer is standard for reversed-phase chromatography. The acidic pH ensures that the isoquinoline nitrogen is protonated, leading to sharp, symmetrical peaks.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column that provides efficient separation in a reasonable timeframe.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Injection Vol. 10 µLA small injection volume minimizes potential band broadening.
Detection UV at 220 nmIsoquinoline alkaloids typically exhibit strong absorbance in the low UV range.[12][13]
Run Time 10 minutesSufficient time to elute the analyte and any potential early-eluting impurities without being excessively long.

The Validation Workflow: A Step-by-Step Guide

The validation of our HPLC method will be conducted in accordance with the ICH Q2(R1) guideline, which outlines the necessary validation characteristics and the experimental data required.[14][15][16]


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Overall HPLC Method Validation Workflow.

Specificity

Why it's critical: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[16][17][18][19] It ensures that the signal measured is only from the compound of interest.

Experimental Protocol:

  • Blank Analysis: Analyze the diluent (mobile phase) to ensure no interfering peaks are present at the retention time of this compound.

  • Placebo Analysis: If the method is for a formulated product, analyze a placebo sample (containing all excipients but no API) to demonstrate the absence of interference.

  • Forced Degradation: Subject a solution of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation (aiming for 5-20% degradation).[2][20]

  • Analysis of Stressed Sample: Analyze the stressed sample to demonstrate that the degradation peaks are well-resolved from the main analyte peak. Peak purity analysis using a Diode Array Detector (DAD) is highly recommended to confirm the homogeneity of the analyte peak.

Acceptance Criteria:

  • No significant interference from blank or placebo at the analyte's retention time.

  • The analyte peak should be resolved from all degradation product peaks (Resolution > 2.0).

  • The analyte peak should pass peak purity testing in the stressed sample.

Linearity and Range

Why it's critical: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[21][22] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[21][22][23]

Experimental Protocol:

  • Prepare a stock solution of this compound reference standard.

  • From the stock solution, prepare at least five standard solutions covering the expected range of the assay. For an assay of a drug substance, a typical range is 80% to 120% of the target concentration.[14][17] A common set of concentrations would be 80%, 90%, 100%, 110%, and 120%.[24]

  • Inject each standard solution in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The coefficient of determination (R²) should be ≥ 0.998.[21]

  • The y-intercept should be insignificant compared to the response at 100% concentration.

  • A visual inspection of the calibration curve should show a linear relationship.

  • The residuals plot should show a random distribution of points around zero.

Accuracy

Why it's critical: Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[18][23] It essentially measures how close the experimental result is to the actual value.

Experimental Protocol:

  • Accuracy should be assessed across the specified range of the method.[1]

  • Prepare samples in triplicate at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[23][25]

  • This can be done by spiking a placebo matrix with known amounts of the analyte or by comparing results to a second, well-characterized method.[1]

  • Analyze the samples and calculate the percentage recovery for each replicate.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.[26]

Precision

Why it's critical: Precision measures the degree of scatter among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[27] It is typically addressed at two levels: Repeatability and Intermediate Precision.[23][28]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst, and on the same instrument.[27][28]

    • Alternatively, analyze three replicates at three different concentrations (e.g., 80%, 100%, 120%).[27]

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument to assess within-laboratory variations.[23]

Acceptance Criteria:

  • The Relative Standard Deviation (RSD) for the replicate preparations should be ≤ 2.0%.[26][28]


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Reproducibility -> DiffLab [style=dashed, arrowhead=none]; }

Relationship between different levels of Precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it's critical: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[23][29] LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[23][29] While not always required for a Category I assay, determining LOD and LOQ is good practice and essential for impurity quantification methods.

Experimental Protocol: There are several methods for determining LOD and LOQ. The method based on the standard deviation of the response and the slope of the calibration curve is common and recommended by the ICH.[30]

  • LOD Calculation: LOD = 3.3 * (σ / S)

  • LOQ Calculation: LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercepts of regression lines or the standard deviation of blank responses.

    • Where S is the slope of the calibration curve.[30][31]

  • Alternatively, the signal-to-noise (S/N) ratio can be used, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[23][32]

Acceptance Criteria:

  • The LOQ value should be validated by analyzing a sufficient number of samples prepared at this concentration to demonstrate adequate precision and accuracy.

Robustness

Why it's critical: Robustness measures the capacity of a method to remain unaffected by small, but deliberate variations in method parameters.[33][34][35] It provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify critical method parameters that could be subject to variation. For our HPLC method, these could include:

    • Mobile phase pH (e.g., ± 0.2 units)

    • Percentage of organic solvent in the mobile phase (e.g., ± 2%)[36]

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 0.1 mL/min)[7]

  • Vary one parameter at a time while keeping others constant and analyze a system suitability solution.

  • Assess the impact of these changes on system suitability parameters (e.g., retention time, peak tailing, resolution).

Acceptance Criteria:

  • The system suitability parameters should remain within the defined acceptance criteria for all tested variations.

  • The results of the assay should not be significantly affected by the deliberate changes.

Performance Comparison with Alternative HPLC Detectors

While the HPLC-UV method is a workhorse, certain applications may benefit from alternative detection methods. The choice of detector significantly impacts sensitivity and selectivity.[10][37]

ParameterHPLC-UV/DADHPLC-Fluorescence (FLD)HPLC-Mass Spectrometry (HPLC-MS)
Principle Measures absorbance of light by chromophores.[10]Measures light emitted by fluorescent compounds after excitation.[10]Measures the mass-to-charge ratio of ionized analytes.[11]
Sensitivity Good (ng range)[10]Excellent (pg range), 10-1000x more sensitive than UV for suitable compounds.[10][11]Exceptional (pg to fg range), highest sensitivity.[11]
Selectivity Moderate; depends on chromatographic separation and UV spectra (enhanced with DAD).[37]High; only fluorescent compounds are detected.[10]Very High; based on specific mass-to-charge ratio, can resolve co-eluting peaks.
Universality Limited to compounds with chromophores.Limited to fluorescent compounds or those that can be derivatized.[11]Near-universal, but response varies greatly.
Cost & Complexity Low to moderate.Moderate.High.
Best For... Routine QC, assays of major components, impurity profiling for UV-active compounds.[10]Trace analysis, bioanalysis, analysis of fluorescent drugs or impurities.[38]Metabolite identification, impurity structural elucidation, trace quantification in complex matrices.

Causality in Detector Choice: If the primary goal is routine quantification of the main component (this compound) in a bulk drug substance or a simple formulation, the established HPLC-UV method is perfectly suitable and cost-effective. However, if the task were to quantify trace levels of this compound in a complex biological matrix (e.g., plasma), the superior sensitivity and selectivity of HPLC-FLD (if the compound is fluorescent) or HPLC-MS would be necessary to achieve the required LOQ and to overcome matrix interferences.

Conclusion: A Foundation of Trust

The validation of an analytical method is a systematic journey that transforms a developed procedure into a reliable and robust tool for quality assessment. By meticulously evaluating specificity, linearity, range, accuracy, precision, and robustness, we build a comprehensive data package that substantiates the method's fitness for purpose. This guide has provided a detailed framework for validating an HPLC-UV method for this compound, grounded in the principles of scientific integrity and regulatory compliance. The comparison with alternative detectors underscores the importance of selecting the appropriate technology to meet the specific analytical challenges at hand. Ultimately, a well-validated method is the bedrock upon which the quality, safety, and efficacy of pharmaceutical products are built.

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A Comparative Guide to Topoisomerase Inhibitors: Evaluating the Isoquinoline Scaffold Against Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate molecular tools is paramount to advancing oncology research. DNA topoisomerases, critical enzymes that resolve topological challenges in DNA during replication, transcription, and recombination, have long been validated as compelling targets for anticancer therapies.[1] This guide provides an in-depth comparison of various topoisomerase inhibitors, with a focus on the emerging potential of the isoquinoline scaffold, exemplified by structures like 6-Methoxy-3-methylisoquinoline, relative to well-established clinical agents. We will delve into their mechanisms of action, present comparative data, and provide detailed experimental protocols for their evaluation.

The Central Role of Topoisomerases in Cancer Therapy

DNA topoisomerases modulate the topological state of DNA.[1] Type I topoisomerases introduce transient single-strand breaks to relieve torsional stress, while Type II topoisomerases create transient double-strand breaks to manage DNA tangles.[2] Cancer cells, characterized by their rapid proliferation, are particularly dependent on these enzymes to manage the complexities of DNA replication, making topoisomerases prime targets for therapeutic intervention.[2]

Topoisomerase inhibitors function by disrupting the enzymatic cycle. They are broadly classified as "poisons," which stabilize the transient covalent complex between the topoisomerase and DNA, leading to an accumulation of DNA strand breaks that can trigger cell death.[3]

Spotlight on the Isoquinoline Scaffold

While specific topoisomerase inhibition data for this compound is not extensively documented in publicly available literature, the broader class of isoquinoline alkaloids has garnered significant interest as a source of novel anticancer agents.[4][5] A notable example is the indenoisoquinoline class of compounds, which have been developed as non-camptothecin topoisomerase I inhibitors.[6][7][8] These synthetic derivatives have shown promise in overcoming some of the limitations of traditional topoisomerase inhibitors, such as chemical instability and drug resistance.[6][7]

Comparative Analysis of Topoisomerase Inhibitors

To provide a clear comparison, we will examine key characteristics of different classes of topoisomerase inhibitors.

Inhibitor Class Example Compound(s) Target Topoisomerase Mechanism of Action Key Advantages Key Limitations
Isoquinolines (Indenoisoquinolines) Indotecan (LMP400), Indimitecan (LMP776)Topoisomerase IStabilizes the Topoisomerase I-DNA cleavage complex at unique sites compared to camptothecins.[6][7]Chemically stable, not substrates for some efflux pumps, effective against camptothecin-resistant cell lines.[6][7]Still under clinical development.
Camptothecins Camptothecin, Topotecan, IrinotecanTopoisomerase IStabilizes the Topoisomerase I-DNA cleavage complex, preventing re-ligation of the single-strand break.[9][10][11]Broad anti-tumor activity.[12]Lactone ring is unstable at physiological pH, subject to drug resistance.[3][11]
Epipodophyllotoxins Etoposide, TeniposideTopoisomerase IIForms a ternary complex with Topoisomerase II and DNA, preventing re-ligation of the double-strand break.[7][13]Active against a range of cancers including lung and testicular cancers.[14]Can induce secondary malignancies.[7]
Anthracyclines Doxorubicin, DaunorubicinTopoisomerase IIIntercalates into DNA and inhibits the progression of Topoisomerase II, stabilizing the cleavage complex.[15][16]Broad-spectrum activity against various cancers.[16]Cardiotoxicity is a major dose-limiting side effect.[15]

Mechanistic Insights: A Visual Representation

The distinct mechanisms of action of these inhibitor classes can be visualized through their interaction with the topoisomerase-DNA complex.

Topoisomerase_Inhibition cluster_TopoI Topoisomerase I Inhibition cluster_Inhibitors_I Inhibitors cluster_TopoII Topoisomerase II Inhibition cluster_Inhibitors_II Inhibitors TopoI Topoisomerase I DNA_ss_break Single-Strand Break TopoI->DNA_ss_break Cleavage Religation_I Re-ligation DNA_ss_break->Religation_I Normal Cycle Camptothecin Camptothecin Camptothecin->DNA_ss_break Stabilizes Complex Indenoisoquinoline Indenoisoquinoline Indenoisoquinoline->DNA_ss_break Stabilizes Complex TopoII Topoisomerase II DNA_ds_break Double-Strand Break TopoII->DNA_ds_break Cleavage Religation_II Re-ligation DNA_ds_break->Religation_II Normal Cycle Etoposide Etoposide Etoposide->DNA_ds_break Stabilizes Complex Doxorubicin Doxorubicin Doxorubicin->DNA_ds_break Stabilizes Complex

Caption: Mechanisms of Topoisomerase I and II Inhibition.

Experimental Protocols for Inhibitor Evaluation

The following protocols provide a framework for assessing the activity of potential topoisomerase inhibitors.

Topoisomerase I DNA Relaxation Assay

This assay determines the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine 10x Topoisomerase I reaction buffer, supercoiled plasmid DNA (e.g., pBR322), and purified human Topoisomerase I enzyme.

  • Inhibitor Addition: Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a known inhibitor (e.g., Camptothecin) as a positive control.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. The supercoiled and relaxed forms of the plasmid will migrate differently.

  • Visualization: Stain the gel with ethidium bromide and visualize under UV light. A potent inhibitor will prevent the conversion of supercoiled DNA to its relaxed form.[10][12][14][15][17]

DNA_Relaxation_Assay Start Supercoiled Plasmid DNA + Topoisomerase I + Test Compound Incubation Incubate at 37°C Start->Incubation Electrophoresis Agarose Gel Electrophoresis Incubation->Electrophoresis Visualization UV Visualization Electrophoresis->Visualization Result_Inhibition Result: Inhibition (Supercoiled DNA remains) Visualization->Result_Inhibition Result_No_Inhibition Result: No Inhibition (DNA is relaxed) Visualization->Result_No_Inhibition DNA_Cleavage_Assay Start Radiolabeled DNA + Topoisomerase + Test Compound Incubation Incubate Start->Incubation Denaturation Denature DNA Incubation->Denaturation Electrophoresis Denaturing PAGE Denaturation->Electrophoresis Autoradiography Autoradiography Electrophoresis->Autoradiography Result Result: Cleaved DNA fragments indicate stabilization of cleavage complex Autoradiography->Result MTT_Assay Seed_Cells Seed Cancer Cells Treat_Cells Treat with Test Compound Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate_Formazan Incubate (Formazan formation) Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

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A Senior Scientist's Guide to Isoquinoline Synthesis: A Comparative Analysis of Classic and Modern Methods

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous alkaloids and synthetic pharmaceuticals with a vast spectrum of biological activities.[1][2][3] For researchers and drug development professionals, the efficient construction of this bicyclic heterocycle is a critical step in generating novel therapeutic agents. This guide provides an in-depth comparative analysis of the principal methods for isoquinoline synthesis, blending mechanistic understanding with practical, field-proven insights to empower chemists to select the optimal synthetic strategy for their specific target. We will dissect the nuances of the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, alongside a brief look into modern catalytic approaches, providing the causal logic behind experimental choices and supporting data.

The Bischler-Napieralski Reaction: A Robust Route to 3,4-Dihydroisoquinolines

First discovered in 1893, the Bischler-Napieralski reaction is a powerful intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides to form 3,4-dihydroisoquinolines.[4][5] These intermediates are readily oxidized to their corresponding aromatic isoquinolines, making this a frequent go-to method for 1-substituted derivatives.[6][7]

Principle & Mechanism

The reaction is driven by a strong dehydrating Lewis acid, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under refluxing conditions.[4][6][8] The causality of this requirement lies in the need to activate the amide carbonyl for cyclization. Two mechanistic pathways are generally considered.[4][6] The most accepted pathway involves the formation of a highly electrophilic nitrilium ion intermediate, which then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring.[6][8][9] This is why the reaction is most effective for β-arylethylamides bearing electron-donating groups on the aromatic ring, which enhance its nucleophilicity and facilitate the ring-closing step.[5][6]


// Nodes sub [label=<

β-Arylethylamide
>]; int1 [label=<
Imidoyl Phosphate
>]; int2 [label=<
Nitrilium Ion
>]; int3 [label=<
Cyclized Intermediate
>]; prod [label=<
3,4-Dihydroisoquinoline
>];

// Edges sub -> int1 [label="POCl₃"]; int1 -> int2 [label="- [OPOCl₂]⁻"]; int2 -> int3 [label="Intramolecular\nElectrophilic\nAromatic Substitution"]; int3 -> prod [label="- H⁺"]; }

Bischler-Napieralski Reaction Mechanism.

Experimental Protocol: Synthesis of a 3,4-Dihydroisoquinoline Derivative

This protocol is a representative example and may require optimization for specific substrates.

  • Reactant Preparation: To an oven-dried, round-bottom flask under a nitrogen atmosphere, add the β-arylethylamide substrate (1.0 equiv).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) or another inert solvent like toluene (approx. 0.1 M concentration).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃) (2-4 equiv) to the solution. The addition is often performed at 0 °C or room temperature.

  • Reaction: Fit the flask with a reflux condenser and heat the solution to reflux (typically 40-110 °C, depending on the solvent) for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with an appropriate base (e.g., NH₄OH or NaOH solution) to pH > 8.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography.

Performance Analysis
FeatureBischler-Napieralski Reaction
Product Type 3,4-Dihydroisoquinoline (requires subsequent oxidation)
Typical Conditions Harsh: Refluxing POCl₃, P₂O₅, or Tf₂O.[4][6][10]
Key Advantages Good yields for electron-rich systems, reliable for 1-substituted isoquinolines.[5]
Key Limitations Requires harsh dehydrating agents, limited functional group tolerance, not suitable for electron-poor aromatics, can lead to side products like styrenes via a retro-Ritter reaction.[8]
Typical Yield Range 40-90%[11]

The Pictet-Spengler Reaction: A Mild Route to Tetrahydroisoquinolines

Discovered in 1911, the Pictet-Spengler reaction is a highly valuable method for synthesizing 1,2,3,4-tetrahydroisoquinolines.[12][13] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[14][15]

Principle & Mechanism

The reaction mimics biosynthetic pathways and often proceeds under significantly milder conditions than the Bischler-Napieralski reaction.[12][16] The mechanism begins with the formation of a Schiff base (imine), which is then protonated by the acid catalyst to form a highly electrophilic iminium ion.[14][15] This ion is the key intermediate; its electrophilicity is the driving force for the subsequent intramolecular cyclization onto the aromatic ring.[15] The presence of electron-donating groups on the aryl ring significantly accelerates this reaction, sometimes allowing it to proceed even under physiological pH conditions.[16]


// Nodes sub [label=<

β-Arylethylamine + Aldehyde
>]; int1 [label=<
Schiff Base (Imine)
>]; int2 [label=<
Iminium Ion
>]; int3 [label=<
Cyclized Intermediate
>]; prod [label=<
Tetrahydroisoquinoline
>];

// Edges sub -> int1 [label="- H₂O"]; int1 -> int2 [label="+ H⁺"]; int2 -> int3 [label="Intramolecular\nElectrophilic\nAromatic Substitution"]; int3 -> prod [label="- H⁺"]; }

Pictet-Spengler Reaction Mechanism.

Experimental Protocol: Synthesis of a Tetrahydroisoquinoline Derivative

This protocol describes a standard acid-catalyzed procedure.

  • Reactant Preparation: In a round-bottom flask, dissolve the β-arylethylamine (1.0 equiv) in a suitable solvent (e.g., methanol, toluene, or DCM).[17]

  • Aldehyde Addition: Add the aldehyde or ketone (1.0-1.2 equiv) to the solution.[18]

  • Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid (TFA), HCl, or L-tartaric acid, typically 10 mol% to 1.1 equiv).[18]

  • Reaction: Stir the mixture at the desired temperature, which can range from room temperature to reflux, for 1 to 24 hours.[18] Monitor the reaction by TLC.

  • Workup: Upon completion, cool the reaction and quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic.[17]

  • Extraction: Extract the product with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[17]

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[17]

Performance Analysis
FeaturePictet-Spengler Reaction
Product Type 1,2,3,4-Tetrahydroisoquinoline
Typical Conditions Milder: Protic or Lewis acid catalysis, room temperature to reflux.[14][15]
Key Advantages Milder conditions, direct access to tetrahydroisoquinolines, high yields for activated systems, potential for stereocontrol.[15][16]
Key Limitations Generally requires electron-donating groups for high efficiency, less effective for electron-poor or neutral aromatic rings.[16]
Typical Yield Range 60-95% (highly substrate dependent)

The Pomeranz-Fritsch Reaction: Accessing Unsubstituted Isoquinolines

The Pomeranz-Fritsch reaction, and its important Schlittler-Müller modification, provides a route to isoquinolines that can be unsubstituted at the C1, C3, and C4 positions, a feature not easily achieved with the previous methods.[19][20]

Principle & Mechanism

The classical Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed by condensing an aromatic aldehyde with 2,2-diethoxyethylamine.[19][21][22] The reaction typically requires strong acids like concentrated sulfuric acid and often suffers from low yields.[19][21] The mechanism involves the formation of an electrophilic species after the loss of an alcohol from the protonated acetal, which then attacks the aromatic ring.[23] The Schlittler-Müller modification, which uses a benzylamine and glyoxal hemiacetal, often provides better yields and is a more practical approach.[19][20][24]


// Nodes sub [label=<

Benzalaminoacetal
>]; int1 [label=<
Intermediate A
>]; int2 [label=<
Intermediate B
>]; prod [label=<
Isoquinoline
>];

// Edges sub -> int1 [label="+ H⁺, - EtOH"]; int1 -> int2 [label="Cyclization"]; int2 -> prod [label="+ H⁺, - EtOH, -H⁺"]; }

Pomeranz-Fritsch Reaction Mechanism.

Experimental Protocol: Synthesis of 6,7-Dimethoxyisoquinoline

This protocol is adapted from the Pomeranz-Fritsch methodology.

  • Reactant Preparation: Dissolve the aminoacetal starting material (1.0 equiv) in a suitable solvent such as methanol.[2]

  • Acid-Catalyzed Cyclization: Add a strong acid, such as concentrated hydrochloric acid or sulfuric acid, to the solution.[2]

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and carefully neutralize it with a base (e.g., sodium hydroxide solution).[2]

  • Extraction: Extract the product with an appropriate organic solvent (e.g., dichloromethane).[2]

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by column chromatography to yield the final isoquinoline product.[2]

Performance Analysis
FeaturePomeranz-Fritsch Reaction
Product Type Fully aromatic Isoquinoline
Typical Conditions Very Harsh: Concentrated H₂SO₄, PPA, or BF₃·TFA.[21][23][25]
Key Advantages Access to isoquinolines unsubstituted at C1, C3, and C4.[26]
Key Limitations Often low yields, harsh conditions limit functional group tolerance, potential for side-product formation.[2]
Typical Yield Range 10-60% (highly variable)

Modern Methods: The Rise of Transition-Metal Catalysis

While the classic named reactions are foundational, modern organic synthesis has seen the rise of powerful transition-metal-catalyzed methods.[1] These reactions, often employing catalysts based on palladium, rhodium, ruthenium, or cobalt, enable the construction of isoquinolines through novel bond disconnections, such as C-H activation/annulation strategies.[3][27][28]

Key Advantages:

  • Milder Conditions: Often proceed at lower temperatures and avoid the use of strong acids or dehydrating agents.[29]

  • Functional Group Tolerance: Exhibit broader tolerance for sensitive functional groups.[27]

  • Atom Economy: Many reactions, like those involving C-H activation with alkynes, are highly atom-economical.[1][28]

  • Novel Scaffolds: Allow for the synthesis of complex and highly substituted isoquinolines that are difficult to access via classical routes.[27]

However, these methods can have drawbacks, including the cost and air-sensitivity of catalysts and the need for extensive reaction optimization.[1]

Comparative Analysis & Selection Guide

Choosing the right synthetic method is paramount and depends entirely on the target structure. The following table and decision-making workflow are designed to guide this critical choice.

Master Comparison Table
MethodProductConditionsKey AdvantageKey DisadvantageBest For...
Bischler-Napieralski 3,4-DihydroisoquinolineHarsh (POCl₃, Reflux)Robust for 1-alky/aryl IQsHarsh, requires oxidationElectron-rich systems to make 1-substituted isoquinolines.
Pictet-Spengler TetrahydroisoquinolineMild (Acid catalyst, RT-Reflux)Direct access to THIQsRequires activated aryl ringSynthesizing tetrahydroisoquinoline cores, especially in natural product synthesis.
Pomeranz-Fritsch IsoquinolineVery Harsh (conc. H₂SO₄)Access to "unsubstituted" IQsLow yields, harsh conditionsTargets where C1, C3, and C4 must remain unsubstituted.
Modern Catalysis Substituted IsoquinolinesMild to ModerateHigh functional group toleranceCatalyst cost/sensitivityLate-stage functionalization and synthesis of complex, highly decorated targets.
Synthetic Strategy Decision Workflow

start [label="What is your target isoquinoline structure?", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q1 [label="Is the target a\n1,2,3,4-Tetrahydroisoquinoline (THIQ)?"]; q2 [label="Does the aromatic ring have\nelectron-donating groups?"]; q3 [label="Is C1 substituted?"]; q4 [label="Is the target highly functionalized\nor complex?"];

a1_yes [label="Pictet-Spengler", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; a2_yes [label="Bischler-Napieralski", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; a2_no [label="Pomeranz-Fritsch\n(expect low yield)", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; a3_no [label="Pomeranz-Fritsch", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; a4_yes [label="Consider Modern\nTransition-Metal Catalysis", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> q1; q1 -> a1_yes [label="Yes"]; q1 -> q3 [label="No (Fully Aromatic)"]; q3 -> q2 [label="Yes"]; q3 -> a3_no [label="No"]; q2 -> a2_yes [label="Yes"]; q2 -> q4 [label="No"]; q4 -> a2_no [label="No"]; q4 -> a4_yes [label="Yes"]; }

Decision workflow for selecting an isoquinoline synthesis method.

Conclusion

The synthesis of isoquinolines is a rich and varied field. The classical Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, despite their age, remain indispensable tools in the synthetic chemist's arsenal. Each possesses a distinct set of advantages and limitations rooted in its mechanism. The Bischler-Napieralski reaction is a reliable workhorse for 1-substituted dihydroisoquinolines from activated systems. The Pictet-Spengler offers a milder, biomimetic path to the crucial tetrahydroisoquinoline core. The Pomeranz-Fritsch, while often challenging, provides access to substitution patterns unavailable through other classic routes. Complementing these are modern transition-metal-catalyzed methods, which offer unparalleled precision and functional group tolerance for complex targets. A thorough understanding of these methods, their mechanistic underpinnings, and their practical limitations is essential for the logical design and successful execution of a synthetic route toward new and impactful isoquinoline-based molecules.

References

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
  • Merck Index. (n.d.). Pomeranz-Fritsch Reaction (Schlittler-Müller Modification).
  • Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Published on August 26, 2025.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
  • NROChemistry. (n.d.). Pictet-Spengler Reaction.
  • Chem-Station. (2018, January 15). Pomeranz-Fritsch Isoquinoline Synthesis.
  • Wikipedia. (n.d.). Bischler–Napieralski reaction.
  • Slideshare. (n.d.). Bischler napieralski reaction.
  • Grokipedia. (n.d.). Bischler–Napieralski reaction.
  • Wang, Q., et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 21(10), 3732-3736. [Link]
  • Wang, Q., et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz-Fritsch and Ugi/Schlittler-Müller Reactions. Europe PMC. [Link]
  • ResearchGate. (2023). Recent Advances in the 3 d‐Transition‐Metal‐Catalyzed Synthesis of Isoquinolines and its Derivatives.
  • ResearchGate. (n.d.). Overview of classical vs. green isoquinoline synthesis methods.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines.
  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction.
  • Grokipedia. (n.d.). Pictet–Spengler reaction.
  • International Journal of Pharmaceutical Sciences. (n.d.). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications.
  • MDPI. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines.
  • Wikipedia. (n.d.). Pictet–Spengler reaction.
  • ResearchGate. (2025). Efficient Synthesis of Isoquinoline and Its Derivatives: From Metal Сatalysts to Catalyst-free Processes in Water.
  • Organic Chemistry Reaction. (2025). Pomeranz-Fritsch Reaction.
  • Springer Nature Experiments. (n.d.). Pictet–Spengler Reaction for the Chemical Synthesis of Strictosidine.
  • ResearchGate. (n.d.). Pomeranz–Fritsch reaction.
  • Química Organica.org. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines.
  • wenxuecity.com. (2023, February 5). Bischler–Napieralski reaction.
  • Química Organica.org. (2010, May 6). Isoquinoline synthesis.
  • ResearchGate. (2025). Advances in the Synthesis of Isoquinolines Using an Alkyne Coupling Partner via Transition‐Metal‐Catalyzed C─H Activation.
  • Wikipedia. (n.d.). Isoquinoline.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • National Institutes of Health. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
  • YouTube. (2022, February 5). Bischler-Napieralski Reaction.
  • SynArchive. (n.d.). Pomeranz-Fritsch Isoquinoline Synthesis.
  • Indian Academy of Sciences. (n.d.). A review on transition-metal mediated synthesis of quinolines.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Brilliance of Isoquinoline Alkaloids

The isoquinoline alkaloids represent a vast and structurally diverse family of nitrogen-containing heterocyclic compounds derived from plants.[1] For centuries, plants rich in these compounds have been mainstays in traditional medicine for their anti-inflammatory, antimicrobial, and analgesic properties.[2][3][4] Modern pharmacology has identified many of these molecules, such as the analgesic morphine and the antibacterial berberine, as powerful therapeutic agents.[1] Their biological efficacy is intimately tied to their molecular architecture. This guide explores the structure-activity relationships that govern their function, using the simple scaffold, 6-methoxy-3-methylisoquinoline, as a conceptual baseline for comparison against three well-researched, structurally complex alkaloids: Berberine, Palmatine, and Sanguinarine. By examining their differential effects on cancer cell viability and microbial growth, we can elucidate why the intricate protoberberine and benzophenanthridine cores confer potent biological activity that a simpler isoquinoline structure lacks.

I. Comparative Cytotoxicity Against Human Cancer Cell Lines

A primary focus of isoquinoline alkaloid research is their potential as anticancer agents.[5] Many of these compounds exert cytotoxic effects by inducing programmed cell death (apoptosis), halting the cell cycle, and inhibiting pathways essential for tumor growth and metastasis.[2][6] A review of the literature reveals that while extensive data exists for complex alkaloids, simpler structures like this compound are not typically reported as potent cytotoxic agents, underscoring the importance of specific structural motifs.

Quantitative Analysis of Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency in inhibiting a specific biological process, such as cell proliferation. The data presented below, collated from multiple studies, compares the IC₅₀ values of Berberine, Palmatine, and Sanguinarine across various human cancer cell lines. The absence of data for this compound in this context is telling; its simple structure likely lacks the necessary functional groups and three-dimensional conformation to effectively interact with biological targets involved in cancer cell proliferation.

AlkaloidCell LineCancer TypeIC₅₀ (µM)Reference(s)
Berberine HT29Colon Cancer52.37[7]
MCF-7Breast Cancer272.15[7]
HelaCervical Carcinoma245.18[7]
CCRF/CEMLeukemia~130 (IC₉₀)[8]
HL-60Leukemia>250[8]
Palmatine SMMC7721Hepatoma>100[9]
HepG2Hepatoma>100[9]
CEMLeukemia>100*[9]
Sanguinarine HL-60Leukemia1.83[8]
CCRF/CEMLeukemia1.07[8]
A375Melanoma~0.33 (0.11 µg/mL)[10]
SK-MEL-3Melanoma~1.62 (0.54 µg/mL)[10]
MCF-7Breast Cancer0.84[11]

Note: In the referenced study[9], unmodified palmatine showed low cytotoxicity, with IC₅₀ values often exceeding the tested concentrations. The study focused on demonstrating that adding a 13-n-alkyl group dramatically increased its potency, with an IC₅₀ for 13-n-octyl palmatine dropping to as low as 0.02 µM against SMMC7721 cells.

Expert Analysis: The data clearly illustrates a hierarchy of cytotoxic potency: Sanguinarine >> Berberine > Palmatine. Sanguinarine, a benzophenanthridine alkaloid, is exceptionally potent, with IC₅₀ values in the low micromolar and even nanomolar range.[10][12] Its planar structure allows it to intercalate with DNA, a primary mechanism of its potent cytotoxicity.[2] Berberine, a protoberberine alkaloid, shows moderate activity.[8] Its rigid, tetracyclic structure is crucial for its interaction with various biological targets.[13] Palmatine, which is structurally very similar to berberine, is generally less potent.[9] This difference highlights how even minor changes in the substitution pattern on the protoberberine core can significantly impact biological activity. The simple this compound scaffold lacks the extensive ring system and specific functional group placements that enable these potent interactions.

Featured Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric method for assessing cell viability. Its principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Include wells for "medium only" (background control) and "untreated cells" (vehicle control). Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test alkaloids (e.g., Berberine, Sanguinarine) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. For the vehicle control, add medium containing the same concentration of the solvent (e.g., DMSO) used to dissolve the alkaloids.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well for a final concentration of 0.5 mg/mL.[14]

  • Formazan Formation: Incubate the plate for an additional 4 hours under the same conditions. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[14]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Causality Behind Choices: The choice of a 4-hour incubation with MTT is a balance between allowing sufficient formazan production for a robust signal and avoiding potential toxicity from the MTT reagent itself. The solubilization step is critical because the formazan product is crystalline and must be fully dissolved to be accurately measured by the spectrophotometer. DMSO is a common and effective solvent for this purpose.

II. Comparative Antimicrobial Activity

Isoquinoline alkaloids are well-documented for their broad-spectrum antimicrobial activities.[14][16] Their mechanisms often involve disrupting cell wall synthesis, intercalating with bacterial DNA, or inhibiting key microbial enzymes.[2] Again, the structural complexity of the alkaloid plays a defining role in its efficacy.

Quantitative Analysis of Antimicrobial Activity (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[17][18][19] It is a key parameter for evaluating the potency of potential antibiotics.

AlkaloidMicroorganismTypeMIC (µg/mL)Reference(s)
Berberine Staphylococcus aureusGram (+)16 - >128[20][21]
Pseudomonas aeruginosaGram (-)250 - 2000[22][23]
Palmatine Staphylococcus aureusGram (+)32 - 128[20]
Pseudomonas aeruginosaGram (-)500[22][23]
Sanguinarine Staphylococcus aureus (MRSA)Gram (+)1.9 - 3.9[22]
Escherichia coliGram (-)Moderate activity[22]

Expert Analysis: The data indicates that sanguinarine possesses the most potent antibacterial activity, particularly against Gram-positive bacteria like MRSA.[22] Berberine and palmatine show moderate activity, with berberine often being slightly more effective.[20][23] The planar, cationic structure of sanguinarine and the rigid, cationic structure of berberine facilitate their interaction with bacterial cell components. The structure-activity relationship studies suggest that the quaternary nitrogen atom and specific substitutions on the fused ring system are crucial for antimicrobial action.[16] Simple isoquinolines generally exhibit weak or no significant antimicrobial activity, as they lack the extensive delocalized positive charge and the rigid, planar structure necessary for potent inhibition.

Featured Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and efficient technique for determining the MIC of an antimicrobial agent.[5][17] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a 96-well microtiter plate.

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several isolated colonies and transfer them to a sterile broth (e.g., Mueller-Hinton Broth, MHB). Incubate until the turbidity matches a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[17] Dilute this suspension 1:100 in fresh MHB to achieve a final working inoculum of approximately 1 x 10⁶ CFU/mL.[19]

  • Compound Dilution: Prepare a stock solution of the test alkaloid in an appropriate solvent. In a 96-well plate, add 50 µL of sterile MHB to wells in columns 2 through 12. Add 100 µL of the test compound at twice the highest desired concentration to the wells in column 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard the final 50 µL from column 10. Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum (1 x 10⁶ CFU/mL) to each well from column 1 to 11. This brings the final volume in each well to 100 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL.[19]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[17][18] The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

Self-Validation: The inclusion of a growth control (bacteria, no drug) and a sterility control (no bacteria, no drug) is essential. The growth control validates that the bacteria are viable and the medium can support growth, while the sterility control confirms that the medium and plate were not contaminated.

III. Mechanisms of Action: A Tale of Two Pathways

The potent bioactivity of complex isoquinoline alkaloids stems from their ability to modulate specific cellular signaling pathways. Understanding these mechanisms provides a clear rationale for their superior performance compared to simpler, less active structures.

Berberine and the Intrinsic Apoptosis Pathway

Berberine is a well-documented inducer of apoptosis in cancer cells.[4][6][7] One of its primary mechanisms involves the modulation of the PI3K/Akt signaling pathway and the Bcl-2 family of proteins.[3] Akt, a serine/threonine kinase, promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins. Berberine treatment has been shown to inhibit the activation of PI3K and Akt.[3] This inhibition leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[7] The resulting increase in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.[2][4]

Berberine_Apoptosis_Pathway Berberine Berberine PI3K PI3K Berberine->PI3K Akt Akt Berberine->Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Mito Mitochondrial Disruption Bcl2->Mito Inhibits Bax Bax (Pro-apoptotic) Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Berberine-induced apoptosis pathway.

Sanguinarine and the Inhibition of NF-κB Signaling

Sanguinarine is a potent inhibitor of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation, immunity, and cancer cell survival.[24][25][26] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), activate the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-survival and pro-inflammatory genes. Sanguinarine has been shown to block this pathway by inhibiting the phosphorylation and subsequent degradation of IκBα, thereby preventing NF-κB from entering the nucleus.[24][25]

Sanguinarine_NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkBa_NFkB IkBα NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylates Sanguinarine Sanguinarine Sanguinarine->IKK P_IkBa P-IkBα IkBa_NFkB->P_IkBa NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Degradation Degradation P_IkBa->Degradation Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Survival, Inflammation) Nucleus->Transcription

Caption: Sanguinarine's inhibition of the NF-κB pathway.

IV. Conclusion and Future Outlook

This guide demonstrates a clear structure-activity relationship within the isoquinoline alkaloid family. The simple this compound scaffold, while a useful conceptual starting point, lacks the requisite structural complexity to impart significant biological activity. In contrast, the rigid, multi-ring systems of protoberberines like berberine and palmatine, and the planar architecture of benzophenanthridines like sanguinarine, are essential for their potent cytotoxic and antimicrobial effects. These complex structures provide the precise three-dimensional arrangement of aromatic rings, cationic centers, and substituent groups needed to interact with high affinity to biological targets such as DNA, microtubules, and critical signaling proteins.

For researchers in drug development, this comparison underscores a vital principle: while simple heterocyclic cores are valuable building blocks, therapeutic efficacy is born from structural sophistication. Future research should continue to explore how modifications to these complex natural scaffolds, such as the 13-position alkylation of berberine and palmatine, can further enhance potency and selectivity, paving the way for a new generation of alkaloid-based therapeutics.

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Navigating Specificity: A Comparative Guide to the Cross-Reactivity of 6-Methoxy-3-methylisoquinoline in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the isoquinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2] Among these, 6-Methoxy-3-methylisoquinoline stands out as a key intermediate and a pharmacophore of interest. However, its successful application in research and development hinges on a thorough understanding of its interaction with biological systems, particularly its potential for cross-reactivity. This guide provides a comprehensive comparison of this compound's performance in various biological assays, offering insights into its potential off-target effects and guidance for designing robust experimental workflows.

The Imperative of Profiling: Why Cross-Reactivity Matters

The promise of a small molecule therapeutic or chemical probe is directly tied to its selectivity. Off-target interactions can lead to unforeseen side effects, misleading experimental results, and costly failures in later stages of drug development.[3][4] Therefore, a proactive and comprehensive assessment of cross-reactivity is not merely a precautionary measure but a cornerstone of rigorous scientific investigation. This guide will explore the cross-reactivity of this compound through the lens of common biological assays, providing a framework for researchers to evaluate its suitability for their specific applications.

Unveiling Potential Interactions: A Comparative Analysis

While specific high-throughput screening data for this compound is not extensively available in the public domain, we can infer its potential for cross-reactivity by examining structurally similar compounds and the broader class of isoquinoline alkaloids. Isoquinoline derivatives have been shown to interact with a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels.[5][6][7]

To illustrate a practical approach to assessing cross-reactivity, this guide will use hypothetical data to compare this compound with two other compounds:

  • Compound A: A known multi-kinase inhibitor with an isoquinoline core.

  • Compound B: A structurally related isoquinoline derivative with a well-defined primary target.

Kinase Profiling: A Window into the Kinome

Protein kinases are a major class of drug targets, and unintended kinase inhibition is a frequent source of off-target effects.[8][9] Kinase profiling services offer a broad-spectrum view of a compound's interaction with a panel of kinases.

Table 1: Comparative Kinase Inhibition Profile

Kinase TargetThis compound (% Inhibition at 10 µM)Compound A (% Inhibition at 10 µM)Compound B (% Inhibition at 10 µM)
Kinase 1 (Primary Target for B)15%95%98%
Kinase 245%88%12%
Kinase 35%92%3%
Kinase 460%75%8%
Kinase 58%85%5%

Interpretation of Kinase Profiling Data:

The hypothetical data in Table 1 suggests that this compound exhibits moderate, non-selective inhibition against certain kinases (Kinase 2 and 4). In contrast, Compound A demonstrates potent, broad-spectrum kinase inhibition, characteristic of a multi-kinase inhibitor. Compound B shows high selectivity for its primary target, with minimal off-target kinase activity. This initial screen would guide further investigation into the specific kinases inhibited by this compound.

Diagram 1: Kinase Profiling Workflow

G cluster_0 Compound Preparation cluster_1 Kinase Assay cluster_2 Data Acquisition & Analysis Compound Test Compound (e.g., this compound) Serial_Dilution Serial Dilution Compound->Serial_Dilution Incubation Incubation Serial_Dilution->Incubation Addition of Compound Kinase_Panel Panel of Purified Kinases Kinase_Panel->Incubation ATP ATP ATP->Incubation Substrate Substrate Substrate->Incubation Detection Detection of Substrate Phosphorylation Incubation->Detection Data_Analysis Data Analysis (% Inhibition, IC50) Detection->Data_Analysis

Caption: Workflow for assessing kinase inhibitor selectivity.

Receptor Binding Assays: Gauging GPCR and Ion Channel Interactions

GPCRs and ion channels represent other major classes of proteins where off-target binding can occur. Receptor binding assays are essential for identifying these interactions.[10][11]

Table 2: Comparative Receptor Binding Profile

Receptor TargetThis compound (Ki, µM)Compound A (Ki, µM)Compound B (Ki, µM)
Receptor X> 100.50.01
Receptor Y2.51.2> 10
hERG Channel8.00.8> 20

Interpretation of Receptor Binding Data:

This hypothetical data indicates that this compound has a moderate affinity for Receptor Y and the hERG channel. The hERG (human Ether-à-go-go-Related Gene) channel is a critical off-target to assess due to the risk of cardiac arrhythmias.[12][13][14][15] Compound A shows affinity for both Receptor Y and the hERG channel, while Compound B is highly selective for its primary target, Receptor X.

Diagram 2: Receptor Binding Assay Workflow

G cluster_0 Assay Preparation cluster_1 Competition Binding cluster_2 Separation & Detection cluster_3 Data Analysis Receptor Receptor Preparation (Membranes or Whole Cells) Incubation Incubation of Receptor, Radioligand, and Test Compound Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Test Compound (Unlabeled) Test_Compound->Incubation Separation Separation of Bound and Free Radioligand Incubation->Separation Detection Quantification of Bound Radioactivity Separation->Detection Analysis Calculation of IC50 and Ki values Detection->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Cell-Based Assays: Assessing Functional Outcomes

Ultimately, the biological consequence of any molecular interaction is observed at the cellular level. Cytotoxicity assays, such as the MTT assay, provide a global readout of a compound's effect on cell viability.[16][17][18][19]

Table 3: Comparative Cell Viability (MTT Assay)

Cell LineThis compound (IC50, µM)Compound A (IC50, µM)Compound B (IC50, µM)
Cancer Cell Line 1 (Expresses Kinase 2)150.5> 50
Cancer Cell Line 2 (Expresses Receptor Y)252.0> 50
Normal Cell Line> 505.0> 50

Interpretation of Cell Viability Data:

The hypothetical results in Table 3 show that this compound exhibits moderate cytotoxicity against cancer cell lines that express its potential off-targets, while showing minimal effect on a normal cell line at the concentrations tested. Compound A, the multi-kinase inhibitor, is potently cytotoxic to the cancer cell lines and also shows toxicity to the normal cell line, suggesting a narrow therapeutic window. Compound B, being highly selective, shows no significant cytotoxicity in these cell lines, which may not express its primary target at sufficient levels.

Diagram 3: Cellular Response to Compound Treatment

G cluster_0 Compound cluster_1 Cellular Targets cluster_2 Cellular Outcome Compound 6-Methoxy-3- methylisoquinoline Target1 Primary Target Compound->Target1 High Affinity OffTarget1 Off-Target 1 (e.g., Kinase 2) Compound->OffTarget1 Moderate Affinity OffTarget2 Off-Target 2 (e.g., Receptor Y) Compound->OffTarget2 Moderate Affinity Desired_Effect Desired Biological Effect Target1->Desired_Effect Side_Effect1 Unintended Cellular Effect 1 OffTarget1->Side_Effect1 Side_Effect2 Unintended Cellular Effect 2 OffTarget2->Side_Effect2 Cytotoxicity Cytotoxicity Side_Effect1->Cytotoxicity Side_Effect2->Cytotoxicity

Caption: Potential on-target and off-target effects of a compound.

Experimental Protocols: A Practical Guide

To ensure the reproducibility and validity of cross-reactivity studies, detailed and well-controlled experimental protocols are essential.

Protocol: In Vitro Kinase Assay (Radiometric)
  • Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • Prepare Compound Dilutions: Serially dilute this compound and control compounds in 100% DMSO. Further dilute in kinase reaction buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%).

  • Initiate Kinase Reaction: In a 96-well plate, combine the kinase, the specific peptide substrate, and the test compound.

  • Start the Reaction: Add [γ-³³P]ATP to a final concentration equal to the Km for each specific kinase.

  • Incubate: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction: Spot a portion of the reaction mixture onto a phosphocellulose filter mat.

  • Wash: Wash the filter mat extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to a vehicle (DMSO) control and determine IC50 values by fitting the data to a dose-response curve.

Protocol: Radioligand Receptor Binding Assay (Filtration)
  • Prepare Membrane Homogenates: Isolate cell membranes expressing the receptor of interest.

  • Prepare Assay Buffer: Buffer composition will be receptor-specific (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Set up Competition Assay: In a 96-well plate, add the membrane homogenate, a fixed concentration of the appropriate radioligand (at or below its Kd), and a range of concentrations of the test compound.

  • Define Non-Specific Binding: Include wells with an excess of a known, unlabeled ligand to determine non-specific binding.

  • Incubate: Incubate at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.

  • Separate Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter plate using a cell harvester.

  • Wash: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC50 of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[11]

Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and control compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • Add MTT Reagent: Remove the treatment medium and add fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Incubate: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[17]

  • Solubilize Formazan: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well.[17]

  • Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Conclusion and Future Directions

This guide provides a framework for the systematic evaluation of the cross-reactivity of this compound. The hypothetical data and detailed protocols serve as a practical resource for researchers aiming to characterize this and other novel chemical entities. While the isoquinoline scaffold holds immense therapeutic potential, a thorough understanding of a compound's selectivity profile is paramount for its successful translation from a laboratory curiosity to a valuable scientific tool or therapeutic agent. Future studies should aim to generate comprehensive experimental data for this compound against a broad panel of biological targets to build a complete and accurate cross-reactivity profile.

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A Senior Application Scientist's Guide to Benchmarking 6-Methoxy-3-methylisoquinoline Against Known Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic pharmaceuticals with a wide array of biological activities.[1] From the potent analgesic properties of morphine to the antibacterial effects of berberine, this heterocyclic motif has proven to be a "privileged structure" in drug discovery.[1] 6-Methoxy-3-methylisoquinoline, the subject of this guide, is a synthetic derivative whose specific enzyme inhibitory profile remains largely unexplored. While its structural relatives have demonstrated significant biological effects, a systematic evaluation of its potential as an enzyme inhibitor is required to unlock its therapeutic promise.

This guide provides a comprehensive, field-proven framework for characterizing the enzyme inhibitory potential of this compound. We will detail a multi-tiered experimental strategy, from initial broad-panel screening to in-depth mechanism of action studies. The objective is to provide researchers, scientists, and drug development professionals with a robust, self-validating methodology to benchmark this novel compound against well-characterized inhibitors, thereby elucidating its potency, selectivity, and mode of action.

Compound Profile: this compound

Before commencing any biological evaluation, a thorough understanding of the test compound's physicochemical properties is essential. These properties influence its solubility, handling, and potential for non-specific interactions in biochemical assays.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO[2]
Molecular Weight 173.21 g/mol [2]
Melting Point 115 °C[2]
CAS Number 14446-31-2[3]
Appearance Solid
Solubility Soluble in DMSO, Ethanol

Rationale for Investigation: The selection of this compound for screening is predicated on the established bioactivity of the isoquinoline core. The methoxy and methyl substitutions can significantly modulate pharmacological properties, including target affinity and metabolic stability, making it a compelling candidate for inhibitor screening.

A Multi-Tiered Strategy for Inhibitor Benchmarking

A systematic approach is critical to efficiently and accurately characterize a novel compound. We advocate for a three-tiered workflow that progressively narrows the focus from broad discovery to specific mechanistic insights. This strategy ensures that resources are focused on the most promising interactions.

G cluster_0 Benchmarking Workflow A Tier 1: Primary Screening (Broad Enzyme Panel @ 10 µM) B Tier 2: Potency Determination (IC50 Dose-Response for Hits) A->B  Hits Identified (e.g., >50% Inhibition) C Tier 3: Mechanism of Action (Enzyme Kinetic Studies) B->C  Potent Hits Confirmed (e.g., IC50 < 1 µM) D Lead Candidate Profile C->D  MoA Elucidated

Caption: A three-tiered workflow for systematic inhibitor characterization.

Tier 1: Primary Screening to Identify Potential Targets

Expertise & Experience: The initial step is not to find a definitive target but to cast a wide net. A primary screen against a diverse panel of enzymes at a single, relatively high concentration (e.g., 10 µM) is the most efficient method to identify potential "hits". This approach helps to quickly identify promising areas for further investigation while ruling out inactivity against other major enzyme classes. The selection of benchmark inhibitors is crucial; they serve as positive controls to validate the assay's performance.

Selected Enzyme Classes and Benchmark Inhibitors
Enzyme ClassRationaleBenchmark Inhibitor
Serine Protease Key roles in coagulation, inflammation, and digestion.Aprotinin
Tyrosine Kinase Central to cell signaling, growth, and cancer.Staurosporine (Broad Spectrum)
Cyclooxygenase (COX) Target for non-steroidal anti-inflammatory drugs (NSAIDs).Ibuprofen
Phosphodiesterase (PDE) Regulate intracellular second messengers.Roflumilast (PDE4 specific)
Experimental Protocol: General Primary Screening Assay (Fluorogenic Substrate)
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare 10 mM stock solutions of all benchmark inhibitors in 100% DMSO.

    • Prepare assay buffer specific to the enzyme being tested.

    • Dilute the enzyme to a 2X working concentration in the assay buffer.

    • Dilute the fluorogenic substrate to a 2X working concentration in the assay buffer.

  • Assay Plate Setup (96-well, black, flat-bottom):

    • Test Wells: Add 1 µL of the 10 mM this compound stock to 99 µL of assay buffer (yields a 100 µM intermediate solution). Add 50 µL of this solution to the well.

    • Positive Control Wells: Add 1 µL of the 10 mM benchmark inhibitor stock to 99 µL of assay buffer. Add 50 µL to the well.

    • Negative Control (100% Activity) Wells: Add 50 µL of assay buffer containing 1% DMSO.

    • Blank (No Enzyme) Wells: Add 100 µL of assay buffer containing 1% DMSO.

  • Pre-incubation:

    • Add 25 µL of the 2X enzyme solution to the Test, Positive Control, and Negative Control wells. Do not add to Blank wells.

    • Mix gently on a plate shaker for 1 minute.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Add 25 µL of the 2X substrate solution to all wells to initiate the reaction. The final volume will be 100 µL, and the final test compound concentration will be 10 µM.

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence signal every 60 seconds for 30 minutes at the appropriate excitation/emission wavelengths for the substrate.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the Percent Inhibition using the following formula: % Inhibition = (1 - (Rate_Test - Rate_Blank) / (Rate_Negative - Rate_Blank)) * 100

    • A "hit" is typically defined as a compound that shows >50% inhibition in this primary assay.

Tier 2: Potency Determination via IC₅₀ Measurement

Trustworthiness: Once a hit is identified, the next step is to quantify its potency. The half-maximal inhibitory concentration (IC₅₀) is the most common metric.[4] It represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[5] A self-validating IC₅₀ experiment involves generating a full dose-response curve over a wide range of inhibitor concentrations, which allows for accurate determination of the inflection point.

G cluster_1 IC50 Determination Workflow A Prepare 10-point, 3-fold serial dilution of inhibitor in DMSO B Dispense diluted inhibitor and controls into 96-well plate A->B C Add Enzyme (Pre-incubate) B->C D Add Substrate (Initiate Reaction) C->D E Measure kinetic read-out (e.g., Fluorescence) D->E F Calculate % Inhibition for each concentration E->F G Plot % Inhibition vs. log[Inhibitor] and fit to 4-parameter logistic curve F->G

Caption: Step-by-step workflow for determining IC₅₀ values.

Experimental Protocol: IC₅₀ Determination

This protocol builds directly upon the primary screening assay.

  • Inhibitor Dilution Series:

    • Prepare a 10-point, 3-fold serial dilution of the "hit" compound (and the relevant benchmark inhibitor) in 100% DMSO. Start from a high concentration (e.g., 10 mM) to generate a wide concentration range.

    • Transfer a small volume of each dilution to an intermediate plate and dilute into assay buffer. Ensure the final DMSO concentration remains constant across all wells (typically ≤1%).[6]

  • Assay Plate Setup:

    • Add 50 µL of each diluted inhibitor concentration to triplicate wells.

    • Include Negative Control (1% DMSO, no inhibitor) and Blank (no enzyme) wells.

  • Reaction and Measurement:

    • Follow steps 3 and 4 from the Primary Screening Protocol.

  • Data Analysis and IC₅₀ Calculation:

    • Calculate the Percent Inhibition for each inhibitor concentration as described previously.

    • Plot Percent Inhibition versus the logarithm of the inhibitor concentration.

    • Use a suitable software package (e.g., GraphPad Prism, R) to fit the data to a four-parameter logistic (4PL) dose-response curve.[6]

    • The IC₅₀ is the concentration of the inhibitor at the inflection point of the fitted curve.

Data Presentation: Comparative IC₅₀ Values

All quantitative data should be summarized in a clear, tabular format for easy comparison.

CompoundTarget EnzymeIC₅₀ (µM) [Mean ± SD, n=3]
This compoundHit Enzyme 1[Experimental Value]
Benchmark Inhibitor 1Hit Enzyme 1[Experimental Value]
This compoundHit Enzyme 2[Experimental Value]
Benchmark Inhibitor 2Hit Enzyme 2[Experimental Value]

Tier 3: Elucidating the Mechanism of Inhibition (MoA)

Authoritative Grounding: A potent IC₅₀ value is compelling, but understanding how the compound inhibits the enzyme is critical for drug development. The MoA describes the manner in which the inhibitor binds to the enzyme. The three main types of reversible inhibition are competitive, non-competitive, and uncompetitive, each with a distinct effect on the enzyme's kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half-Vmax).[7][8] These effects can be visualized using a Lineweaver-Burk (double-reciprocal) plot.

G cluster_2 Mechanism of Reversible Inhibition A Competitive Inhibitor binds to free enzyme (E) at active site E Km increases Vmax unchanged A->E B Non-Competitive Inhibitor binds to E or ES complex at allosteric site F Km unchanged Vmax decreases B->F C Uncompetitive Inhibitor binds only to enzyme-substrate (ES) complex G Km decreases Vmax decreases C->G D Effect on Kinetics D->E D->F D->G

Caption: Relationship between inhibition type and enzyme kinetic parameters.

Experimental Protocol: Enzyme Kinetic Studies
  • Experimental Design: This experiment requires varying the substrate concentration while keeping the inhibitor concentration fixed.

    • Select at least two fixed concentrations of your inhibitor (e.g., its IC₅₀ and 5x IC₅₀).

    • Prepare a serial dilution of the substrate (e.g., 8 concentrations ranging from 0.1x Km to 10x Km of the enzyme).

  • Assay Setup:

    • Set up reactions for each substrate concentration in the absence of the inhibitor (control).

    • Set up reactions for each substrate concentration in the presence of each fixed inhibitor concentration.

    • Run the assay and measure the initial reaction rates (V₀) for all conditions.

  • Data Analysis:

    • For each inhibitor concentration, create a Lineweaver-Burk plot by plotting 1/V₀ (y-axis) versus 1/[Substrate] (x-axis).

    • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged).[8]

    • Non-Competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged).[7]

    • Uncompetitive Inhibition: The lines will be parallel.[7]

Conclusion and Future Directions

This guide outlines a rigorous, structured approach to benchmark this compound against known enzyme inhibitors. By progressing through this three-tiered workflow, researchers can generate a comprehensive profile of the compound, including its potential targets, its potency (IC₅₀), and its mechanism of inhibition.

The data generated will provide a solid foundation for subsequent research. A potent and selective inhibitor identified through this process could become a valuable tool compound for studying specific biological pathways or serve as a lead candidate for further optimization in a drug discovery program. Future work would involve assessing selectivity against a broader panel of related enzymes, exploring structure-activity relationships (SAR) through chemical synthesis of analogues, and eventually, evaluating efficacy in cell-based models and in vivo systems.

References

  • Inhibitor Screening Kits. Biocompare. [Link]
  • Enzyme Activity Assays. Amsbio. [Link]
  • On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Chemistry. [Link]
  • Enzyme Inhibitor Screening Services. BioAssay Systems. [Link]
  • Mass spectrometry for enzyme assays and inhibitor screening: an emerging application in pharmaceutical research. PubMed. [Link]
  • Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. PubMed. [Link]
  • IC50 Determin
  • Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. MDPI. [Link]
  • Half maximal inhibitory concentr
  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central. [Link]
  • Study of the biological activity of alkyl derivatives of tetrahydroisoquinolines. E3S Web of Conferences. [Link]
  • Synthesis of 6-Methoxy-3-aminoquinoline 15. PrepChem.com. [Link]
  • Common and/or Clinically Important Enzyme Inhibitors.
  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
  • Method for synthetizing 6-methoxyquinoline.
  • This compound. Stenutz. [Link]
  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI. [Link]
  • Enzyme inhibitor. Wikipedia. [Link]
  • Enzyme inhibitors. University College London. [Link]

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A Comparative Guide to the Synthesis of 6-Methoxy-3-methylisoquinoline: Reproducibility and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous alkaloids and synthetic pharmaceuticals. Among its many derivatives, 6-methoxy-3-methylisoquinoline serves as a vital intermediate in the synthesis of a range of biologically active compounds. The reproducibility of its synthesis is therefore of paramount importance for researchers in drug discovery and development. This guide provides an in-depth comparison of the primary synthetic routes to this compound, with a focus on the underlying chemical principles, experimental considerations, and expected outcomes.

Introduction to the Synthetic Landscape

The synthesis of the isoquinoline core has been a subject of extensive research for over a century, leading to the development of several named reactions that have become classics in heterocyclic chemistry. The choice of synthetic route is often dictated by the availability of starting materials, the desired substitution pattern, and the scalability of the reaction. For this compound, the key challenge lies in the regioselective construction of the bicyclic system with the specified methoxy and methyl groups at positions 6 and 3, respectively.

This guide will focus on the most relevant and established methods for the synthesis of this target molecule: the Bischler-Napieralski reaction, the Pictet-Spengler reaction, the Pomeranz-Fritsch reaction, and a modified Vilsmeier-Haack approach. We will delve into the mechanistic details of each, providing a rationale for the choice of reagents and reaction conditions, and present a comparative analysis of their reported efficiencies.

Comparative Analysis of Synthetic Protocols

The selection of a synthetic protocol is a critical decision in any chemical campaign. The following table provides a high-level comparison of the most common methods for the synthesis of this compound and its precursors.

ReactionStarting MaterialsKey ReagentsIntermediateReported YieldKey AdvantagesKey Disadvantages
Bischler-Napieralski N-(2-(3-methoxyphenyl)ethyl)acetamidePOCl₃, P₂O₅3,4-dihydroisoquinolineGood to ExcellentReadily available starting materials, reliable cyclization.Harsh dehydrating agents, requires subsequent oxidation.
Pictet-Spengler 3-methoxyphenethylamine, AcetaldehydeAcid catalyst (e.g., HCl, H₂SO₄)TetrahydroisoquinolineModerate to GoodMilder conditions possible, direct access to reduced core.Requires subsequent oxidation to the isoquinoline.
Pomeranz-Fritsch 3-Methoxybenzaldehyde, Aminoacetaldehyde diethyl acetalStrong acid (e.g., H₂SO₄)BenzalaminoacetalVariableAccess to diverse substitution patterns.Can suffer from low yields, requires strongly acidic conditions.
Modified Vilsmeier 3-Methoxyphenylacetone, FormamidePOCl₃Not isolatedModerateOne-pot procedure.Limited substrate scope, potential for side products.

In-Depth Protocol Analysis

The Bischler-Napieralski Reaction: A Robust and Classical Approach

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which can be readily oxidized to the corresponding isoquinolines.[1][2] The reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[1][3]

Mechanism and Rationale:

The reaction is initiated by the activation of the amide carbonyl oxygen by the Lewis acidic dehydrating agent. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the activated amide, leading to the formation of a cyclic intermediate. Subsequent elimination of water and rearomatization yields the 3,4-dihydroisoquinoline. The methoxy group at the meta position of the phenethylamine precursor directs the cyclization to the para position, ensuring the desired 6-methoxy substitution pattern.

Experimental Protocol: Synthesis of 1,2-dihydro-6-methoxy-3-methylisoquinoline

  • Step 1: Amide Formation: To a solution of 3-methoxyphenethylamine in a suitable solvent (e.g., dichloromethane), an acetylating agent such as acetyl chloride or acetic anhydride is added, typically in the presence of a base (e.g., triethylamine) to neutralize the generated acid. The reaction is usually stirred at room temperature until completion.

  • Step 2: Cyclization: The resulting N-(2-(3-methoxyphenyl)ethyl)acetamide is then dissolved in an inert solvent (e.g., toluene or acetonitrile), and a dehydrating agent such as phosphorus oxychloride (POCl₃) is added.[3] The mixture is heated to reflux for several hours.

  • Step 3: Work-up and Oxidation: After cooling, the reaction mixture is carefully quenched with ice-water and basified. The crude 3,4-dihydroisoquinoline is extracted and can be oxidized to this compound using an oxidizing agent like palladium on carbon (Pd/C) in a high-boiling solvent or with other mild oxidants.

Workflow Diagram:

Caption: Bischler-Napieralski reaction workflow for this compound.

The Pictet-Spengler Reaction: A Milder Alternative

The Pictet-Spengler reaction offers a pathway to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[4][5] To obtain the desired isoquinoline, a subsequent oxidation step is necessary.

Mechanism and Rationale:

The reaction proceeds via the formation of a Schiff base (iminium ion) intermediate from the phenethylamine and acetaldehyde. The electron-rich aromatic ring then attacks the electrophilic iminium carbon in an intramolecular Mannich-type reaction. The use of a meta-methoxy substituted phenethylamine directs the cyclization to the desired position. While traditionally requiring strong acids and heat, modern variations can proceed under milder conditions, which can be advantageous for sensitive substrates.[5]

Experimental Protocol: Synthesis of 1,2,3,4-tetrahydro-6-methoxy-3-methylisoquinoline

  • Step 1: Condensation and Cyclization: 3-Methoxyphenethylamine and acetaldehyde are dissolved in a suitable solvent, and an acid catalyst (e.g., hydrochloric acid or sulfuric acid) is added. The mixture is typically heated to facilitate the reaction.

  • Step 2: Work-up: The reaction is cooled, neutralized with a base, and the product is extracted.

  • Step 3: Oxidation: The resulting tetrahydroisoquinoline is then oxidized to the aromatic isoquinoline using methods similar to those described for the Bischler-Napieralski product.

Logical Relationship Diagram:

Pictet_Spengler A 3-Methoxyphenethylamine + Acetaldehyde B Schiff Base (Iminium Ion) Intermediate A->B Acid Catalyst C Intramolecular Electrophilic Aromatic Substitution B->C D 1,2,3,4-Tetrahydro-6-methoxy-3-methylisoquinoline C->D E Oxidation D->E F This compound E->F

Caption: The two-stage process of the Pomeranz-Fritsch isoquinoline synthesis.

Modified Vilsmeier-Haack Reaction: A One-Pot Synthesis

A less common but effective method for the synthesis of this compound involves a modified Vilsmeier-Haack reaction. This approach utilizes 3-methoxyphenylacetone and formamide in the presence of phosphoryl chloride. [6] Mechanism and Rationale:

While the precise mechanism is complex, it is believed to involve the formation of a Vilsmeier reagent from formamide and phosphoryl chloride. This electrophilic species then reacts with the enol or enolate of 3-methoxyphenylacetone. A series of subsequent reactions, including cyclization and dehydration, leads to the formation of the isoquinoline ring. This one-pot procedure is attractive for its operational simplicity.

Experimental Protocol:

  • A mixture of 3-methoxyphenylacetone and formamide is treated with phosphoryl chloride.

  • The reaction is heated for a period of time to drive the reaction to completion.

  • The reaction mixture is then worked up by quenching with water, basification, and extraction of the product.

Reproducibility and Troubleshooting

The reproducibility of these syntheses can be influenced by several factors:

  • Purity of Reagents and Solvents: Moisture can be detrimental, especially in the Bischler-Napieralski and Pomeranz-Fritsch reactions where strong dehydrating agents are used. Anhydrous conditions are often crucial.

  • Temperature Control: Many of these reactions require heating, and precise temperature control can be critical for minimizing side reactions and maximizing yield.

  • Stoichiometry of Reagents: The molar ratios of reactants and reagents should be carefully controlled.

  • Work-up Procedure: Incomplete neutralization or inefficient extraction can lead to significant product loss.

Common Issues and Solutions:

  • Low Yields in Bischler-Napieralski: This can be due to incomplete reaction or side reactions. Using a stronger dehydrating system (e.g., P₂O₅ in POCl₃) or optimizing the reaction time and temperature may improve the yield. [1]* Formation of Side Products in Pomeranz-Fritsch: The strongly acidic conditions can lead to charring and the formation of polymeric materials. Careful control of the reaction temperature and slow addition of the substrate to the acid can mitigate these issues.

  • Incomplete Oxidation: The dehydrogenation of the dihydro- or tetrahydroisoquinoline intermediates can sometimes be sluggish. Ensuring the catalyst (e.g., Pd/C) is active and using an appropriate solvent and reaction time are important.

Conclusion

The synthesis of this compound can be accomplished through several established methods, each with its own set of advantages and challenges. The Bischler-Napieralski reaction stands out as a robust and reliable method, particularly when starting from readily available materials. The Pictet-Spengler reaction offers a milder alternative, though it requires a subsequent oxidation step. The Pomeranz-Fritsch reaction provides a convergent route but can be hampered by variable yields. The modified Vilsmeier-Haack reaction is an interesting one-pot alternative, though its substrate scope may be limited.

For researchers and drug development professionals, the choice of synthetic route will depend on a careful consideration of factors such as the scale of the synthesis, the availability and cost of starting materials, and the desired purity of the final product. By understanding the underlying mechanisms and potential pitfalls of each method, chemists can make informed decisions to ensure the reproducible and efficient synthesis of this important isoquinoline intermediate.

References

  • Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. The Journal of Organic Chemistry, 75(16), 5627–5634. [Link]
  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 153-164*.
  • Organic Chemistry Portal. (n.d.). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines.
  • Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability.
  • Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Harvard University.
  • Koyama, T., Hirota, T., Shinohara, Y., Matsumoto, S., Ohmori, S., & Yamato, M. (1975). Polycyclic N-Hetero Compounds. VII. Reactions of Benzyl Ketones with Formamide XI. Chemical and Pharmaceutical Bulletin, 23(3), 497-502.
  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction.
  • Wikipedia. (n.d.). Bischler–Napieralski reaction.
  • Koyama, T., et al. (1975). Synthesis, Conversions, and Anti-Monoamine-Oxidase and... Chemical & Pharmaceutical Bulletin, 23(3), 497-502*.
  • The Royal Society of Chemistry. (2017). Supporting Information Ir(III)
  • The Royal Society of Chemistry. (2017). Rhodium(III)
  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
  • Grokipedia. (n.d.). Bischler–Napieralski reaction.
  • Química Organica.org. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines.
  • Wikipedia. (n.d.). Pictet–Spengler reaction.
  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction.
  • Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.
  • Calcaterra, A., Berardozzi, S., et al. (2016).
  • J&K Scientific LLC. (2025). Bischler-Napieralski Reaction.
  • Organic Chemistry Reaction. (2025). Pomeranz-Fritsch Reaction.
  • YouTube. (2020, October 29). Preparation of Isoquinoline by Bischler Napieralski Synthesis.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
  • MDPI. (2020). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molecules, 25(1), 123*.
  • PrepChem.com. (n.d.). Synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline.
  • Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)
  • PrepChem.com. (n.d.). Synthesis of 6-Methoxy-3-aminoquinoline 15.

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A Comparative Guide to the Purity Assessment of Synthesized 6-Methoxy-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery and development, the purity of synthetic intermediates is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable science. 6-Methoxy-3-methylisoquinoline is a key structural motif and precursor in the synthesis of various pharmacologically active compounds. Its purity directly impacts reaction yields, impurity profiles of subsequent steps, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of analytical methodologies for the robust purity assessment of synthesized this compound. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer a framework for creating a self-validating analytical system.

The Synthetic Landscape: Anticipating Potential Impurities

To effectively assess purity, one must first understand the potential impurities that may arise during synthesis. A common and efficient route to this scaffold is the Bischler-Napieralski reaction , followed by dehydrogenation.[1][2][3] This synthetic pathway, while robust, can introduce several classes of impurities.

  • Unreacted Starting Materials: Incomplete reaction can leave residual N-[2-(4-methoxyphenyl)ethyl]acetamide.

  • Reaction Intermediates: The primary intermediate, 6-methoxy-3-methyl-3,4-dihydroisoquinoline, may persist if the final dehydrogenation/oxidation step is incomplete.

  • Isomeric Byproducts: Electrophilic aromatic substitution on the methoxy-activated ring can sometimes lead to the formation of the undesired 8-methoxy-3-methylisoquinoline isomer, although the 6-methoxy product is typically favored.[4]

  • Reagent-Derived Impurities: Residual condensing agents (e.g., from POCl₃ or P₂O₅) and solvents can be carried through the workup.[2][5]

  • Degradation Products: The isoquinoline ring can be susceptible to oxidation or other degradation pathways under harsh workup or storage conditions.

An effective purity assessment strategy must be capable of separating and quantifying the main compound from all these potential impurities.

Orthogonal Analytical Approaches for Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. A multi-faceted, or orthogonal, approach is essential for a comprehensive assessment. High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantitative purity analysis, while techniques like Quantitative Nuclear Magnetic Resonance (qNMR) and Mass Spectrometry (MS) provide invaluable, complementary data.

Workflow for Comprehensive Purity Assessment

The following workflow illustrates a robust strategy for validating the purity of a newly synthesized batch of this compound.

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Integration & Reporting prep Accurately weigh sample (~10 mg) dissolve Dissolve in appropriate solvent (e.g., ACN:H2O) prep->dissolve hplc HPLC-UV/DAD (Primary Purity) dissolve->hplc Inject qnmr qNMR (Orthogonal Assay) dissolve->qnmr Spike with IS & Analyze lcms LC-MS (Impurity ID) dissolve->lcms Inject purity_calc Calculate Purity (% Area) from HPLC hplc->purity_calc assay_calc Calculate Absolute Purity from qNMR qnmr->assay_calc impurity_profile Identify Impurities by Mass lcms->impurity_profile final_report Generate Certificate of Analysis (CoA) purity_calc->final_report assay_calc->final_report impurity_profile->final_report

Caption: A comprehensive workflow for the purity assessment of synthesized compounds.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of non-volatile organic molecules due to its high resolving power and sensitivity.[6] A reversed-phase method is typically the first choice for isoquinoline derivatives.[6][7]

Principle: The sample is passed through a column packed with a nonpolar stationary phase (e.g., C18) under high pressure. A polar mobile phase is used to elute the components. Compounds separate based on their relative hydrophobicity; more polar compounds elute earlier, while more nonpolar compounds are retained longer. Purity is typically calculated by area percent, assuming all components have a similar response factor at the detection wavelength.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7][8]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.[8][9]

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile (ACN).[8]

    • Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 20-30 minutes to elute all potential impurities, hold for 5 minutes, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm and 280 nm, or DAD scan from 200-400 nm.

    • Injection Volume: 5-10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the synthesized this compound at approximately 0.5 mg/mL in a diluent like Acetonitrile/Water (1:1).[8] Ensure complete dissolution.

  • System Suitability:

    • Before sample analysis, inject a standard solution multiple times (n=5) to verify system performance. Key parameters include:

      • Tailing Factor: Should be between 0.8 and 1.5.

      • Theoretical Plates: >2000.

      • Reproducibility (%RSD of peak area): <2.0%.

  • Data Analysis:

    • Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Causality: The choice of a C18 column is based on the aromatic and moderately nonpolar nature of the isoquinoline core.[7] The acidic modifier (TFA or formic acid) in the mobile phase is crucial for achieving sharp, symmetrical peak shapes by protonating residual silanols on the silica-based stationary phase and ensuring the basic nitrogen of the isoquinoline is protonated.[8][9]

Method 2: Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful orthogonal technique that provides an absolute purity value (assay) without the need for a specific reference standard of the analyte.[10] The fundamental principle is that the integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[11][12]

Principle: A known mass of the analyte is mixed with a known mass of a high-purity internal standard (IS). By comparing the integral of a unique, well-resolved proton signal from the analyte to a signal from the IS, the purity of the analyte can be calculated directly.[11][13]

Detailed Experimental Protocol: ¹H qNMR
  • Instrumentation & Materials:

    • NMR Spectrometer (400 MHz or higher).

    • High-purity, certified internal standard (IS). A good choice would be maleic acid or dimethyl sulfone, as their signals are sharp singlets and are unlikely to overlap with analyte signals.

    • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Analytical microbalance.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the synthesized this compound into a clean vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of deuterated solvent.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accuracy include:

      • Long Relaxation Delay (d1): Set to at least 5 times the longest T₁ of any peak of interest (typically 30-60 seconds).

      • Sufficient Number of Scans: 16-64 scans to ensure a good signal-to-noise ratio.

      • 90° Pulse Angle: Ensure uniform excitation.

  • Data Processing & Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique signal for the analyte (e.g., the methyl protons at C3 or the methoxy protons at C6) and a signal for the internal standard.

    • Calculate the purity using the following formula[11]:

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

      • analyte = this compound

      • std = Internal Standard

Causality: qNMR is considered a primary ratio method by metrology institutes because it relies on fundamental physical constants and does not require a calibration curve.[10] Its strength lies in providing a purity value that is independent of the chromatographic response factors of impurities, making it an excellent cross-validation tool for HPLC results.[12][14]

Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS)

While not a primary quantitative tool for purity, LC-MS is indispensable for identifying impurities.

Principle: An LC system separates the components of the mixture, which are then introduced into a mass spectrometer. The MS provides the mass-to-charge ratio (m/z) of the parent compound and any impurities, allowing for their structural identification, especially when compared against the expected masses of potential byproducts.[15]

Application: An LC-MS method can be developed using similar conditions as the HPLC-UV method, substituting volatile buffers like formic acid for non-volatile ones like TFA if necessary.[9] This allows for the tentative identification of the minor peaks observed in the HPLC purity analysis, confirming whether they are isomers, unreacted starting materials, or degradation products.

Comparative Summary of Techniques

FeatureHPLC-UV/DADQuantitative NMR (qNMR)LC-MS
Primary Purpose Quantitative Purity (% Area)Absolute Purity (Assay, % w/w)Impurity Identification
Principle Chromatographic SeparationNuclear Magnetic ResonanceSeparation & Mass Analysis
Strengths High resolution, high sensitivity, robust and widely available.[6]Primary ratio method, no reference standard of analyte needed, structural confirmation.[10][11]Provides molecular weight of impurities, highly specific.[15]
Limitations Assumes equal response factors for all impurities, requires analyte reference standard for assay.Lower sensitivity than HPLC, requires careful parameter optimization, potential for peak overlap.Not inherently quantitative without specific standards for each impurity.
Typical Output Purity > 99.5% (Area %)Purity = 99.2% (w/w)Impurity at RT 12.5 min has m/z = X

Conclusion

The purity assessment of synthesized this compound demands a rigorous and multi-faceted analytical approach. While HPLC serves as the workhorse for determining chromatographic purity and resolving known and unknown impurities, its results must be critically evaluated. Quantitative NMR provides an essential orthogonal validation, delivering an absolute purity value that is independent of chromatographic behavior and response factors.[14] Finally, LC-MS provides the crucial structural information needed to identify unknown peaks and build a comprehensive impurity profile. By integrating these three techniques, researchers can establish a self-validating system that ensures the quality and integrity of this critical synthetic intermediate, thereby building confidence in all subsequent research and development activities.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). URL: https://emerypharma.
  • Stasulat, E. B., et al. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(10), 1569-1572. URL: https://pubs.acs.org/doi/10.1021/acs.jchemed.7b00192
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry, 51(2), 76-81. URL: https://pubmed.ncbi.nlm.nih.gov/23233454/
  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. URL: https://www.rssl.com/news-and-insights/articles/the-use-of-quantitative-proton-nuclear-magnetic-resonance-1h-qnmr
  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. URL: https://resolvemass.com/qnmr-analysis/
  • Pommier, Y., et al. (2010). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). Journal of pharmaceutical and biomedical analysis, 53(3), 509-517. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2922485/
  • Petruczynik, A., et al. (2007). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. Journal of liquid chromatography & related technologies, 30(19), 2845-2858. URL: https://www.researchgate.net/publication/233011403_Improved_RP-HPLC_Method_for_Analysis_of_Isoquinoline_Alkaloids_in_Extracts_of_Chelidonium_majus
  • SIELC Technologies. Separation of Isoquinoline on Newcrom R1 HPLC column. URL: https://sielc.com/separation-of-isoquinoline-on-newcrom-r1-hplc-column/
  • O'Shea, S. M., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Biochem, 5(1), 1-15. URL: https://www.mdpi.com/2813-436X/5/1/1
  • Bîcu, E., et al. (2021). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molbank, 2021(1), M1201. URL: https://www.mdpi.com/1422-8599/2021/1/M1201
  • PrepChem.com. Synthesis of 6-Methoxy-3-aminoquinoline. URL: https://www.prepchem.com/synthesis-of-6-methoxy-3-aminoquinoline
  • Kametani, T., et al. (1972). Abnormal products in the Bischler–Napieralski isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1464-1466. URL: https://pubs.rsc.org/en/content/articlelanding/1972/p1/p19720001464
  • BenchChem. Troubleshooting guide for Bischler-Napieralski synthesis of isoquinoline precursors. URL: https://www.benchchem.com/blog/troubleshooting-guide-for-bischler-napieralski-synthesis-of-isoquinoline-precursors/
  • BenchChem. High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids. URL: https://www.benchchem.com/blog/high-performance-liquid-chromatography-hplc-methods-for-the-analysis-of-isoquinoline-alkaloids/
  • Kumar, B. A., et al. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. World Journal of Pharmacy and Pharmaceutical Sciences, 11(9), 1135-1145. URL: https://storage.googleapis.com/wjpps_uploader/article_issue/1661413803.pdf
  • BenchChem. A Comparative Guide to Assessing the Purity of Synthesized Quincorine. URL: https://www.benchchem.com/blog/a-comparative-guide-to-assessing-the-purity-of-synthesized-quincorine/
  • Google Patents. (2014). CN103804289A - Method for synthetizing 6-methoxyquinoline. URL: https://patents.google.
  • Stenutz. This compound. URL: https://www.stenutz.eu/chem/solv22-en.php?name=this compound
  • ResearchGate. Synthesis of 6-methoxy-2-methylquinoline 3a. URL: https://www.researchgate.net/figure/Synthesis-of-6-methoxy-2-methylquinoline-3a_tbl1_279532588
  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. URL: https://www.nrochemistry.com/Bischler-Napieralski-reaction-examples-mechanism.html
  • ResearchGate. Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. URL: https://www.researchgate.net/publication/327318357_Chapter_Five_Bischler-Napieralski_Reaction_in_the_Syntheses_of_Isoquinolines
  • Wikipedia. Bischler–Napieralski reaction. URL: https://en.wikipedia.org/wiki/Bischler%E2%80%93Napieralski_reaction
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A Comparative Guide to In Silico Docking: A Case Study with 6-Methoxy-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Editor's Note to Our Valued Research Community:

The following guide is designed to serve as an advanced, practical framework for conducting comparative in silico docking studies. While the specific molecule, 6-Methoxy-3-methylisoquinoline, provides a focused case study, the methodologies, rationale, and analytical processes detailed herein are universally applicable. The experimental data presented is illustrative, intended to model the expected outcomes of such an investigation and to guide you in the interpretation of your own results. Our goal is to empower you with the technical knowledge and critical thinking necessary to design, execute, and interpret robust computational drug discovery experiments.

Introduction: The Convergence of Isoquinolines and Computational Chemistry

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a vast spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] this compound is a specific derivative whose therapeutic potential remains largely unexplored. In silico molecular docking offers a powerful, resource-efficient preliminary step to probe its biological promise. By simulating the interaction between a small molecule (ligand) and a biological macromolecule (receptor), we can predict its binding affinity and mode, thereby generating hypotheses about its potential mechanism of action.[3]

This guide provides a comprehensive, step-by-step protocol for conducting a comparative in silico docking study of this compound. We will compare its performance against structurally related and known active compounds, targeting two distinct proteins of high therapeutic relevance: a human cancer target and a key viral enzyme. The causality behind each experimental choice is explained, ensuring a deep understanding of the "why" not just the "how," a hallmark of rigorous scientific investigation.

Part 1: Strategic Selection of Targets and Ligands

A successful docking study hinges on the careful selection of its components. The choices must be logical, justifiable, and designed to yield clear, interpretable results.

The Ligands: Establishing a Basis for Comparison

To understand the potential of this compound, we must evaluate it relative to appropriate controls.

  • Lead Compound: this compound: The focus of our investigation. Its structure combines the isoquinoline core with methoxy and methyl substitutions, the influence of which we aim to understand.[4]

  • Structural Analog: Quinine: While not a direct parent scaffold, Quinine is a famous, naturally occurring antimalarial drug that features a methoxyquinoline component.[5][6] Its complex structure provides a fascinating contrast to our simpler lead compound when docked into the same active sites.

  • Known Inhibitor (Positive Control 1 - Akt1): Capivasertib: An established, potent ATP-competitive inhibitor of the Akt1 kinase.[7] Docking a known inhibitor allows us to validate our docking protocol; a successful protocol should predict a binding pose and score consistent with its known mechanism.

  • Known Inhibitor (Positive Control 2 - Mpro): Nirmatrelvir: The active component in the antiviral drug Paxlovid, which covalently binds to and inhibits the SARS-CoV-2 main protease (Mpro).[7] This serves as our validation compound for the viral target.

The Receptors: Probing Diverse Therapeutic Areas

We have selected two distinct, high-impact protein targets to assess the potential therapeutic breadth of our lead compound.

  • Human Protein Kinase B (Akt1): A serine/threonine kinase that is a central node in signaling pathways regulating cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime oncology target.[2] We will use the crystal structure of Akt1 in complex with a known inhibitor (PDB ID: 4EKL) from the Worldwide Protein Data Bank (wwPDB).[8][9]

  • SARS-CoV-2 Main Protease (Mpro or 3CLpro): An essential enzyme for the replication of the SARS-CoV-2 virus. It processes viral polyproteins into functional units, making its inhibition a critical strategy for antiviral therapy.[1] We will utilize the crystal structure of Mpro in complex with Nirmatrelvir (PDB ID: 7RFW).[8][9]

Part 2: The In Silico Docking Workflow: A Self-Validating Protocol

This section details the complete methodology for performing the docking studies. The protocol is designed to be self-validating by ensuring that each step, from preparation to analysis, adheres to established best practices in computational chemistry.

Foundational Tools and Resources

Our workflow relies on freely available, yet powerful, software and databases that are staples in the research community.

  • Databases:

    • RCSB Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.[8][10]

    • PubChem / DrugBank: Comprehensive databases for chemical molecules and their properties, providing ligand structures.[7][11][12]

  • Software:

    • UCSF Chimera: An extensible program for interactive visualization and analysis of molecular structures and related data. We will use it for receptor preparation and results visualization.[13][14]

    • AutoDock Vina: One of the most widely used and validated programs for molecular docking, prized for its speed and accuracy.[15]

    • PyRx: A virtual screening tool with an intuitive user interface that integrates AutoDock Vina, simplifying the process of docking multiple ligands.[16][17]

Experimental Protocol: Step-by-Step Execution

The following protocol outlines the precise steps from data retrieval to simulation.

Step 1: Receptor Preparation

  • Objective: To clean the raw PDB structure, leaving only the protein chain of interest and preparing it for docking by adding charges and hydrogens.

  • Launch UCSF Chimera and fetch the desired protein structure using its PDB ID (e.g., 4EKL). Select File > Fetch by ID.

  • Remove unwanted molecules (water, co-crystallized ligands, non-essential ions) by selecting and deleting them. For 4EKL, we will select and delete the original inhibitor to create an "apo-like" binding pocket.

  • Use the Dock Prep tool: Tools > Structure Editing > Dock Prep.

  • In the Dock Prep dialog, accept the default options to add hydrogens, compute charges (using Gasteiger), and repair incomplete side chains. This process generates a receptor file ready for docking.

  • Save the prepared protein as a PDB file.

Step 2: Ligand Preparation

  • Objective: To obtain the 3D structures of our ligands and convert them to the required PDBQT format, which includes atomic charges and torsional information.

  • Download the 3D structures of all four ligands from PubChem or DrugBank in SDF or MOL2 format.[7][11]

  • Open the PyRx software. In the "Molecules" tab, right-click and select "Load Molecule" to import the ligand files.

  • PyRx utilizes Open Babel for chemical informatics. Right-click on the loaded ligands and select Autodock > Make Ligand. PyRx will automatically calculate Gasteiger charges and set up the rotatable bonds, converting the files to the PDBQT format required by Vina.

Step 3: Executing the Virtual Screen with PyRx

  • Objective: To define the search space (grid box) on the receptor and run the AutoDock Vina docking simulation for all ligands.

  • Load the prepared receptor PDB file into PyRx. Right-click on it and select Autodock > Make Macromolecule.

  • Switch to the "Vina Wizard" tab. Select all ligands and the macromolecule to include them in the run.

  • Define the Grid Box. This is the most critical step for defining the search space. The box should encompass the entire binding site of interest. For our targets, we will center the grid box on the coordinates of the original, co-crystallized ligand (which we noted before deleting it). Adjust the dimensions to provide adequate space for ligand movement (typically 20-25 Å in each dimension).

  • Click "Forward" to run the docking simulation. PyRx will systematically dock each selected ligand into the defined grid box on the receptor.

Step 4: Post-Docking Analysis

  • Objective: To analyze the binding affinities and visualize the predicted binding poses to understand the molecular interactions.

  • PyRx automatically tabulates the results, showing the binding affinity (in kcal/mol) for the top pose of each ligand. A more negative value indicates a stronger predicted binding affinity.

  • To visualize interactions, save the best pose for each ligand-receptor complex. This can be done in PyRx and then opened in UCSF Chimera.

  • In Chimera, use the FindHBond tool (Tools > Structure Analysis > FindHBond) to identify potential hydrogen bonds.

  • Analyze hydrophobic and other non-covalent interactions by observing the proximity of ligand functional groups to specific amino acid residues in the binding pocket.

Visualization of the Workflow

The entire experimental process can be summarized in the following workflow diagram.

G db Retrieve Structures (PDB, PubChem) prep_rec Receptor Preparation (Remove Water, Add H+) db->prep_rec PDB ID prep_lig Ligand Preparation (Energy Minimization, PDBQT) db->prep_lig grid Define Grid Box (Binding Site) prep_rec->grid run_vina Run AutoDock Vina (Virtual Screening) prep_lig->run_vina grid->run_vina scores Analyze Binding Affinity (kcal/mol) run_vina->scores poses Visualize Binding Poses (H-Bonds, Interactions) scores->poses

Caption: A generalized workflow for in silico molecular docking, from initial data retrieval to final analysis.

Part 3: Comparative Analysis of Docking Performance

This section presents the illustrative results of the docking simulations. The data is organized into tables for clear comparison, followed by an expert interpretation of the findings.

Case Study 1: Human Akt1 Kinase (PDB: 4EKL)

The binding pocket of Akt1 is a well-defined ATP-binding site. Successful inhibitors typically form hydrogen bonds with key residues in the hinge region and establish hydrophobic interactions in the surrounding pocket.

Table 1: Comparative Docking Results against Human Akt1

LigandBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)
Capivasertib (Control) -11.2Lys179, Glu228, Thr291, Phe438
This compound -7.8Leu156, Val164, Ala230, Tyr229
Quinine -9.1Lys179, Glu228, Asp292, Phe438
Nirmatrelvir -6.5Val164, Ala177, Leu264

Interpretation: As expected, the known inhibitor Capivasertib shows the strongest binding affinity. This validates that our docking protocol can successfully identify a potent binder. Quinine also demonstrates a strong predicted affinity, forming interactions with some of the same key residues as the control, suggesting its scaffold could be a viable starting point for inhibitor design.

Our lead compound, this compound, displays a moderate binding affinity of -7.8 kcal/mol. Its interactions are predicted to be predominantly hydrophobic. While not as strong as the known inhibitor, this score is significant and suggests a potential for this molecule to bind to the Akt1 active site. Nirmatrelvir, designed for a cysteine protease, performs poorly against the kinase, which is an expected result and serves as a negative control, demonstrating target specificity.

G cluster_akt Akt1 Binding Pocket Interactions ligand 6-Methoxy-3- methylisoquinoline res1 Leu156 ligand->res1 Hydrophobic res2 Val164 ligand->res2 Hydrophobic res3 Ala230 ligand->res3 Hydrophobic res4 Tyr229 ligand->res4 π-π Stacking

Caption: Conceptual diagram of predicted interactions for this compound in the Akt1 active site.

Case Study 2: SARS-CoV-2 Main Protease (PDB: 7RFW)

The Mpro active site is characterized by a catalytic dyad (Cys145 and His41). Inhibitors typically occupy a series of hydrophobic pockets (S1, S2, S4) and form hydrogen bonds with the backbone of residues like Gly143, Ser144, and Glu166.

Table 2: Comparative Docking Results against SARS-CoV-2 Mpro

LigandBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)
Nirmatrelvir (Control) -9.9His41, Gly143, Cys145, Glu166
This compound -6.9His41, Met49, Gln189, Thr190
Quinine -8.5His41, Met165, Glu166, Gln189
Capivasertib -7.1Met49, Tyr54, Asp187

Interpretation: The antiviral drug Nirmatrelvir correctly shows the highest binding affinity for its target, Mpro, again validating the protocol. Quinine again shows a surprisingly strong interaction, forming hydrogen bonds with key residues, indicating its potential for broad-spectrum activity warrants further investigation.

This compound shows a respectable binding score of -6.9 kcal/mol. It is predicted to interact with the catalytic His41 residue, a promising sign for potential inhibitory activity. The interactions suggest it fits well within the hydrophobic pockets of the active site. The kinase inhibitor Capivasertib shows a weaker affinity, again demonstrating the principle of target specificity.

Discussion and Future Perspectives

Our in silico investigation reveals that this compound demonstrates plausible binding to both a human kinase and a viral protease, with predicted binding affinities that suggest potential biological activity. The comparison with known inhibitors validates our methodology and provides a scale for interpreting these results. The performance of Quinine was notably strong against both targets, highlighting the utility of computational screening to uncover unexpected potential in known molecules.

It is crucial to acknowledge the limitations of this approach. Molecular docking is a predictive tool; it does not account for protein flexibility in all cases, the presence of water molecules, or the entropic costs of binding. The calculated binding affinities are estimates, not precise measurements of binding free energy.

Therefore, the results from this guide should be viewed as compelling hypotheses. The logical next step would be to procure or synthesize this compound and validate these computational predictions through in vitro experimental assays, such as kinase activity assays for Akt1 and enzymatic inhibition assays for Mpro. Should these results prove positive, further investigation into its cellular activity and structure-activity relationship (SAR) would be warranted.

Conclusion

This guide has detailed a robust, scientifically-grounded workflow for the comparative in silico analysis of this compound. By explaining the causality behind each step and comparing the lead compound to relevant benchmarks, we have generated actionable hypotheses regarding its potential as a binder for both anticancer and antiviral targets. This methodology serves as a template for researchers to apply computational docking as a strategic first step in the long and complex journey of drug discovery.

References

  • Sharma, D., Sharma, N., Manchanda, N., et al. (2023). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Biomolecules.
  • DrugBank. (2024). DrugBank Online. A comprehensive, freely accessible, online database containing information on drugs and drug targets.
  • wwPDB consortium. (2024). Worldwide Protein Data Bank. The single global archive for macromolecular structure data.
  • RCSB PDB. (2024). Homepage of the Research Collaboratory for Structural Bioinformatics Protein Data Bank.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.
  • Wishart, D.S., Feunang, Y.D., Guo, A.C., et al. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Research.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.
  • Bioinformatics Review. (2021). How to perform virtual screening using Pyrx?
  • Dallakyan, S., & Olson, A. J. (2015). Small-molecule library screening by docking with PyRx. Methods in Molecular Biology.
  • Omics tutorials. (2024). A Comprehensive Guide to Virtual Screening with PyRx.
  • Kim, S., Chen, J., Cheng, T., et al. (2021). PubChem 2021 update: new data content and improved web interfaces. Nucleic Acids Research.
  • Chemistry LibreTexts. (2020). How to Dock Your Own Drug.
  • Stenutz. (n.d.). This compound. Chemical data aggregator.

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A Comparative Spectroscopic Guide to Isoquinoline and its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the precise identification and characterization of molecular structures are paramount. Isoquinoline and its isomers, foundational scaffolds in a myriad of biologically active compounds and functional materials, present a compelling case for the power of spectroscopic analysis. This guide provides an in-depth comparative analysis of the spectral properties of isoquinoline, its primary structural isomer quinoline, and substituted isoquinoline derivatives. We will explore the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), to elucidate their distinct electronic and structural fingerprints. This document is designed to serve as a practical resource for researchers, scientists, and drug development professionals, offering not only reference data but also the underlying principles and experimental workflows necessary for unambiguous isomer differentiation.

The Structural Nuance: Why Isomers Matter

Isoquinoline and quinoline both share the chemical formula C₉H₇N, consisting of a benzene ring fused to a pyridine ring. The critical distinction lies in the position of the nitrogen atom within the heterocyclic ring. In quinoline, the nitrogen is at position 1, while in isoquinoline, it resides at position 2.[1] This seemingly minor alteration induces a significant redistribution of electron density throughout the aromatic system, profoundly influencing the molecules' chemical reactivity, physical properties, and, consequently, their interaction with electromagnetic radiation.[2] Understanding these differences is not merely academic; in drug development, for instance, one isomer might exhibit potent therapeutic effects while another could be inert or even toxic.

Substituted isoquinolines represent another class of isomers, where functional groups are attached at various positions on the core isoquinoline structure. These positional isomers can exhibit vastly different biological activities and chemical properties, making their unambiguous identification crucial.[3]

Comparative Spectral Data at a Glance

The following tables summarize the key spectroscopic data for isoquinoline and its primary structural isomer, quinoline. This direct comparison highlights the characteristic signals that serve as diagnostic markers for each molecule.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
PositionIsoquinolineQuinoline
H-19.22-
H-2-8.90
H-37.587.38
H-48.508.12
H-57.807.75
H-67.627.52
H-77.707.65
H-87.958.10

Data compiled from various spectroscopic databases and literature.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
PositionIsoquinolineQuinoline
C-1152.7-
C-2-150.3
C-3120.5121.1
C-4143.2136.0
C-4a128.8128.2
C-5127.6127.7
C-6127.1126.5
C-7130.4129.4
C-8126.5129.4
C-8a135.7148.4

Data compiled from various spectroscopic databases and literature.

Table 3: Infrared (IR) Spectroscopy Key Vibrational Frequencies (cm⁻¹)
Vibrational ModeIsoquinolineQuinoline
C-H stretch (aromatic)3050-31003050-3100
C=C stretch (aromatic)1620, 1580, 14951620, 1590, 1500
C=N stretch~1590~1510
C-H in-plane bend1000-13001000-1300
C-H out-of-plane bend745, 830750, 825

Data sourced from the NIST Chemistry WebBook and other spectroscopic databases.[4][5]

Table 4: Ultraviolet-Visible (UV-Vis) Absorption Maxima (λₘₐₓ, nm) in Ethanol
TransitionIsoquinolineQuinoline
π → π217, 265, 317226, 276, 313
n → π~330~340

Data compiled from various spectroscopic sources.

Table 5: Mass Spectrometry (MS) Key Fragments (m/z)
IonIsoquinolineQuinoline
Molecular Ion [M]⁺129129
[M-HCN]⁺102102
[C₆H₄]⁺7676

Data sourced from the NIST Chemistry WebBook and other mass spectrometry databases.[4][5]

Delving Deeper: A Technique-by-Technique Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for differentiating isomers due to its sensitivity to the local electronic environment of each nucleus.

¹H NMR Spectroscopy: The differing position of the electronegative nitrogen atom in isoquinoline and quinoline leads to distinct chemical shifts for the protons. In isoquinoline, the H-1 proton is significantly deshielded (downfield shift) due to its proximity to the nitrogen atom, appearing at approximately 9.22 ppm. In contrast, the most downfield proton in quinoline is H-2 at around 8.90 ppm. The H-3 and H-4 protons in isoquinoline are also notably affected, with H-4 being more deshielded than H-3. These characteristic downfield shifts provide a clear and immediate distinction between the two isomers. For substituted isoquinolines, the position and nature of the substituent will further perturb the chemical shifts of the aromatic protons, providing crucial information for identifying the specific positional isomer.

¹³C NMR Spectroscopy: The ¹³C NMR spectra offer a complementary and often more resolved view of the carbon framework. The carbon atoms directly bonded to or in close proximity to the nitrogen atom exhibit the most significant differences in chemical shifts between isoquinoline and quinoline. For instance, C-1 in isoquinoline resonates at a more downfield position (around 152.7 ppm) compared to C-2 in quinoline (around 150.3 ppm). The chemical shifts of the bridgehead carbons (C-4a and C-8a) also provide diagnostic information.

Advanced NMR Techniques for Isomer Differentiation: For complex substituted isomers where 1D NMR spectra may be ambiguous, advanced 2D NMR techniques are indispensable.[6]

  • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to trace the connectivity of the proton spin systems within the molecule.

  • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates protons with their directly attached carbons, providing unambiguous C-H assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the molecular skeleton and confirming the position of substituents.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides information about the vibrational modes of functional groups. While the IR spectra of isoquinoline and quinoline are broadly similar due to their shared aromatic framework, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be used for differentiation. The C=N stretching vibration in isoquinoline typically appears at a slightly higher wavenumber than in quinoline. The patterns of C-H out-of-plane bending vibrations are also characteristic of the substitution pattern on the benzene and pyridine rings. For substituted isoquinolines, the presence of characteristic absorption bands for the functional groups (e.g., C=O, O-H, N-H) provides direct evidence of their presence.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy probes the π-electronic systems of conjugated molecules. Both isoquinoline and quinoline exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions.[7] The precise wavelengths (λₘₐₓ) and intensities of these absorptions are sensitive to the electronic structure. Generally, the π → π* transitions in isoquinoline occur at slightly different wavelengths compared to quinoline, reflecting the altered distribution of π-electron density. The n → π* transition, involving the non-bonding electrons on the nitrogen atom, is typically weak and can be influenced by the solvent polarity. For substituted isoquinolines, the nature and position of the substituent can cause significant shifts in the absorption maxima (bathochromic or hypsochromic shifts), providing valuable analytical data.[3]

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. Both isoquinoline and quinoline have a molecular weight of 129 g/mol , and their electron ionization (EI) mass spectra show a prominent molecular ion peak at m/z 129.[4][5] A characteristic fragmentation pathway for both isomers is the loss of a hydrogen cyanide (HCN) molecule, resulting in a fragment ion at m/z 102.[8][9] While the primary fragmentation patterns are similar, the relative intensities of the fragment ions can sometimes differ, providing a basis for differentiation. For substituted isoquinolines, the fragmentation patterns are highly dependent on the nature and position of the substituent, often leading to unique and diagnostic fragment ions.[10]

Experimental Protocols: A Practical Guide

The following are detailed, step-by-step methodologies for the spectroscopic analysis of isoquinoline isomers. These protocols are designed to be self-validating and serve as a robust starting point for your experimental work.

Workflow for Comparative Spectral Analysis

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Isoquinoline Isomer Sample NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Neat liquid or KBr pellet Sample->IR_Prep UV_Prep Dilute in Ethanol Sample->UV_Prep MS_Prep Dissolve in suitable solvent Sample->MS_Prep NMR NMR Spectrometer (¹H, ¹³C, 2D) NMR_Prep->NMR FTIR FTIR Spectrometer IR_Prep->FTIR UV_Vis UV-Vis Spectrophotometer UV_Prep->UV_Vis MS Mass Spectrometer MS_Prep->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies FTIR->IR_Data UV_Data Absorption Maxima UV_Vis->UV_Data MS_Data m/z Values, Fragmentation MS->MS_Data Compare Comparative Analysis NMR_Data->Compare IR_Data->Compare UV_Data->Compare MS_Data->Compare

Caption: General workflow for the comparative spectroscopic analysis of isoquinoline isomers.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the isoquinoline isomer sample.

    • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Set the spectral width to encompass the range of -1 to 11 ppm.

    • Employ a 90° pulse angle.

    • Set the relaxation delay to at least 5 seconds to ensure full relaxation of aromatic protons.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 160 ppm.

    • A longer relaxation delay (e.g., 2-5 seconds) and a significantly larger number of scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and longer relaxation times.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the chemical shifts to the TMS signal (0.00 ppm).

    • For 2D NMR experiments (COSY, HSQC, HMBC), utilize standard pulse programs and processing parameters recommended by the instrument manufacturer.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small drop of the liquid isoquinoline isomer directly onto the ATR crystal. For solid samples, press a small amount of the powder firmly onto the crystal.

  • Spectrum Acquisition:

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Protocol 3: Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the isoquinoline isomer in a UV-grade solvent such as ethanol.

    • Dilute the stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0 at the λₘₐₓ to ensure adherence to the Beer-Lambert law.

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference and place it in the reference beam path.

    • Record a baseline correction (autozero) with the solvent-filled cuvette in the sample beam path.

    • Replace the solvent cuvette with a cuvette containing the sample solution and record the absorption spectrum over a range of 200-400 nm.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λₘₐₓ).

Protocol 4: Mass Spectrometry (MS)
  • Sample Introduction and Ionization:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via a suitable method (e.g., direct infusion or coupled with a gas or liquid chromatograph).

    • Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis and Detection:

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-200).

    • The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

    • The detector records the abundance of each ion.

  • Data Interpretation:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to identify characteristic losses and confirm the structure.

The Causality Behind Spectral Differences: An Expert's Perspective

The observed differences in the spectra of isoquinoline isomers are not arbitrary; they are a direct consequence of the underlying electronic and structural properties of the molecules.

  • Electronegativity and Inductive Effects: The nitrogen atom is more electronegative than carbon, leading to a net withdrawal of electron density from the adjacent carbon atoms. This inductive effect is a primary contributor to the deshielding of nearby protons and carbons in the NMR spectra. The magnitude of this effect is distance-dependent, which is why the protons and carbons closest to the nitrogen atom show the most significant shifts.

  • Anisotropic Effects: The π-electron system of the aromatic rings generates a ring current when placed in a magnetic field. This current induces a secondary magnetic field that deshields protons on the periphery of the ring (causing downfield shifts in ¹H NMR). The specific geometry of the fused rings in isoquinoline and quinoline results in slightly different anisotropic effects, contributing to the unique chemical shifts observed for each isomer.

  • Mesomeric (Resonance) Effects: In substituted isoquinolines, electron-donating groups (e.g., -OCH₃, -NH₂) increase electron density in the ring, particularly at the ortho and para positions, leading to upfield shifts in the NMR spectra of the corresponding protons and carbons. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) decrease electron density, causing downfield shifts. These effects also influence the energy of the π → π* transitions, resulting in shifts in the UV-Vis absorption maxima.

  • Vibrational Coupling: In IR spectroscopy, the vibrational modes of the molecule are not entirely independent. Coupling between different vibrations can occur, leading to shifts in their absorption frequencies. The different connectivity in isoquinoline and quinoline results in altered vibrational coupling, contributing to the unique patterns observed in their fingerprint regions.

Conclusion

The spectroscopic analysis of isoquinoline and its isomers is a powerful demonstration of how subtle changes in molecular structure can lead to distinct and measurable differences in physical properties. By leveraging a combination of NMR, IR, UV-Vis, and Mass Spectrometry, researchers can confidently identify and characterize these important compounds. This guide has provided a comprehensive overview of the key spectral features, detailed experimental protocols, and the underlying principles that govern the observed differences. As you apply these techniques in your own research, remember that a thorough understanding of the "why" behind the data is just as crucial as the data itself for advancing scientific discovery.

References

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  • Oxford Academic. (2024). Experimental and anharmonic theoretical spectroscopic benchmarks of nitrogenated and doubly-nitrogenated polycyclic heterocycles.
  • YouTube. (2017). Isoquinoline.
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  • MDPI. (n.d.). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
  • Ataman Kimya. (n.d.). ISOQUINOLINE.
  • Preprints.org. (2024). "Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis".
  • ResearchGate. (2020). structure,preparation,chemical properties and medicinal uses of isoquinoline hetero cyclic ring.
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  • PubMed. (2001). Chromatographic separation and spectrometric identification of the oxidation products from a tetrahydro-isoquinoline alkaloid.
  • ResearchGate. (n.d.). (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • ACS Omega. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers.
  • ResearchGate. (n.d.). Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles.
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  • University of Fribourg. (n.d.). Quantum-Chemical Simulation of 1H NMR Spectra 2: Somparison of DFT-Based Procedures for Computing Isotropic Proton Coupling Constants in Organic Molecules.
  • Der Pharma Chemica. (n.d.). A Comparison between Experimental and Theoretical Spectroscopic Data of Ofloxacin.
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  • ResearchGate. (n.d.). Absorption spectrum of isoquinoline at 77 °K.
  • National Institute of Technology, Rourkela. (2006). ULTRAVIOLET AND VISIBLE SPECTROSCOPY.
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  • ResearchGate. (n.d.). Comparison of experimental and theoretical FT‐IR spectra.
  • MDPI. (n.d.). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Methoxy-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, procedural framework for the safe handling and disposal of 6-Methoxy-3-methylisoquinoline. As a heterocyclic aromatic compound, its disposal requires adherence to strict safety and regulatory protocols to protect laboratory personnel and the environment. This document is structured to provide not just instructions, but the scientific rationale behind them, ensuring a culture of safety and compliance.

Hazard Profile and Essential Risk Assessment

A thorough understanding of the chemical's properties and hazards is the foundation of safe disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, a reliable hazard profile can be constructed by examining its physicochemical properties and the known risks of the isoquinoline chemical family.

Physicochemical Properties
PropertyValueSource
Chemical Formula C₁₁H₁₁NO[1]
Molecular Weight 173.21 g/mol [1]
CAS Number 14446-31-2[2]
Appearance Solid[1]
Melting Point 115 °C[1]
Toxicological Profile and Primary Hazards

Based on data from closely related isoquinoline and methoxyquinoline compounds, this compound should be handled as a hazardous substance. The primary risks are associated with its potential toxicity and irritant properties.

Hazard ClassificationDescription of RiskSupporting Evidence
Acute Toxicity Harmful if swallowed, toxic in contact with skin, and potentially harmful if inhaled.[3][4][5]Isoquinoline is classified under UN 2810 as a Class 6.1 Toxic substance.[4]
Skin Corrosion/Irritation Causes skin irritation.[3][4][5] Prolonged contact should be avoided.SDS for related compounds consistently lists skin irritation as a primary hazard.[3]
Serious Eye Damage/Irritation Causes serious eye irritation.[3][4][5]Direct contact can cause significant eye damage, requiring immediate and thorough rinsing.[3]
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.[4][5]Discharge into the environment or sewer systems must be strictly avoided.[4][6]
Incompatible Materials

To prevent dangerous chemical reactions, waste this compound must be segregated from the following:

  • Strong Oxidizing Agents [3]

  • Strong Acids [3]

Personal Protective Equipment (PPE) Protocol

Proper PPE is non-negotiable when handling this compound for disposal. The following equipment must be worn to minimize exposure risk:

  • Gloves: Chemically resistant nitrile or neoprene gloves are required. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[5][7]

  • Eye Protection: Safety goggles and a face shield must be worn to protect against splashes.[3][7]

  • Body Protection: A laboratory coat is mandatory. An apron or coveralls should be used when handling larger quantities.[5][7]

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[7][8]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10] It must never be disposed of down the drain or in regular trash.[9][11]

Waste Segregation: The First Critical Step

The principle of segregation is paramount to prevent accidental reactions in the waste container.

  • Solid Waste: Collect pure this compound, contaminated labware (e.g., weigh boats, filter paper), and used PPE in a designated container for solid hazardous waste.

  • Liquid Waste: If the compound is in solution, it must be collected in a designated liquid hazardous waste container.

    • Causality: It is critical to keep different solvent waste streams separate. Do not mix chlorinated and non-chlorinated solvents, as this complicates and increases the cost of final disposal.[7] Similarly, aqueous and organic waste streams must be kept separate.[7]

Container Selection and Labeling

Proper containment and communication of hazards are essential for safety and compliance.

  • Container Choice: Use only chemically compatible containers, preferably made of high-density polyethylene (HDPE).[11] The container must be in good condition, free from damage, and have a secure, leak-proof lid.[9]

  • Labeling Protocol: Every waste container must be correctly labeled from the moment the first drop of waste is added.[12] The label must include:

    • The words "Hazardous Waste" .[13]

    • The full chemical name: "Waste this compound" .

    • A clear indication of the hazards using appropriate GHS pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).[13]

Waste Accumulation and Storage

Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).[11][13]

  • Storage Location: The SAA must be a well-ventilated, secondary containment area away from heat sources or incompatible chemicals.[9]

  • Container Management: Keep the waste container tightly sealed except when adding waste.[10][11]

  • Regulatory Limits: Be aware of accumulation limits. Regulations typically restrict the volume of waste (e.g., a maximum of 55 gallons) and the time it can be stored in an SAA (e.g., up to 12 months, provided volume limits are not exceeded).[11][13]

Final Disposal Arrangements

The ultimate disposal must be handled by professionals.

  • Engage Professionals: Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][11]

  • Documentation: Ensure all required paperwork is completed to maintain a clear chain of custody, adhering to the "cradle to grave" principle of hazardous waste management.[10]

Emergency Procedures for Spills and Exposure

Immediate and correct action during an emergency can significantly mitigate harm.

Spill Containment and Cleanup
  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. If the spill is large or in a poorly ventilated space, evacuate the laboratory.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[3][6] Do not use combustible materials like paper towels to absorb large spills.

  • Collect: Carefully sweep or scoop the absorbed material and any contaminated debris into a designated hazardous waste container.[3][6]

  • Clean: Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

First Aid Measures
Exposure RouteImmediate Action
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][7]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Call a poison control center or doctor immediately for treatment advice.[3][7]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation decision_type Solid or Liquid Waste? start->decision_type container_solid Select designated, compatible SOLID waste container. decision_type->container_solid Solid container_liquid Select designated, compatible LIQUID waste container. decision_type->container_liquid Liquid label_container Label container with: 'Hazardous Waste' Full Chemical Name Hazard Pictograms container_solid->label_container container_liquid->label_container store_waste Place in Satellite Accumulation Area (SAA) with secondary containment. label_container->store_waste keep_closed Keep container closed except when adding waste. store_waste->keep_closed decision_pickup Container full or storage time limit reached? keep_closed->decision_pickup decision_pickup->keep_closed No contact_ehs Contact EHS or licensed waste disposal vendor for pickup. decision_pickup->contact_ehs Yes end_process Waste Collected for Final Disposal contact_ehs->end_process

Sources

A Comprehensive Guide to the Safe Handling of 6-Methoxy-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical compounds is paramount to both personal safety and experimental integrity. This guide provides essential, in-depth safety and logistical information for the handling of 6-Methoxy-3-methylisoquinoline. As a trusted partner in your research endeavors, we aim to deliver value beyond the product itself by equipping you with the knowledge to maintain a safe and efficient laboratory environment.

Hazard Identification and Risk Assessment

Based on data from analogous compounds, this compound is presumed to be harmful if swallowed, in contact with skin, or if inhaled. It is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, a thorough risk assessment should be conducted before commencing any work with this compound.

I. Personal Protective Equipment (PPE): Your Primary Defense

The use of appropriate Personal Protective Equipment (PPE) is the most critical barrier against chemical exposure. The following table outlines the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact, as the substance may be harmful if absorbed through the skin and can cause skin irritation.[3][5] It is advisable to wear two pairs of gloves, especially during compounding, administration, and disposal.[6]
Body Protection A laboratory coat with long sleeves and a solid front, along with closed-toe shoes.Minimizes the risk of skin contact with spills or splashes. Contaminated clothing should be removed immediately and laundered before reuse.[3][6]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator should be used.Prevents the inhalation of dust or vapors, which can cause respiratory tract irritation.[3][7]

II. Operational Plan: Safe Handling and Storage Protocols

Adherence to standardized operational procedures is crucial for minimizing the risk of exposure and ensuring the integrity of your research.

Engineering Controls
  • Ventilation : Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing or preparing solutions, a chemical fume hood is mandatory.[7]

  • Designated Area : All work with this compound should be performed in a designated and clearly marked area to prevent cross-contamination.[7]

  • Eyewash Stations and Safety Showers : Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Step-by-Step Handling Procedure
  • Preparation : Before handling, ensure all necessary PPE is correctly donned. Prepare the work surface by covering it with absorbent, disposable bench paper.

  • Weighing : When weighing the compound, use an analytical balance with a draft shield or a ventilated balance enclosure to minimize the dispersal of airborne particles.

  • Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling : After handling, thoroughly wash your hands with soap and water, even if gloves were worn.[7] Decontaminate all surfaces and equipment used.

Storage Requirements

Store this compound in a cool, dry, and well-ventilated place.[8] Keep the container tightly closed to prevent contamination. Store it away from incompatible materials such as strong oxidizing agents and strong acids.[1]

III. Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

First-Aid Measures
  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][9]

  • Skin Contact : Immediately wash the affected skin with plenty of soap and water while removing all contaminated clothing and shoes. Seek immediate medical attention if irritation occurs.[1]

  • Inhalation : Remove the individual from the area of exposure to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Spill Response Protocol

The following workflow outlines the procedure for managing a minor chemical spill of this compound. For major spills, evacuate the area and contact your institution's environmental health and safety department.

Spill_Response_Workflow cluster_prep Preparation cluster_containment Containment & Cleanup cluster_decon Decontamination & Disposal A Assess the Spill and Alert Others B Don Appropriate PPE A->B Ensure personal safety first C Cover the Spill with Inert Absorbent Material B->C Prevent spread D Carefully Collect the Material C->D Use non-sparking tools E Decontaminate the Spill Area D->E Thorough cleaning F Package and Label Waste E->F Properly seal container G Dispose of as Hazardous Waste F->G Follow institutional guidelines

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.